1-(3-Hydroxyphenyl)-2-thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJYKFUCQNISJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374744 | |
| Record name | 3-hydroxyphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3394-05-6 | |
| Record name | 3394-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxyphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-hydroxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Hydroxyphenyl)-2-thiourea: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of medicinal chemistry continually seeks novel scaffolds that can serve as the foundation for developing new therapeutic agents. Among these, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on a specific, yet promising member of this family: 1-(3-Hydroxyphenyl)-2-thiourea. With its unique structural features—a hydroxyl group poised for hydrogen bonding and a reactive thiourea moiety—this compound presents a compelling case for exploration in drug discovery and development. This document serves as a comprehensive resource, amalgamating critical data on its chemical identity, synthesis, safety, and potential therapeutic applications, thereby providing a solid groundwork for researchers and drug development professionals to harness its full potential.
Section 1: Chemical Identity and Physicochemical Properties
This compound, a substituted thiourea, is a crystalline solid at room temperature. Its chemical structure is characterized by a phenyl ring substituted with a hydroxyl group at the meta-position and a thiourea group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3394-05-6 | [1] |
| Molecular Formula | C₇H₈N₂OS | [1] |
| Molecular Weight | 168.22 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 175-180 °C | Not explicitly available for this compound, but typical for similar thiourea derivatives. |
| Predicted pKa | 9.36 ± 0.10 | [1] |
| Solubility | Soluble in water and alcohol | Not explicitly available for this compound, but typical for similar thiourea derivatives. |
Synonyms: N-(3-Hydroxyphenyl)thiourea, 3-Hydroxyphenylthiourea, 1-(m-Hydroxyphenyl)thiourea.[1]
Section 2: Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for preparing thiourea derivatives. A common and efficient approach involves the reaction of an amine with an isothiocyanate or a precursor that generates the thiocyanate in situ.
Experimental Protocol: Synthesis from 3-Aminophenol
This protocol is adapted from a general method for the synthesis of N-aryl thioureas.
Materials:
-
3-Aminophenol
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Formation of 3-Hydroxyphenylammonium Chloride: In a 250 mL beaker, dissolve 3-aminophenol (0.05 mol) in a minimal amount of ethanol. In a separate beaker, carefully add concentrated hydrochloric acid (10 mL) to water (20 mL) with cooling in an ice bath. Slowly add the acidic solution to the 3-aminophenol solution with continuous stirring. The mixture is then heated gently for 15-20 minutes and subsequently cooled to room temperature, followed by cooling in an ice bath to precipitate the 3-hydroxyphenylammonium chloride. The precipitate is filtered, washed with a small amount of cold ethanol, and dried.
-
Reaction with Ammonium Thiocyanate: In a round-bottom flask equipped with a reflux condenser, dissolve the dried 3-hydroxyphenylammonium chloride (0.05 mol) and ammonium thiocyanate (0.06 mol) in 100 mL of ethanol.
-
Reflux: The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid residue is washed with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities. The crude product is then recrystallized from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the N-H protons of the thiourea group. The chemical shifts and coupling patterns will be characteristic of the 1,3-disubstituted phenyl ring.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the hydroxyl group and the thiocarbonyl carbon (C=S) appearing at characteristic downfield shifts.[4][5] The thiocarbonyl carbon typically resonates in the range of 178-184 ppm.[4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹), N-H stretching of the thiourea group (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7][8]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₇H₈N₂OS.[9][10][11]
Section 3: Biological Activities and Therapeutic Potential
Thiourea derivatives are a well-established class of biologically active molecules, exhibiting a wide array of pharmacological properties. While specific studies on this compound are limited, its structural features suggest potential in several therapeutic areas based on the activities of related compounds.
Antioxidant Activity
Many thiourea derivatives have demonstrated significant antioxidant properties.[12][13][14] The mechanism often involves the donation of a hydrogen atom from the N-H groups of the thiourea moiety to scavenge free radicals. The presence of a hydroxyl group on the phenyl ring in this compound may further enhance its antioxidant potential through direct radical scavenging or by stabilizing the resulting radical through resonance.
Diagram 2: Potential Antioxidant Mechanism
Caption: A simplified diagram illustrating the potential free radical scavenging mechanism of thiourea derivatives.
Antimicrobial Activity
Thiourea derivatives have been extensively investigated for their antibacterial and antifungal activities.[15][16][17][18] The thiocarbonyl (C=S) group is often crucial for this activity. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The specific substitution pattern on the phenyl ring can significantly influence the potency and spectrum of antimicrobial activity.
Anticancer Activity
A growing body of evidence supports the anticancer potential of thiourea derivatives.[9][19][20][21][22] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and overcome drug resistance. The proposed mechanisms of action are diverse and can include:
-
Inhibition of key signaling pathways: Some thiourea derivatives have been found to inhibit protein kinases and other enzymes involved in cancer cell proliferation and survival.[19]
-
Induction of oxidative stress: While possessing antioxidant properties in some contexts, in cancer cells, they may also induce the production of reactive oxygen species (ROS), leading to cell death.
-
Apoptosis induction: Many thiourea derivatives have been shown to trigger the apoptotic cascade in various cancer cell lines.[20]
The presence of the hydroxyl group in this compound could facilitate interactions with biological targets through hydrogen bonding, potentially enhancing its anticancer efficacy.
Tyrosinase Inhibition
The structural similarity of this compound to known tyrosinase inhibitors suggests its potential application in this area.[23] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and in the cosmetic industry.
Section 4: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[12] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Consult a licensed professional waste disposal service.[12]
Section 5: Future Perspectives and Applications
This compound represents a valuable scaffold for further chemical exploration and drug discovery. Its versatile structure allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of its biological activities.
Diagram 3: Potential for Derivatization
Caption: Potential sites for chemical modification on the this compound scaffold.
Future research should focus on:
-
Synthesis of a focused library of derivatives: Modifying the substituents on the phenyl ring and the thiourea nitrogen atoms could lead to compounds with enhanced potency and selectivity for specific biological targets.
-
In-depth biological evaluation: Screening this compound and its derivatives against a panel of cancer cell lines, microbial strains, and relevant enzymes will help to elucidate its full therapeutic potential.
-
Mechanistic studies: Investigating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
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An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea: A Versatile Precursor in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea, a molecule of significant interest in the field of drug discovery and development. The document details two primary, reliable synthetic pathways, offering step-by-step protocols grounded in established chemical principles. Beyond procedural instructions, this guide delves into the mechanistic underpinnings of these reactions, providing insights into the rationale behind experimental choices. Characterization methodologies are discussed, and a summary of the known biological activities of hydroxyphenyl thiourea derivatives is presented to highlight the compound's therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough and practical understanding of the synthesis and significance of this important chemical entity.
Introduction: The Significance of this compound
Thiourea derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The presence of the thiocarbonyl group, along with the nitrogen substituents, allows for diverse structural modifications, leading to compounds with antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2][3][4] The this compound scaffold is of particular interest as the hydroxyl group on the phenyl ring can participate in hydrogen bonding interactions with biological targets and serves as a handle for further functionalization.
Derivatives of hydroxyphenyl thiourea have demonstrated notable potential in various therapeutic areas. For instance, they have been investigated as potent antioxidants, effectively scavenging free radicals.[5][6] Furthermore, their antimicrobial and antifungal activities have been well-documented, showing efficacy against a range of pathogens.[3][7] In the realm of oncology, certain thiourea derivatives have exhibited promising anticancer and antiangiogenic effects.[4][8][9] The versatile bioactivity of this class of compounds underscores the importance of efficient and reliable synthetic routes to produce this compound as a key building block for the development of novel therapeutics.
Synthetic Pathways and Mechanistic Considerations
Two principal and well-established methods for the synthesis of this compound are presented herein. The choice between these pathways may be guided by the availability of starting materials, desired scale of reaction, and laboratory capabilities.
Pathway 1: Reaction of 3-Aminophenol with a Thiocyanate Source
This is the most direct and widely employed method for the preparation of aryl thioureas. It can be further divided into two approaches based on the thiocyanate source:
-
Method A: From 3-Hydroxyphenyl Isothiocyanate: This approach involves the nucleophilic addition of ammonia to 3-hydroxyphenyl isothiocyanate.
-
Method B: From 3-Aminophenol and Ammonium Thiocyanate: This is a convenient one-pot synthesis where 3-aminophenol is reacted with ammonium thiocyanate in the presence of an acid.
Pathway 2: Thionation of 1-(3-Hydroxyphenyl)urea
An alternative approach involves the conversion of the carbonyl group of 1-(3-hydroxyphenyl)urea to a thiocarbonyl group using a thionating agent such as Lawesson's reagent. While effective, this method is often less preferred due to the stoichiometry and potential side products associated with the thionating agent.
Mechanistic Insights
The synthesis of thioureas from amines and isothiocyanates proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product.
In the case of the reaction between an aniline (like 3-aminophenol) and ammonium thiocyanate, the reaction is believed to proceed through the in situ formation of the corresponding isothiocyanate. The acidic conditions facilitate the formation of thiocyanic acid (HSCN), which can then react with the amine.
Caption: Synthetic routes to this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Pathway 1, Method B: Synthesis from 3-Aminophenol and Ammonium Thiocyanate
This protocol is adapted from established procedures for the synthesis of phenylthioureas from anilines.[10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 3-Aminophenol | 109.13 | 5.46 | 50 |
| Ammonium Thiocyanate | 76.12 | 4.19 | 55 |
| Concentrated HCl | 36.46 | ~5 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.46 g (50 mmol) of 3-aminophenol in 50 mL of ethanol.
-
Acidification: To this solution, carefully add approximately 5 mL of concentrated hydrochloric acid. A precipitate of 3-aminophenol hydrochloride may form.
-
Addition of Thiocyanate: Add 4.19 g (55 mmol) of ammonium thiocyanate to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Precipitation: A solid precipitate of this compound will form.
-
Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₇H₈N₂OS |
| Molecular Weight | 168.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approximately 170-180 °C (decomposes)[12][13] |
| Solubility | Soluble in ethanol, acetone, and DMSO; sparingly soluble in water. |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl ring, as well as broad singlets for the -NH and -NH₂ protons of the thiourea moiety and the phenolic -OH proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The labile protons of the NH, NH₂, and OH groups will appear as broad singlets and their chemical shifts can be concentration-dependent.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should exhibit a signal for the thiocarbonyl carbon (C=S) in the range of δ 180-185 ppm. Aromatic carbons will resonate in the region of δ 110-160 ppm.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands. The N-H stretching vibrations of the thiourea group are expected in the region of 3100-3400 cm⁻¹. The C=S stretching vibration should appear around 1250-1350 cm⁻¹. The C-N stretching bands will be observed in the 1400-1600 cm⁻¹ range. The broad O-H stretching of the phenolic group will also be present around 3200-3600 cm⁻¹.
Conclusion
This technical guide has outlined robust and reproducible methods for the synthesis of this compound. The detailed protocols, coupled with mechanistic explanations and characterization guidelines, provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The established biological significance of hydroxyphenyl thiourea derivatives further emphasizes the value of mastering the synthesis of this key intermediate. The presented information is intended to facilitate the efficient and safe production of this compound, thereby enabling further exploration of its therapeutic potential.
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1-(3-Hydroxyphenyl)-2-thiourea molecular structure and formula
An In-Depth Technical Guide to 1-(3-Hydroxyphenyl)-2-thiourea: Molecular Structure, Properties, and Therapeutic Potential
Abstract
This compound is a synthetic organosulfur compound belonging to the versatile class of thiourea derivatives. Possessing a unique combination of a phenolic hydroxyl group and a thiourea moiety, this molecule is of significant interest to researchers in medicinal chemistry and drug development. The thiourea scaffold is a known pharmacophore, capable of engaging in various non-covalent interactions, which underpins the diverse biological activities observed in this class of compounds, including anticancer, antioxidant, and enzyme inhibitory effects.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the compound's potential applications in drug discovery, grounded in the established biological activities of structurally related analogues.
Molecular Identity and Physicochemical Properties
This compound, also known as N-(3-Hydroxyphenyl)thiourea or 1-(m-Hydroxyphenyl)thiourea, is characterized by the following identifiers and properties.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂OS | [4][6] |
| Molecular Weight | 168.22 g/mol | [4][5] |
| CAS Number | 3394-05-6 | [4][6] |
| Appearance | White crystalline solid | [7] |
| Canonical SMILES | C1=CC(=CC(=C1)O)NC(=S)N | [6] |
| InChI Key | BHJYKFUCQNISJA-UHFFFAOYSA-N | [6] |
| Predicted pKa | 9.36 ± 0.10 | |
| Hazard Summary | Harmful if swallowed | [6][7] |
Molecular Structure and Bonding
The molecular structure of this compound features a central thiourea group (–NH–C(=S)–NH–) linked to a 3-hydroxyphenyl (meta-hydroxyphenyl) ring. The geometry and electronic properties of this arrangement are crucial for its chemical reactivity and biological interactions.
-
Planarity and Torsion: The thiourea moiety itself is generally planar.[9] However, there is typically a significant dihedral (twist) angle between the plane of the thiourea group and the aromatic ring. In the analogue 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, the dihedral angle between the thiourea group and the hydroxyphenyl ring is 76.90 (4)°.[8] This twisted conformation is a common feature of N-arylthioureas.
-
Bonding: The C=S bond length in thioureas is around 1.71 Å, and the C–N bond lengths are approximately 1.33 Å.[9] The partial double bond character of the C–N bonds is due to resonance with the thiocarbonyl group.
-
Tautomerism: Thiourea can exist in tautomeric thione and thiol forms. In aqueous solutions, the thione form (C=S) is predominant.[3][9]
-
Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the phenolic –OH and the two –NH groups) and acceptors (the thione sulfur and the phenolic oxygen). This allows for the formation of extensive intermolecular hydrogen bonding networks, which dictate the crystal packing and can be critical for binding to biological targets like enzyme active sites.[8][10] For instance, in related crystal structures, O–H⋯S and N–H⋯S hydrogen bonds are commonly observed.[11]
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of N-arylthioureas is typically achieved through the reaction of an aromatic amine with an isothiocyanate. For this compound, a plausible and efficient synthetic route involves the reaction of 3-aminophenol with a source of thiocyanate.
Proposed Experimental Protocol:
This protocol is based on established methods for the synthesis of related thiourea derivatives.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Reagent Addition: To this solution, add ammonium thiocyanate (1.1 equivalents) followed by the dropwise addition of benzoyl chloride (1.1 equivalents) while stirring at room temperature. The in-situ formation of benzoyl isothiocyanate occurs, which then reacts with the aminophenol. Alternatively, a pre-formed isothiocyanate can be used.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then treated with a sodium hydroxide solution to hydrolyze the benzoyl group, followed by acidification to precipitate the desired product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals.[8] The purity can be assessed by HPLC and melting point determination.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected features can be accurately predicted based on the analysis of its functional groups and data from analogous compounds.[11][12][13]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3100-3400 | O-H and N-H stretching | Broad and strong absorptions |
| 3000-3100 | Aromatic C-H stretching | Weak to medium absorptions |
| ~1600, ~1450 | Aromatic C=C stretching | Sharp, medium absorptions |
| ~1500 | N-C=S fragment | Medium to strong absorption |
| ~1200-1300 | C-O stretching (phenol) & N-C=S | Strong absorptions |
| ~800 | C=S stretching | Medium absorption |
The broadness of the O-H and N-H peaks is indicative of hydrogen bonding. The presence of strong peaks associated with the thiourea (N-C=S) and phenol (C-O) groups are key diagnostic features.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | Singlet | 1H | Phenolic -OH |
| ~8.0-9.0 | Broad Singlet | 2H | Thiourea -NH₂ |
| ~7.5-8.5 | Broad Singlet | 1H | Thiourea Ar-NH |
| ~6.8-7.4 | Multiplet | 4H | Aromatic protons |
Note: Chemical shifts are predicted for a DMSO-d₆ solvent, where acidic protons are readily observed. The signals for NH and OH protons are often broad and their chemical shifts can be concentration and temperature-dependent.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | C=S (thiocarbonyl) |
| ~158 | C-OH (aromatic) |
| ~140 | C-NH (aromatic) |
| ~130 | Aromatic CH |
| ~110-120 | Aromatic CH |
The downfield shift of the thiocarbonyl carbon is a characteristic feature of thioureas.[17][18][19]
Applications in Drug Development
Thiourea derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities.[3][20][21] The presence of both a phenol and a thiourea group in this compound makes it an attractive candidate for investigation in several therapeutic areas.
Anticancer Activity
Numerous N-aryl thiourea derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2][22]
-
Mechanism of Action: The anticancer effects of thioureas can be multifactorial. They are known to act as inhibitors of various enzymes crucial for cancer cell proliferation, such as kinases and topoisomerases.[20] Some derivatives induce apoptosis (programmed cell death) in cancer cells and can inhibit the secretion of inflammatory cytokines like IL-6, which are involved in tumor progression.[22] For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has shown IC₅₀ values as low as 1.5 µM against metastatic colon cancer cells.[22]
-
Structure-Activity Relationship (SAR): The substitution pattern on the phenyl ring significantly influences the cytotoxic potency. Electron-withdrawing groups often enhance activity. The hydroxyl group on this compound can participate in hydrogen bonding with target proteins, potentially enhancing its binding affinity and efficacy.
Enzyme Inhibition
The thiourea moiety is an effective metal-chelating group and can interact with metalloenzymes.
-
Urease Inhibition: Thiourea-based compounds are potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori and Proteus mirabilis.[23] The sulfur atom of the thiourea can coordinate with the nickel ions in the enzyme's active site.
-
Tyrosinase Inhibition: As demonstrated by the related compound 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, which was synthesized in a search for tyrosinase inhibitors, this class of molecules has potential in this area.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
Antioxidant Activity
Phenolic compounds are well-known antioxidants due to their ability to scavenge free radicals. The combination of a phenol and a thiourea group may lead to synergistic antioxidant effects. Thiourea derivatives have been shown to possess significant antioxidant activity in various assays.[1][3]
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An In-depth Technical Guide to the Biological Activity of N-(3-hydroxyphenyl)thiourea
This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of the biological activities of N-(3-hydroxyphenyl)thiourea (CAS 3394-05-6). For researchers, chemists, and drug development professionals, this document outlines the scientific rationale and detailed methodologies for exploring the therapeutic potential of this compound, grounded in the extensive body of work on related thiourea derivatives.
Introduction: The Therapeutic Promise of the Thiourea Scaffold
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a cornerstone in medicinal chemistry.[1] The thiourea moiety -(NH-C(=S)-NH)- is a versatile pharmacophore capable of forming multiple hydrogen bonds and coordinating with metal ions, enabling it to interact with a wide array of biological targets.[2] This structural flexibility has led to the development of thiourea derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4]
N-(3-hydroxyphenyl)thiourea is a molecule of significant interest. It combines the proven thiourea scaffold with a hydroxyphenyl group. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor and is a known feature in many antioxidant and enzyme-inhibiting compounds.[5] This unique combination suggests that N-(3-hydroxyphenyl)thiourea is a prime candidate for exhibiting multifaceted biological activities. This guide details the necessary experimental pathways to systematically uncover and validate this potential.
Part 1: Synthesis and Structural Verification
A reliable and well-characterized supply of the target compound is the foundation of any biological investigation. The synthesis of N-(3-hydroxyphenyl)thiourea can be approached through established chemical reactions.
Proposed Synthetic Pathway
The most direct and common method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[4][6] In this case, 3-aminophenol serves as the amine precursor.
Reaction Scheme: 3-Aminophenol is reacted with an appropriate thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid catalyst to form 3-hydroxyphenyl isothiocyanate in situ. This intermediate is then treated with a source of ammonia to yield the final product, N-(3-hydroxyphenyl)thiourea. A related synthesis of 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea from 3-aminophenol and an isothiocyanate has been successfully demonstrated, validating this approach.[7]
Caption: Proposed workflow for the synthesis of N-(3-hydroxyphenyl)thiourea.
Protocol for Synthesis and Characterization
-
Reaction Setup: To a solution of 3-aminophenol (1 equivalent) in a suitable solvent such as acetonitrile, add ammonium thiocyanate (1.2 equivalents).
-
Isothiocyanate Formation: Add concentrated hydrochloric acid dropwise while stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Amination: Upon completion, introduce an aqueous solution of ammonia and continue stirring. The reaction progress should again be monitored by TLC.
-
Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is washed with dichloromethane or a similar solvent to remove impurities.[7]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(3-hydroxyphenyl)thiourea.
-
Structural Verification: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=S, O-H, C-N).
-
Part 2: Investigation of Biological Activities
Based on the known pharmacology of thiourea derivatives, the following biological activities should be investigated as primary targets.
Antimicrobial Activity
Scientific Rationale: Thiourea derivatives are well-documented as potent antimicrobial agents against a wide range of bacterial and fungal pathogens.[2][8][9] Their mechanisms can include the disruption of quorum sensing, a key bacterial communication process.[8] The structural similarity of N-(3-hydroxyphenyl)thiourea to other active compounds makes it a strong candidate for antimicrobial screening.[10]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for MIC Determination [11][12]
-
Preparation: A stock solution of N-(3-hydroxyphenyl)thiourea is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Inoculum: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are cultured to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/ml.[13] This suspension is then diluted to a final concentration of 5 × 10⁵ CFU/ml in the wells.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Positive (broth + inoculum), negative (broth only), and solvent toxicity controls must be included. A standard antibiotic (e.g., amikacin, gentamicin) should be run in parallel as a reference.[2]
Data Presentation
| Microorganism | Strain | N-(3-hydroxyphenyl)thiourea MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Experimental Value] | [Experimental Value] |
| Escherichia coli | ATCC 25922 | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa | ATCC 27853 | [Experimental Value] | [Experimental Value] |
| Enterococcus faecalis | ATCC 29212 | [Experimental Value] | [Experimental Value] |
Anticancer (Cytotoxic) Activity
Scientific Rationale: A significant body of research highlights the anticancer potential of thiourea derivatives.[14] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and DNA topoisomerases, or by inducing apoptosis.[15][16] The presence of both hydrogen-bonding groups and an aromatic ring in N-(3-hydroxyphenyl)thiourea suggests potential interactions with enzyme active sites.
Experimental Protocol: MTT Assay for Cell Viability [17][18]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17][18]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT116 colon) are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of N-(3-hydroxyphenyl)thiourea. Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.[17]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation
| Cell Line | Tissue of Origin | N-(3-hydroxyphenyl)thiourea IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HCT116 | Colon Cancer | [Experimental Value] | [Experimental Value] |
| HepG2 | Liver Cancer | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast Cancer | [Experimental Value] | [Experimental Value] |
Anti-inflammatory Activity
Scientific Rationale: Inflammation is a critical biological response, but its dysregulation leads to chronic diseases.[21] Thiourea derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or by preventing protein denaturation, a hallmark of inflammation.[22][23][24]
Experimental Protocol: In Vitro Albumin Denaturation Inhibition Assay [22][25]
This assay uses heat-induced denaturation of a protein (bovine serum albumin or egg albumin) as a model for inflammation. The ability of a compound to prevent this denaturation indicates potential anti-inflammatory activity.[22][26]
-
Reaction Mixture: The reaction mixture consists of 1 ml of the test compound (N-(3-hydroxyphenyl)thiourea) at various concentrations (e.g., 100-500 µg/ml) and 1 ml of 1% aqueous albumin solution.
-
pH Adjustment: The pH of the mixture is adjusted to 6.8 using phosphate-buffered saline.
-
Incubation: The samples are incubated at 37°C for 20 minutes.
-
Heat Denaturation: Denaturation is induced by heating the mixture at 70°C in a water bath for 10 minutes.
-
Analysis: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
-
Controls: A control sample (without the test compound) and a standard drug (e.g., Diclofenac sodium) are run in parallel.[25]
Caption: Workflow for the in vitro protein denaturation inhibition assay.
Data Presentation
| Concentration (µg/mL) | % Inhibition by N-(3-hydroxyphenyl)thiourea | % Inhibition by Diclofenac Sodium |
| 100 | [Experimental Value] | [Experimental Value] |
| 200 | [Experimental Value] | [Experimental Value] |
| 300 | [Experimental Value] | [Experimental Value] |
| 400 | [Experimental Value] | [Experimental Value] |
| 500 | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
N-(3-hydroxyphenyl)thiourea is a molecule with significant, unexplored therapeutic potential. Its structure, combining the versatile thiourea scaffold with a reactive hydroxyphenyl moiety, positions it as a compelling candidate for drug discovery efforts. The experimental framework detailed in this guide provides a rigorous and systematic pathway to investigate its antimicrobial, anticancer, and anti-inflammatory activities.
Positive results from these initial in vitro screens will warrant further investigation, including elucidation of specific mechanisms of action (e.g., specific enzyme inhibition assays, apoptosis studies) and progression to in vivo models to assess efficacy and safety. Furthermore, the synthesis of analogs—by modifying the position of the hydroxyl group or substituting the hydrogens on the thiourea nitrogens—will be a critical next step in establishing structure-activity relationships (SAR) and optimizing the compound for enhanced potency and selectivity. This structured approach will pave the way for potentially developing N-(3-hydroxyphenyl)thiourea or its derivatives into novel therapeutic agents.
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An In-Depth Technical Guide to 1-(3-Hydroxyphenyl)-2-Thiourea Derivatives and Analogues for Drug Discovery Professionals
Introduction: The Versatile Scaffold of Phenylthiourea in Medicinal Chemistry
The thiourea moiety, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a cornerstone pharmacophore in modern drug discovery.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory properties.[1][2][3][4][5] This guide focuses specifically on the 1-(3-hydroxyphenyl)-2-thiourea core structure (CAS 3394-05-6) and its analogues.[6][7][8] The strategic placement of a hydroxyl group on the phenyl ring introduces a critical hydrogen bonding site, significantly influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind experimental design, the nuances of structure-activity relationships (SAR), and validated protocols for synthesis and evaluation. Our objective is to equip you with the foundational knowledge and practical insights necessary to innovate within this promising class of compounds.
Core Synthetic Methodologies: A Rational Approach
The synthesis of 1,3-disubstituted thiourea derivatives is typically straightforward, offering high yields and the flexibility to generate extensive compound libraries for screening. The most prevalent and efficient method involves the reaction of an amine with an isothiocyanate.[9]
Primary Synthetic Route: Amine and Isothiocyanate Condensation
The foundational reaction involves the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate. This method is highly efficient for creating unsymmetrical thioureas.[2][9]
Causality in Experimental Design:
-
Solvent Choice: Anhydrous solvents like dichloromethane (DCM) or acetone are preferred to prevent the hydrolysis of the highly reactive isothiocyanate intermediate.[2][9]
-
Reaction Conditions: The reaction is typically conducted at room temperature, as it proceeds readily without the need for heating, which could promote side reactions.[9] The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC).
-
Purification: The crude product is often purified by washing with a non-polar solvent like hexane to remove any excess unreacted isothiocyanate, followed by recrystallization or column chromatography to achieve high purity.[9]
Protocol: General Synthesis of 1-(3-Hydroxyphenyl)-3-aryl/alkyl-2-thiourea Derivatives
This protocol provides a self-validating system for synthesizing analogues of the core topic.
Materials:
-
3-Aminophenol (or other primary amine)
-
Substituted Phenyl/Alkyl Isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired isothiocyanate (1.1 mmol) in anhydrous DCM (20 mL).
-
Nucleophilic Addition: To this solution, add the corresponding amine (e.g., 3-aminophenol) (1.0 mmol).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting materials.
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Wash the resulting crude solid product with hexane (3 x 15 mL) to remove excess isothiocyanate. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR, and by mass spectrometry.
Caption: General workflow for the synthesis and purification of thiourea derivatives.
Key Biological Activities and Mechanisms of Action
Thiourea derivatives, including the 1-(3-hydroxyphenyl) scaffold, are privileged structures that interact with a wide array of biological targets. Their activity is often rooted in the ability of the thiocarbonyl group (C=S) to act as a hydrogen bond acceptor and a metal chelator.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[10] Its overactivity can lead to hyperpigmentation disorders. Many thiourea derivatives are potent tyrosinase inhibitors, making them attractive targets for dermatology and cosmetics.[10][11][12] Phenylthiourea (PTU) is a well-known inhibitor of this enzyme.[13][14]
-
Mechanism of Action: The primary mechanism of inhibition involves the chelation of the copper ions within the enzyme's active site by the sulfur atom of the thiourea group.[13] This interaction prevents the substrate (e.g., L-tyrosine) from binding and being oxidized. Kinetic studies often reveal a competitive or non-competitive inhibition pattern.[10][12][13] For example, some studies using Lineweaver-Burk plots have confirmed a competitive inhibition mechanism for certain derivatives.[10][15]
Caption: Simplified mechanism of tyrosinase inhibition by thiourea derivatives.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents, with activities reported against numerous cancer cell lines, including breast, colon, and lung cancer.[2][4][16][17]
-
Mechanisms of Action: The anticancer effects are often multi-faceted.[4]
-
Enzyme Inhibition: Some derivatives inhibit receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ, which are crucial for tumor angiogenesis and growth.[16] Others may inhibit epidermal growth factor receptor (EGFR) signaling pathways.[18]
-
Apoptosis Induction: Many thiourea compounds induce programmed cell death (apoptosis) in cancer cells.[17][19] This can be triggered by activating intrinsic pathways involving caspases (e.g., caspase-3 and caspase-9) and causing DNA damage.[16][17]
-
Immunomodulation: Certain N-aryl-thiourea derivatives act as specific agonists for Toll-like receptors (TLR1/2), triggering an immune response through the MyD88 and NF-κB pathways, leading to cytokine release and subsequent cancer cell suppression.[20][21]
-
Other Notable Activities
The versatility of the thiourea scaffold extends to a range of other therapeutic areas:
-
Antimicrobial: Activity against various bacteria and fungi has been reported.[1][2]
-
Antiviral: Derivatives have been investigated as inhibitors of viruses like HIV.[11][22]
-
Anti-inflammatory: Some analogues exhibit anti-inflammatory properties.[3]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is paramount in medicinal chemistry. For 1-phenyl-2-thiourea derivatives, SAR studies provide a logical framework for designing more potent and selective compounds.
-
Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring dramatically influence efficacy.[18]
-
Electron-Withdrawing Groups: Groups like halogens (Cl, F) or trifluoromethyl (-CF₃) often enhance cytotoxic activity against cancer cells.[4][19] For instance, derivatives with 3,4-dichloro and 4-CF₃-phenyl substituents have shown high potency against colon cancer cell lines.[19]
-
Hydroxyl Group Position: The position of the hydroxyl group (ortho, meta, or para) can affect hydrogen bonding capabilities and, consequently, target binding and activity. The 3-hydroxy (meta) position offers a unique vector for interaction compared to its isomers.
-
-
Substituents on the Second Nitrogen (N'): Modifying the R' group in 1-(3-hydroxyphenyl)-3-R'-2-thiourea allows for fine-tuning of properties like lipophilicity and steric bulk, which are critical for cell permeability and target engagement.[9]
Data Presentation: Comparative Biological Activity
The following table summarizes representative data for thiourea derivatives, showcasing their potency in various assays. This comparative overview is essential for guiding lead optimization efforts.
| Compound Class | Target/Assay | Model | Activity (IC₅₀ / EC₅₀) | Reference |
| Indole-Thiourea Derivative (4b) | Tyrosinase Inhibition | Mushroom Tyrosinase | 5.9 ± 2.47 µM | [10] |
| Kojic Acid (Reference) | Tyrosinase Inhibition | Mushroom Tyrosinase | 16.4 ± 3.53 µM | [10] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity | SW620 (Metastatic Colon Cancer) | 1.5 µM | [4][19] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Cytotoxicity | Breast Cancer Cell Lines | 2.2 - 5.5 µM | [4] |
| N-Aryl-N'-(thiophen-2-yl)thiourea (SMU-C80) | TLR1/2 Agonist | Human Cells | 31.02 ± 1.01 nM | [20][21] |
| Ambazone | Tyrosinase Inhibition | Mushroom Tyrosinase | 15 µM | [12] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducibility is the hallmark of scientific integrity. This section provides a detailed, validated protocol for a common assay used to evaluate this class of compounds.
Protocol: Colorimetric Tyrosinase Inhibition Assay
This protocol is adapted from standard high-throughput screening methods and is designed to assess the inhibitory potential of synthesized compounds against tyrosinase.[23][24]
Principle: Tyrosinase oxidizes a substrate (L-tyrosine), which ultimately produces a chromophore that can be measured spectrophotometrically at ~510 nm. An inhibitor will decrease the rate of this reaction.[23]
Materials:
-
96-well microplate
-
Plate reader capable of kinetic measurements at 510 nm
-
Mushroom Tyrosinase (lyophilized)
-
L-Tyrosine substrate
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Tyrosinase Enzyme Solution: Reconstitute lyophilized tyrosinase in Assay Buffer to a working concentration (e.g., 2500 units/mL).[10] Keep on ice.
-
Substrate Solution: Dissolve L-tyrosine in Assay Buffer to a working concentration (e.g., 2 mM).[10]
-
Test Compound & Control Solutions: Prepare serial dilutions of your test compounds and the Kojic Acid positive control in Assay Buffer. Ensure the final solvent concentration is low (<1%) and consistent across all wells to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Test Inhibitor Wells (IC): Add 20 µL of your diluted test compound solutions.
-
Enzyme Control Wells (EC): Add 20 µL of Assay Buffer (containing the same amount of solvent as the test wells).
-
Positive Control Wells: Add 20 µL of diluted Kojic Acid solution.
-
-
Enzyme Addition:
-
Initiate Reaction:
-
Add 30 µL of the Tyrosine Substrate Solution to each well to start the reaction.[23]
-
-
Measurement:
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_EC - V_IC) / V_EC] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a highly versatile and synthetically accessible class of compounds with significant therapeutic potential. Their proven efficacy as enzyme inhibitors and anticancer agents warrants continued investigation. Future research should focus on optimizing their pharmacokinetic properties, reducing off-target effects, and exploring novel therapeutic applications. The integration of computational modeling, such as molecular docking and dynamics simulations, will be instrumental in rationally designing next-generation derivatives with enhanced potency and selectivity for their biological targets.[4][10][15]
References
- A Comparative Analysis of N-acetyl-N'-phenylthiourea Derivatives in Preclinical Research - Benchchem.
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Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed Central. Available from: [Link]
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Design, Synthesis, and Structure–Activity Relationship of N-Aryl-N′-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives | Request PDF - ResearchGate. Available from: [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - Taylor & Francis Online. Available from: [Link]
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Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents - ResearchGate. Available from: [Link]
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Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed. Available from: [Link]
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Design, Synthesis, and Structure–Activity Relationship of N -Aryl- N ′-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - ResearchGate. Available from: [Link]
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Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed. Available from: [Link]
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. Available from: [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. Available from: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available from: [Link]
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. Available from: [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. Available from: [Link]
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(PDF) Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - ResearchGate. Available from: [Link]
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Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed. Available from: [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - MDPI. Available from: [Link]
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A Technical Guide to the Potential Applications of Hydroxyphenyl Thiourea Compounds
Foreword: The Versatile Scaffold of Hydroxyphenyl Thiourea
In the landscape of modern chemical research, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and diverse functionality is paramount. Among these, hydroxyphenyl thiourea and its derivatives have emerged as a compelling class of compounds. The inherent chemical characteristics of this scaffold—the hydrogen-bonding capabilities of the thiourea moiety, the nucleophilicity of the sulfur atom, and the influence of the hydroxyl-substituted phenyl ring—provide a rich playground for chemical innovation.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere survey of the literature to provide in-depth, actionable insights into the potential applications of these compounds. As a Senior Application Scientist, my objective is to not only highlight what these compounds can do but to elucidate how and why they exhibit such a remarkable range of activities. We will delve into the mechanistic underpinnings of their applications, provide detailed experimental protocols, and offer a forward-looking perspective on their potential. This guide is structured to be a practical resource, empowering you to explore and harness the potential of hydroxyphenyl thiourea compounds in your own research endeavors.
I. The Core Chemistry: Synthesis and Structural Features
The synthetic accessibility of hydroxyphenyl thiourea derivatives is a key factor driving their exploration. The most common and straightforward method for their preparation involves the reaction of an appropriate aminophenol with an isothiocyanate.
A. General Synthesis Protocol
A representative protocol for the synthesis of a 1-(hydroxyphenyl)-3-aryl thiourea derivative is as follows:
Objective: To synthesize 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea.
Materials:
-
3-Aminophenol
-
3-Methoxyphenyl isothiocyanate
-
Acetonitrile (distilled)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenol (1.2 mmol) in acetonitrile (6 mL).
-
To this solution, add 3-methoxyphenyl isothiocyanate (1.0 mmol) under constant stirring at room temperature.
-
Continue stirring the reaction mixture for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid product with dichloromethane to remove any unreacted starting materials.
-
The final product can be further purified by recrystallization if necessary.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Key Structural Attributes
The hydroxyphenyl thiourea scaffold possesses several key structural features that underpin its diverse applications:
-
Thiourea Moiety (-NH-C(S)-NH-): The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows for specific interactions with biological targets like enzymes and receptors.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can also participate in hydrogen bonding and can be a site for further chemical modification.
-
Aromatic Rings: The phenyl rings provide a scaffold for introducing various substituents to modulate the electronic properties, lipophilicity, and steric profile of the molecule.
II. Applications in Medicinal Chemistry
The ability of hydroxyphenyl thiourea derivatives to interact with biological macromolecules has led to extensive investigation into their therapeutic potential.
A. Anticancer Activity
A significant body of research has highlighted the potential of thiourea derivatives as anticancer agents.[1][2][3] These compounds can induce cytotoxicity in various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[4]
Mechanism of Action: Many thiourea-based anticancer agents function as inhibitors of protein tyrosine kinases (PTKs), topoisomerases, and other enzymes crucial for cancer cell signaling and replication.[3][4] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5]
Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
B. Antimicrobial Activity
Hydroxyphenyl thiourea derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their metal complexes, in particular, have shown enhanced antimicrobial efficacy.[6]
Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The presence of the sulfur atom in the thiourea moiety is often considered crucial for this activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Procedure:
-
Prepare a serial two-fold dilution of the hydroxyphenyl thiourea compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
| Microorganism Type | Typical Media | Incubation Temperature |
| Gram-positive Bacteria | Mueller-Hinton Broth | 37°C |
| Gram-negative Bacteria | Mueller-Hinton Broth | 37°C |
| Yeast | RPMI-1640 Medium | 35°C |
Table 1: Typical conditions for MIC determination.
III. Applications in Materials Science and Industry
Beyond their biological activities, hydroxyphenyl thiourea compounds have found utility in various materials science and industrial applications.
A. Corrosion Inhibition
One of the most well-established applications of thiourea derivatives is as corrosion inhibitors for various metals and alloys, particularly in acidic media.[7][8]
Mechanism of Action: Hydroxyphenyl thiourea compounds inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[8] The adsorption can be physical (physisorption) or chemical (chemisorption), often involving the interaction of the sulfur and nitrogen atoms with the metal surface.[7]
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a metal.
Caption: Workflow for evaluating corrosion inhibition using potentiodynamic polarization.
The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] x 100
Where i_corr(uninhibited) and i_corr(inhibited) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
B. Chemical Sensing
The ability of the thiourea moiety to bind to anions and metal cations through hydrogen bonding and coordination has been exploited in the development of chemical sensors.[9] Hydroxyphenyl thiourea derivatives have been designed as chromogenic or colorimetric sensors that provide a visual color change upon binding to a specific analyte.
Mechanism of Action: The binding of an analyte to the thiourea receptor perturbs the electronic structure of the molecule, leading to a change in its absorption spectrum, which is observed as a color change.
Experimental Protocol: Anion Sensing using UV-Vis Spectroscopy
Procedure:
-
Prepare a stock solution of the hydroxyphenyl thiourea sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.
-
In a cuvette, place a solution of the sensor and record its initial UV-Vis spectrum.
-
Titrate the sensor solution with increasing concentrations of the anion solution, recording the UV-Vis spectrum after each addition.
-
Observe any changes in the absorption bands (e.g., appearance of new bands, red or blue shifts) to determine the selectivity and sensitivity of the sensor for the target anion.
IV. Catalytic Applications
Thiourea and its derivatives can function as organocatalysts, primarily by acting as hydrogen bond donors to activate electrophiles.[10][11] This has been applied to a variety of organic transformations.
Mechanism of Action: The two N-H groups of the thiourea moiety can form a bidentate hydrogen bond with an electrophilic center (e.g., a carbonyl group), increasing its electrophilicity and facilitating nucleophilic attack.
Caption: General mechanism of thiourea-catalyzed activation of an electrophile.
V. Future Perspectives
The field of hydroxyphenyl thiourea chemistry is vibrant and continues to expand. Future research is likely to focus on:
-
Development of more potent and selective drug candidates: By fine-tuning the substituents on the aromatic rings, it may be possible to design compounds with improved therapeutic indices and reduced off-target effects.
-
Multifunctional materials: Combining the sensing, corrosion inhibition, and catalytic properties of these compounds into single-molecule systems could lead to the development of smart materials.
-
Green chemistry applications: The use of thiourea-based organocatalysts in environmentally benign synthetic processes is a promising area of exploration.
VI. Conclusion
Hydroxyphenyl thiourea compounds represent a versatile and valuable class of molecules with a broad spectrum of potential applications. Their straightforward synthesis, tunable structure, and diverse functionalities make them attractive candidates for further investigation in medicinal chemistry, materials science, and catalysis. This guide has provided a comprehensive overview of these applications, grounded in mechanistic understanding and practical experimental protocols. It is our hope that this resource will serve as a catalyst for further innovation in this exciting area of chemical research.
References
- The synthesis of new chromogenic sensors containing the thiourea and selective detection for F−, H2PO4−, and Ac− anions - TSpace. (2020-06-11).
- The Role of (3-Hydroxyphenyl)thiourea in Advanced Chemical Research and Development.
- The synthesis of new chromogenic sensors containing the thiourea and selective detection for F−, H2PO4−, and Ac− anions - ResearchGate. (2020-06-11).
- Unlock the Potential of (3-Hydroxyphenyl)thiourea: Properties, Applications, and Sourcing Strategies - NINGBO INNO PHARMCHEM CO.,LTD.
- Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations | Request PDF - ResearchGate. (2025-08-10).
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The Thiourea Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Thiourea and its derivatives represent a cornerstone in the edifice of medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted role of the thiourea scaffold in drug design and development. We will delve into the fundamental chemical properties that underpin its diverse pharmacological profiles, explore its intricate mechanisms of action against various therapeutic targets, and highlight its successful application in the development of antimicrobial, antiviral, and anticancer agents. Furthermore, this guide will furnish detailed synthetic methodologies and protocols for the biological evaluation of these promising compounds, offering both theoretical insights and practical guidance for researchers in the field.
Introduction: The Enduring Relevance of the Thiourea Moiety
The thiourea functional group, characterized by a central thiocarbonyl flanked by two amino groups, is a privileged structure in drug discovery.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, and the capacity for the sulfur atom to coordinate with metal ions, contribute to its promiscuous yet often potent interactions with a wide array of biological targets.[4][5][6] This inherent versatility has led to the development of numerous thiourea-containing drugs with applications spanning from antibacterial and antifungal to antiviral and anticancer therapies.[1][4][7][8]
This guide will systematically unpack the significance of thiourea derivatives, moving from their fundamental chemical attributes to their complex biological functions and therapeutic applications.
The Chemical Biology of Thiourea Derivatives: A Foundation for Activity
The biological activity of thiourea derivatives is intrinsically linked to their chemical structure. The thione-thiol tautomerism allows for varied interaction modes, while the nature of the substituents on the nitrogen atoms dictates the molecule's lipophilicity, steric profile, and electronic properties, all of which are critical for target binding and pharmacokinetic profiles.[6][9]
Structural Features and Physicochemical Properties
The general structure of a thiourea derivative is depicted below. The substituents (R1, R2, R3, R4) can be hydrogen, alkyl, aryl, or heterocyclic moieties, leading to a vast chemical space for exploration.[7]
Caption: General chemical structure of a thiourea derivative.
The presence of the thiocarbonyl group (C=S) is a key determinant of the molecule's reactivity and binding capabilities. The lone pairs on the sulfur and nitrogen atoms can participate in hydrogen bonding, a crucial interaction for binding to enzyme active sites and receptors.[5]
Synthesis of Thiourea Derivatives: A Practical Approach
The synthesis of thiourea derivatives is often straightforward, with the most common method involving the reaction of an amine with an isothiocyanate.[7][10] This reaction is typically high-yielding and allows for the facile introduction of diverse substituents.
Experimental Protocol: General Synthesis of a Di-substituted Thiourea Derivative
-
Reactant Preparation: Dissolve one equivalent of the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Isothiocyanate: To the stirred amine solution, add one equivalent of the corresponding isothiocyanate dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired thiourea derivative.
Therapeutic Applications of Thiourea Derivatives: A Broad Spectrum of Activity
The structural versatility of thiourea derivatives has been exploited to develop agents for a wide range of diseases.
Anticancer Activity
Thiourea derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action.[11][12][13] They have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.[12][14]
Mechanism of Action: Kinase Inhibition
Many thiourea-based anticancer agents function as kinase inhibitors.[14] They can compete with ATP for binding to the kinase active site, thereby blocking the phosphorylation cascade that drives cell growth and division.
Caption: Mechanism of kinase inhibition by a thiourea derivative.
Table 1: Selected Thiourea Derivatives with Anticancer Activity
| Compound | Target/Mechanism | Cancer Cell Line(s) | IC50 | Reference |
| Sorafenib Analogs | Multi-kinase inhibitor (VEGFR, PDGFR) | Various | Varies | [5] |
| N-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Induces apoptosis | Breast cancer cell lines | 2.2-5.5 µM | [5] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras inhibitor | A549 (Lung cancer) | 0.2 µM | [5] |
| Thieno[3,2-d]pyrimidine derivatives | PI3Kα inhibitor | HT-29, MCF-7 | 1.26 µM (for compound 7f) | [15] |
Antiviral Activity
Thiourea derivatives have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses including HIV, hepatitis C virus (HCV), and various picornaviruses.[16][17][18] Their mechanisms of action can be diverse, from inhibiting viral enzymes to interfering with viral entry or replication processes.[17][18] For instance, certain thiourea derivatives act as dual inhibitors of HIV-1 capsid and human cyclophilin A, both of which are crucial for HIV-1 replication.[17]
Antimicrobial Activity: A Renewed Hope Against Resistance
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Thiourea derivatives have shown promise as antibacterial and antifungal agents.[6][19][20] Their mode of action can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with quorum sensing.[6][20]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the antimicrobial potency of thiourea derivatives is highly dependent on the nature of the substituents.[6] For example, the introduction of electron-withdrawing groups or lipophilic moieties on the aryl rings can significantly enhance antibacterial activity.[6]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel thiourea-based therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: A typical workflow for the development of thiourea-based drugs.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized thiourea derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Future Perspectives and Conclusion
The thiourea scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of synthesis and the ability to readily modify its structure make it an attractive platform for generating large libraries of compounds for high-throughput screening. Future research will likely focus on the development of more selective and potent thiourea derivatives with improved pharmacokinetic profiles and reduced toxicity. The exploration of novel mechanisms of action and the application of computational methods for rational drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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An In-depth Technical Guide on 1-(3-Hydroxyphenyl)-2-thiourea as a Tyrosinase Inhibitor
Abstract
Hyperpigmentation disorders and the demand for skin-lightening agents in cosmetics have fueled extensive research into tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can effectively reduce melanin production. This technical guide provides a comprehensive overview of 1-(3-hydroxyphenyl)-2-thiourea as a potent tyrosinase inhibitor. We will delve into its synthesis, mechanism of action, kinetic profile, and the in-silico and in-vitro methodologies used to characterize its inhibitory effects. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, cosmetology, and enzymology who are seeking a detailed understanding of this promising compound.
Introduction to Tyrosinase and its Role in Melanogenesis
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the initial and rate-limiting steps of melanin biosynthesis.[1][2][3] This process, known as melanogenesis, is responsible for the pigmentation of skin, hair, and eyes.[4] The enzyme catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[5][6][7] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[7] Overproduction of melanin can lead to various hyperpigmentation disorders, such as melasma, freckles, and age spots, making tyrosinase a prime target for therapeutic and cosmetic interventions.[7][8][9]
This compound: A Promising Tyrosinase Inhibitor
Thiourea and its derivatives have been identified as a significant class of tyrosinase inhibitors.[5][6] The inhibitory activity is largely attributed to the thiourea moiety, which can chelate the copper ions within the active site of the tyrosinase enzyme.[10] this compound, in particular, combines the inhibitory potential of the thiourea group with a hydroxyphenyl substituent, which can also contribute to binding at the active site.
Physicochemical Properties
| Property | Value |
| CAS Number | 3394-05-6[11][12][13] |
| Molecular Formula | C7H8N2OS[11][12][13] |
| Molecular Weight | 168.22 g/mol [11][13] |
| Appearance | Not specified, likely a solid |
| pKa | 9.36 ± 0.10 (Predicted)[11] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-aminophenol with an appropriate isothiocyanate precursor. A common method involves the reaction of 3-aminophenol with an alkali metal thiocyanate (e.g., potassium thiocyanate) in the presence of an acid to generate the corresponding isothiocyanate in situ, which then reacts with the amine. Alternatively, direct reaction with a pre-formed isothiocyanate can be employed.[14][15]
Caption: Synthesis of this compound.
Mechanism of Tyrosinase Inhibition
The inhibitory action of this compound on tyrosinase is believed to be multifaceted, primarily involving interactions with the enzyme's active site.
Copper Chelation
The active site of tyrosinase contains two copper ions that are essential for its catalytic activity.[4] The sulfur and nitrogen atoms of the thiourea moiety in this compound can act as potent chelating agents, binding to these copper ions and rendering the enzyme inactive.[10] This is a common mechanism for many thiourea-based tyrosinase inhibitors.[5][6]
Active Site Binding
In addition to copper chelation, the hydroxyphenyl ring of the inhibitor can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of tyrosinase. Molecular docking studies on similar compounds have identified key residues such as histidine, asparagine, and glutamate as important for ligand binding.[16][17] The hydroxyl group on the phenyl ring can act as both a hydrogen bond donor and acceptor, further stabilizing the enzyme-inhibitor complex.
Caption: Proposed binding mode of the inhibitor.
Experimental Protocols for Characterization
A thorough evaluation of a tyrosinase inhibitor requires a combination of in-vitro enzymatic assays and in-silico computational studies.
In-Vitro Tyrosinase Inhibition Assay
This assay measures the enzymatic activity of tyrosinase in the presence and absence of the inhibitor. A common method utilizes L-DOPA as the substrate and monitors the formation of dopachrome, a colored product, spectrophotometrically.[18][19]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
Phosphate buffer (pH 6.5-7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of mushroom tyrosinase, L-DOPA, and this compound in phosphate buffer.
-
In a 96-well plate, add varying concentrations of the inhibitor solution.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular time intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Tyrosinase inhibition assay workflow.
Kinetic Analysis
To understand the mechanism of inhibition, kinetic studies are performed. This involves measuring the reaction rate at different substrate and inhibitor concentrations. The data is then plotted using Lineweaver-Burk and Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[20][21][22][23]
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V versus 1/[S], where V is the reaction velocity and [S] is the substrate concentration. The pattern of line intersections for different inhibitor concentrations reveals the inhibition type.
-
Dixon Plot: A plot of 1/V versus inhibitor concentration [I] at different fixed substrate concentrations. The intersection point of the lines indicates the inhibition constant (Ki).
In-Silico Molecular Docking
Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) to the active site of a protein (enzyme).[16][17][24][25] This method provides valuable insights into the specific interactions between the inhibitor and the enzyme at the atomic level, helping to rationalize the observed inhibitory activity.[5][6] The crystal structure of mushroom tyrosinase is often used for these simulations.[16][22]
Structure-Activity Relationship (SAR) Insights
The structure of this compound provides key features for its inhibitory activity.
-
Thiourea Moiety: The presence of the C=S and amino groups is crucial for copper chelation and potent inhibition.[16]
-
Hydroxyphenyl Group: The position and presence of the hydroxyl group on the phenyl ring can influence binding affinity through hydrogen bonding with active site residues. The meta-position of the hydroxyl group in this compound is a specific structural feature that contributes to its interaction profile.
-
Unsubstituted Amino Group: An unsubstituted terminal amino group in the thiourea moiety often enhances inhibitory activity.[16]
Conclusion and Future Directions
This compound demonstrates significant potential as a tyrosinase inhibitor, warranting further investigation for its application in cosmetic and therapeutic formulations. Its straightforward synthesis, potent inhibitory mechanism, and favorable structural features make it an attractive candidate for development. Future research should focus on comprehensive in-vivo studies to assess its efficacy and safety in biological systems, as well as lead optimization to potentially enhance its potency and pharmacokinetic properties.
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Amaral, I. P., & Ferreira, M. M. C. (2022). Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. International Journal of Molecular Sciences, 23(21), 13329. [Link]
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Ponnusamy, M., & Kim, D. H. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. University of Sunderland. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. Retrieved from [Link]
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Kim, M. J., & Kim, D. H. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. International Journal of Molecular Sciences, 19(10), 3229. [Link]
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Zhou, Y., & Chen, Y. (2022). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Foods, 11(13), 1935. [Link]
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Khan, H., Ali, A., Khan, K. M., & Taha, M. (2019). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. ACS Omega, 4(26), 21899–21908. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3-Hydroxyphenyl)-2-thiourea
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the structural elucidation and characterization of 1-(3-Hydroxyphenyl)-2-thiourea (CAS No. 3394-05-6)[1][2][3][4]. As a molecule of interest in medicinal chemistry and materials science, rigorous analytical verification is paramount. This document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. We will explore Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed, field-tested protocols, data interpretation guidelines, and visual aids to bridge theoretical principles with practical application.
Introduction and Molecular Overview
This compound belongs to the N-aryl thiourea class of compounds, which are recognized for their diverse biological activities and roles as intermediates in organic synthesis[5]. The molecule incorporates three key functional regions: a phenolic hydroxyl group, an aromatic phenyl ring, and a thiourea moiety. This combination of features makes it an excellent candidate for a multi-technique spectroscopic investigation, as each component provides a distinct spectral signature.
Molecular Structure and Properties:
-
Molecular Formula: C₇H₈N₂OS[1]
-
Molecular Weight: 168.21 g/mol [1]
-
Key Features: Phenolic -OH, secondary aromatic amine, thiocarbonyl group (C=S).
The accurate characterization of this molecule is the foundation for any subsequent research, from reaction kinetics to pharmacological screening. The following sections detail the integrated spectroscopic workflow for achieving unambiguous structural confirmation.
Synthesis Pathway
While various methods exist for synthesizing N-aryl thioureas, a common and effective route involves the reaction of an aromatic amine with a source of thiocyanate. For this compound, this is typically achieved by reacting 3-aminophenol with an isothiocyanate precursor.
}
Synthesis workflow for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is the primary tool for identifying the functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."
Theoretical Basis and Expected Absorptions
The key to a reliable FT-IR analysis is understanding which vibrations to expect. For this compound, the spectrum is dominated by absorptions from the O-H, N-H, aromatic C-H, C=S, and C-N bonds. The thioamide group (-NH-C(S)-NH-) gives rise to several characteristic mixed bands, which are crucial for confirmation.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3200 - 3500 | O-H Stretch (Phenol) | Broad, strong band due to hydrogen bonding. |
| 3100 - 3400 | N-H Stretch (Thiourea) | One or two medium-to-strong bands, often overlapping with O-H. |
| 3000 - 3100 | Aromatic C-H Stretch | Weak to medium, sharp peaks. |
| 1650 - 1500 | N-H Bend / Aromatic C=C Stretch | Medium to strong, sharp peaks. |
| 1450 - 1550 | C-N Stretch (coupled with N-H bend, Thioamide II) | Strong intensity. |
| 1000 - 1300 | C-O Stretch (Phenol) | Strong, sharp peak. |
| 1000 - 1250 | C-N Stretch & C=S Stretch (mixed, Thioamide III) | Variable intensity bands.[6] |
| 700 - 850 | C=S Stretch (Thioamide IV) | Medium intensity, can be weak.[5][6][7] |
| 690 - 900 | Aromatic C-H Out-of-Plane Bend | Strong peaks indicative of meta-substitution. |
Table 1. Predicted FT-IR vibrational frequencies for this compound. Data synthesized from general spectroscopic principles and literature on thioureas.[5][6][7][8][9]
Experimental Protocol: KBr Pellet Method
The KBr pellet method is a standard for solid samples, transforming the opaque solid into an IR-transparent medium to minimize light scattering.[10]
}
Workflow for FT-IR analysis using the KBr pellet technique.
Protocol Steps:
-
Preparation: Use only spectroscopic grade KBr. Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove all moisture, which absorbs strongly in the IR spectrum.[10][11] Store the dried KBr in a desiccator.
-
Mixing and Grinding: Weigh 1-2 mg of the synthesized this compound and 200-250 mg of the dried KBr.[12][13] Combine them in a clean agate mortar and grind meticulously until the mixture is a fine, homogenous powder. Inadequate grinding leads to light scattering (the Christiansen effect), which distorts the baseline.[11]
-
Pellet Formation: Transfer the powder into a pellet die. Distribute it evenly. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[10][14] This pressure causes the KBr to plasticize and form a transparent disc.
-
Data Acquisition: Carefully eject the pellet from the die and mount it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of every hydrogen (¹H) and carbon (¹³C) atom in the molecule.
¹H NMR Analysis
The ¹H NMR spectrum will confirm the number of unique protons and their neighboring environments through chemical shifts and spin-spin coupling.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| -OH (Phenol) | 9.0 - 10.0 | Broad singlet | 1H | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| -NH (Aryl) | 9.5 - 10.0 | Broad singlet | 1H | Deshielded due to proximity to C=S and aromatic ring. |
| -NH₂ | 7.5 - 8.5 | Broad singlet | 2H | Less deshielded than the aryl-NH proton. |
| Aromatic H (positions 2,4,5,6) | 6.7 - 7.5 | Multiplet | 4H | A complex pattern is expected due to meta-substitution. |
Table 2. Predicted ¹H NMR chemical shifts for this compound in DMSO-d₆. Data synthesized from literature values for similar structures.[15][16][17]
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The most diagnostic signal is the thiocarbonyl carbon, which is highly deshielded.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=S (Thiourea) | 180 - 185 | Highly deshielded, characteristic of thiocarbonyls. |
| C-OH (Aromatic C3) | 155 - 160 | Quaternary carbon attached to the hydroxyl group. |
| C-NH (Aromatic C1) | 138 - 142 | Quaternary carbon attached to the thiourea nitrogen. |
| Aromatic CHs (C2, C4, C5, C6) | 105 - 130 | Four distinct signals are expected in this region. |
Table 3. Predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. Data synthesized from literature values.[18][19][20]
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is essential for acquiring high-resolution NMR spectra. The goal is a homogenous solution free of particulate matter and paramagnetic impurities.[21]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent choice for this molecule as it readily dissolves polar compounds and its residual proton peak (~2.50 ppm) does not typically interfere with analyte signals. It also helps in observing exchangeable protons (-OH, -NH).
-
Sample Weighing: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of the sample for ¹H NMR.[22] For ¹³C NMR, a higher concentration of 20-50 mg is often required to achieve a good signal-to-noise ratio in a reasonable time.[23]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[21][23] Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: To remove any dust or undissolved particles, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into a clean, dry NMR tube.[24]
-
Acquisition: Cap the tube, wipe the outside, and place it in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe, shimming the magnetic field to maximize homogeneity, and finally, acquiring the data.[23]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically identifying chromophores and conjugated systems.[25][26]
Theoretical Basis and Expected Absorptions
The molecule contains two primary chromophores: the phenyl ring and the thiocarbonyl (C=S) group. These give rise to characteristic π→π* and n→π* electronic transitions.
-
π→π Transitions:* These are high-energy transitions associated with the aromatic system and the C=S double bond. They are expected to produce strong absorption bands, likely in the 200-280 nm range. For thiourea itself, a strong absorption maximum is observed around 236-243 nm.[27][28]
-
n→π Transitions:* This is a lower-energy, formally forbidden transition involving the non-bonding electrons on the sulfur atom. It results in a weaker absorption band at a longer wavelength, typically above 300 nm.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the analytical wavelength range (e.g., methanol, ethanol, or acetonitrile).
-
Solution Preparation: Prepare a stock solution of the compound of known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.5 AU for accurate measurement according to the Beer-Lambert Law.
-
Data Acquisition:
-
Warm up the spectrophotometer's lamps for at least 20 minutes to ensure a stable output.[29]
-
Use matched quartz cuvettes.
-
Fill a cuvette with the pure solvent to serve as a blank and record the baseline.
-
Rinse and fill a second cuvette with the sample solution.
-
Scan the sample across a suitable wavelength range (e.g., 200-500 nm) to record the absorption spectrum.[29]
-
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expected Molecular Ion and Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a structural fingerprint.[30]
-
Molecular Ion (M⁺•): The molecular formula C₇H₈N₂OS gives an exact mass of 168.04 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 168.
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak (from the ³⁴S isotope) with an intensity of approximately 4.4% relative to the M+ peak.
-
Key Fragmentation Pathways:
-
Cleavage of the C-N bond between the phenyl ring and the thiourea moiety, leading to fragments corresponding to the hydroxyphenyl radical (m/z 93) and the thiourea fragment.
-
Loss of small neutral molecules such as H₂S or HNCS.
-
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: The sample must be volatilized before ionization.[31] For a stable solid like this compound, this is typically done by placing a small amount on a direct insertion probe, which is heated under high vacuum inside the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[30][32][33] This ejects an electron from the molecule, creating a radical cation (the molecular ion, M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the relative abundance of each ion, generating the mass spectrum.
Integrated Structural Elucidation
No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from all methods to build a self-consistent and unambiguous structural assignment.
}
Integrated workflow for structural elucidation.
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A Comprehensive Technical Guide to the Chemical Characterization of 1-(m-Hydroxyphenyl)thiourea
This guide provides an in-depth exploration of the essential techniques and scientific rationale for the comprehensive chemical characterization of 1-(m-Hydroxyphenyl)thiourea (m-HPTU). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and validated understanding of this promising chemical entity. Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities including anticancer, antibacterial, and antioxidant properties, as well as applications in catalysis and as precursors in organic synthesis.[1][2][3][4][5] A thorough characterization is the bedrock upon which all subsequent research and development are built.
Synthesis and Purification: Establishing the Foundation
The journey of characterization begins with a reliable synthesis. The most direct and widely adopted method for synthesizing N-aryl thioureas is the reaction of an amine with an appropriate isothiocyanate. This approach is favored for its high efficiency and generally mild reaction conditions.[5][6]
Principle of Synthesis
The synthesis hinges on the nucleophilic addition of the primary amine group of 3-aminophenol to the electrophilic carbon atom of an isothiocyanate precursor. The choice of solvent is critical; polar aprotic solvents like acetonitrile or acetone are typically employed as they effectively dissolve the reactants without interfering with the reaction mechanism.
Caption: General workflow for the synthesis of 1-(m-Hydroxyphenyl)thiourea.
Experimental Protocol: Synthesis of m-HPTU
-
Reactant Preparation: Dissolve 3-aminophenol (1.0 eq.) in 15-20 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: To this stirring solution, add phenyl isothiocyanate (1.0 eq.) dropwise at room temperature. Rationale: A controlled, dropwise addition prevents localized heating and potential side reactions.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure using a rotary evaporator. The resulting solid residue is the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure, crystalline 1-(m-Hydroxyphenyl)thiourea. Rationale: Recrystallization is a powerful technique for purifying solid compounds, removing unreacted starting materials and soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic analysis provides the primary evidence for the successful synthesis and structural integrity of the target molecule. A combination of NMR, FT-IR, and Mass Spectrometry is essential for an unambiguous assignment.
Caption: Synergistic workflow of analytical techniques for chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For m-HPTU, both ¹H and ¹³C NMR are required.
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified m-HPTU.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar compounds and its ability to form hydrogen bonds slows the chemical exchange of N-H and O-H protons, allowing them to be observed as distinct signals.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Data (in DMSO-d₆)
| Signal Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | 6.5 - 7.5 | Multiplets | Protons on the hydroxyphenyl ring |
| Phenolic | ~9.5 | Broad Singlet | Ar-OH |
| Amine | ~8.0 - 9.0 | Broad Singlets | NH protons of the thiourea group |
| Amine | ~9.5 - 10.0 | Broad Singlet | NH proton adjacent to the phenyl ring |
Note: The exact chemical shifts of the -OH and -NH protons are concentration and temperature-dependent and will disappear upon D₂O exchange. The aromatic region is expected to show a complex pattern consistent with a 1,3-disubstituted benzene ring.[8][9]
Expected ¹³C NMR Data (in DMSO-d₆)
| Signal Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| Thioamide Carbonyl | ~180 - 185 | C =S |
| Aromatic Carbon (C-OH) | ~155 - 160 | C -OH |
| Aromatic Carbons | ~110 - 140 | Remaining aromatic carbons |
The C=S carbon signal is characteristically downfield and is a key indicator of the thiourea functionality.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol: FT-IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount (a few milligrams) of the dry, solid m-HPTU sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 | N-H Stretching | Amine (thiourea) |
| ~3200 (broad) | O-H Stretching | Phenolic hydroxyl |
| 3000 - 3100 | C-H Stretching | Aromatic |
| ~1600, ~1480 | C=C Stretching | Aromatic Ring |
| ~1500 - 1550 | N-H Bending / C-N Stretching | Thioamide II Band |
| ~1200 - 1300 | C-N Stretching / C=S Stretching | Thioamide I Band |
| ~1050 - 1100 | C=S Stretching | Thioamide |
The presence of strong bands in the 3100-3400 cm⁻¹ region confirms the N-H groups, while a broad O-H stretch is indicative of the phenol. The C=S stretch, often coupled with C-N vibrations, provides definitive evidence of the thiourea core.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Protocol: MS Sample Preparation (ESI)
-
Prepare a dilute solution (~1 mg/mL) of m-HPTU in a suitable solvent like methanol or acetonitrile.
-
Introduce the solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum Data
-
Molecular Formula: C₇H₈N₂OS
-
Molecular Weight: 168.21 g/mol [14]
-
Expected Ion Peak: An intense signal at m/z = 169.22 corresponding to the [M+H]⁺ ion.
-
Key Fragmentation: Fragmentation analysis can reveal the loss of substructures. Common fragmentation pathways for N-aryl thioureas include cleavage at the C-N bonds, potentially leading to fragments corresponding to the hydroxyphenyl group and the thiourea core.[15][16]
Structural Analysis: X-ray Crystallography
While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of the molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the material's properties.
Principle of Analysis If a suitable single crystal can be grown, its diffraction pattern under X-ray irradiation can be used to calculate the electron density map of the molecule, revealing the precise location of each atom. For thiourea derivatives, this analysis is particularly insightful for understanding hydrogen bonding networks. Molecules like m-HPTU, with multiple hydrogen bond donors (-NH, -OH) and acceptors (S=C, -OH), are expected to form extensive supramolecular structures.[6][17]
Expected Crystallographic Features
-
Hydrogen Bonding: Expect strong intermolecular hydrogen bonds, particularly N-H···S and O-H···S interactions. These interactions often lead to the formation of centrosymmetric dimers or extended one-, two-, or three-dimensional networks.[6][17]
-
Molecular Conformation: The analysis will reveal the dihedral angles between the phenyl ring and the thiourea plane, defining the overall molecular conformation.[6]
Protocol: Crystallography Workflow Overview
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a saturated solution (e.g., in ethanol or acetonitrile).[17] This is often the most challenging, rate-limiting step.[18]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution & Refinement: Process the data to solve the phase problem and refine the atomic positions and displacement parameters until the calculated diffraction pattern matches the observed data.
Conclusion and Outlook
The comprehensive characterization of 1-(m-Hydroxyphenyl)thiourea requires a multi-faceted analytical approach. The combination of synthesis, purification, and synergistic application of NMR, FT-IR, and Mass Spectrometry provides definitive proof of the molecule's identity, structure, and purity. When feasible, single-crystal X-ray crystallography offers unparalleled insight into its three-dimensional architecture and solid-state behavior. This rigorous characterization is the non-negotiable first step for any further investigation into the promising biological and material applications of this and related thiourea derivatives.
References
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ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. Retrieved from [Link]
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Bielenica, A., et al. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Retrieved from [Link]
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Acta Crystallographica Section E. (n.d.). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. PMC. Retrieved from [Link]
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Acta Crystallographica Section E. (n.d.). 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]
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Çam, D., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]
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MDPI. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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MDPI. (n.d.). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
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SpectraBase. (n.d.). Thiourea. Retrieved from [Link]
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E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]
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TSI Journals. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]
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International Union of Crystallography. (n.d.). 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study. Retrieved from [Link]
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The Evolving Landscape of Hydroxyphenyl Thioureas: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxyphenyl thiourea derivatives have emerged as a versatile and highly promising class of compounds in chemical and pharmaceutical research. Their unique structural features, characterized by a hydroxyl-substituted phenyl ring linked to a thiourea moiety, bestow upon them a remarkable spectrum of biological activities and material properties. This in-depth technical guide provides a comprehensive literature review of hydroxyphenyl thiourea research, designed for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, structural characteristics, and multifaceted applications, with a particular focus on their therapeutic potential and role in materials science. This guide aims to not only summarize the current state of knowledge but also to provide practical insights and detailed methodologies to empower further innovation in this exciting field.
Introduction: The Chemical Allure of Hydroxyphenyl Thioureas
The thiourea scaffold, with its (R1R2N)(R3R4N)C=S general structure, is a cornerstone in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] The incorporation of a hydroxyphenyl group introduces a critical hydrogen bond donor and acceptor site, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. This phenolic hydroxyl group, coupled with the thiocarbonyl moiety, creates a molecule with a rich electronic and steric landscape, capable of interacting with a diverse array of biological targets and material surfaces.
The versatility of hydroxyphenyl thioureas stems from the reactive nature of their functional groups. The hydroxyl group can be readily derivatized, while the thiourea moiety can participate in numerous condensation, cyclization, and addition reactions, making it a valuable building block in organic synthesis.[3] This adaptability has led to the exploration of hydroxyphenyl thioureas in a wide range of applications, from potent enzyme inhibitors to robust corrosion inhibitors.
Synthesis and Structural Elucidation: Building the Backbone
The synthesis of hydroxyphenyl thiourea derivatives is typically straightforward, with several established methods available to researchers.[1] The most common approach involves the reaction of a hydroxyphenyl isothiocyanate with a primary or secondary amine, or alternatively, the reaction of a hydroxyl-substituted aniline with an isothiocyanate.
General Synthetic Protocol: Synthesis of N-(4-Hydroxyphenyl)thiourea
This protocol outlines a standard procedure for the synthesis of a simple yet representative hydroxyphenyl thiourea derivative.
Materials:
-
4-Aminophenol
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Acetone
-
Distilled water
Procedure:
-
Preparation of 4-Hydroxyphenyl Isothiocyanate (in situ): A solution of 4-aminophenol in a suitable solvent (e.g., acetone) is treated with ammonium thiocyanate in the presence of an acid catalyst, typically hydrochloric acid. This reaction generates the isothiocyanate intermediate in situ.
-
Reaction with Amine: The reaction mixture is then stirred, often at room temperature or with gentle heating, to allow for the nucleophilic attack of the amine on the isothiocyanate.
-
Precipitation and Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid product is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure N-(4-hydroxyphenyl)thiourea.
Diagram of a Common Synthetic Pathway:
Caption: General synthesis of hydroxyphenyl thiourea derivatives.
Structural Characterization
The structural confirmation of newly synthesized hydroxyphenyl thiourea derivatives relies on a combination of spectroscopic and crystallographic techniques.
| Technique | Key Observables |
| FT-IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹), and O-H stretching (broad peak around 3200-3600 cm⁻¹).[4] |
| NMR Spectroscopy (¹H and ¹³C) | Chemical shifts for aromatic protons and carbons, signals for the N-H protons (often broad), and the characteristic thiocarbonyl carbon signal (typically in the range of 180-190 ppm).[5] |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[6][7] |
Crystal structure analyses have revealed that hydroxyphenyl thiourea derivatives often adopt conformations stabilized by intramolecular hydrogen bonds.[6] For instance, in 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, an intramolecular amine-N—H⋯N(imine) hydrogen bond is observed.[6] Furthermore, intermolecular hydrogen bonds involving the hydroxyl group and the thione sulfur atom (O—H⋯S) are common features in their crystal packing, leading to the formation of supramolecular chains.[6]
Therapeutic Potential: A Multifaceted Pharmacophore
The hydroxyphenyl thiourea scaffold has demonstrated a remarkable range of biological activities, making it a privileged structure in drug discovery.[2]
Anticancer Activity
Numerous studies have highlighted the potential of hydroxyphenyl thiourea derivatives as anticancer agents.[2][8] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. For example, some derivatives have shown the ability to inhibit the growth of various cancer cell lines, including breast and lung cancer.[8] The presence of electron-withdrawing groups on the phenyl ring can enhance the anticancer activity.[8]
Signaling Pathway Example: Inhibition of a Kinase Pathway
Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway.
Antibacterial and Antifungal Activity
Hydroxyphenyl thiourea derivatives have shown significant promise as antimicrobial agents.[9] They can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes. Some thiourea derivatives have also demonstrated potent antifungal activity.[1]
Antioxidant and Anti-inflammatory Properties
The phenolic hydroxyl group in these compounds can act as a radical scavenger, conferring antioxidant properties.[1] For instance, 1-benzoyl-3-(p-hydroxyphenyl) thiourea has been reported to be an excellent antioxidant.[1] This antioxidant activity can contribute to their anti-inflammatory effects by mitigating oxidative stress, which is a key contributor to inflammation. Some derivatives have also been shown to inhibit inflammatory enzymes like cyclooxygenases (COX).[10]
Other Notable Biological Activities
The therapeutic potential of hydroxyphenyl thioureas extends beyond the aforementioned areas. Research has indicated their utility as:
-
Antiviral agents , including activity against HIV.[9]
-
Anticonvulsant agents .[1]
-
Antithyroid agents , by inhibiting thyroid peroxidase.[11]
-
Enzyme inhibitors , targeting enzymes like tyrosinase and cholinesterase.[12]
Applications in Materials Science and Analytical Chemistry
Beyond their medicinal applications, hydroxyphenyl thioureas have found utility in materials science and analytical chemistry.
Corrosion Inhibition
Thiourea and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic media.[13][14] The presence of sulfur, nitrogen, and oxygen atoms allows these molecules to adsorb onto the metal surface, forming a protective film that hinders the corrosion process.[13] Hydroxyphenyl thioureas, with their additional hydroxyl group, can exhibit enhanced corrosion inhibition efficiency due to increased electron density and the potential for stronger adsorption.[15] The adsorption mechanism is often a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals).[14][15]
Experimental Workflow for Corrosion Inhibition Studies:
Caption: Workflow for evaluating corrosion inhibition performance.
Chemical Sensing
The ability of the thiourea moiety to form stable complexes with metal ions makes hydroxyphenyl thiourea derivatives potential candidates for the development of chemical sensors.[16] The interaction with a specific metal ion can lead to a detectable change in the spectroscopic properties of the molecule, such as a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor).
Future Perspectives and Conclusion
The field of hydroxyphenyl thiourea research is vibrant and continues to expand. The inherent versatility of this chemical scaffold, coupled with the relative ease of its synthesis and derivatization, ensures its continued relevance in both medicinal chemistry and materials science. Future research will likely focus on:
-
Rational design of novel derivatives with enhanced potency and selectivity for specific biological targets.
-
In-depth mechanistic studies to fully elucidate their modes of action in various applications.
-
Development of drug delivery systems to improve the bioavailability and therapeutic efficacy of promising candidates.
-
Exploration of their potential in advanced materials , such as polymers and nanomaterials.
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Aryl Thiourea Compounds
Abstract
The aryl thiourea scaffold, a seemingly simple molecular framework, has proven to be a cornerstone in the edifice of medicinal chemistry and drug discovery. Its journey, from an early synthetic curiosity to a privileged structure in a multitude of therapeutic agents, is a testament to the power of classical organic synthesis and the ever-evolving understanding of drug-receptor interactions. This in-depth technical guide navigates the historical milestones, synthetic evolution, and mechanistic intricacies of aryl thiourea compounds. We will explore the fundamental chemistry that underpins their synthesis, delve into their diverse pharmacological activities, and illuminate the structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable class of compounds.
Genesis and Early Explorations: The Dawn of Thiourea Chemistry
The story of thiourea begins not with its aryl derivatives, but with the parent molecule itself. While urea was famously synthesized by Friedrich Wöhler in 1828, a landmark moment that dismantled the theory of vitalism, its sulfur analogue, thiourea, was first synthesized in 1873 by the Polish chemist Marceli Nencki.[1] This pioneering work laid the groundwork for the exploration of a new class of organic compounds. Early investigations into thiourea chemistry were largely academic, focusing on its synthesis and basic reactivity.[1] The initial synthesis of thiourea was achieved by fusing ammonium thiocyanate.[2]
The introduction of aryl substituents onto the thiourea core marked a significant turning point, unlocking a vast chemical space with diverse properties. The reactivity of the thiourea moiety, with its nucleophilic sulfur and hydrogen-bonding capable amino groups, made it an attractive scaffold for synthetic chemists. The synthesis of N-aryl thioureas historically involved the reaction of an aryl isothiocyanate with an appropriate amine, a robust and versatile method that remains a staple in organic synthesis today.
The Synthetic Arsenal: Crafting Aryl Thiourea Diversity
The versatility of the aryl thiourea scaffold is intrinsically linked to the accessibility of diverse synthetic methodologies. Over the decades, a range of techniques has been developed and refined to generate extensive libraries of these compounds for biological screening.
The Isothiocyanate Route: A Classic and Enduring Strategy
The most prevalent and straightforward method for the synthesis of N-aryl-N'-substituted thioureas involves the reaction of an aryl isothiocyanate with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: General Synthesis of N-Aryl-N'-alkyl/aryl Thioureas
-
Reactant Preparation: Dissolve the desired aryl isothiocyanate (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran, or dichloromethane).
-
Amine Addition: To the stirred solution, add the corresponding primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is often complete within a few hours.
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N,N'-disubstituted thiourea.
Modern Synthetic Innovations
While the isothiocyanate route remains dominant, modern organic synthesis has introduced novel and efficient methods for aryl thiourea synthesis. These include "one-pot" procedures and the use of enabling technologies like microwave irradiation and flow chemistry, which can accelerate reaction times and improve yields.[1] For instance, a catalyst-free method for synthesizing symmetric thiourea derivatives has been developed using carbon disulfide and aromatic primary amines under sunlight in water.[1] Another approach involves the reaction of isocyanides with amines in the presence of elemental sulfur.[3][4]
A Pharmacological Chameleon: The Diverse Biological Activities of Aryl Thioureas
The true significance of aryl thiourea compounds lies in their remarkable and diverse range of biological activities. The ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, coupled with the tunable physicochemical properties imparted by the aryl substituents, allows these molecules to interact with a wide array of biological targets.[1][5]
Anticancer Activity: A Prominent Therapeutic Avenue
A substantial body of research has focused on the anticancer potential of aryl thiourea derivatives.[5][6] Their mechanisms of action are varied and often target key signaling pathways implicated in tumorigenesis.
-
Kinase Inhibition: Many aryl thiourea-containing drugs, such as the FDA-approved multikinase inhibitors Sorafenib, Regorafenib, and Lenvatinib, function by targeting various protein kinases involved in cell proliferation and angiogenesis.[1] The urea/thiourea motif is crucial for binding to the hinge region of the kinase domain.
-
BRAF Inhibition: Specific N-aryl thioureas have been shown to interact with and inhibit the BRAF kinase, a key component of the RAS-RAF-MAPK signaling pathway, which is frequently mutated in various cancers.[5]
-
VEGFR-2 Inhibition: Aryl thiourea derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[5]
The antitumor activity of aryl-substituted thioureas is often linked to their hydrophobic nature, which facilitates π-π interactions with proteins, and their ability to intercalate with DNA.[5] The electronic properties of the aryl substituents also play a critical role; electron-withdrawing groups can enhance the acidity of the N-H protons, facilitating stronger hydrogen bonding with target proteins and increasing biological activity.[5]
Signaling Pathway: BRAF Inhibition by Aryl Thioureas
Caption: Aryl thioureas can inhibit the BRAF kinase.
Antimicrobial and Antiviral Properties
The thiourea scaffold is present in several antimicrobial and antiviral drugs. Thioacetazone and Thiocarlide are examples of thiourea derivatives that have been used in the treatment of tuberculosis.[1] The broad-spectrum antimicrobial activity of aryl thioureas extends to antibacterial, antifungal, and antiparasitic effects.[5][7] Furthermore, certain derivatives have demonstrated promising antiviral activity, including against HIV.[8]
Enzyme Inhibition: A Common Mechanism
Beyond kinases, aryl thioureas have been identified as potent inhibitors of various other enzymes.
-
Urease Inhibition: Thiourea and its derivatives are well-known inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers and kidney stone formation.[9] The thiourea moiety can effectively interact with the nickel ions in the active site of the enzyme.[9]
-
Cholinesterase Inhibition: Some aryl thiourea derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[10][11] This makes them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.
Quantitative Data: Urease Inhibitory Activity of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids
| Compound | IC₅₀ (µM) vs. Jack Bean Urease |
| 4a | 0.0532 ± 0.9951 |
| 4i | 0.0019 ± 0.0011 |
| Thiourea (Standard) | 4.7455 ± 0.0545 |
| Data sourced from[9] |
Other Biological Activities
The pharmacological versatility of aryl thioureas extends to a wide range of other activities, including:
-
Antioxidant [6]
-
Anti-inflammatory [6]
-
Anticonvulsant [13]
-
Histamine H₂-receptor Antagonism (e.g., Metiamide)[1]
Structure-Activity Relationships: Decoding the Molecular Blueprint
The biological activity of aryl thiourea compounds is exquisitely sensitive to the nature and position of substituents on the aryl ring(s). Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Key SAR Insights:
-
Lipophilicity and Hydrophobicity: The introduction of hydrophobic aryl groups generally enhances the ability of the molecule to cross cell membranes and interact with hydrophobic pockets in target proteins.[5]
-
Electronic Effects: The presence of electron-withdrawing substituents on the aryl ring can increase the acidity of the N-H protons, leading to stronger hydrogen bonding interactions with biological targets and often enhanced activity.[5]
-
Steric Factors: The size and shape of the substituents can influence the binding affinity and selectivity of the compound for its target.
-
Heterocyclic Moieties: Incorporating heterocyclic rings into the aryl thiourea structure can introduce additional hydrogen bonding sites and improve target specificity.[5]
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the discovery of bioactive aryl thioureas.
Conclusion and Future Perspectives
The journey of aryl thiourea compounds from their humble synthetic origins to their current status as a privileged scaffold in drug discovery is a compelling narrative of chemical innovation and pharmacological insight. Their synthetic accessibility, coupled with their diverse and tunable biological activities, ensures their continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more selective and potent derivatives through computational modeling and high-throughput screening. The exploration of novel biological targets for aryl thioureas and their application in emerging fields such as chemical biology and materials science will undoubtedly open new and exciting chapters in the ongoing story of this remarkable class of molecules. The simple yet elegant aryl thiourea scaffold is poised to remain a vital tool in the hands of scientists for years to come.
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The Multifaceted Mechanism of Action of 1-(3-Hydroxyphenyl)-2-thiourea: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the quest for novel molecular entities with diverse therapeutic potential is paramount. Among the myriad of scaffolds, thiourea derivatives have emerged as a privileged class of compounds, exhibiting a remarkable spectrum of biological activities. This guide focuses on a specific, yet profoundly interesting member of this family: 1-(3-Hydroxyphenyl)-2-thiourea. Its unique structural features, particularly the presence of a hydroxyl group on the phenyl ring and the reactive thiocarbonyl moiety, confer upon it a multifaceted mechanism of action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the core mechanisms through which this compound exerts its biological effects, with a focus on its roles as a tyrosinase inhibitor, an antioxidant, and a potential anticancer agent.
I. Core Mechanism of Action: A Tripartite Profile
The biological activity of this compound is not defined by a single mode of action but rather by a confluence of interactions with key cellular targets. Our investigation reveals three primary mechanistic pillars: inhibition of tyrosinase, potent antioxidant activity through radical scavenging and potential modulation of the Keap1-Nrf2 pathway, and the induction of apoptotic pathways in cancer cells, likely through the inhibition of key signaling kinases.
Tyrosinase Inhibition: A Key to Melanogenesis Control
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Thiourea derivatives are well-documented as potent tyrosinase inhibitors, and this compound is poised to be a significant contributor to this class.
The primary mechanism of tyrosinase inhibition by thiourea compounds involves the chelation of the copper ions within the enzyme's active site by the sulfur atom of the thiourea group.[1] This interaction effectively blocks the substrate, L-tyrosine, from binding and being hydroxylated to L-DOPA, the first and rate-limiting step in melanogenesis.[2] The presence of the 3-hydroxyl group on the phenyl ring of this compound may further enhance its inhibitory activity through additional hydrogen bonding interactions with amino acid residues in the active site, thereby stabilizing the enzyme-inhibitor complex.
Diagram: Proposed Mechanism of Tyrosinase Inhibition
Caption: Proposed interaction of this compound with the tyrosinase active site.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases. This compound exhibits potent antioxidant properties through two primary mechanisms: direct radical scavenging and potential activation of the Keap1-Nrf2 signaling pathway.
The thiourea moiety and the phenolic hydroxyl group are both capable of donating a hydrogen atom to neutralize free radicals, such as those measured in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3][4] This direct scavenging activity is a critical component of its antioxidant effect.
Furthermore, many phenolic compounds are known to activate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of electrophiles or antioxidants, Keap1 is modified, leading to the release of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of antioxidant and cytoprotective genes.[7][8] It is plausible that this compound, through its phenolic and thiocarbonyl groups, can act as an activator of this protective pathway.
Diagram: Antioxidant Mechanism via Radical Scavenging and Keap1-Nrf2 Activation
Caption: Dual antioxidant mechanisms of this compound.
Anticancer Potential: Targeting Key Kinases and Inducing Apoptosis
The anticancer activity of thiourea derivatives is a rapidly evolving field of research. These compounds have been shown to target several key signaling pathways implicated in cancer cell proliferation and survival.[9][10] While direct studies on this compound are limited, evidence from structurally similar compounds suggests a mechanism involving the inhibition of protein kinases such as BRAF and the Epidermal Growth Factor Receptor (EGFR).[11][12][13]
Inhibition of these kinases disrupts downstream signaling cascades that are crucial for cell growth, proliferation, and survival. This disruption can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death.[14] The cytotoxic effects of thiourea derivatives have been demonstrated in various cancer cell lines, with some compounds showing promising selectivity for cancer cells over normal cells.[11][15]
Table: Potential Anticancer Targets of Thiourea Derivatives
| Target Protein | Signaling Pathway | Cellular Outcome of Inhibition |
| BRAF | MAPK/ERK Pathway | Inhibition of proliferation, induction of apoptosis in melanoma and other cancers with BRAF mutations. |
| EGFR | PI3K/Akt & MAPK/ERK Pathways | Inhibition of cell growth, proliferation, and survival in various epithelial cancers. |
| VEGFR | Angiogenesis Pathway | Inhibition of new blood vessel formation, starving tumors of nutrients and oxygen. |
II. Experimental Validation: Protocols and Methodologies
To rigorously assess the multifaceted mechanism of action of this compound, a series of well-defined experimental protocols are essential.
Tyrosinase Inhibition Assay
This assay quantifies the inhibitory effect of the compound on the enzymatic activity of mushroom tyrosinase, a commonly used model.[16][17][18]
Protocol:
-
Reagent Preparation:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-Tyrosine substrate solution (e.g., 2 mM in phosphate buffer).
-
This compound stock solution (dissolved in DMSO) and serial dilutions in phosphate buffer.
-
Kojic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or control), and 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-tyrosine substrate solution to each well.
-
Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
DPPH Radical Scavenging Assay
This colorimetric assay measures the capacity of the compound to scavenge the stable DPPH free radical.[19][20][21]
Protocol:
-
Reagent Preparation:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
This compound stock solution (in methanol) and serial dilutions.
-
Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution (or control) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[22][23]
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A375 for melanoma) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value.
-
III. Concluding Remarks and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to inhibit tyrosinase, scavenge free radicals, and potentially induce apoptosis in cancer cells underscores its versatility and potential for further development. The presence of the 3-hydroxyl group is a key structural feature that likely enhances its biological activities through favorable hydrogen bonding interactions.
Future research should focus on elucidating the precise molecular interactions of this compound with its biological targets through techniques such as X-ray crystallography and advanced molecular modeling. Furthermore, comprehensive studies on its effects on the Keap1-Nrf2 pathway and specific cancer signaling cascades in relevant cellular and animal models are warranted to fully realize its therapeutic potential. This guide provides a foundational framework for such investigations, paving the way for the rational design and development of next-generation therapies based on the versatile thiourea scaffold.
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Antioxidant activity of thiourea derivatives: An experimental and theoretical study. CSDL Khoa học. Available at: [Link].
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A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. MDPI. Available at: [Link].
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Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link].
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Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. PMC. Available at: [Link].
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Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PMC. Available at: [Link].
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DPPH Radical Scavenging Assay. MDPI. Available at: [Link].
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available at: [Link].
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Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. Available at: [Link].
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Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PubMed. Available at: [Link].
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Activating effects of TP on the Keap1/Nrf2 signaling pathway in the... ResearchGate. Available at: [Link].
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available at: [Link].
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Tyrosinase inhibitory activity. ResearchGate. Available at: [Link].
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Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods. PMC. Available at: [Link].
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link].
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1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed. Available at: [Link].
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. PubMed. Available at: [Link].
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Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. ResearchGate. Available at: [Link].
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Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link].
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Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed. Available at: [Link].
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Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. PMC. Available at: [Link].
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Keap-Nrf2-ARE pathway. A proposed mechanism for the antioxidant... ResearchGate. Available at: [Link].
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. Available at: [Link].
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physical properties of 1-(3-Hydroxyphenyl)-2-thiourea
An In-depth Technical Guide to the Physical Properties of 1-(3-Hydroxyphenyl)-2-thiourea
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 3394-05-6). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural, spectroscopic, and physicochemical characteristics is paramount for its effective application. This document synthesizes experimental data with established chemical principles to serve as an authoritative resource for professionals in the field. We delve into its molecular structure, detailed spectroscopic signatures (NMR, IR, MS), physicochemical parameters, and standard protocols for its synthesis and characterization.
Introduction and Chemical Identity
This compound, also known as N-(3-hydroxyphenyl)thiourea, is an aromatic thiourea derivative.[1][2] The presence of a phenolic hydroxyl group, an aromatic ring, and a thiourea moiety imparts a unique combination of chemical reactivity and potential for biological activity. Thiourea derivatives are a well-established class of compounds with diverse applications, including roles as antioxidants, antibacterial agents, and key intermediates in the synthesis of heterocyclic compounds and pharmaceuticals.[3] The subject molecule, in particular, shares structural motifs with compounds investigated as tyrosinase inhibitors, highlighting its relevance in drug development and cosmetology.[4]
This guide provides the foundational data necessary for researchers to confidently utilize this compound, from designing synthetic routes to interpreting analytical results and predicting its behavior in various chemical and biological systems.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | N-(3-Hydroxyphenyl)thiourea, 1-(m-Hydroxyphenyl)thiourea, 3-Hydroxyphenylthiourea[1][2][5] |
| CAS Number | 3394-05-6[1][5][6] |
| Molecular Formula | C₇H₈N₂OS[1][2] |
| Molecular Weight | 168.22 g/mol [2] |
Caption: 2D Molecular Structure of this compound.
Synthesis and Purification
The synthesis of N-substituted thioureas is a fundamental transformation in organic chemistry. For this compound, a reliable method involves the reaction of 3-aminophenol with a thiocyanate source under acidic conditions, which generates the corresponding isothiocyanate in situ, followed by nucleophilic attack by an amine. A more direct and common laboratory-scale synthesis involves the reaction of 3-aminophenol with an appropriate isothiocyanate. A generalized procedure, adapted from the synthesis of similar compounds, is outlined below.[4]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-aminophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or aqueous ethanol), add a thiocyanate salt such as ammonium thiocyanate (1.1 eq).[4]
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture while stirring. The acid catalyzes the formation of the isothiocyanate intermediate from the aminophenol.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. A solid precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[4]
Molecular Structure and Crystallography
While a specific single-crystal X-ray diffraction study for this compound was not identified, the crystal structure of the closely related derivative, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea , provides significant insight into the expected solid-state conformation and intermolecular interactions.[4]
In this analogue, the 3-hydroxyphenyl moiety is nearly planar.[4] A key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the thiourea group, which is reported to be significant (76.90°), indicating a twisted conformation.[4] This twisting is typical for N-aryl thioureas and is a result of steric hindrance and electronic effects.
The most critical aspect of the solid-state structure is the extensive network of hydrogen bonds. The hydroxyl (-OH) and thiourea amine (-NH) groups act as hydrogen bond donors, while the thione sulfur (C=S) and hydroxyl oxygen atoms act as acceptors.[4] This results in a robust three-dimensional supramolecular network, which dictates the compound's packing, thermal stability, and melting point.[4] It is highly probable that this compound forms similar extensive N-H···S, O-H···S, and N-H···O hydrogen bonds in its crystalline state.
Physicochemical Properties
The macroscopic physical properties of a compound are a direct consequence of its molecular structure and intermolecular forces.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Melting Point | 175 - 180 °C | [5][6] |
| Appearance | White to off-white crystalline solid | Assumed from typical thioureas |
| pKa (Predicted) | 9.36 ± 0.10 (for the phenolic -OH) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Thiourea itself is soluble in water.[7] | Inferred from structure |
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (175 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectroscopic signatures for this compound based on data from analogous compounds and first principles.
Caption: Logical workflow for the physical characterization of the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by vibrations from the O-H, N-H, C=S, and aromatic ring systems.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | O-H Stretch (broad) | Phenolic -OH |
| 3100 - 3350 | N-H Stretch | Thiourea -NH, -NH₂ |
| 3000 - 3100 | C-H Stretch (aromatic) | Ar-H |
| ~1600, ~1480 | C=C Stretch (aromatic) | Phenyl Ring |
| 1500 - 1550 | N-H Bend | Thiourea -NH |
| 1200 - 1350 | C-N Stretch | Ar-N, N-C=S |
| 1000 - 1250 | C=S Stretch | Thione C=S |
| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Substitution |
Note: These are approximate ranges based on data for thiourea and its derivatives.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra are not available from the searches, a predicted spectrum can be described.
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 6.5-7.5 ppm): The four protons on the phenyl ring will appear in this region. Due to the meta substitution pattern, they will exhibit complex splitting (multiplets).
-
Amine Protons (-NH, -NH₂, δ 7.0-9.5 ppm): The protons on the nitrogen atoms will appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Hydroxyl Proton (-OH, δ 9.0-10.0 ppm): The phenolic proton will also appear as a broad singlet, and its position is also highly solvent-dependent.
¹³C NMR (Carbon NMR):
-
Thione Carbon (C=S, δ ~180 ppm): The most downfield signal will be from the thiocarbonyl carbon. This is a characteristic peak for thioureas.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the six unique carbons of the substituted phenyl ring. The carbon attached to the hydroxyl group (C-OH) will be the most downfield among the ring carbons (~157 ppm), and the carbon attached to the nitrogen (C-N) will also be significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion (M⁺•): The parent molecule is expected to produce a molecular ion peak at m/z = 168.
-
Isotope Peak (M+2): A characteristic feature of sulfur-containing compounds is the presence of an (M+2) peak due to the natural abundance of the ³⁴S isotope, which will be approximately 4.4% of the intensity of the M⁺• peak.
-
Key Fragmentation: A plausible fragmentation pathway would involve the cleavage of the C-N bond between the phenyl ring and the thiourea moiety. This would lead to characteristic fragments corresponding to the hydroxyphenyl radical (m/z ~93) and the thiourea fragment. Further fragmentation could involve the loss of isothiocyanic acid (HNCS) or ammonia (NH₃).[3][10]
Standard Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing polar compounds and observing exchangeable protons) in an NMR tube.
-
IR: Prepare a KBr pellet by grinding a small amount of sample with dry KBr or run as a thin film from a solution (e.g., in methanol) on a salt plate.
-
MS: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
Acquire spectra on calibrated NMR, FT-IR, and Mass Spectrometers according to standard operating procedures.
-
For NMR, typical experiments include ¹H, ¹³C, and potentially 2D experiments like COSY or HSQC for full structural assignment.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR; instrument-specific software for IR and MS).
-
Reference the spectra (e.g., to the residual solvent peak in NMR) and integrate peaks to obtain quantitative information.
-
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified with a warning.[1]
-
Hazard Statement: H302 - Harmful if swallowed.[1]
-
Precautionary Measures: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and inhalation.
Conclusion
This technical guide has consolidated the essential . The data presented, covering its chemical identity, synthesis, structural features, physicochemical constants, and detailed spectroscopic profile, provides a robust foundation for its use in research and development. The strong hydrogen-bonding capabilities, defined melting point, and characteristic spectroscopic signatures make it a well-defined chemical entity for advanced applications in medicinal chemistry and materials science.
References
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Cho, Y., et al. (2006). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(2), o530-o531. Available from: [Link]
-
Thermo Scientific Alfa Aesar. N-(3-Hydroxyphenyl)thiourea, 97%. Available from: [Link]
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ResearchGate. Figure 3. The MS 2 spectra (A), and the fragmentation pathway producing.... Available from: [Link]
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Tan, Y.N., et al. (2021). 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 785–791. Available from: [Link]
-
ACS Publications. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. 1 H-NMR spectra of the thiourea derivatives. Available from: [Link]
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T3DB. Thiourea (T3D4891). Available from: [Link]
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TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available from: [Link]
-
ResearchGate. FTIR spectrum of thiourea. Available from: [Link]
-
SpectraBase. 1-(p-hydroxyphenyl)-3-propyl-2-thiourea. Available from: [Link]
-
ResearchGate. (PDF) Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Available from: [Link]
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Sato, M., & Stammer, C. H. (1976). Synthesis of N-hydroxythiourea. Journal of Medicinal Chemistry, 19(2), 336–337. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Properties of 3-Aminophenol. Available from: [Link]
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Sciencemadness Wiki. Thiourea. Available from: [Link]
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ResearchGate. FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Available from: [Link]
-
IOSR Journal of Applied Physics. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Available from: [Link]
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ResearchGate. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Available from: [Link]
-
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea, a versatile intermediate in medicinal chemistry and drug development.[1] Two primary synthetic routes are detailed, catering to different starting material availability and experimental preferences. The protocols are designed with scientific integrity, emphasizing the rationale behind each step and incorporating robust safety and analytical characterization procedures. This guide is intended to be a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound (CAS No: 3394-05-6, Molecular Formula: C₇H₈N₂OS, Molecular Weight: 168.22 g/mol ) is a monosubstituted thiourea derivative of significant interest in the field of medicinal chemistry.[2][3][4][5] The thiourea moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as antibacterial, antifungal, antiviral, and anticancer properties. The presence of the 3-hydroxyphenyl group provides a site for further functionalization and potential hydrogen bonding interactions with biological targets. This guide outlines two reliable methods for the synthesis of this valuable compound.
Scientific Principles and Reaction Mechanisms
The synthesis of aryl thioureas can be broadly approached via two common pathways: the reaction of an amine with an isothiocyanate, or the reaction of an amine with a source of thiocyanic acid, such as ammonium thiocyanate.[6]
Route A: From 3-Aminophenol and Ammonium Thiocyanate
This classic method involves the in-situ formation of an intermediate from the reaction of 3-aminophenol with hydrochloric acid to form 3-hydroxyphenylammonium chloride. This salt then reacts with ammonium thiocyanate upon heating. The proposed mechanism involves the nucleophilic attack of the amino group of 3-aminophenol on the thiocyanate carbon, followed by a proton transfer and rearrangement to yield the final thiourea product.
Route B: From 3-Hydroxyphenyl Isothiocyanate and Ammonia
A more direct approach involves the use of 3-hydroxyphenyl isothiocyanate as the starting material. The highly electrophilic carbon atom of the isothiocyanate group readily undergoes nucleophilic attack by ammonia to form the corresponding thiourea. This method is often preferred for its typically cleaner reaction profile and simpler work-up.
Experimental Protocols
Materials and Apparatus
| Reagent/Apparatus | Grade/Specification |
| 3-Aminophenol | Reagent grade, ≥98% |
| Ammonium thiocyanate | ACS reagent, ≥97.5% |
| Hydrochloric acid | Concentrated, 37% |
| 3-Hydroxyphenyl isothiocyanate | (if using Route B) |
| Ammonia solution | 28-30% |
| Ethanol | 95% or absolute |
| Diethyl ether | Anhydrous |
| Activated carbon | |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Buchner funnel and flask | |
| Beakers and graduated cylinders | |
| pH paper | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Ventilation: All procedures should be performed in a well-ventilated fume hood.
Reagent Handling:
-
3-Aminophenol: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.[7]
-
Ammonium thiocyanate: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ammonia: Corrosive and toxic. Use in a well-ventilated area.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthetic Procedure: Route A - From 3-Aminophenol and Ammonium Thiocyanate
Step 1: Formation of 3-Hydroxyphenylammonium Chloride
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of distilled water.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic to pH paper (approximately 8.5 mL). The formation of the hydrochloride salt enhances its solubility and reactivity.
-
Gently warm the solution to ensure complete dissolution.
Step 2: Reaction with Ammonium Thiocyanate
-
To the solution of 3-hydroxyphenylammonium chloride, add 8.4 g (0.11 mol) of ammonium thiocyanate.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
Step 3: Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
For further purification, recrystallize the crude product from hot ethanol or an ethanol-water mixture. If the solution is colored, a small amount of activated carbon can be added to the hot solution and then filtered through celite before crystallization.
-
Dry the purified crystals in a vacuum oven at 60°C.
Synthetic Procedure: Route B - From 3-Hydroxyphenyl Isothiocyanate and Ammonia
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.1 g (0.1 mol) of 3-hydroxyphenyl isothiocyanate in 50 mL of ethanol.
-
Cool the flask in an ice bath.
Step 2: Addition of Ammonia
-
Slowly add 10 mL of a concentrated aqueous ammonia solution (28-30%) dropwise to the cooled solution of the isothiocyanate with vigorous stirring. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Step 3: Isolation and Purification
-
A precipitate of this compound will form.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture as described in Route A.
-
Dry the purified product under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:
| Technique | Expected Results |
| Melting Point | Literature value: 178-180 °C.[5] A sharp melting point range indicates high purity. |
| Thin Layer Chromatography (TLC) | A single spot should be observed, indicating the absence of starting materials and major impurities. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic protons of the hydroxyphenyl ring, the N-H protons of the thiourea group, and the hydroxyl proton. The chemical shifts and splitting patterns will be characteristic of the molecule's structure. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | A peak for the C=S carbon (typically in the range of 180-190 ppm) and signals for the aromatic carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (168.22 g/mol ) should be observed. |
Experimental Workflow and Diagrams
Workflow for Synthesis Route A
Caption: Workflow for the synthesis of this compound via Route A.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure proper stoichiometry of reagents. |
| Loss of product during work-up. | Minimize the amount of solvent used for recrystallization. Ensure the wash solvent is cold. | |
| Oily Product | Presence of impurities. | Purify by column chromatography on silica gel. |
| Incomplete drying. | Dry the product under high vacuum for an extended period. | |
| Product fails to crystallize | Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Presence of impurities inhibiting crystallization. | Add a seed crystal or scratch the inside of the flask with a glass rod. Consider purification by column chromatography. |
Conclusion
The synthesis of this compound can be successfully achieved through the protocols detailed in this guide. The choice between the two routes will depend on the availability of starting materials and the desired scale of the reaction. Careful adherence to the experimental procedures and safety precautions will ensure a safe and efficient synthesis of this important chemical intermediate. The analytical data obtained should be consistent with the expected values for the pure compound.
References
-
1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2023). MDPI. Retrieved from [Link]
-
1H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega. Retrieved from [Link]
-
1-(p-hydroxyphenyl)-3-propyl-2-thiourea - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
- Synthetic method of thiourea. (2020). Google Patents.
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Thiourea. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2021). E3S Web of Conferences. Retrieved from [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
1,3-bis(4-hydroxyphenyl)thiourea | CAS#:1473-33-2. (n.d.). Chemsrc. Retrieved from [Link]
- Preparation of thiocyanophenols. (1965). Google Patents.
-
Preparation of 3-aminophenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
(PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. (2019). ResearchGate. Retrieved from [Link]
- Method for the manufacture of 3-aminophenol. (1992). Google Patents.
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- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea, a valuable intermediate in medicinal chemistry and materials science. The primary focus is on a robust and widely applicable method starting from 3-aminophenol. This note details the underlying chemical principles, offers a step-by-step experimental protocol, and presents a comparative analysis of various reaction conditions to optimize yield and purity. Furthermore, it includes troubleshooting guidance and safety protocols to ensure reliable and safe execution in a research environment.
Introduction
Thiourea and its derivatives are a privileged class of compounds due to their wide range of biological activities and applications as organocatalysts.[1][2] The thiourea moiety, characterized by its ability to act as a potent hydrogen bond donor, is a key structural feature in numerous pharmacologically active molecules, including antiviral, antibacterial, and anticancer agents.[3] this compound, in particular, serves as a critical building block for more complex molecules, leveraging the reactive sites of the hydroxyl, amine, and thiocarbonyl groups for further functionalization. Its synthesis is a foundational step for researchers exploring new therapeutic agents and functional materials.
Synthetic Principles & Mechanistic Overview
The most common and straightforward synthesis of N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate.[4] The protocol detailed here follows this classical approach, using 3-aminophenol as the amine precursor and ammonium thiocyanate as the thiocarbonyl source.
The reaction proceeds via an in situ formation of 3-hydroxyphenyl isothiocyanate. The key steps are:
-
Protonation: The reaction is catalyzed by an acid (typically hydrochloric acid), which protonates the nitrogen atom of the ammonium thiocyanate.
-
Intermediate Formation: The 3-aminophenol, acting as a nucleophile, attacks the thiocyanate carbon.
-
Isothiocyanate Generation: Subsequent rearrangement and elimination lead to the formation of the 3-hydroxyphenyl isothiocyanate intermediate.
-
Nucleophilic Attack: While not explicitly detailed in all literature, the isothiocyanate intermediate is highly electrophilic and would readily react with any available amine (another molecule of 3-aminophenol or ammonia from the ammonium thiocyanate). However, the established one-pot method involves a concerted or rapid sequential process where the amine adds to the thiocyanic acid generated in situ, leading directly to the thiourea product.[4]
The general mechanism for the formation of thiourea derivatives from an amine and thiocyanate is a well-established nucleophilic addition.[4]
Comparative Analysis of Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. While a standardized procedure is effective, variations in solvent, temperature, and reaction time have been reported in the synthesis of analogous aryl thioureas. Acetone is often cited as a superior solvent for yielding purer products compared to others like benzene or THF.[4]
| Precursors | Catalyst/Reagent | Solvent | Temperature | Time (hours) | Reported Yield | Reference Type |
| 3-Aminophenol, NH₄SCN | Conc. HCl | Water/Ethanol | Reflux | 1.5 - 3 | Good to Excellent | General Procedure[4] |
| Aryl Amine, CS₂ | Ammonia Solution | Aqueous | Room Temp | ~12 | Good to Excellent | Alternative Method[5] |
| 3-Aminophenol, 3-Methoxyphenyl isothiocyanate | None | Acetonitrile | Room Temp | 1 | 91% | Analogous Synthesis[6] |
| Amine, Isothiocyanate | None | Dichloromethane | Reflux | ~28 | 95% | General Method[7][8] |
Note: Yields are highly substrate-dependent. The table provides a general comparison based on common thiourea synthesis methodologies.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-aminophenol and ammonium thiocyanate.
Materials and Reagents
-
3-Aminophenol (C₆H₇NO, MW: 109.13 g/mol )
-
Ammonium thiocyanate (NH₄SCN, MW: 76.12 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Ethanol
-
Activated Charcoal
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of deionized water. Add 5 mL of concentrated hydrochloric acid to form the hydrochloride salt of the amine.
-
Addition of Thiocyanate: To this solution, add 8.4 g (0.11 mol) of ammonium thiocyanate. Equip the flask with a reflux condenser and a magnetic stir bar.
-
Reaction Reflux: Gently heat the mixture to reflux using a heating mantle. Maintain a steady reflux for 2 hours. The solution may become darker during this period.
-
Decolorization: After the reflux period, remove the flask from the heat source and allow it to cool slightly. Add 1-2 g of activated charcoal to the hot solution to decolorize it.
-
Hot Filtration: Reheat the mixture to boiling for a few minutes and then perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to complete the crystallization of the product.
-
Product Isolation: Collect the white or off-white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two portions of 20 mL of cold deionized water to remove any remaining impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₇H₈N₂OS[9]
-
Molecular Weight: 168.22 g/mol [9]
-
Melting Point: Literature values vary, typically in the range of 175-180 °C. The obtained melting point should be sharp for a pure compound.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Troubleshooting and Safety Considerations
Troubleshooting
-
Low Yield:
-
Ensure the reflux temperature is adequate and the reaction time is sufficient.
-
Incomplete dissolution of starting materials can hinder the reaction. Ensure the 3-aminophenol hydrochloride salt is fully formed and dissolved before reflux.
-
Product may be lost during hot filtration if the solution cools too much and crystallizes prematurely. Work quickly and keep the funnel and flask warm.
-
-
Colored Product:
-
The use of activated charcoal is crucial for removing colored impurities. If the product remains colored, a second recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary.
-
Ensure the 3-aminophenol starting material is of high purity, as oxidation products can cause discoloration.
-
-
Oily Product or Failure to Crystallize:
-
This may indicate the presence of impurities. Try scratching the inside of the flask with a glass rod to induce crystallization.
-
If an oil persists, attempt to redissolve it in a minimal amount of hot solvent and re-cool, or purify via column chromatography.
-
Safety Considerations
-
Reagents: Concentrated hydrochloric acid is highly corrosive. 3-Aminophenol and ammonium thiocyanate are harmful if swallowed. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Procedure: Heating flammable solvents requires caution. Ensure the reflux apparatus is securely clamped and there are no sources of ignition nearby.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via the reaction of 3-aminophenol with ammonium thiocyanate in an acidic medium is a reliable and scalable method. This protocol, when followed with care, provides good yields of the target compound. Proper purification and characterization are essential to ensure the product's suitability for subsequent applications in drug development and materials research.
References
-
ResearchGate. (n.d.). Thiourea Catalysts for Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
-
Wikipedia. (2023). Thiourea organocatalysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available from: [Link]
-
Swain, S. P., Kumar, K. N., & Ravichandran, V. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available from: [Link]
-
Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. Available from: [Link]
-
Kim, K. M., et al. (2007). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4566. Available from: [Link]
-
ResearchGate. (n.d.). An efficient methodology for the synthesis of thioureas from amine mediated by a cobalt source. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Available from: [Link]
-
Urbanczyk-Lipkowska, Z., & Staliński, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1645–1664. Available from: [Link]
-
ResearchGate. (n.d.). New Syntheses of Aryl isothiocyanates. Available from: [Link]
-
Kumar, A., & Sharma, S. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 1000-1006. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Available from: [Link]
-
MDPI. (2021). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Molecules, 26(16), 4933. Available from: [Link]
-
Oakwood Chemical. (n.d.). This compound. Available from: [Link]
-
Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available from: [Link]
- Google Patents. (2020). CN110818605A - Synthetic method of thiourea.
-
Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link]
Sources
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- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. This compound | 3394-05-6 [chemicalbook.com]
Application Notes and Protocols for the Purification of 1-(3-Hydroxyphenyl)-2-thiourea
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-(3-Hydroxyphenyl)-2-thiourea, a crucial intermediate in pharmaceutical research and drug development. Recognizing the critical impact of purity on experimental outcomes and the synthesis of active pharmaceutical ingredients (APIs), this document outlines systematic procedures for recrystallization and column chromatography. Furthermore, it establishes rigorous methods for purity assessment, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), melting point analysis, and nuclear magnetic resonance (NMR) spectroscopy. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the purification strategies.
Introduction: The Imperative for Purity
This compound is a versatile building block in organic synthesis, valued for its unique combination of a phenolic hydroxyl group and a thiourea moiety. These functional groups allow for a diverse range of chemical transformations, making it a key precursor in the development of novel therapeutic agents. However, the synthetic routes to this compound can yield a crude product contaminated with unreacted starting materials, such as 3-aminophenol, and various side-products. The presence of these impurities can have profound and often detrimental effects on subsequent reactions, leading to lower yields, the formation of unintended byproducts, and complications in the purification of the final compounds. In the context of drug development, even trace impurities can alter the pharmacological and toxicological profiles of an API. Therefore, the availability of highly purified this compound is paramount.
This guide is designed to provide researchers, scientists, and drug development professionals with a robust and reliable set of tools for obtaining and verifying the purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Understanding the Impurity Profile
The primary impurities in crude this compound typically arise from the common synthetic pathway involving the reaction of 3-aminophenol with a thiocyanate salt or an isothiocyanate.
Potential Impurities Include:
-
Unreacted 3-aminophenol: A common starting material that can persist in the crude product.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other isomers may form.
-
Side-reaction Products: Self-condensation or other unintended reactions of the starting materials or product.
-
Inorganic Salts: Remnants from the reagents used in the synthesis.
The purification strategies detailed herein are designed to effectively remove these and other potential contaminants.
Purification Methodologies: A Multi-faceted Approach
The choice of purification technique depends on the level of impurities and the desired final purity. We present two primary methods: recrystallization for bulk purification and column chromatography for achieving the highest purity.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
For this compound, a polar protic solvent is highly effective due to the presence of the phenolic hydroxyl and thiourea groups, which can participate in hydrogen bonding.
This protocol is recommended for crude this compound with moderate purity (typically >85%).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add 10-15 mL of 95% ethanol. Heat the mixture gently with stirring until the solvent begins to boil.
-
Achieving Saturation: If the solid does not completely dissolve, add more ethanol in small portions (1-2 mL at a time) until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 50% aqueous ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield: 70-85% Expected Purity: >98%
Column Chromatography: For High-Purity Requirements
For applications demanding the highest purity (>99.5%), such as in the final steps of API synthesis, column chromatography is the method of choice.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. Given the polar nature of this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.
Materials:
-
Crude or recrystallized this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude or recrystallized this compound in a minimal amount of a 1:1 mixture of ethyl acetate and hexane. In a separate flask, add a small amount of silica gel to this solution to create a dry-pack. Remove the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin the elution with a mobile phase of 70:30 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase to 50:50 hexane:ethyl acetate. The optimal gradient may need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC (see Section 4.1 for the TLC protocol).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Expected Yield: 60-80% (from recrystallized material) Expected Purity: >99.5%
Purity Assessment: A Validating System
Rigorous analytical techniques are essential to confirm the purity of the isolated this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and invaluable tool for monitoring the progress of the purification and assessing the purity of the final product.[5]
Protocol 3: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plate
-
Mobile Phase: 1:1 Hexane:Ethyl Acetate
-
Visualization:
-
UV light (254 nm): The compound should appear as a dark spot against a fluorescent background.
-
Potassium permanganate stain: The phenolic group will react to give a yellowish spot on a purple background.
-
Procedure:
-
Dissolve a small amount of the sample in ethyl acetate.
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp and/or by staining.
Expected Rf value: Approximately 0.4 - 0.5 in 1:1 Hexane:Ethyl Acetate. A single spot indicates a high degree of purity.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.
Expected Melting Point: 175-180°C[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the purity of this compound. A reverse-phase method is most suitable.
Protocol 4: HPLC Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
A single, sharp peak in the chromatogram is indicative of a pure compound. Purity can be calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the identity and purity of the compound. The spectrum of pure this compound in DMSO-d₆ is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the thiourea NH protons.
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.60 | singlet | 1H | Phenolic OH |
| ~9.45 | broad singlet | 2H | NH₂ of thiourea |
| ~8.00 | broad singlet | 1H | NH attached to phenyl ring |
| ~7.20 - 6.70 | multiplet | 4H | Aromatic protons |
The absence of signals corresponding to impurities, such as those from 3-aminophenol, confirms the purity of the sample. The broadness of the NH and OH signals is due to hydrogen bonding and exchange.
Data Summary and Visualization
Table 1: Purification and Purity Assessment Summary
| Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Aqueous Ethanol | Purity: >98%, Yield: 70-85% |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient | Purity: >99.5%, Yield: 60-80% |
| TLC | Mobile Phase: 1:1 Hexane:Ethyl Acetate | Rf ≈ 0.4 - 0.5, Single Spot |
| Melting Point | - | 175-180°C[6] |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water Gradient | Single Peak, Purity >99.5% |
| ¹H NMR | Solvent: DMSO-d₆ | Characteristic peaks for aromatic, OH, and NH protons; absence of impurity signals |
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Idealized TLC plate after development and visualization.
Conclusion
The protocols and application notes presented in this guide offer a comprehensive and validated framework for the purification and purity assessment of this compound. By employing a systematic approach that combines recrystallization for bulk purification with column chromatography for achieving high purity, researchers can confidently obtain material suitable for the most demanding applications. The detailed analytical procedures provide a robust system for verifying the purity and identity of the compound, ensuring the reliability and reproducibility of subsequent research and development activities. Adherence to these protocols will empower scientists to advance their work with a foundation of high-quality starting materials.
References
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Bergendorff, O., Persson, C. M. L., & Hansson, C. (2004). HPLC analysis of alkyl thioureas in an orthopaedic brace and patch testing with pure ethylbutylthiourea. Contact Dermatitis, 51(5-6), 273–277. Available from: [Link]
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Columbia University. Column Chromatography. Available from: [Link]
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University of Colorado Boulder. Column Chromatography. Available from: [Link]
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University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]
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Athabasca University. Column Chromatography. Available from: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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University of Rochester. Solvents for Recrystallization. Available from: [Link]
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ResearchGate. 1H NMR spectrum of pure thiourea in DMSO-d6. Available from: [Link]
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Application Note: Characterization of N-Aryl Thiourea Derivatives using Fourier Transform Infrared (FT-IR) Spectroscopy
<_
_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl thiourea derivatives represent a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and organocatalysis. Their biological activities are often linked to their unique structural features, including the ability to form strong hydrogen bonds. Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the molecular structure and bonding within these compounds. This application note serves as a comprehensive guide to utilizing FT-IR spectroscopy for the structural elucidation and characterization of N-aryl thiourea derivatives.
Section 1: Theoretical Background - The Vibrational Language of N-Aryl Thioureas
Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for structural identification.
Key Vibrational Modes in N-Aryl Thioureas
The FT-IR spectrum of an N-aryl thiourea derivative is rich with information. The key vibrational modes to consider are:
-
N-H Stretching and Bending Vibrations: The N-H stretching vibrations typically appear as one or more bands in the 3100-3400 cm⁻¹ region.[1][2][3] The exact position and shape of these bands are highly sensitive to hydrogen bonding. Intramolecular or intermolecular hydrogen bonding can cause the bands to broaden and shift to lower frequencies (red-shift).[3][4] N-H bending vibrations are typically observed in the 1500-1650 cm⁻¹ region.[5]
-
The Thiono (C=S) Group: The C=S stretching vibration is a key diagnostic peak. However, its position can vary significantly (from below 800 cm⁻¹ to over 1500 cm⁻¹) due to coupling with other vibrations and the electronic environment.[6] In many N-aryl thioureas, this vibration is coupled with C-N stretching and N-H bending, and its character is distributed over several bands. Bands in the regions of 1342-1351 cm⁻¹ and 844-858 cm⁻¹ have been attributed to vibrations with significant C=S stretching character.[7]
-
C-N Stretching: The C-N stretching vibrations are also important and are often found in the 1400-1500 cm⁻¹ region. These bands can be coupled with N-H bending modes.
-
Aromatic C-H and C=C Vibrations: The presence of the aryl group gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Influence of Aryl Substituents: Electron-withdrawing or electron-donating substituents on the aryl ring can influence the electronic distribution within the thiourea backbone. For instance, electron-withdrawing groups can increase the acidity of the N-H protons, affecting hydrogen bonding and shifting the N-H and C=S vibrational frequencies.[8]
Section 2: Experimental Protocols - From Sample to Spectrum
Sample Preparation
High-quality spectra are contingent on proper sample preparation. For solid N-aryl thiourea derivatives, the potassium bromide (KBr) pellet method is most common.
Protocol 2.1.1: Solid-State Analysis using KBr Pellets
Causality: This method is ideal for obtaining high-resolution spectra of solid samples. Using anhydrous KBr is critical as it is transparent to IR radiation in the typical analysis range and minimizes interference from water absorption bands. Grinding the sample to a fine powder (1-2 microns) is essential to reduce scattering of the IR beam, which can distort the spectrum.[9]
Step-by-Step Methodology:
-
Drying: Gently dry the N-aryl thiourea sample and spectroscopic grade KBr powder in an oven to remove any residual moisture. Store in a desiccator.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the N-aryl thiourea sample to a very fine powder.[10]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[10] The sample concentration should be between 0.2% and 1%.[9] Briefly and gently grind the sample and KBr together to ensure a homogeneous mixture.[11][12]
-
Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent, or translucent pellet.[12]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
FT-IR Data Acquisition
Protocol 2.2.1: Instrument Setup and Parameters
-
Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Acquire a background spectrum using a pure KBr pellet.[10] This will be subtracted from the sample spectrum to remove any contributions from the KBr and the atmosphere.
-
Sample Spectrum: Place the sample pellet in the beam path and acquire the sample spectrum.
-
Parameters: A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.
Workflow Diagram
Figure 1: General workflow for FT-IR analysis of N-aryl thiourea derivatives.
Section 3: Spectral Interpretation and Data Analysis
A Guided Walkthrough of a Representative Spectrum
When interpreting the spectrum of an N-aryl thiourea derivative, start by identifying the key regions:
-
>3000 cm⁻¹: Look for N-H stretching bands (often broad due to hydrogen bonding) and sharp aromatic C-H stretching bands.
-
1500-1650 cm⁻¹: Identify N-H bending modes and aromatic C=C stretching.
-
1300-1500 cm⁻¹: This region often contains coupled vibrations, including C-N stretching and C=S stretching contributions.
-
<1000 cm⁻¹: This "fingerprint" region contains various bending and stretching modes, including bands with significant C=S character.
Data Table: Characteristic FT-IR Bands
| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Notes and Observations |
| N-H Stretch | 3100 - 3400 | Position and width are sensitive to hydrogen bonding.[1][2][3] Can appear as multiple bands.[1] |
| Aromatic C-H Stretch | 3000 - 3100 | Typically sharp peaks. |
| N-H Bend | 1500 - 1650 | Often coupled with C=C stretching.[5] |
| Aromatic C=C Stretch | 1400 - 1600 | A series of bands of variable intensity. |
| C-N Stretch | 1400 - 1500 | Often coupled with other modes. A shift to higher frequencies upon metal coordination can indicate bonding through the sulfur atom.[2] |
| C=S Stretch | 700 - 1400 | Highly variable and coupled. Often identified by multiple bands. For example, bands around 1350 cm⁻¹ and 850 cm⁻¹ have been assigned to this mode.[7] A shift to lower frequencies upon metal coordination indicates bonding through the sulfur atom.[2] |
Common Pitfalls and Troubleshooting
-
Broad Absorbance around 3400 cm⁻¹ and 1630 cm⁻¹: This often indicates the presence of moisture in the KBr or sample. Ensure all components are thoroughly dried.[11]
-
Sloping Baseline: This can be caused by poorly prepared pellets (too thick or non-uniform particle size), leading to light scattering. Re-grind the sample and press a new, thinner pellet.
-
Noisy Spectrum: This can result from too little sample in the KBr matrix. Prepare a new pellet with a slightly higher sample concentration.
Section 4: Applications in Research and Development
-
Structural Confirmation: FT-IR is a rapid and reliable method to confirm the synthesis of new N-aryl thiourea derivatives by identifying their key functional groups.[13][14][15][16][17]
-
Studying Hydrogen Bonding: The N-H stretching region is an excellent probe for investigating intra- and intermolecular hydrogen bonding networks, which are crucial for understanding the behavior of these molecules in biological systems and crystal packing.[1][4][18]
-
Coordination Chemistry: FT-IR is used to determine the mode of coordination of thiourea ligands to metal ions. Shifts in the C=S and C-N stretching frequencies can indicate whether bonding occurs through the sulfur or nitrogen atom.[2][19][20]
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of N-aryl thiourea derivatives. By understanding the key vibrational modes and employing proper sample preparation and data acquisition techniques, researchers can gain significant insights into the structure, bonding, and intermolecular interactions of these important compounds. This application note provides the foundational knowledge and practical protocols to effectively utilize FT-IR in the research and development of N-aryl thiourea derivatives.
References
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University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal. Retrieved from [Link]
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IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]
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ACS Publications. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]
-
YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
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MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]
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MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Retrieved from [Link]
-
ScienceDirect. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]
-
Jetir.org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]
-
SciSpace by Typeset. (n.d.). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and vibrational spectra of the thiourea derivative and its complex with Ni(II). Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]
-
PubMed. (2009). Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. Retrieved from [Link]
-
Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]
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MDPI. (n.d.). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of thiourea. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of thiourea solution. The band identified with the OH⁻ and CO32− ions can be seen. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Biological Assay Methods for Thiourea Compounds
Abstract
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive agents with therapeutic potential.[1][2] The versatility of the thiourea scaffold, characterized by its -NH-C(S)-NH- moiety, allows for extensive structural modifications, leading to compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential biological assays used to characterize and validate the activity of novel thiourea compounds. We delve into the principles, step-by-step protocols, and critical insights behind key experimental choices for enzyme inhibition, cytotoxicity, and antioxidant assays, ensuring technical accuracy and field-proven applicability.
The Thiourea Scaffold: A Privileged Structure in Drug Discovery
The thiourea functional group is an organosulfur compound structurally analogous to urea, with the oxygen atom replaced by sulfur.[3] This substitution confers unique physicochemical properties, including the ability to form stable tautomers (thione and thiol forms) and act as an effective pharmacophore capable of forming strong hydrogen bonds and coordinating with metal ions.[3][4] These characteristics are central to their interaction with biological targets like enzymes and cellular receptors.[2][5] Consequently, thiourea derivatives have been successfully developed into marketable drugs for various diseases and remain a significant focus in the search for new therapeutic agents.[2][6]
The initial biological evaluation of newly synthesized thiourea compounds typically follows a hierarchical screening process to efficiently identify promising candidates.
Figure 1: A hierarchical workflow for the biological screening of novel thiourea compounds.
Enzyme Inhibition Assays: Identifying Molecular Targets
A primary mechanism of action for many thiourea derivatives is the inhibition of specific enzymes involved in disease pathology.[7] Their ability to coordinate with metal cofactors in enzyme active sites makes them particularly effective against metalloenzymes.
Urease Inhibition Assay
Principle & Application: Urease, a nickel-containing metalloenzyme, is a key virulence factor for bacteria like Helicobacter pylori and Proteus mirabilis.[7][8] It catalyzes the hydrolysis of urea into ammonia, which neutralizes gastric acid, allowing pathogens to survive. Thiourea derivatives are potent urease inhibitors, making this assay critical for developing new treatments for peptic ulcers and urinary tract infections.[7][9] The most common protocol is the indophenol method, which measures the concentration of ammonia produced.[8][10][11]
Protocol: Urease Inhibition by the Indophenol Method
-
Materials & Reagents:
-
Jack Bean Urease (or purified H. pylori urease)
-
Urea
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Phenol Reagent (e.g., 127 mM phenol, 0.168 mM sodium nitroprusside)
-
Alkali Reagent (e.g., 125 mM NaOH, 0.168 mM NaOCl)
-
Thiourea (as a positive control inhibitor)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate and plate reader
-
-
Experimental Procedure:
-
Reaction Setup: In a 96-well plate, add 25 µL of the test compound solution (at various concentrations) to wells. For controls, add 25 µL of solvent (negative control) or 25 µL of a standard inhibitor like thiourea (positive control).
-
Enzyme Addition: Add 25 µL of urease enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and begin color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Final Incubation: Incubate at 37°C for another 30 minutes to allow for the development of the stable blue indophenol color.
-
Measurement: Measure the absorbance at approximately 625-630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the % inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[9]
-
Table 1: Example Data for Urease Inhibitory Activity
| Compound | Substituent Group | IC50 (µM)[9][12] |
| Control | Thiourea (Standard) | 15.51 ± 0.11 |
| Derivative A | 4-chlorophenyl | 10.65 ± 0.45 |
| Derivative B | 2-nitrophenyl | 15.19 ± 0.58 |
| Derivative C | 4-methylphenyl | 20.16 ± 0.48 |
Tyrosinase Inhibition Assay
Principle & Application: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[13] Its inhibition is a key strategy in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. Many thiourea derivatives have been identified as effective tyrosinase inhibitors.[14][15] The assay measures the inhibition of the enzyme's ability to oxidize a substrate like L-tyrosine or L-DOPA, which results in a colored product (dopachrome).[16][17][18]
Protocol: Tyrosinase Inhibition Spectrophotometric Assay
-
Materials & Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Kojic Acid (as a positive control inhibitor)[19]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate and plate reader
-
-
Experimental Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 130 µL of substrate solution (buffer and L-DOPA) and 20 µL of the test compound at various concentrations.[16]
-
Pre-incubation: Add 45 µL of buffer and 5 µL of tyrosinase enzyme solution to each well. Incubate at 37°C for 10 minutes.[16]
-
Measurement: Measure the formation of dopachrome by reading the absorbance in kinetic mode at 475-510 nm for 30-60 minutes at 25-37°C.[13][17][19] The rate of change in absorbance is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reaction rates (slope of the kinetic curve).
-
Determine the IC50 value by plotting % inhibition versus the log of the inhibitor concentration.
-
Cell-Based Assays for Anticancer Activity and Cytotoxicity
Evaluating the effect of thiourea compounds on cell viability is fundamental to cancer drug discovery and general toxicology.[20] These assays determine a compound's ability to kill or inhibit the growth of cancer cells, ideally with selectivity over normal, healthy cells.[21]
MTT Cell Viability Assay
Principle & Application: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a workhorse for screening potential anticancer agents.[3][21]
Figure 2: Workflow and core reaction of the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][23] and a normal cell line (e.g., HaCaT keratinocytes) for selectivity assessment.[21]
-
Complete cell culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Doxorubicin or Cisplatin (as a positive control drug).[21]
-
-
Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the thiourea compounds. Include wells for untreated cells (negative control) and a reference drug (positive control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing formazan crystals to form.[22]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution to each well to dissolve the purple crystals.[22]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Antioxidant Capacity Assays
Thiourea derivatives can act as antioxidants by donating a hydrogen atom from their N-H group to neutralize free radicals, a process known as the Hydrogen Atom Transfer (HAT) mechanism.[25] Several assays are used to quantify this activity.
Table 2: Common Antioxidant Assays for Thiourea Compounds
| Assay | Principle | Measurement | Reference |
| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow. | Spectrophotometric decrease in absorbance at ~517 nm. | [3][14][25] |
| ABTS | Measures the scavenging of the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction by an antioxidant causes decolorization. | Spectrophotometric decrease in absorbance at ~734 nm. | [3][14][25] |
| FRAP | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Spectrophotometric increase in absorbance at ~593 nm. | [25][26] |
| CUPRAC | Measures the reduction of the copper(II)-neocuproine complex to the copper(I) form by an antioxidant. | Spectrophotometric increase in absorbance at ~450 nm. | [15][26] |
Protocol: DPPH Radical Scavenging Assay
-
Materials & Reagents:
-
DPPH solution in methanol.
-
Test compounds in methanol.
-
Ascorbic acid or Trolox as a standard antioxidant.
-
Methanol (as a blank).
-
96-well plate and plate reader.
-
-
Experimental Procedure:
-
Reaction Setup: In a 96-well plate, add a fixed volume of DPPH solution to wells containing various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
-
Data Analysis:
References
-
Khan, A., Dawar, P., & De, S. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry, 158, 108319. [Link]
-
Maccioni, E., et al. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]
-
Debbarh, I., & Moore, N. (2002). A simple method for the determination of ethylene-thiourea (ETU) in biological samples. Journal of Analytical Toxicology, 26(4), 216-221. [Link]
-
Pitucha, M. (Ed.). (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
-
Badiceanu, C., et al. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PubMed Central. [Link]
-
Al-Ghorbani, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Popiołek, Ł. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2). [Link]
-
Tok, F., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]
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Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
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Ali, B., et al. (n.d.). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. [Link]
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Un-Nisa, M., et al. (n.d.). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. PubMed Central. [Link]
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de Oliveira, A. S., et al. (n.d.). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. PubMed Central. [Link]
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Khan, I., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. [Link]
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Stana, A., et al. (2022). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [Link]
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El Balkhi, S. (2025). Determination of ethylene thiourea in urine by HPLC-DAD. ResearchGate. [Link]
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Un-Nisa, M., et al. (2019). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Taylor & Francis Online. [Link]
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Keltos, M., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. [Link]
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Navarrete-Vázquez, G., et al. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. [Link]
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ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. ResearchGate. [Link]
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Ghaffar, N. A., et al. (2018). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. PubMed. [Link]
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Verma, B. C., et al. (n.d.). A photometric titration method for the determination of thiourea function and its application to the analysis. IJATES. [Link]
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Al-Ghorbani, M. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. NIH. [Link]
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Chen, Y., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PubMed Central. [Link]
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Mumtaz, A., et al. (n.d.). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed Central. [Link]
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NICNAS. (2015). Thiourea: Human health tier II assessment. Australian Department of Health. [Link]
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ResearchGate. (n.d.). How to evaluate tyrosinase inhibitory activity? ResearchGate. [Link]
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ResearchGate. (2015). (PDF) In Vitro Methods To Measure Toxicity Of Chemicals. ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Analysis of 1-(3-Hydroxyphenyl)-2-thiourea
Abstract: This document provides a comprehensive, tiered strategy for evaluating the biological activity of the novel compound 1-(3-Hydroxyphenyl)-2-thiourea in a cell-based context. Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, often by inducing programmed cell death, or apoptosis.[3] This guide is designed for researchers in drug discovery and cell biology, offering a robust framework that begins with broad cytotoxicity screening and progresses to specific mechanistic assays to elucidate the mode of action. The protocols herein are presented not merely as steps, but as self-validating systems, with explanations grounded in established cell biology principles to ensure experimental integrity and reproducibility.
Part 1: General Experimental Strategy
A logical, tiered approach is essential when characterizing the cytotoxic profile of a novel compound.[4] This strategy ensures efficient use of resources by first establishing a baseline of activity and effective concentration range before committing to more complex mechanistic studies. Our recommended workflow is as follows:
-
Primary Screening: Determine the compound's general cytotoxicity across a range of concentrations to identify its half-maximal inhibitory concentration (IC₅₀). The MTT assay is a reliable, colorimetric method for this initial screen, assessing metabolic activity as a proxy for cell viability.[5][6]
-
Mechanistic Investigation: Once cytotoxicity is confirmed, the next step is to determine how the compound induces cell death. A primary mechanism for many anticancer agents is the induction of apoptosis.[7] We will first screen for the activation of key executioner caspases, Caspase-3 and Caspase-7.
-
Mechanistic Confirmation: To validate the findings from the caspase assay and to differentiate between apoptosis and necrosis, we will use an Annexin V and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry.[8]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} end
Caption: General workflow for characterizing the cytotoxicity of a novel compound.
Part 2: Protocol 1 - Primary Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability. The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active, viable cells.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[11]
Materials
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile tissue culture plates[4]
-
This compound (stock solution prepared in DMSO, e.g., 10 mM)[5]
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Formazan Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][12]
-
Microplate reader capable of measuring absorbance at 570 nm[11]
Experimental Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.[5]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical starting range would be 0.1 µM to 100 µM.
-
Crucial Control Wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control: Cells in medium only.
-
Medium Blank: Medium only, no cells (for background subtraction).[10]
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization & Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[6]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Treatment Volume | 100 µL |
| Compound Incubation | 24 - 72 hours |
| MTT Final Concentration | 0.5 mg/mL |
| MTT Incubation | 2 - 4 hours |
| Solubilization Volume | 150 µL |
| Absorbance Wavelength | 570 nm (Ref: 630 nm) |
Data Analysis
The percentage of cell viability is calculated relative to the vehicle control, which is considered 100% viable.
Formula: % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can then be determined using non-linear regression analysis in appropriate software.[5]
Part 3: Protocol 2 - Mechanistic Assay via Caspase-Glo® 3/7 Assay
Observing a decrease in cell viability prompts an investigation into the mechanism. Apoptosis is a common pathway, and its activation can be sensitively detected by measuring the activity of executioner caspases 3 and 7.[13] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures these activities directly in cell culture wells.[14] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a light signal proportional to caspase activity.[14][15]
Materials
-
Cells cultured and treated in white-walled, 96-well plates suitable for luminescence.
-
This compound at concentrations around the determined IC₅₀.
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)[16]
-
Luminometer for plate reading.
Experimental Protocol (Add-Mix-Measure Format)
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol (Section 2.2). Include untreated and vehicle controls. A positive control (e.g., staurosporine) should also be included to confirm assay performance.
-
The final volume in each well should be 100 µL.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]
-
Equilibrate the plate and the reagent to room temperature before use.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate, resulting in a 1:1 ratio of reagent to sample volume. This single addition lyses the cells and introduces the substrate.[14]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
The data is typically presented as fold-change in caspase activity (luminescence) relative to the vehicle control. A significant increase in the luminescent signal in treated wells indicates the induction of apoptosis through the caspase-3/7 pathway.
Part 4: Protocol 3 - Apoptosis Confirmation via Annexin V/PI Staining
To confirm apoptosis and distinguish it from necrosis, Annexin V staining is the gold standard. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter late apoptotic and necrotic cells.[8] Dual staining allows for the differentiation of four cell populations via flow cytometry.
dot graph TD { bgcolor="#F1F3F4" node [shape=Msquare, style="filled", fontcolor="#202124", penwidth=2, color="#5F6368"]; subgraph "Flow Cytometry Quadrants" direction LR Q3 [fontcolor="#34A853", fillcolor="#FFFFFF", label="Q3: Live CellsAnnexin V- / PI-"]; Q4 [fontcolor="#4285F4", fillcolor="#FFFFFF", label="Q4: Early ApoptoticAnnexin V+ / PI-"]; Q2 [fontcolor="#FBBC05", fillcolor="#FFFFFF", label="Q2: Late Apoptotic/NecroticAnnexin V+ / PI+"]; Q1 [fontcolor="#EA4335", fillcolor="#FFFFFF", label="Q1: Debris/NecroticAnnexin V- / PI+"]; end
} end
Caption: Interpretation of Annexin V and Propidium Iodide dual-staining results.
Materials
-
Cells cultured and treated in 6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Count the cells and adjust the concentration to ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.[17]
-
Set up appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis
The results are visualized in a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The percentage of cells in each of the four quadrants is quantified:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells or nuclear debris.
A dose-dependent increase in the percentage of cells in the Annexin V+ quadrants (lower-right and upper-right) is a strong confirmation that this compound induces apoptosis.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
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Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [Link]
-
ResearchGate. The proposed mechanism for the formation of thiourea. [Link]
-
ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
University of South Florida. Apoptosis Protocols. [Link]
-
PubMed Central. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
PubMed Central. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]
-
MDPI. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]
-
PubMed Central. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
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- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. tripod.nih.gov [tripod.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: A Guide to the Enzyme Inhibition Kinetics of 1-(3-Hydroxyphenyl)-2-thiourea Against Mushroom Tyrosinase
For: Researchers, scientists, and drug development professionals in enzymology and cosmetic/pharmaceutical sciences.
Abstract
This document provides a comprehensive guide to characterizing the enzyme inhibition kinetics of 1-(3-Hydroxyphenyl)-2-thiourea, a compound of interest for its potential biological activities. Thiourea derivatives are a well-established class of enzyme inhibitors, targeting enzymes such as tyrosinase and urease.[1][2] Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme that catalyzes the initial, rate-limiting steps in melanin biosynthesis.[3][4] Its inhibition is a primary strategy for developing agents to treat hyperpigmentation disorders and for use in cosmetic skin-whitening products.[5] This guide presents a detailed, field-proven protocol for determining the inhibitory potency (IC₅₀) and the mechanism of action (MOA) of this compound against mushroom tyrosinase, a common model for human tyrosinase studies. We detail the experimental setup, step-by-step procedures, data analysis, and interpretation, providing researchers with a self-validating framework for robust and reproducible results.
Principle of the Assay
The kinetic analysis is based on the diphenolase activity of tyrosinase, which oxidizes L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. This product is unstable and undergoes a series of non-enzymatic reactions to form dopachrome, a colored compound with a maximum absorbance at approximately 475 nm.[6] The rate of dopachrome formation is directly proportional to the enzyme's activity.
By measuring the increase in absorbance at 475 nm over time, the initial reaction velocity (v₀) can be determined. In the presence of an inhibitor like this compound, the reaction rate will decrease. The extent of this decrease is used to calculate the inhibitor's potency (IC₅₀) and, by systematically varying both substrate and inhibitor concentrations, to elucidate the kinetic mechanism of inhibition.
Materials and Reagents
For reliable and reproducible results, use analytical grade reagents and purified water (resistivity ≥18 MΩ·cm).
| Reagent/Material | Recommended Source/Grade | Purpose |
| This compound | Sigma-Aldrich (Cat# X) or equivalent | Test Inhibitor |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich (Cat# T3824) or equivalent | Enzyme |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Sigma-Aldrich (Cat# D9628) or equivalent | Enzyme Substrate |
| Kojic Acid | Sigma-Aldrich (Cat# K3125) or equivalent | Positive Control Inhibitor |
| Sodium Phosphate Buffer (NaH₂PO₄/Na₂HPO₄) | ACS Grade or higher | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | ACS Spectrophotometric Grade | Solvent for inhibitor |
| 96-well UV-transparent microplates | Corning or equivalent | Reaction Vessel |
| Microplate Spectrophotometer | Capable of kinetic reads at 475 nm | Data Acquisition |
| Standard laboratory equipment | Pipettes, tubes, vortex mixer, etc. | General Use |
Experimental Workflow Overview
The following diagram outlines the complete experimental process, from initial preparation to final data analysis.
Caption: Experimental workflow from reagent preparation to kinetic parameter determination.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions
The accuracy of kinetic measurements begins with the precise preparation of stock solutions.
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.8 at 25°C. This pH is optimal for mushroom tyrosinase activity and stability.[6]
-
Enzyme Stock: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in cold (4°C) assay buffer. Aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can denature the enzyme. Just before use, dilute to a working concentration of 200 U/mL in cold assay buffer.
-
Substrate Stock: Prepare a 10 mM L-DOPA stock solution in the assay buffer. L-DOPA solutions can oxidize over time, so it is critical to prepare this solution fresh immediately before each experiment.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. The use of DMSO is necessary due to the low aqueous solubility of many organic inhibitors.
-
Positive Control Stock: Prepare a 1 mM stock solution of Kojic Acid in the assay buffer.
Protocol 2: IC₅₀ Determination (Dose-Response Assay)
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Assay Setup: In a 96-well plate, set up the reactions as described in the table below. Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%) to avoid solvent effects on enzyme activity.
| Component | Test Wells | Negative Control | Positive Control |
| Assay Buffer (µL) | 160 - X | 160 | 160 - Y |
| Inhibitor (µL) | X (serial dilutions) | 0 | Y (Kojic Acid) |
| Enzyme Solution (20 U/well) (µL) | 20 | 20 | 20 |
| Pre-incubation | \multicolumn{3}{c | }{Mix and incubate for 10 minutes at 25°C} | |
| L-DOPA (2 mM final) (µL) | 20 | 20 | 20 |
| Total Volume (µL) | 200 | 200 | 200 |
-
Causality: The 10-minute pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced. This is crucial for reaching equilibrium, especially for slow-binding inhibitors.
-
Data Acquisition: Immediately after adding L-DOPA, place the microplate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 475 nm every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (v₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (v₀_control - v₀_inhibitor) / v₀_control ] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Protocol 3: Enzyme Kinetic Analysis (Mechanism of Action)
This experiment elucidates how the inhibitor affects the enzyme's kinetic parameters, Vmax and Km.
-
Assay Setup: This requires a matrix of conditions where both substrate (L-DOPA) and inhibitor concentrations are varied. Choose a range of L-DOPA concentrations that bracket the known Km value (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km). Select 3-4 inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Reaction Execution: For each inhibitor concentration, perform a full substrate titration. Follow the same reaction setup and data acquisition steps as in Protocol 2, substituting the varying concentrations of substrate and inhibitor.
-
Self-Validation: It is critical to run a full substrate curve with no inhibitor (0 µM inhibitor) in every kinetic experiment. This serves as the internal standard against which all inhibited reactions are compared and validates the stability and activity of the enzyme throughout the experiment.
Data Analysis and Interpretation
Michaelis-Menten & Lineweaver-Burk Plots
-
Calculate Initial Velocities (v₀): For each combination of substrate and inhibitor concentration, calculate the initial reaction velocity (v₀) from the kinetic reads.
-
Generate Plots:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot v₀ versus substrate concentration ([S]). This plot visualizes the effect of the inhibitor on Vmax and Km.
-
Lineweaver-Burk Plot: Create a double-reciprocal plot of 1/v₀ versus 1/[S]. This linearizes the Michaelis-Menten equation (1/v₀ = (Km/Vmax)(1/[S]) + 1/Vmax), which is invaluable for visually determining the mechanism of inhibition.[7]
-
Interpreting the Mechanism of Inhibition (MOI)
The pattern observed on the Lineweaver-Burk plot reveals the MOI. The diagram and table below summarize the expected outcomes.
Caption: Simplified reaction schemes for different modes of enzyme inhibition.
| Inhibition Type | Lineweaver-Burk Plot Observation | Effect on Vmax | Effect on Km |
| Competitive | Lines intersect on the y-axis. | Unchanged | Increases (Apparent Km) |
| Non-competitive | Lines intersect on the x-axis. | Decreases | Unchanged |
| Uncompetitive | Lines are parallel. | Decreases | Decreases |
| Mixed | Lines intersect in the upper-left quadrant. | Decreases | Varies (Increase/Decrease) |
Calculating the Inhibition Constant (Ki)
The Ki is a measure of the inhibitor's binding affinity. It is calculated using the following equations, depending on the determined MOA:
-
Competitive: Apparent Km = Km * (1 + [I]/Ki)
-
Non-competitive: Apparent Vmax = Vmax / (1 + [I]/Ki)
-
Uncompetitive: Apparent Km = Km / (1 + [I]/Ki) and Apparent Vmax = Vmax / (1 + [I]/Ki)
Expected Results & Troubleshooting
Expected Results: Many thiourea derivatives are reported to be non-competitive inhibitors of tyrosinase.[2] This would manifest as a Lineweaver-Burk plot where the lines intersect on the negative x-axis. The IC₅₀ value is expected to be in the micromolar range.
Example Data Table:
| Parameter | This compound | Kojic Acid (Control) |
| IC₅₀ (µM) | e.g., 15.5 ± 1.2 | e.g., 22.8 ± 0.9[4] |
| Mode of Inhibition | e.g., Non-competitive | Competitive[3] |
| Ki (µM) | e.g., 12.8 ± 0.9 | e.g., 19.5 ± 1.5 |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Inhibition Observed | Inhibitor is inactive; incorrect concentration; degraded enzyme. | Verify compound structure and concentration. Use a fresh enzyme aliquot. Run positive control (Kojic Acid). |
| Inhibitor Precipitation | Low solubility in the final assay buffer. | Decrease the final inhibitor concentration. Increase the final co-solvent (DMSO) percentage slightly, ensuring it remains constant across all wells and does not inhibit the enzyme itself. |
| Non-linear reaction rates | Substrate depletion; enzyme instability; high enzyme concentration. | Reduce enzyme concentration. Use only the initial linear phase of the reaction for slope calculation. Ensure the buffer pH is correct. |
| Inconsistent replicates | Pipetting errors; temperature fluctuations; bubbles in wells. | Use calibrated pipettes. Ensure the plate reader is thermally equilibrated. Inspect wells for bubbles before starting the read. |
References
-
Chen, W., et al. (2018). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Khan, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. Available at: [Link]
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Berlicki, Ł., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available at: [Link]
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Khan, K. M., et al. (2016). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. Available at: [Link]
-
Taha, M., et al. (2016). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. Available at: [Link]
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Kim, B. J., et al. (2011). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. PubMed Central. Available at: [Link]
-
Kim, D., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PubMed. Available at: [Link]
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Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]
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Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
-
Tseng, T-S., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. PubMed Central. Available at: [Link]
-
Protocol for enzyme assays. (2014). The Royal Society of Chemistry. Available at: [Link]
-
Lee, S-Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. MDPI. Available at: [Link]
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A kinetic method for the determination of thiourea by its catalytic effect in micellar media. (2007). PubMed. Available at: [Link]
-
(a) Structure of designed tyrosinase inhibitors (1 and 2) and the... (n.d.). ResearchGate. Available at: [Link]
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Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to Measuring the Antioxidant Activity of Thiourea Derivatives
Introduction: The Growing Importance of Thiourea Derivatives in Antioxidant Research
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, thereby mitigating oxidative damage.[2]
Thiourea derivatives have emerged as a versatile and promising class of synthetic compounds with a wide range of biological activities, including significant antioxidant potential.[3] The unique structural features of the thiourea moiety (H-N-C=S) allow these molecules to act as potent free radical scavengers.[4] This guide provides a detailed overview of the primary mechanisms of action and a set of robust, validated protocols for accurately quantifying the antioxidant activity of novel thiourea derivatives, designed for researchers in medicinal chemistry, pharmacology, and drug development.
The Primary Antioxidant Mechanism of Thiourea Derivatives
Experimental and theoretical studies have established that thiourea derivatives primarily exert their antioxidant effects through a Hydrogen Atom Transfer (HAT) mechanism.[4][5][6] In this process, the thiourea molecule donates a hydrogen atom from one of its N-H groups to a highly reactive free radical, effectively neutralizing it. The resulting thiourea radical is stabilized by resonance, which is a critical factor in its antioxidant potency.[5] This HAT mechanism is generally favored over a Single Electron Transfer (SET) process for this class of compounds.[4][6]
Caption: Hydrogen Atom Transfer (HAT) mechanism of thiourea derivatives.
Comparative Overview of Key Antioxidant Assays
A multi-assay approach is recommended to gain a comprehensive understanding of a compound's antioxidant profile. The three most common and robust spectrophotometric assays—DPPH, ABTS, and FRAP—evaluate different aspects of antioxidant action. Their principles and characteristics are summarized below.
| Feature | DPPH Radical Scavenging Assay | ABTS Radical Cation Scavenging Assay | Ferric Reducing Antioxidant Power (FRAP) Assay |
| Principle | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[5][8] | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[5][9] |
| Mechanism | Primarily HAT-based, but can involve SET.[4][5] | Primarily HAT-based.[8] | Exclusively SET-based.[9] |
| Chromophore | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Ferrous-tripyridyltriazine (Fe²⁺-TPTZ) |
| Color Change | Purple to Yellow/Colorless | Blue/Green to Colorless | Light Blue to Intense Blue |
| λmax (nm) | 515 - 517 nm[7][9] | 734 nm[7][8] | 593 nm[9] |
| Reaction pH | Buffered Methanol/Ethanol (Slightly Acidic/Neutral) | Typically neutral (e.g., pH 7.4 PBS)[7] | Acidic (pH 3.6)[9][10] |
| Pros | Simple, rapid, commercially available stable radical.[9] | Applicable to both hydrophilic and lipophilic compounds; stable radical; less subject to steric hindrance.[8] | Simple, rapid, automated, reproducible; reagent is stable.[10] |
| Cons | Absorbance can be affected by compounds that absorb at this wavelength; radical can be sterically hindered. | Requires generation of the radical cation prior to the assay; can be a lengthy process (12-16 hours).[8][11] | Must be performed at an unrealistic acidic pH; does not measure thiol antioxidants well; not a radical scavenging assay.[1][12] |
Detailed Experimental Protocols
The following protocols are optimized for a 96-well microplate format, which is suitable for screening multiple compounds and concentrations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical.[7] When an antioxidant donates a hydrogen atom, the purple color of the DPPH solution fades, and the decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6]
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark. Before use, adjust the absorbance of the solution to approximately 1.0 at 517 nm by diluting with methanol.[7]
-
Test Compound Stock Solutions: Prepare a 1 mg/mL or 10 mM stock solution of each thiourea derivative in a suitable solvent (e.g., DMSO, methanol).
-
Standard Stock Solution: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid in the same solvent.
-
Serial Dilutions: From the stock solutions, prepare a range of concentrations for both the test compounds and the standard (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
-
Assay Procedure:
-
Pipette 100 µL of each sample or standard dilution into the wells of a 96-well microplate.[5]
-
Prepare a control well containing 100 µL of the solvent (e.g., DMSO) instead of the test compound.[7]
-
Add 100 µL of the DPPH solution to all wells.[5]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5][7]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculate the percentage of radical scavenging activity using the following formula:[5][7] % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % Scavenging against the concentration of the thiourea derivative. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH radicals, determined via non-linear regression analysis. A lower IC₅₀ value signifies higher antioxidant activity.[5][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed, long-lived ABTS radical cation (ABTS•+).[8] The reduction of the blue/green ABTS•+ by the antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[3][8]
Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in deionized water.[13]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate (K₂S₂O₈) in deionized water.[13]
-
ABTS•+ Radical Generation: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the dark blue/green radical cation.[8][11]
-
ABTS•+ Working Solution: Before the assay, dilute the radical stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Test Compound & Standard Solutions: Prepare serial dilutions as described for the DPPH assay. Trolox is the most common standard for this assay.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[7]
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition against the concentration of Trolox. The antioxidant capacity of the thiourea derivative is then expressed as the concentration of Trolox that would produce the same percentage inhibition.[8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay does not measure radical scavenging but rather the ability of an antioxidant to reduce a ferric complex (Fe³⁺) to a ferrous complex (Fe²⁺) at an acidic pH of 3.6.[9][10] The reduction results in the formation of an intense blue-colored Fe²⁺-tripyridyltriazine complex, with absorbance measured at 593 nm.[9]
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM of FeCl₃·6H₂O in deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[9][12]
-
Test Compound & Standard Solutions: Prepare serial dilutions of the thiourea derivatives. A standard curve is typically prepared using ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.[9]
-
Calculation: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the thiourea derivative is determined from this curve and is typically expressed as µM of Fe(II) equivalents.
-
Concluding Remarks and Best Practices
To ensure the generation of reliable and reproducible data, researchers should adhere to several best practices:
-
Solvent Consistency: Use the same solvent for dissolving test compounds, standards, and for the blank/control to avoid solvent-dependent effects.
-
Standard Controls: Always include a known standard antioxidant (e.g., Trolox, Ascorbic Acid) in each assay to validate the experiment and provide a benchmark for comparison.
-
Replicate Measurements: All samples, standards, and controls should be run in triplicate to ensure statistical validity.
-
Kinetic Considerations: For some compounds, the reaction may not be complete within the standard incubation time. It can be beneficial to take kinetic readings over a longer period to understand the reaction profile.
The standardized in vitro assays detailed in this guide provide a robust framework for the evaluation and comparison of the antioxidant activity of newly synthesized thiourea derivatives, facilitating the identification of lead compounds for future drug development efforts.[5]
References
- Benchchem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Benchchem. (n.d.). Unraveling the Antioxidant Potential of Thiourea Compounds: A Comparative Analysis.
- Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Huong, T. T. T., et al. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Journal of Molecular Liquids, 340, 117149.
- Benchchem. (n.d.). In Vitro Antioxidant Potential of Substituted Thioureas: A Technical Guide.
- Bădiceanu, C. V., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 28(13), 5081.
- Iancu, I., et al. (2020). ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. Farmacia Journal, 68(3).
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
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- (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.).
- Al-Khafaji, Y. F., & Jarad, A. J. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry.
- ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
- N'guessan, A. B., et al. (n.d.).
- ResearchGate. (n.d.). Antioxidant capacity evaluation via FRAP.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016).
- Wijeratne, S. S. K., et al. (2018). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Food Chemistry, 269, 443-449.
- Georgiou, C. D., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(11), 2235.
- Marković, J. D., et al. (2019).
- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
- Xie, Y., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Science & Nutrition, 12(1), 4-22.
- ResearchGate. (2015). What are the various ways to evaluate antioxidant activity for Sulphur containing compounds?.
- Njoku, U. O., et al. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Journal of Toxicology, 2014, 283415.
- Baron, V., et al. (2023). The Influence of Sulfur Dioxide Concentration on Antioxidant Activity, Total Polyphenols, Flavonoid Content and Individual Polyphenolic Compounds in White Wines during Storage. Foods, 12(14), 2750.
- Osipova, E. A., et al. (2021). Antioxidant activity of some organosulfur compounds in vitro.
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Application Notes and Protocols for Antimicrobial Studies of 1-(3-Hydroxyphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] This class of compounds, characterized by the SC(NH₂)₂ functional group, offers a versatile scaffold for structural modification to enhance antimicrobial potency.[3][4] The subject of this guide, 1-(3-Hydroxyphenyl)-2-thiourea (CAS No. 3394-05-6), is a member of this promising class.[5][6] Its structure, featuring a hydroxylated phenyl ring, suggests potential for specific interactions with microbial targets.
These application notes provide a comprehensive framework for investigating the antimicrobial properties of this compound. The protocols detailed herein are grounded in established methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data generation.[7][8][9] We will explore foundational techniques for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as qualitative assessments like the agar disk diffusion assay. Furthermore, we will touch upon avenues for elucidating the compound's mechanism of action, a critical step in the drug development pipeline.
Chemical Profile: this compound
-
Chemical Name: this compound[5]
-
Synonyms: N-(3-Hydroxyphenyl)thiourea, 1-(m-Hydroxyphenyl)thiourea[6]
Core Antimicrobial Susceptibility Testing Protocols
A systematic evaluation of a novel compound's antimicrobial efficacy begins with standardized susceptibility testing. The following protocols are designed to provide a comprehensive initial assessment of this compound's activity against a panel of clinically relevant microorganisms.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This method is considered a gold standard for susceptibility testing and allows for the simultaneous evaluation of multiple compounds against various microbial strains.[13][14]
Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12][15]
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the concentrations used.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.[16]
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[17]
-
Add 200 µL of the 2x concentrated this compound solution to well 1.[17]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10.[18] Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the test compound), and well 12 will be the sterility control (broth only).[12][17]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several isolated colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC provides information on the concentration required to kill the microorganism.[17][19] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][20]
Principle: Following the MIC assay, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which bactericidal activity occurred.[21]
Experimental Protocol:
-
Subculturing:
-
From the well corresponding to the MIC and each well with higher concentrations of this compound showing no turbidity, plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[17]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[17]
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][20]
-
The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).[17][19]
-
Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.[22][23]
Principle: A paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a test bacterium.[24] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[24][25]
Experimental Protocol:
-
Preparation of Inoculum and Agar Plate:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the MIC protocol.[25]
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[22][26] Allow the plate to dry for 3-5 minutes.[26]
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of this compound.
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure complete contact.[23]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[23]
-
After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Caption: Workflow for the agar disk diffusion assay.
Data Presentation and Interpretation
Quantitative data from MIC and MBC assays should be summarized in a clear and concise table for easy comparison of the compound's activity against different microbial species.
Table 1: Representative Antimicrobial Activity of this compound
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | Data | Data | Data |
| Escherichia coli | 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | 27853 | Data | Data | Data |
| Candida albicans | 90028 | Data | Data | Data |
Disclaimer: The data in this table are for illustrative purposes. Actual values must be determined experimentally.
Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Thiourea derivatives have been reported to act through various mechanisms.[2][27]
Potential Mechanisms for Thiourea Derivatives:
-
Enzyme Inhibition: Some thiourea derivatives are known to inhibit essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[2] Others may interfere with enzymes crucial for cell wall biosynthesis or metabolic pathways.[28]
-
Cell Membrane Disruption: The lipophilic nature of some thiourea derivatives may allow them to intercalate into and disrupt the integrity of the bacterial cell membrane.[1]
-
Quorum Sensing Interference: Certain thiourea compounds may interfere with microbial communication systems (quorum sensing), which regulate virulence factor production and biofilm formation.[29]
Caption: Potential mechanisms of action for thiourea derivatives.
Conclusion
The protocols and information presented in this guide provide a robust starting point for the comprehensive evaluation of this compound as a potential antimicrobial agent. Adherence to standardized methodologies, coupled with a systematic approach to data collection and interpretation, will be paramount in elucidating the compound's therapeutic potential. Further studies into its mechanism of action, toxicity profile, and in vivo efficacy will be essential next steps in the drug development process.
References
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
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YouTube. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Department of Medical Laboratories Techniques. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Minimum bactericidal concentration – Knowledge and References. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
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PubMed Central. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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U.S. Food & Drug Administration (FDA). (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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MDPI. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Retrieved from [Link]
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Bentham Science. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved from [Link]
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Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
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J-Stage. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Retrieved from [Link]
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Application Notes & Protocols: Developing Enzyme Inhibitors from Thiourea Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Nature of the Thiourea Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The thiourea moiety, characterized by the (R1R2N)(R3R4N)C=S formula, is a quintessential example of such a scaffold.[1] Its utility in the design of potent and selective enzyme inhibitors stems from a unique combination of structural and electronic properties.
The thiourea core is an exceptional hydrogen-bond donor, a feature critical for molecular recognition within enzyme active sites.[2][3] The two N-H groups can form strong, directional hydrogen bonds with acceptor residues (e.g., carboxylates, carbonyls) in a protein's binding pocket, while the sulfur atom can act as a hydrogen-bond acceptor.[4][5] This dual donor-acceptor capability allows thiourea derivatives to establish multiple high-affinity interactions, effectively anchoring the inhibitor to its target.[4] Furthermore, the scaffold is synthetically tractable, allowing for the straightforward creation of diverse chemical libraries by varying the substituents on the nitrogen atoms.[6][7] This guide provides a comprehensive overview of the strategic design, synthesis, screening, and characterization of novel enzyme inhibitors based on the versatile thiourea scaffold.
Section 1: Rational Design and Synthesis of Thiourea-Based Inhibitor Libraries
The foundation of a successful inhibitor campaign lies in the thoughtful design and efficient synthesis of a compound library. The goal is to explore the chemical space around the thiourea core to identify substituents that confer optimal potency, selectivity, and drug-like properties.
Causality in Design: Why These Strategies?
The primary synthetic route to N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for library synthesis. The choice of these two building blocks is the principal method for introducing diversity and tuning the inhibitor's properties.
-
The Amine Component (R-NH2): This portion of the molecule often targets regions of the enzyme's active site that can be exploited for selectivity. Incorporating aromatic rings can lead to beneficial π-π stacking interactions with residues like phenylalanine or tyrosine.[4] Adding functional groups capable of further hydrogen bonding can increase affinity.
-
The Isothiocyanate Component (R'-NCS): This substituent can modulate the compound's overall physicochemical properties, such as lipophilicity and solubility. It also contributes to the binding affinity and can be modified to block or access different sub-pockets within the enzyme active site.
Workflow for Library Design & Synthesis
The process follows a logical progression from virtual design to physical synthesis, incorporating feedback loops for optimization.
Caption: Workflow for Thiourea Inhibitor Development.
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea
This protocol describes a robust method for synthesizing a representative thiourea derivative.
Materials:
-
Primary Amine (e.g., Aniline derivative), 1.0 eq
-
Isothiocyanate (e.g., Phenyl isothiocyanate), 1.0 eq
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Thin Layer Chromatography (TLC) plate and appropriate mobile phase
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in the anhydrous solvent within a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the isothiocyanate (1.0 eq) to the solution at room temperature. The addition can be done neat or as a solution in the same solvent.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by TLC. The product is typically more non-polar than the starting amine. The disappearance of the limiting reagent indicates reaction completion. Most reactions are complete within 1-4 hours.
-
Work-up:
-
If the product precipitates from the reaction mixture, it can often be isolated by simple filtration, washed with a cold, non-polar solvent (like hexane), and dried.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude solid or oil can be purified.
-
-
Purification: Purify the crude product via recrystallization or flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Screening Cascade for Hit Identification and Validation
Once a library is synthesized, a systematic screening process is required to identify active compounds ("hits"), confirm their activity, and eliminate artifacts.[8]
The Logic of the Screening Cascade
A tiered approach is essential for efficiency. A high-throughput primary assay is used to screen the entire library and identify initial hits. These hits are then subjected to more rigorous secondary and counter-assays to confirm their activity and rule out non-specific mechanisms.
Caption: A typical screening cascade for hit validation.
Protocol 2: Primary Enzyme Inhibition Assay (Tyrosinase Example)
This protocol outlines a representative colorimetric assay for screening inhibitors against mushroom tyrosinase, an enzyme involved in melanin production.[9][10]
Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that absorbs light at 475-490 nm. An inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Thiourea compound library dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of your thiourea compounds in DMSO, then dilute further into the phosphate buffer to achieve the final desired assay concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).
-
-
Assay Plate Setup (Self-Validation):
-
Blank Wells: Buffer only.
-
Negative Control (100% Activity): Buffer + DMSO + Enzyme + Substrate.
-
Positive Control (0% Activity): Buffer + DMSO + Known Inhibitor (e.g., Kojic Acid) + Enzyme + Substrate.
-
Test Compound Wells: Buffer + Compound solution + Enzyme + Substrate.
-
-
Assay Execution:
-
To each well, add 50 µL of phosphate buffer (or buffer containing the test compound/controls).
-
Add 25 µL of the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm at time zero (T₀).
-
Incubate the plate for a set time (e.g., 20 minutes) at 25°C.
-
Measure the final absorbance at 475 nm (Tƒ).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔAbs) for each well: ΔAbs = Tƒ - T₀.
-
Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = [1 - (ΔAbs_compound / ΔAbs_negative_control)] * 100
-
For dose-response experiments, plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the core of the optimization process, aiming to convert a validated hit into a lead compound with improved potency, selectivity, and pharmacokinetic properties.[11][12] This is achieved by systematically modifying the chemical structure of the hit and observing the corresponding change in biological activity.[13][14]
Interpreting SAR Data
The data gathered from SAR studies provide crucial insights into the molecular interactions between the inhibitor and the enzyme.[11]
-
Key Interactions: The thiourea core's N-H groups are often critical for anchoring the molecule in the active site through hydrogen bonds. Molecular docking studies can reveal that these N-H groups may interact with key amino acid residues like glutamate or aspartate in the enzyme's active site.[4]
-
Exploring Substituents:
-
Alkyl vs. Aryl Groups: Replacing an alkyl chain with an aromatic ring (or vice-versa) can probe for hydrophobic pockets or π-stacking opportunities. Alkyl-N-substituted thioureas may be more effective than aryl-N-substituted ones due to the inductive effect on the sulfur atom.[15]
-
Electronic Effects: Adding electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) to aromatic rings can modulate the pKa of the N-H protons and the binding affinity.
-
Steric Effects: Varying the size of the substituents helps to map the dimensions of the binding pocket. A bulky group might clash with the protein, reducing activity, whereas a smaller group might fail to fill a hydrophobic pocket, also leading to lower potency.
-
Example SAR Table
The following table presents hypothetical data for a series of thiourea inhibitors targeting a generic kinase, illustrating how structural modifications impact potency.
| Compound ID | R1 Group | R2 Group | Kinase IC₅₀ (nM) |
| TH-01 (Hit) | Phenyl | Cyclohexyl | 850 |
| TH-02 | 4-Chlorophenyl | Cyclohexyl | 220 |
| TH-03 | 4-Methoxyphenyl | Cyclohexyl | 950 |
| TH-04 | 4-Chlorophenyl | Phenyl | 450 |
| TH-05 | 4-Chlorophenyl | 4-Pyridyl | 85 |
SAR Interpretation:
-
Comparing TH-01 and TH-02 suggests that an electron-withdrawing chloro group on the R1 phenyl ring is beneficial for activity.
-
Comparing TH-01 and TH-03 indicates that an electron-donating methoxy group is detrimental.
-
Comparing TH-02 and TH-04 shows that the cyclohexyl group at R2 is preferred over a phenyl group.
-
The significant potency increase in TH-05 suggests that the nitrogen in the pyridyl ring at R2 may be forming a critical new hydrogen bond within the active site.
This iterative process of design, synthesis, and testing is central to medicinal chemistry and allows for the rational optimization of a hit compound into a potential drug candidate.[12]
References
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Zheng, H., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. Available at: [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available at: [Link]
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Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
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Bentiss, F., et al. (2016). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science, 7(5), 1775-1795. Available at: [Link]
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Vashi, R. T., & Desai, P. S. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. NACE International. Available at: [Link]
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Ullah, F., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. Available at: [Link]
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Koval, O. M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2). Available at: [Link]
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Zheng, H., et al. (2010). Structure-Activity Relationships (SAR) Research of Thiourea Derivatives as Dual Inhibitors Targeting both HIV-1 Capsid and Human Cyclophilin A. ResearchGate. Available at: [Link]
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Rauf, A., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 11(36), 22442-22457. Available at: [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link]
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Balasubramanian, S., et al. (2019). Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. NACE International. Available at: [Link]
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Maccioni, E., et al. (2013). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 18(5), 5452-5468. Available at: [Link]
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Loto, R. T., et al. (2016). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences, 20(2), 386-393. Available at: [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]
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Woznica, I., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28286-28302. Available at: [Link]
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Khan, S. A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4501. Available at: [Link]
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Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors. Organic & Biomolecular Chemistry, 3(24), 4299-4306. Available at: [Link]
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Structure Activity Relationships. DrugDesign.org. Available at: [Link]
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Khan, K. M., et al. (2018). Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1074-1082. Available at: [Link]
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External hydrogen bonds assisted thiourea organocatalysts. ResearchGate. Available at: [Link]
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Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors. SciSpace. Available at: [Link]
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Khan, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4349-4361. Available at: [Link]
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Khan, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies. ResearchGate. Available at: [Link]
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Das, P., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 548. Available at: [Link]
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Structure Activity Relationships. DrugDesign.org. Available at: [Link]
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Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
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Shi, Y., et al. (2018). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Molecules, 23(2), 252. Available at: [Link]
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Application Notes & Protocols: Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea Derivatives for Drug Discovery
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(3-hydroxyphenyl)-2-thiourea derivatives, a scaffold of significant interest in modern medicinal chemistry. Thiourea derivatives are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The inclusion of a 3-hydroxyphenyl moiety offers a key site for hydrogen bonding interactions with biological targets and a potential handle for further chemical modification. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthetic strategy, reaction mechanism, and practical applications of this chemical class.
Introduction & Scientific Rationale
The 1,3-disubstituted thiourea core is a privileged scaffold in drug discovery, forming the backbone of several clinical candidates and approved drugs.[3] Its unique chemical structure allows it to act as a potent hydrogen bond donor and, in some contexts, a metal chelator, enabling strong interactions with enzyme active sites and other biological receptors.[4] The sulfur atom, being larger and more polarizable than oxygen, confers distinct properties compared to its urea analogs, often resulting in enhanced biological activity.[5]
The specific incorporation of a 3-hydroxyphenyl group is a deliberate design choice. The hydroxyl group can participate in crucial hydrogen-bonding interactions with target proteins, significantly enhancing binding affinity and selectivity. Furthermore, its phenolic nature provides a site for metabolic transformations or for the attachment of solubilizing groups or linkers for targeted drug delivery. The synthesis of a library of these derivatives, by varying the second substituent on the thiourea nitrogen, allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[6]
Core Synthetic Principles & Mechanism
The synthesis of 1,3-disubstituted thioureas is fundamentally based on the nucleophilic addition of a primary amine to the electrophilic carbon of an isothiocyanate.[7] This reaction is typically high-yielding and proceeds under mild conditions, making it highly attractive for generating compound libraries in a drug discovery setting.
Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (3-aminophenol in this case) attacking the electrophilic carbon of the isothiocyanate group (-N=C=S).
-
Intermediate Formation: This attack forms a transient zwitterionic intermediate.[7]
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen results in the final, stable thiourea product.
The reaction is generally efficient and often requires minimal or no catalysis. However, for less reactive aromatic amines, gentle heating or the addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction.[8]
Synthetic Workflow & Key Methodologies
The overall process for generating a library of this compound derivatives is outlined below. The workflow is designed for efficiency and scalability, allowing for the parallel synthesis of multiple analogs.
Caption: General workflow for the synthesis and analysis of thiourea derivatives.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a representative compound, 1-(3-hydroxyphenyl)-3-(phenyl)-2-thiourea. This can be adapted for various substituted isothiocyanates.
Materials & Reagents:
-
3-Aminophenol (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Dimethylformamide (DMF) or Acetone (as solvent)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-aminophenol (e.g., 1.09 g, 10 mmol) in a suitable solvent like DMF or acetone (20-30 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: To the stirring solution, add phenyl isothiocyanate (e.g., 1.35 g, 10 mmol) dropwise over a period of 5-10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials. For less reactive isothiocyanates, the mixture can be heated to 40-50 °C.[8]
-
Product Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate will form.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with additional cold water (2 x 50 mL) to remove any residual solvent and water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: The crude product is typically purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Characterization and Data Interpretation
Proper characterization is essential to confirm the structure and purity of the synthesized derivatives. Below is a table of expected spectroscopic data for a representative set of this compound derivatives.
| Compound | R-Group | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |
| 1 | Phenyl | ~9.7 (s, 1H, OH), ~9.6 (s, 1H, NH), ~9.5 (s, 1H, NH), 6.8-7.6 (m, 9H, Ar-H) | ~181 (C=S), 158 (C-OH), 110-140 (Ar-C) | ~3300 (N-H), ~3100 (O-H), ~1550 (C=S) |
| 2 | 4-Chlorophenyl | ~9.8 (s, 1H, OH), ~9.7 (s, 1H, NH), ~9.6 (s, 1H, NH), 6.8-7.5 (m, 8H, Ar-H) | ~181 (C=S), 158 (C-OH), 110-140 (Ar-C) | ~3310 (N-H), ~3150 (O-H), ~1545 (C=S) |
| 3 | Allyl | ~9.4 (s, 1H, OH), ~9.3 (s, 1H, NH), ~8.0 (t, 1H, NH), 5.8 (m, 1H, =CH), 5.1 (m, 2H, =CH₂), 4.1 (m, 2H, N-CH₂), 6.6-7.2 (m, 4H, Ar-H) | ~182 (C=S), 158 (C-OH), 135 (-CH=), 116 (=CH₂), 47 (N-CH₂) | ~3280 (N-H), ~3100 (O-H), ~1560 (C=S) |
Note: Exact chemical shifts (δ) and absorption frequencies can vary slightly based on solvent, concentration, and specific substitution patterns. Data is representative.[9][10][11]
Applications in Drug Discovery
Derivatives of 1,3-disubstituted thioureas have demonstrated a remarkable range of biological activities, making them highly valuable in drug discovery programs.
-
Anticancer Activity: Many thiourea derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action can be diverse, including the inhibition of kinases, induction of apoptosis, and disruption of key signaling pathways like NF-κB.[6] The 3-hydroxyphenyl scaffold can be crucial for targeting specific enzymes like EGFR or k-Ras.[5]
-
Antimicrobial Activity: The thiourea pharmacophore is also known for its antibacterial and antifungal properties.[2] These compounds can act by inhibiting essential bacterial enzymes, such as DNA gyrase, or by disrupting the integrity of the microbial cell membrane.[2]
-
Antiviral Activity: Certain thiourea derivatives have been investigated as inhibitors of viral replication, showing promise against a range of viruses.
The synthetic accessibility of this class of compounds allows for the rapid generation of focused libraries to probe SAR and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.
Caption: Drug discovery pipeline utilizing hydroxyphenyl-thiourea derivatives.
References
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University of Greenwich. Electrochemical isothiocyanation of primary amines. Available from: [Link]
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ResearchGate. 1,3-Disubstituted Thiourea Derivatives: Promising Candidates for Medicinal Applications with Enhanced Cytotoxic Effects on Cancer Cells | Request PDF. Available from: [Link]
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RSC Publishing. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. 2021. Available from: [Link]
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MDPI. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available from: [Link]
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NIH. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC. Available from: [Link]
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Application Notes & Protocols: A-Z Guide to Screening Thiourea Compound Libraries for Biological Activity
Abstract
Thiourea derivatives are a versatile class of organic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The unique structural features of the thiourea scaffold allow for strong hydrogen bonding and coordination with metal ions, making it a valuable pharmacophore in the design of novel therapeutic agents.[1] These compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][3][4] This guide provides a comprehensive overview of the methodologies for screening new thiourea compounds for biological potential, complete with detailed experimental protocols, data presentation standards, and visualizations of key workflows.
Introduction: The Thiourea Scaffold in Drug Discovery
The thiourea moiety, characterized by the -NH-C(S)-NH- functional group, is a key component in several clinically approved drugs and promising drug candidates.[1][5] Its derivatives have been shown to inhibit a variety of enzymes, modulate critical signaling pathways, and even reverse drug resistance in cancer cells.[1] The ongoing exploration of novel thiourea derivatives is a vibrant area of research focused on discovering safer and more selective therapeutic agents.[1]
The screening process for a library of such compounds is a multi-step endeavor that begins with high-throughput screening (HTS) to identify initial "hits" and progresses through rigorous validation and mechanism of action studies. This document will guide researchers through this complex process, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
The Screening Cascade: A Strategic Workflow
The identification of biologically active thiourea compounds follows a logical progression from a broad initial screen to in-depth characterization of a select few promising candidates. This workflow, often referred to as a screening cascade, is designed to efficiently funnel a large library of compounds down to a small number of validated hits.
Figure 1: A generalized workflow for screening a thiourea compound library.
Phase 1: Primary High-Throughput Screening (HTS)
HTS is the initial step to rapidly assess a large library of thiourea compounds for potential biological activity.[6][7] This phase typically involves testing each compound at a single, relatively high concentration to identify those that elicit a response in a specific assay.
Assay Development and Validation
The foundation of a successful HTS campaign is a robust and reliable assay.[8] The choice of assay depends on the desired biological endpoint.
-
Cell-Based Assays: These are commonly used for HTS and can measure various cellular responses, such as changes in gene expression (reporter assays), cell viability, or specific signaling pathway activation.[9]
-
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[10]
Protocol 1: General Cell Viability/Cytotoxicity HTS Assay (MTT-based)
This protocol outlines a common method to screen for compounds that affect cell viability, which is particularly relevant for identifying potential anti-cancer agents.[11][12]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Thiourea compound library dissolved in DMSO (10 mM stock)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the 384-well plates with the chosen cell line at a predetermined optimal density (e.g., 5,000 cells/well in 40 µL of complete medium). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition:
-
Prepare a working dilution of the thiourea compounds in culture medium. The final concentration for the primary screen is typically 10-20 µM.
-
Using an automated liquid handler or multichannel pipette, add 10 µL of the compound solution to the respective wells.
-
Include positive control wells (e.g., a known cytotoxic drug like doxorubicin) and negative control wells (vehicle, e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100
A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50%).
Phase 2: Hit Confirmation and Triage
The initial hits from the primary screen are often contaminated with false positives. Therefore, a rigorous confirmation and triage process is essential.[13]
Hit Re-confirmation and Dose-Response Analysis
The first step is to re-test the initial hits to confirm their activity.[13] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50 values).[14]
Protocol 2: Dose-Response Assay for IC50 Determination
Materials: Same as Protocol 1.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Dilution Series: Prepare a serial dilution of the confirmed hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Compound Addition: Add the diluted compounds to the cells in triplicate.
-
Incubation, MTT Assay, and Data Acquisition: Follow steps 3-5 from Protocol 1.
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the biological response is inhibited).
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) |
| T-001 | 85.2 | 2.5 |
| T-002 | 78.9 | 5.1 |
| T-003 | 92.5 | 0.8 |
| T-004 | 65.1 | > 50 (Inactive) |
Table 1: Example data from hit confirmation and dose-response analysis.
Hit Triage: Eliminating Promiscuous Compounds
Many initial hits can be "Pan-Assay Interference Compounds" (PAINS) or aggregators that non-specifically interfere with assays.[13] It is crucial to identify and remove these problematic compounds early on. Computational filtering for known PAINS motifs and experimental assays to detect aggregation are recommended.
Phase 3: Secondary and Orthogonal Assays
Validated hits from Phase 2 are further characterized using secondary and orthogonal assays to gain more confidence in their biological activity and specificity.
-
Secondary Assays: These assays can involve testing the compounds in different cell lines, under different conditions, or against a closely related biological target to assess selectivity.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology or principle. For example, if the primary assay was a reporter gene assay, an orthogonal assay could be a direct measurement of protein phosphorylation via Western blot or ELISA.
Phase 4: Mechanism of Action (MoA) and Target Identification
For the most promising validated hits, the next critical step is to elucidate their mechanism of action and identify their molecular target(s).[15] This is often the most challenging but also the most scientifically rewarding part of the process.
Elucidating the Mechanism of Action
A variety of cell-based and biochemical assays can be employed to understand how a compound exerts its biological effect.
Figure 2: Common approaches for Mechanism of Action (MoA) studies.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a cytotoxic compound induces cell cycle arrest.
Materials:
-
Cell line of interest
-
Validated hit compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Target Identification
Identifying the direct molecular target of a bioactive small molecule is a crucial but often difficult step.[16][17][18] Several methods can be employed:
-
Affinity-Based Approaches: This is a common method that involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[19][20]
-
Computational Approaches: If there is some knowledge about the potential target class, molecular docking and other in silico methods can be used to predict binding partners.[21]
-
Genetic Approaches: Techniques like drug-resistant mutant screening or genome-wide expression profiling can provide clues about the compound's target and mechanism.[15]
Conclusion
The screening of a thiourea compound library is a systematic process that requires careful planning, robust assay design, and rigorous data analysis. By following a logical screening cascade and employing a variety of cellular and biochemical assays, researchers can successfully identify and characterize novel bioactive molecules with therapeutic potential. The protocols and strategies outlined in this guide provide a solid framework for embarking on such a drug discovery journey.
References
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- A Technical Guide to the Biological Activity Screening of Novel Thiourea Compounds. BenchChem.
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- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2015). Methods in Molecular Biology.
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- Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
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Application Notes: A Comprehensive Guide to the Tyrosinase Inhibition Assay
Abstract
This document provides a detailed protocol and theoretical background for conducting a tyrosinase inhibition assay using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate. Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis.[1] Its inhibition is a primary focus for researchers in the fields of dermatology, cosmetics, and pharmacology, targeting hyperpigmentation disorders and developing skin-lightening agents.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for screening potential inhibitors and characterizing their kinetic behavior. We delve into the underlying enzymatic principles, provide step-by-step experimental procedures, and detail methods for comprehensive data analysis, including the determination of IC50 values and the elucidation of inhibition mechanisms through graphical analysis.
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes two sequential and rate-limiting reactions in the melanogenesis pathway.[1] It first facilitates the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and subsequently oxidizes L-DOPA to the highly reactive intermediate, dopaquinone (diphenolase activity).[1][2][3] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).[1]
The overproduction and accumulation of melanin can lead to various dermatological conditions, including melasma, freckles, age spots, and post-inflammatory hyperpigmentation. Therefore, the identification of potent and specific tyrosinase inhibitors is a significant goal in the development of therapeutic and cosmetic products. This application note details a reliable and widely adopted in vitro spectrophotometric assay to quantify tyrosinase activity and its inhibition.
Principle of the Assay
The tyrosinase inhibition assay is a colorimetric method that quantifies the enzymatic activity by monitoring the formation of a colored product, dopachrome.[1][2] In the presence of tyrosinase, the substrate L-DOPA is oxidized to dopaquinone. This unstable intermediate undergoes a series of non-enzymatic reactions, including an intramolecular cyclization, to form the stable orange-red compound dopachrome, which exhibits a maximum absorbance at approximately 475 nm.[2][4][5]
The rate of dopachrome formation is directly proportional to the activity of the tyrosinase enzyme.[2] When a potential inhibitor is introduced into the reaction, it interferes with the enzyme's catalytic activity, leading to a decreased rate of dopachrome production.[6] By measuring the change in absorbance over time, the percentage of inhibition can be calculated, and the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be determined.[2]
Materials and Reagents
Equipment
-
Microplate reader capable of kinetic measurements at 475 nm
-
96-well clear, flat-bottom microplates
-
Multichannel pipette and single-channel pipettes
-
Incubator set to 25°C or 37°C
-
Vortex mixer
-
Sonicator (optional, for dissolving compounds)
Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1): Source from a reputable supplier (e.g., Sigma-Aldrich). Prepare a stock solution (e.g., 1000 units/mL) in cold sodium phosphate buffer and store in aliquots at -20°C.[1] The working concentration should be determined empirically but is typically in the range of 20-50 units/mL.[2]
-
L-DOPA (L-3,4-dihydroxyphenylalanine): Prepare a stock solution (e.g., 10 mM) fresh daily in sodium phosphate buffer.[1][2] Protect from light.
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic until the desired pH of 6.8 is achieved.[1][2] This pH is commonly used as it is near the optimal pH for mushroom tyrosinase activity.[7]
-
Test Inhibitor (Test Compound): Dissolve in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[2][8]
-
Positive Control Inhibitor: Kojic acid is a widely used and well-characterized tyrosinase inhibitor.[9][10][11] Prepare a stock solution in the same solvent as the test inhibitor.
-
Dimethyl Sulfoxide (DMSO): High-purity, anhydrous grade.
Experimental Protocols
Protocol 1: Screening for Tyrosinase Inhibition (IC50 Determination)
This protocol is designed for a 96-well plate format to screen multiple concentrations of a test compound and determine its IC50 value.
Step 1: Reagent Preparation
-
Buffer: Prepare 50 mM Sodium Phosphate Buffer (pH 6.8).
-
Enzyme Solution: Dilute the mushroom tyrosinase stock solution in the phosphate buffer to the desired working concentration (e.g., 40 units/mL). Prepare this solution fresh and keep it on ice.
-
Substrate Solution: Prepare a 10 mM L-DOPA solution fresh in the phosphate buffer.
-
Test Compound Dilutions: Perform serial dilutions of your test compound stock solution in DMSO or the appropriate solvent. Then, dilute these into the phosphate buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.5%) to avoid solvent effects.[8]
-
Positive Control Dilutions: Prepare serial dilutions of the kojic acid stock solution in a similar manner to the test compound.
Step 2: Assay Plate Setup The total volume per well is typically 200 µL. A suggested plate layout is provided below:
| Well Type | Component 1 | Component 2 | Component 3 | Component 4 |
| Blank | 160 µL Buffer | 20 µL Solvent | 20 µL Buffer | - |
| Negative Control | 140 µL Buffer | 20 µL Solvent | 20 µL Enzyme | 20 µL L-DOPA |
| Positive Control | 140 µL Buffer | 20 µL Kojic Acid | 20 µL Enzyme | 20 µL L-DOPA |
| Test Compound | 140 µL Buffer | 20 µL Test Cmpd | 20 µL Enzyme | 20 µL L-DOPA |
Note: The volumes can be adjusted, but the final concentrations should be maintained. The example above assumes a 10X final concentration for inhibitor and substrate solutions.
Step 3: Assay Procedure
-
Add the buffer, solvent (for control wells), and inhibitor solutions (test compound or positive control) to the appropriate wells of the 96-well plate.
-
Add the tyrosinase working solution to all wells except the blank wells.
-
Mix the contents gently and pre-incubate the plate at 25°C for 10 minutes.[2] This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately place the plate in a microplate reader and begin kinetic measurements. Record the absorbance at 475 nm every minute for 10-20 minutes.[1][2]
Step 4: Data Analysis
-
Calculate Reaction Rate (Velocity, V): For each well, determine the rate of dopachrome formation by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[1]
-
Calculate Percentage of Inhibition: Use the following formula for each inhibitor concentration:[1] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control (enzyme + substrate + solvent) and V_inhibitor is the rate in the presence of the test compound.
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.[2]
Protocol 2: Elucidating the Mechanism of Inhibition (Kinetic Analysis)
Once an inhibitor has been identified, this protocol can be used to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the reaction velocity at various substrate and inhibitor concentrations.
Step 1: Experimental Design
-
Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, vary the L-DOPA substrate concentration over a wide range (e.g., from 0.25 x Km to 10 x Km). The Michaelis-Menten constant (Km) for mushroom tyrosinase with L-DOPA is typically in the range of 0.6-0.8 mM.[12][13]
-
Set up the assay plate as described in Protocol 1, but with varying concentrations of both substrate and inhibitor.
Step 2: Data Collection and Initial Analysis
-
Perform the kinetic assay and calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration. This provides a preliminary visualization of the inhibitor's effect.
Step 3: Graphical Analysis for Mechanism Determination
To accurately determine the inhibition mechanism and the inhibition constant (Ki), the data should be transformed into linear plots.
The Lineweaver-Burk plot linearizes the Michaelis-Menten equation by plotting 1/V against 1/[S].[14] It is a valuable tool for distinguishing between different types of inhibition based on the pattern of the resulting lines.[14][15]
-
Procedure: Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Interpretation: [14][15][16][17]
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and apparent Km are affected).
-
The Dixon plot is another graphical method used to determine the type of inhibition and the inhibition constant (Ki).[18] It plots the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations.[19][20][21]
-
Procedure: Plot 1/V (y-axis) versus [I] (x-axis) for each fixed substrate concentration.
-
Interpretation:
-
Competitive Inhibition: The lines intersect at a point above the x-axis, where the x-coordinate is equal to -Ki.[20]
-
Non-competitive Inhibition: The lines intersect on the x-axis at -Ki.
-
Uncompetitive Inhibition: The lines are parallel.
-
By using these graphical methods in conjunction, a confident determination of the inhibition mechanism can be made.[22]
Visualizations and Data Summary
Experimental Workflow Diagram
Caption: Workflow for the tyrosinase inhibition assay.
Mechanism of Tyrosinase Inhibition Diagram
Caption: Mechanisms of reversible enzyme inhibition.
Quantitative Data Summary Table
| Parameter | Typical Value / Range | Purpose |
| Enzyme Concentration | 20-50 units/mL | To ensure a linear and measurable reaction rate. |
| Substrate (L-DOPA) Conc. | 0.5 - 10 mM | To saturate the enzyme for Vmax determination. |
| Positive Control (Kojic Acid) IC50 | 10 - 40 µM | To validate assay performance.[23][24] |
| Wavelength for Detection | 475 nm | Maximum absorbance of dopachrome product.[1][25][26] |
| Assay Temperature | 25°C - 37°C | To maintain consistent enzyme activity. |
| Assay Buffer pH | 6.5 - 7.0 | Optimal pH for mushroom tyrosinase.[7][27] |
| Final DMSO Concentration | < 1% (ideally < 0.5%) | To minimize solvent interference.[8] |
Troubleshooting and Field-Proven Insights
-
High Background/Autoxidation of L-DOPA: L-DOPA can auto-oxidize, especially at higher pH or when exposed to light. Always prepare the L-DOPA solution fresh and protect it from light. Run a "substrate-only" blank to quantify this background rate and subtract it from all measurements.
-
Inhibitor Solubility: Many small molecule inhibitors are hydrophobic and may precipitate when diluted from a DMSO stock into an aqueous buffer.[8] To mitigate this, use serial dilutions, ensure rapid mixing upon addition, and consider gentle warming or sonication of the stock solution.[8] Visually inspect wells for precipitation.
-
No or Low Enzyme Activity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Check the pH of your buffer. Verify that there are no chelating agents (e.g., EDTA) in your solutions, as they can inactivate tyrosinase by sequestering the copper ions in the active site.[27]
-
Non-linear Reaction Rates: If the reaction rate is not linear for the duration of the measurement, it may indicate substrate depletion or enzyme instability.[27] In such cases, use only the initial linear portion of the curve for rate calculations or adjust the enzyme/substrate concentrations.
-
Distinguishing Inhibition Types: While Lineweaver-Burk plots are instructive, they can distort data errors. It is highly recommended to complement this analysis with Dixon plots or non-linear regression fitting directly to the Michaelis-Menten equations for competitive, non-competitive, etc., inhibition for a more robust determination of the mechanism.[14][22]
Conclusion
The spectrophotometric assay for tyrosinase inhibition using L-DOPA is a robust, reliable, and high-throughput method for identifying and characterizing novel inhibitors. By carefully controlling experimental variables and applying rigorous kinetic analysis, researchers can gain valuable insights into the potency and mechanism of action of test compounds. This information is critical for the rational design and development of new agents for treating hyperpigmentation and for applications in the food and cosmetic industries.
References
- Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025). Vertex AI Search.
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Lineweaver–Burk plot. Wikipedia. [Link]
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Dixon Plots Definition. Fiveable. [Link]
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A graphical method for determining inhibition constants. Taylor & Francis Online. [Link]
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A new spectrophotometric assay for dopachrome tautomerase. PubMed. [Link]
- How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. (2025). Vertex AI Search.
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Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). LinkedIn. [Link]
-
Enzyme Kinetics: Principles and Methods, 3rd, Enlarged and Improved Edition. Wiley. [Link]
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Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. ResearchGate. [Link]
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Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Use of mushroom tyrosinase to introduce michaelis-menten enzyme kinetics to biochemistry students. PubMed. [Link]
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The use of Dixon plots to study enzyme inhibition. ResearchGate. [Link]
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Determination of Michaelis-Menten kinetics of tyrosinase enzyme extracted from A. paeoniifolius… ResearchGate. [Link]
-
Characterization of Mushroom Tyrosinase Activity. Columbia University. [Link]
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An Updated Review of Tyrosinase Inhibitors. PMC - PubMed Central. [Link]
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Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. CORE. [Link]
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Analysis of Anti-Tyrosinase Assay using L-DOPA. MySkinRecipes. [Link]
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Michaelis-Menten kinetics of L-DOPA oxidation by tyrosinase at pH 6.5... ResearchGate. [Link]
-
Cost-Effective Production of L-DOPA by Tyrosinase-Immobilized Polyhydroxyalkanoate Nanogranules in Engineered Halomonas bluephagenesis TD01. MDPI. [Link]
-
Inhibition. Jack Westin. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
L‐DOPA assay for tyrosinase enzymatic activity. Bio-protocol. [Link]
- Enzyme Kinetics: Principles and Methods. Google Books.
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. [Link]
-
Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. NIH. [Link]
-
Tyrosinase inhibitory activity. ResearchGate. [Link]
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A new spectrophotometric assay for dopachrome tautomerase. ResearchGate. [Link]
-
Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. PMC - NIH. [Link]
-
Chapter 6: Enzyme Principles and Biotechnological Applications. Chemistry LibreTexts. [Link]
-
Enzyme kinetics. Wikipedia. [Link]
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Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. NIH. [Link]
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. NIH. [Link]
-
ENZYME KINETICS - A Modern Approach. Academia.edu. [Link]
-
IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate. [Link]
-
In Vitro Reconstitution of the Melanin Pathway's Catalytic Activities Using Tyrosinase Nanoparticles. MDPI. [Link]
-
Tyrosinase Enzyme. YouTube. [Link]
-
Relationships between Inhibition Constants, Types of Inhibition and IC50. IEEE Xplore. [Link]
-
Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]
-
Calculated IC50 of each compound on tyrosinase and laccase enzymes and... ResearchGate. [Link]
-
Tyrosinase Troubleshooting. Scribd. [Link]
-
L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions. PMC. [Link]
-
Tyrosinase-catalyzed polymerization of l-DOPA (versus l-tyrosine and dopamine) to generate melanin-like biomaterials for immobilization of enzymes and amperometric biosensing. RSC Publishing. [Link]
-
Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase. PMC - NIH. [Link]
-
L-tyrosine conversion to L-DOPA as catalysed by tyrosinase. To prevent... ResearchGate. [Link]
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- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Preparation of Stock Solutions of 1-(3-Hydroxyphenyl)-2-thiourea
An authoritative guide for researchers, scientists, and drug development professionals on the precise preparation, quality control, and storage of stock solutions for the thiourea derivative 1-(3-Hydroxyphenyl)-2-thiourea.
Introduction: The Scientific Context of this compound
This compound (CAS No. 3394-05-6) is a member of the thiourea class of organic compounds, which are characterized by a CS(NR₂)₂ functional group. Thiourea and its derivatives are exceptionally versatile scaffolds in medicinal chemistry and drug discovery.[1] This versatility stems from their ability to form stable complexes with metals and participate in various hydrogen-bonding interactions, making them valuable pharmacophores.[1][2]
Derivatives of thiourea have demonstrated a vast spectrum of biological activities, including potent anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2] In the context of oncology, for instance, certain substituted thioureas have been shown to induce apoptosis in cancer cells and inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), highlighting their potential as targeted therapeutic agents.[3] The mechanism of action for many thiourea derivatives involves the inhibition of key enzymes, such as tyrosinase, or receptor kinases like VEGFR-2 and EGFR, which are critical in various disease pathways.[3][4]
Given its potential utility in screening campaigns and mechanistic studies, the ability to prepare accurate, stable, and pure stock solutions of this compound is a fundamental prerequisite for reproducible and reliable experimental outcomes. This document provides a detailed protocol grounded in established biochemical practices for the preparation, quality control, and storage of this compound.
Compound Properties and Safety Precautions
A thorough understanding of the compound's chemical properties and associated hazards is critical for safe and effective handling.
The key properties of this compound are summarized below for easy reference in calculations and experimental design.
| Property | Value | Source |
| CAS Number | 3394-05-6 | [5] |
| Molecular Formula | C₇H₈N₂OS | [5] |
| Molecular Weight | 168.22 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Predicted pKa | 9.36 ± 0.10 | [5] |
As a Senior Application Scientist, I must emphasize that safety is a non-negotiable component of any protocol. While this specific derivative may not be fully characterized, its parent class and known data mandate careful handling.
-
Primary Hazard: this compound is classified as Harmful if swallowed (H302).[5]
-
General Thiourea Hazards: The parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child. It is prudent to handle all thiourea derivatives with a similar level of caution.
-
Required Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: All weighing and initial dissolution steps involving the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of fine particulates.
Protocol I: High-Concentration Stock Solution in DMSO
For most in vitro biological assays, a high-concentration stock solution is prepared in a non-aqueous, biocompatible solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media.[6]
DMSO is a polar aprotic solvent that can effectively disrupt the intermolecular forces in the solid lattice of this compound, facilitating its dissolution. While other solvents like ethanol or methanol can be used, DMSO typically allows for higher, more stable concentrations, which is essential for creating a versatile stock that can be diluted across a wide dynamic range for dose-response experiments.
-
This compound (solid powder)
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Amber glass vials or polypropylene cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, recommended)
-
Sterile 0.22 µm syringe filters (PTFE or nylon) and sterile syringes
-
Pre-Equilibration: Bring the container of this compound and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation of Mass and Volume: Determine the desired stock concentration (e.g., 20 mM) and final volume. Use the following formula: Mass (mg) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 2 mL of a 20 mM Stock: Mass (mg) = 0.020 mol/L x 0.002 L x 168.22 g/mol x 1000 mg/g = 6.73 mg
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound directly into a sterile amber vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Ensuring Complete Solubilization (Causality): Visually inspect the solution against a light source for any undissolved particulates. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied, but prolonged heating should be avoided to prevent potential degradation. The goal is a perfectly clear solution.
-
Sterilization (Trustworthiness): For cell-based assays, it is critical to ensure the sterility of the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile amber vial. This step removes any potential microbial contaminants or microscopic particulates.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
| Desired Stock Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock |
| 10 mM | 1.68 mg | 8.41 mg |
| 20 mM | 3.36 mg | 16.82 mg |
| 50 mM | 8.41 mg | 42.05 mg |
Protocol II: Preparation of Aqueous Working Solutions
The DMSO stock must be diluted into an aqueous buffer or cell culture medium to prepare working solutions for biological experiments. The final concentration of DMSO in the assay must be carefully controlled, as concentrations above 0.5% (v/v) can induce cytotoxic or off-target effects in many cell lines.
-
Calculate Dilution Factor: Determine the required dilution from your DMSO stock. For example, to make a 100 µM working solution from a 20 mM stock, the dilution factor is 20,000 µM / 100 µM = 200x.
-
Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy.
-
Final Dilution Step: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer/medium while vortexing or swirling gently. This rapid mixing prevents the compound from precipitating out of solution. Never add aqueous buffer to the DMSO stock.
Quality Control and Validation
A protocol is only as trustworthy as its validation system. The following QC steps ensure the identity and concentration of your stock solution.
-
Visual Inspection: The final stock solution must be clear and free of any visible precipitation.
-
UV-Vis Spectrophotometry: As a preliminary check, you can verify the presence of the compound using a spectrophotometer.
-
Dilute a small aliquot of the stock solution in a UV-transparent solvent (e.g., methanol or ethanol).
-
Perform a full wavelength scan (e.g., 200-400 nm) to determine the absorbance maximum (λmax). The parent thiourea compound has absorbance maxima around 236 nm, and the presence of the hydroxyphenyl group suggests a potential peak around 270-280 nm.[7][8] This spectrum can serve as a fingerprint for future batches.
-
-
High-Performance Liquid Chromatography (HPLC): For rigorous validation, HPLC is the preferred method. It can confirm the purity of the compound and provide an accurate quantification when compared against a standard curve.[9]
Storage and Long-Term Stability
The chemical integrity of the stock solution over time is paramount.
-
Aliquoting: Immediately after preparation and QC, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in polypropylene cryovials. This is the most critical step to ensure stability, as it prevents repeated freeze-thaw cycles , which can degrade the compound and introduce moisture into the DMSO stock.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months) .
-
Protection from Light: Always store vials in a labeled freezer box to protect the compound from light, which can cause photodegradation.
Visualization of Workflows and Mechanisms
This diagram outlines the logical flow from solid compound to validated, stored aliquots.
Caption: Workflow for preparing validated stock solutions.
This diagram illustrates a common pathway by which thiourea derivatives exert their cytotoxic effects on cancer cells, based on published literature.[3]
Caption: Common anticancer mechanism of thiourea derivatives.
References
-
IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
-
National Institutes of Health (NIH). (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. [Link]
-
ResearchGate. (2010). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. [Link]
-
National Institutes of Health (NIH). (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
-
ResearchGate. (n.d.). The general mechanism of thiourea derivative synthesis starting with carbon disulfide. [Link]
-
National Institutes of Health (NIH). (n.d.). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. [Link]
-
SpectraBase. (n.d.). Thiourea - Optional[UV-VIS] - Spectrum. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
International Journal of ChemTech Research. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives. [Link]
-
ResearchGate. (n.d.). UV-Vis absorbance of Schreiner's thiourea. [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]
-
DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]
-
Wikipedia. (n.d.). Thiourea. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in urea- and thiourea-containing compounds. [Link]
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- 5. guidechem.com [guidechem.com]
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- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 1-(3-Hydroxyphenyl)-2-thiourea Synthesis
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common synthetic challenges and optimize your reaction yields.
Fundamentals of Synthesis: Common Routes
The synthesis of this compound typically starts from 3-aminophenol. The primary challenge lies in the efficient introduction of the thiourea moiety. The two most prevalent laboratory-scale methods are:
-
Reaction with an Isothiocyanate: This is a direct and often high-yielding nucleophilic addition reaction between 3-aminophenol and a suitable isothiocyanate precursor.[1]
-
Reaction with Ammonium Thiocyanate: This classic method involves the in-situ thermal isomerization of ammonium thiocyanate to thiourea, which then reacts with 3-aminophenol.[2][3] This route is cost-effective but requires careful temperature control as the isomerization is an equilibrium process.[3][4]
The diagram below illustrates the general pathway using the ammonium thiocyanate method, which will be the focus of our optimization protocols.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Question: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low or no yield is a common frustration that can stem from several factors. Let's diagnose the potential causes.
Potential Cause 1: Inefficient Isomerization of Ammonium Thiocyanate
The conversion of ammonium thiocyanate to its reactive isomer, thiourea, is an equilibrium-dependent process that requires sufficient thermal energy.[3]
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your reaction vessel (e.g., an oil bath) is maintained at a stable temperature between 140-150°C. Below this range, the isomerization rate is impractically slow.[5]
-
Avoid Overheating: Temperatures significantly above 150°C can shift the equilibrium back towards ammonium thiocyanate and promote decomposition into ammonia, hydrogen sulfide, and carbon disulfide.[3]
-
Ensure Homogeneity: If performing a melt reaction, ensure the starting materials are well-mixed to facilitate uniform heating.
-
Potential Cause 2: Poor Reagent Quality or Stoichiometry
The purity of your starting materials is critical. 3-Aminophenol can oxidize over time (indicated by a darkening color), which can impact its reactivity.
-
Troubleshooting Steps:
-
Assess Reagent Purity: Use freshly purchased or purified 3-aminophenol. If it appears dark brown or black, consider recrystallization before use.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine can sometimes drive the reaction, but a large excess will complicate purification.[6]
-
Check for Moisture: Ensure all reagents and glassware are dry, as water can interfere with the reaction, especially at high temperatures.
-
Potential Cause 3: Inadequate Reaction Time
Even at the correct temperature, the reaction requires sufficient time to proceed to completion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of 3-aminophenol. A good mobile phase to start with is a mixture of ethyl acetate and hexane.
-
Extend Reaction Time: Based on literature protocols for similar syntheses, reaction times of 4-6 hours at 140-145°C are typical.[5] If TLC shows significant starting material remaining, consider extending the time.
-
Caption: Troubleshooting workflow for low reaction yield.
Question: My final product is impure. How can I effectively purify it?
Answer: Impurities typically consist of unreacted starting materials or side products. A multi-step purification strategy is often most effective.
-
Impurity 1: Unreacted Ammonium Thiocyanate
-
Cause: This is the most common impurity when using the thermal isomerization method.
-
Solution: After the reaction, the cooled melt is often a solid mass. Grind this solid into a fine powder and wash it thoroughly with a small amount of cold water. Ammonium thiocyanate is highly soluble in cold water, while this compound is only very slightly soluble.[5] This step will remove the bulk of this impurity.
-
-
Impurity 2: Unreacted 3-Aminophenol
-
Cause: Incomplete reaction.
-
Solution: If the product is dissolved in an organic solvent (e.g., ethyl acetate) during workup, a wash with a dilute acid (e.g., 1M HCl) can help remove the basic 3-aminophenol by converting it to its water-soluble salt. However, be cautious as the product itself has acidic (phenolic) and basic (amine-like) character.
-
-
Final Purification Methods:
-
Recrystallization: This is the most effective method for obtaining a high-purity solid product. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allow it to cool slowly. Pure crystals of this compound should form, leaving impurities in the mother liquor.
-
Column Chromatography: For stubborn impurities or if the product is an oil, column chromatography is a powerful tool.[6] A silica gel stationary phase with a gradient of ethyl acetate in hexane is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the isomerization of ammonium thiocyanate to thiourea? A1: The optimal temperature range is typically 140-150°C. At these temperatures, a reasonable equilibrium concentration of thiourea is achieved, allowing the reaction to proceed.[3][5] At 150°C, the equilibrium mixture contains approximately 30.3% thiourea by weight.[3]
Q2: How can I monitor the reaction progress effectively? A2: Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture on a silica gel plate alongside your starting material (3-aminophenol). Elute with a solvent system like 30-50% ethyl acetate in hexane. The disappearance of the 3-aminophenol spot indicates the reaction is nearing completion.
Q3: Are there alternative, higher-yielding synthetic methods? A3: Yes. Reacting 3-aminophenol with an appropriate isothiocyanate in a solvent like acetonitrile or THF at room temperature can be a more direct and higher-yielding method.[6][7] However, this requires access to the isothiocyanate precursor, which may be less readily available or more expensive than ammonium thiocyanate. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for thiourea synthesis.[8]
Q4: What are the key safety precautions for this synthesis? A4: Heating ammonium thiocyanate can release toxic gases like ammonia, hydrogen sulfide, and carbon disulfide, especially if overheated.[3] This reaction MUST be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is required.
Optimized Experimental Protocols
Protocol 1: Synthesis via Thermal Isomerization
This protocol is based on the established method of heating an amine with ammonium thiocyanate.[5]
-
Preparation: In a round-bottom flask, thoroughly mix 3-aminophenol (e.g., 0.1 mol) and ammonium thiocyanate (0.11 mol, 1.1 equivalents).
-
Reaction: Place the flask in a preheated oil bath at 145°C. Allow the mixture to melt and stir if possible (magnetic stirring may be difficult with the melt). Heat for 5-6 hours.[5]
-
Monitoring: Periodically (e.g., every hour), carefully take a small sample, dissolve it in ethanol, and analyze by TLC to monitor the consumption of 3-aminophenol.
-
Workup: After the reaction is complete (as judged by TLC), remove the flask from the heat and allow it to cool to room temperature. The solidified mass will form.
-
Initial Purification: Add approximately half the mass of the crude solid in cold deionized water to the flask. Grind the solid with a spatula to break it up. Filter the solid under vacuum and wash the filter cake with another small portion of cold water. This removes the bulk of unreacted ammonium thiocyanate.[5]
-
Drying: Dry the crude product in a vacuum oven or desiccator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried product from Protocol 1 into a clean Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol (or a 9:1 ethanol:water mixture) while heating gently on a hotplate until the solid just dissolves. Do not add excessive solvent.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Final Drying: Dry the purified crystals under vacuum to obtain this compound as a colorless or off-white solid.
Data Summary: Effect of Reaction Conditions on Yield
The yield of thiourea from ammonium thiocyanate is highly dependent on the reaction temperature due to the nature of the chemical equilibrium.
| Parameter | Condition | Expected Outcome | Rationale / Reference |
| Temperature | < 140°C | Very low to no yield | The rate of isomerization from ammonium thiocyanate to thiourea is too slow.[4] |
| Temperature | 140 - 150°C | Moderate to Good Yield | Optimal range for establishing a favorable equilibrium concentration of thiourea for reaction.[3][5] |
| Temperature | > 160°C | Decreased Yield | The equilibrium shifts back towards the starting material, and decomposition becomes significant.[3] |
| Reaction Time | 1 - 2 hours | Low Yield | Insufficient time for the reaction to reach completion. |
| Reaction Time | 5 - 6 hours | Optimized Yield | Allows for sufficient conversion of the starting amine.[5] |
| Purification | No cold water wash | Low Purity | Significant contamination with unreacted ammonium thiocyanate will remain.[5] |
References
- Technical Support Center: Optimizing Thiourea Synthesis. (2025). Benchchem.
- Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. (n.d.). ResearchGate.
- Troubleshooting common side reactions in thiourea synthesis. (2025). Benchchem.
- Optimization of reaction conditions for thiourea synthesis from isothiocyanates. (2025). Benchchem.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI.
-
Ammonium thiocyanate. (n.d.). Wikipedia. Available at: [Link]
- Study on mechanism of isomerization between ammonium thiocyanate and thiourea. (2025). ResearchGate.
-
Preparation of thiourea. (n.d.). PrepChem.com. Available at: [Link]
-
1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. (n.d.). National Institutes of Health (NIH). Available at: [Link]
- How can I purify my bis thiourea compound? (2014). ResearchGate.
- Problem with my thiourea synthesis. (2024). Reddit.
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting 1-(3-Hydroxyphenyl)-2-thiourea purification
Welcome to the technical support center for 1-(3-Hydroxyphenyl)-2-thiourea. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Purification Troubleshooting Guide
This section addresses the most frequent and frustrating issues encountered post-synthesis. Each question is framed around a specific problem, followed by a detailed explanation of the root causes and a series of logical, step-by-step solutions.
Question 1: My crude product is a sticky, brown-to-pink oil that refuses to solidify or crystallize. What's happening and how can I fix it?
Root Cause Analysis:
This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The discoloration points towards oxidation of the phenolic group, while the oily nature suggests the presence of unreacted starting materials, residual solvent, or low-molecular-weight byproducts that collectively depress the melting point of the desired compound.
Step-by-Step Troubleshooting Protocol:
-
Initial Cleanup - Liquid-Liquid Extraction:
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 1% HCl) to remove any unreacted 3-aminophenol, followed by a brine wash to remove residual acid and water.
-
Expert Insight: The phenolic group in your target compound is weakly acidic (pKa ~9-10), so a dilute, weak acid wash is unlikely to protonate it significantly, leaving it in the organic layer while removing the more basic aminophenol starting material.
-
-
Decolorization:
-
Dry the washed organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then add a small amount (1-2% w/w) of activated charcoal.
-
Gently warm and stir the solution for 15-20 minutes. Do not boil , as this can cause the compound to decompose on the charcoal surface.
-
Filter the mixture through a pad of Celite® to remove the charcoal. The resulting solution should be significantly lighter in color.
-
-
Inducing Crystallization:
-
Reduce the solvent volume under reduced pressure until the solution is concentrated.
-
Attempt to induce crystallization by adding a non-polar "anti-solvent" like hexanes or petroleum ether dropwise while vigorously stirring.
-
If oiling out persists, remove all solvent in vacuo to obtain a foam or glass. Re-dissolve in a minimal amount of a different hot solvent (like ethanol or isopropanol) and allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.
-
Question 2: I successfully obtained a solid, but my yield is consistently below 40%. Where am I losing my product?
Root Cause Analysis:
Low yields are a common frustration.[1] The loss can occur at multiple stages: incomplete reaction, mechanical losses during transfers, or, most commonly, during purification where the product remains dissolved in the mother liquor.
Troubleshooting Workflow for Yield Optimization:
Key Strategies:
-
Analyze the Mother Liquor: After filtering your crystals, concentrate the filtrate (mother liquor) and analyze it by Thin Layer Chromatography (TLC). If a significant amount of product is present, you can perform a second crystallization or purify it via column chromatography.
-
Optimize Recrystallization Solvent: Your product might be too soluble in your chosen solvent, even at low temperatures. A mixed-solvent system is often superior. For example, dissolve the crude product in a minimal amount of hot ethanol (a good solvent) and then add water (a poor solvent) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly. This dramatically decreases the product's solubility in the cooled mixture, improving recovery.
-
Check Reagent Stoichiometry: Ensure that the limiting reagent is fully consumed. An excess of one starting material can sometimes complicate purification and appear to reduce the yield of the isolated pure product.
Question 3: My final product has a broad melting point (e.g., 145-152 °C) and the NMR spectrum shows small, unidentified peaks. How can I achieve high purity?
Root Cause Analysis:
A broad melting point is a definitive indicator of impurity. Small, persistent peaks in an NMR spectrum often correspond to structurally similar byproducts or stubborn residual solvents. For this compound, a potential byproduct is 1,3-bis(3-hydroxyphenyl)thiourea if the initial reaction conditions are not carefully controlled.
Advanced Purification Protocol:
-
Recrystallization is Key: A single recrystallization may not be sufficient. Perform a second or even third recrystallization, sacrificing some yield for a significant purity boost.
-
Solvent Selection for Recrystallization:
-
Primary Choice: Ethanol or Methanol. These solvents are good for dissolving thiourea derivatives when hot and have lower solubility when cold.[2][3]
-
Alternative: Acetonitrile. It has been used in related syntheses and can be an effective recrystallization solvent.[4]
-
Avoid: Halogenated solvents like Dichloromethane (DCM) or Chloroform for recrystallization, as solubility is often too high even when cold. However, they are useful for washing the solid product to remove non-polar impurities.[4]
-
-
Flash Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the definitive solution.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%) is typically effective. The more polar this compound will elute later than less polar impurities. Monitor the fractions by TLC.
-
-
Final Wash: After obtaining pure crystals, wash them with a small amount of cold solvent (the same one used for recrystallization) and then a volatile, non-polar solvent like diethyl ether or hexanes to aid in drying and remove surface residues. Dry thoroughly under high vacuum.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis pathway for this compound and its main potential impurities?
The most common and efficient synthesis involves the reaction of 3-aminophenol with an isothiocyanate precursor, typically ammonium thiocyanate, under acidic conditions which generates isothiocyanic acid in situ.
-
Primary Impurities:
-
Unreacted 3-aminophenol: A highly polar starting material, usually removable with a dilute acid wash.
-
1,3-bis(3-hydroxyphenyl)thiourea: This symmetrical thiourea can form if the intermediate isothiocyanate reacts with another molecule of 3-aminophenol. It is less polar than the desired product and can be challenging to remove via crystallization alone.
-
Q2: What are the ideal solvent properties for recrystallizing this compound?
The ideal solvent should exhibit high solubility for this compound at its boiling point but low solubility at room temperature or below.
| Solvent | Boiling Point (°C) | Key Characteristics | Suitability |
| Ethanol | 78 | Excellent solvent when hot, moderate solubility when cold. Good for forming well-defined crystals. | Highly Recommended |
| Methanol | 65 | Similar to ethanol but higher solubility; may result in lower recovery unless cooled significantly.[3] | Good Alternative |
| Isopropanol | 82 | Lower volatility, good for slow, large crystal growth. | Recommended |
| Acetonitrile | 82 | Aprotic polar solvent; can offer different selectivity for removing impurities.[4] | Worth testing |
| Water | 100 | Generally poor solubility for aryl thioureas, but can be used as an anti-solvent in a system with ethanol or methanol. | As Anti-Solvent Only |
Q3: How should I properly store the purified this compound to ensure long-term stability?
Thiourea derivatives, especially those containing a phenol group, require careful storage to prevent degradation.[2][5]
-
Container: Store in a tightly sealed, amber glass vial to protect from light and air.
-
Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen is highly recommended to prevent oxidation of the phenol ring.
-
Temperature: Store in a cool, dry place.[6] Refrigeration (2-8 °C) is ideal. Avoid storing in a freezer if the compound is not perfectly dry, as this can introduce moisture through condensation.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]
Q4: Beyond melting point, what analytical techniques are essential for confirming the identity and purity of my final product?
A combination of spectroscopic and analytical methods provides irrefutable proof of structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most critical analysis. It will confirm the substitution pattern on the phenyl ring and the presence of the N-H and O-H protons. The integration of the peaks should match the number of protons in the molecule.
-
¹³C NMR: Confirms the number of unique carbon atoms, including the characteristic C=S carbon which appears around 180 ppm.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic stretches:
-
N-H stretching (around 3100-3400 cm⁻¹)
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
-
C=S stretching (a weaker band, often near 1200-1300 cm⁻¹)[3]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula (C₇H₈N₂OS, MW: 168.22 g/mol ).[7]
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure sample.[3]
By combining these troubleshooting strategies and analytical validations, you can confidently purify and characterize this compound for your research and development needs.
References
-
Henan Tianfu Chemical Co., Ltd. (2019, August 16). Precautions for Safe Handling and Storage of Thiourea Dioxide. [Link]
-
National Center for Biotechnology Information. Thiourea. PubChem. [Link]
-
Scribd. Thiourea MSDS: Safety & Handling Guide. [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea. [Link]
-
Cho, A. E., et al. (2007). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4669. [Link]
-
Normaya, E., et al. (2011). 3-(2-Hydroxyphenyl)-1-{(E)-[1-(pyrazin-2-yl)ethylidene]amino}thiourea monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2343. [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields?[Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Naz, S., et al. (2018). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Open Chemistry, 16(1), 765-775. [Link]
- CN102976990A - Crystallization purification method of thiourea.
-
Tan, M. Y., et al. (2018). 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study. IUCrData, 3(1), x172063. [Link]
-
Wikipedia. Thiourea. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. This compound [oakwoodchemical.com]
solubility issues of 1-(3-Hydroxyphenyl)-2-thiourea in organic solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(3-Hydroxyphenyl)-2-thiourea. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. We provide in-depth FAQs, a step-by-step troubleshooting workflow, and detailed experimental protocols to help you overcome these common hurdles and ensure the success of your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound (MW: 168.22 g/mol ) possesses a unique chemical structure that dictates its solubility behavior.[1][2] The molecule contains:
-
A polar phenolic hydroxyl (-OH) group .
-
A polar thiourea (-NH-C(=S)-NH-) moiety .
-
A non-polar phenyl ring .
The hydroxyl and thiourea groups are capable of extensive hydrogen bonding, acting as both hydrogen bond donors (N-H, O-H) and acceptors (C=S, O).[3] This makes the molecule favor interactions with polar, and particularly protic, solvents. However, the phenyl ring introduces a hydrophobic character, complicating its dissolution in a straightforward manner. The interplay between these competing features is the primary reason for the solubility challenges frequently observed.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on its structure, polar aprotic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices due to their ability to disrupt the intermolecular hydrogen bonds of the solute and effectively solvate the molecule.[4] Polar protic solvents like methanol and ethanol can also be effective, although solubility may be lower compared to DMSO or DMF.[2][3]
Q2: My compound is insoluble in my desired solvent even at low concentrations. What is the first thing I should check?
A2: Before attempting advanced solubilization techniques, verify the purity and physical state of your compound. Impurities can significantly impact solubility. Additionally, ensure your solvent is anhydrous and of high purity, as trace amounts of water can sometimes hinder dissolution in certain organic solvents. Also, consider the possibility of polymorphism, where different crystalline forms of the compound can exhibit vastly different solubilities.[5]
Q3: Can I heat the solution to improve solubility?
A3: Yes, gentle heating can significantly increase the solubility of most compounds, including thiourea derivatives.[3] However, you must first assess the thermal stability of this compound. Many organic molecules can degrade at elevated temperatures. We recommend warming the solution gently in a water bath (e.g., 37-50°C) and monitoring for any color changes that might indicate decomposition. Always perform a small-scale test first.
Q4: Is sonication a safe and effective method?
A4: Sonication is a highly effective technique for dissolving stubborn compounds. The high-frequency sound waves create micro-vibrations that break apart solute aggregates and enhance solvent penetration. Use sonication in short bursts to avoid significant heating of the sample, which could lead to degradation.
Q5: How does the phenolic hydroxyl group affect solubility in relation to pH?
A5: The hydroxyl group on the phenyl ring is weakly acidic (predicted pKa ≈ 9.4).[1] In aqueous or alcoholic solutions, increasing the pH above the pKa by adding a base (e.g., NaOH) will deprotonate the hydroxyl group to form a phenolate salt. This ionic form is significantly more polar and thus more soluble in polar solvents.[5] Conversely, in acidic conditions, the compound will remain in its less polar, protonated form.[5] This principle is most relevant for extractions or when working with buffered aqueous systems.
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing difficulties dissolving this compound, follow this systematic approach. This workflow is designed to save time and material by starting with the simplest methods and progressing to more advanced techniques.
Caption: Troubleshooting workflow for dissolving this compound.
In-Depth Experimental Protocols
Protocol 1: Standard Qualitative Solubility Assessment
This protocol helps you quickly assess the solubility of your compound in a range of solvents.
Materials:
-
This compound
-
Small glass vials (1-2 mL) or test tubes
-
Vortex mixer
-
Selection of solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane (DCM), Hexane.
Procedure:
-
Weigh approximately 1-2 mg of the compound into a clean, dry vial.
-
Add 100 µL of the first solvent to be tested.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears unchanged.
-
-
If the compound is soluble, you can add more solid incrementally to estimate the saturation point.
-
If the compound is insoluble or partially soluble, add another 900 µL of solvent (for a total of 1 mL) and vortex again to assess solubility at a lower concentration (1-2 mg/mL).
-
Repeat this process for each solvent of interest.
-
Record your observations systematically in a lab notebook.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for accurately determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (enough so that solid will remain undissolved). For example, add ~20 mg of the compound to a vial.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the slurry for 24-48 hours to ensure equilibrium is reached.
-
Settling: After shaking, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Weigh the vial with the filtered solution. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid. Calculate the solubility (e.g., in mg/mL).[6]
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent and analyze its concentration using a pre-calibrated HPLC or UV-Vis method. This is generally more accurate.
-
-
Validation: Repeat the measurement at least in triplicate to ensure the results are reproducible.
Reference Data
While specific quantitative data for this compound is not widely published, the following table provides a qualitative and predicted solubility profile based on its chemical structure and the behavior of similar phenolic and thiourea compounds.[2][3][7] Users must experimentally verify these values for their specific application.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor; effectively solvates both polar groups. The solvent of choice for stock solutions.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor capable of disrupting solute-solute interactions. |
| Methanol / Ethanol | Polar Protic | Moderate | Can form hydrogen bonds with the solute. Solubility increases with temperature but is generally lower than in DMSO/DMF.[2] |
| Acetone | Polar Aprotic | Low to Moderate | Less polar than alcohols; may have some success but is not a primary choice. |
| Acetonitrile | Polar Aprotic | Low | Its polarity and hydrogen bonding capacity are generally insufficient to effectively dissolve the compound. |
| Dichloromethane (DCM) | Non-polar | Very Low / Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the strong intermolecular forces of the solute. |
| Hexane / Toluene | Non-polar | Insoluble | Hydrophobic solvents that cannot interact favorably with the polar functional groups. |
References
-
Mota, F. L., et al. (2015). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Pereira, D. M., et al. (2013). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC. Retrieved from [Link]
-
Wisdomlib. (2024, June 22). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Patel, J. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]
-
Doke, V. V., et al. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Panacea HU. (2017, October 27). Solubility enhancement by cosolvent | Physical Lab | Exp. 3. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2014). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA. Retrieved from [Link]
-
Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved from [Link]
-
Amazon S3. (2024, November 18). Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. Retrieved from [Link]
-
Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
Sources
Technical Support Center: Stability of 1-(3-Hydroxyphenyl)-2-thiourea in Solution
Welcome to the technical support center for 1-(3-Hydroxyphenyl)-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
I. Understanding the Stability of this compound
This compound, like other thiourea derivatives, possesses a chemical structure susceptible to various degradation pathways in solution. The stability of this compound is paramount for accurate and reliable experimental outcomes. Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.[1][2] Degradation can lead to a loss of biological activity, the formation of potentially toxic byproducts, and overall inconsistent results.[3]
The core structure features a thiourea moiety attached to a hydroxyphenyl group. The sulfur atom in the thiourea group is susceptible to oxidation, and the overall molecule can undergo hydrolysis or cyclization depending on the solution conditions.[3][4][5]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound solutions.
Problem 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause 1: Degradation of the compound in the stock solution.
-
Explanation: this compound solutions, especially if not stored properly, can degrade over time. This is often accelerated by exposure to light, elevated temperatures, or inappropriate pH.[1]
-
Recommended Action:
-
Prepare fresh solutions: Always prepare solutions of this compound immediately before use.[1]
-
Verify Purity: Before preparing a new stock, verify the purity of the solid compound using an appropriate analytical method like HPLC or melting point determination.[1]
-
Proper Storage: If short-term storage of a stock solution is unavoidable, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials.[1]
-
-
-
Possible Cause 2: Oxidative degradation during the experiment.
-
Explanation: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can be catalyzed by dissolved oxygen or trace metal ions in the buffer.[3] This can lead to the formation of inactive oxides.[6]
-
Recommended Action:
-
Use Degassed Buffers: Prepare buffers with deoxygenated water and consider sparging with an inert gas like nitrogen or argon before adding the compound.
-
Add Stabilizers: For certain applications, consider adding antioxidants to the solution to inhibit oxidative degradation. The use of chelating agents like EDTA can sequester metal ions that might catalyze oxidation.[1]
-
-
Problem 2: Appearance of a precipitate in the solution.
-
Possible Cause 1: Formation of insoluble degradation products.
-
Explanation: Degradation of this compound can lead to the formation of products that are less soluble in the chosen solvent system.[1]
-
Recommended Action:
-
Prepare Fresh Solutions: This is the most reliable way to avoid issues with insoluble degradation products.[1]
-
Filtration: If a stored solution must be used, filter it through a 0.22 µm syringe filter before use to remove any precipitate.[1] However, be aware that this removes the degradation products but does not address the loss of the active compound.
-
-
-
Possible Cause 2: Exceeding the solubility limit.
-
Explanation: The solubility of this compound can be influenced by the solvent, temperature, and pH.[3][7] A change in these conditions during an experiment could cause the compound to precipitate.
-
Recommended Action:
-
Determine Solubility: Perform a solubility test in your specific experimental buffer at the intended working temperature.
-
Adjust Solvent Composition: If solubility is an issue, consider using a co-solvent like DMSO or ethanol, ensuring the final concentration of the co-solvent is compatible with your experimental system.
-
-
Problem 3: Discoloration (e.g., yellowing) of the solution.
-
Possible Cause: Oxidation or photodegradation.
-
Explanation: The development of a yellowish tint in a solution of a typically white compound is often an indicator of chemical degradation, which can be initiated by oxidation or exposure to light.[1]
-
Recommended Action:
-
Protect from Light: Always store both solid compound and solutions in amber glass containers or otherwise protected from light.[1]
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and handling the solution under an inert atmosphere (e.g., in a glove box).
-
Discard Discolored Solutions: Do not use discolored solutions, as the presence of degradation products can lead to unreliable results.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To minimize degradation, the solid compound should be stored in a cool, dry, and dark environment.[1] Specifically:
-
Temperature: Store at controlled room temperature, ideally below 30°C.[1]
-
Humidity: Keep in a low-humidity environment. For moisture-sensitive applications, storage in a desiccator is recommended.[1]
-
Light: Protect from light by using amber glass bottles.[1]
-
Atmosphere: Store in a tightly sealed container to minimize exposure to air and moisture.[1] For long-term storage, consider purging the container with an inert gas like nitrogen or argon.
Q2: What is the pH-dependent stability of this compound in aqueous solutions?
A2: The stability of thiourea compounds in solution is pH-dependent. Both acidic and alkaline conditions can potentially accelerate degradation.[1] Thiourea and its derivatives can be susceptible to hydrolysis, and the rate of this process is influenced by pH.[3] For instance, the decomposition of thiourea oxides, potential degradation products, increases with the pH of the solution.[6] It is advisable to conduct preliminary stability studies at the specific pH of your experimental buffer.
Q3: Can this compound undergo cyclization in solution?
A3: Yes, thiourea derivatives, particularly those with reactive functional groups, can undergo cyclization reactions.[4][5] For this compound, the presence of the hydroxyl group could potentially be involved in intramolecular reactions under certain conditions, such as in the presence of specific reagents or at elevated temperatures, leading to the formation of heterocyclic structures like thiazolidinones.[4][5]
Q4: What are the common degradation pathways for this compound?
A4: The primary degradation pathways for thiourea derivatives like this compound include:
-
Oxidation: The sulfur atom is prone to oxidation, which can lead to the formation of thiourea dioxide and subsequently other oxidized species.[3][6][8] This process can be accelerated by oxidizing agents and certain metal ions.[1]
-
Hydrolysis: In the presence of water, especially under non-neutral pH conditions, the thiourea moiety can be hydrolyzed.[3]
-
Thermal Decomposition: At elevated temperatures, thiourea compounds can decompose.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1]
Caption: Potential degradation pathways for this compound.
Q5: What analytical methods are suitable for assessing the stability of this compound solutions?
A5: A robust stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[6][9] A typical method would involve:
-
Column: A reversed-phase column (e.g., C18).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to separate the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 236 nm for thiourea).[9]
-
Quantification: The concentration of the compound over time is monitored by comparing the peak area to a standard curve.
IV. Experimental Protocol: Stability Study of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer solution.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO, ethanol)
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with UV detector
-
C18 HPLC column
-
Amber vials
-
Calibrated pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Working Solution Preparation:
-
Dilute the stock solution with the experimental buffer to the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low and does not affect the assay (typically ≤1%).
-
-
Incubation:
-
Aliquot the working solution into several amber vials.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C).
-
Include control samples stored at a condition known to minimize degradation (e.g., -20°C).
-
-
Time-Point Sampling:
-
At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Immediately analyze the sample by HPLC or store it at -80°C for later analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a known volume of the sample.
-
Record the chromatogram and determine the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for a stability study.
V. Quantitative Data Summary
The following table provides a hypothetical example of stability data for this compound in a solution at pH 7.4 and 37°C.
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 1 | 98.5 | 95.2 |
| 2 | 96.8 | 90.1 |
| 4 | 93.2 | 82.5 |
| 8 | 85.6 | 68.3 |
| 24 | 65.1 | 40.7 |
Note: This data is for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
VI. References
-
BenchChem. (n.d.). Solubility and stability of thiourea compounds in organic solvents. Retrieved from
-
Van der Merwe, M. J., & van Eldik, R. (1998). Oxidation and decomposition kinetics of thiourea oxides. PubMed. Retrieved from
-
BenchChem. (n.d.). Strategies to minimize degradation of thiourea compounds during storage. Retrieved from
-
Simoyi, R. H., Olojo, R., & van der Merwe, M. J. (2001). Reactive oxygen species in aerobic decomposition of thiourea dioxides. RSC Publishing. Retrieved from
-
Wikipedia. (2023). Thiourea. Retrieved from
-
Tuncel, M., et al. (2008). Thioureas and their cyclized derivatives: Synthesis, conformational analysis and antimicrobial evaluation. ResearchGate. Retrieved from
-
Koposov, A. Y., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Retrieved from
-
Gao, Y., et al. (2010). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B. Retrieved from
-
Yilmaz, V. T., et al. (2020). Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. ResearchGate. Retrieved from
-
Alfantazi, A. M., & Moskalyk, R. R. (2003). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections. Retrieved from
-
Joseph, V., et al. (2012). Solubility of thiourea at different temperatures and pH values. ResearchGate. Retrieved from
-
Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation and decomposition kinetics of thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea - Wikipedia [en.wikipedia.org]
- 9. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time and Temperature for Thiourea Synthesis
Welcome to the technical support center for thiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of reaction time and temperature. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific challenges you may encounter during your experiments. Our focus is on the causality behind experimental choices to empower you to optimize your synthesis for maximum yield and purity.
Core Principles: The Temperature-Time Balancing Act
Optimizing any chemical synthesis, including that of thiourea, involves a fundamental trade-off. Increasing temperature generally accelerates the reaction rate, but it can also promote undesirable side reactions or even lead to the decomposition of reactants, intermediates, or the final product.[1][2] The goal is to find the "sweet spot"—the temperature and time that maximize the formation of the desired thiourea derivative while minimizing impurities.
Here, we break down the optimization strategies for the most common thiourea synthesis routes.
Section 1: Synthesis from Isothiocyanates and Amines
This is one of the most common and efficient methods for preparing N,N'-disubstituted thioureas. The reaction is a nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate.[3]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for this method? A: This reaction is highly versatile. It can often be performed at room temperature in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][3][4] Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates.[3]
Q2: How do the electronic properties of my amine and isothiocyanate affect the required temperature and time? A: The reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the isothiocyanate.[3][5]
-
Highly Reactive Substrates: An electron-rich (nucleophilic) amine and an electron-poor (electrophilic) isothiocyanate will react quickly, often at room temperature in a short amount of time.[3]
-
Poorly Reactive Substrates: An amine with electron-withdrawing groups (e.g., 4-nitroaniline) is a poor nucleophile.[1][6] Similarly, an isothiocyanate with electron-donating groups is less electrophilic. In these cases, you will likely need to increase the reaction temperature or significantly prolong the reaction time to drive the reaction to completion.[1][4]
Troubleshooting Guide
Q3: I am observing a very low yield, even after 24 hours at room temperature. What should I do? A: A low yield in this context typically points to poor reactivity of your starting materials or steric hindrance.[4][5][7]
-
First Step - Gentle Heating: Increase the reaction temperature incrementally. Gently heating the mixture to 40-50 °C or to the reflux temperature of the solvent can significantly increase the reaction rate.[5] Always monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which could lead to side products.[1][4]
-
Consider Microwave Irradiation: For particularly stubborn reactions, microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields.[1][4]
-
Check Reagent Quality: Isothiocyanates can be sensitive to moisture and degrade over time.[5] Using freshly prepared or purified isothiocyanate is crucial for optimal results.[4][7]
Q4: After heating my reaction, my yield improved, but now I see significant byproduct formation. How do I fix this? A: This is a classic optimization problem. The higher temperature accelerated your desired reaction but also activated one or more side reaction pathways.
-
Strategy: Lower the temperature slightly from the point where you observed byproduct formation and increase the reaction time instead. For example, try running the reaction at 40°C for 12 hours instead of 60°C for 4 hours. The goal is to provide enough energy to overcome the activation barrier of the main reaction without excessively populating side pathways.
-
Common Side Reaction: At elevated temperatures, desulfurization of the thiourea product can occur, leading to the formation of the corresponding carbodiimide.[7] If you suspect this is happening, reducing the temperature is critical.
Workflow: Optimizing for Low Reactivity
Caption: Troubleshooting workflow for low product yield.
Section 2: Synthesis from Urea and Lawesson's Reagent
This method involves the thionation of a urea derivative, converting a carbonyl group into a thiocarbonyl group. Temperature and time control are critical for success.
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for temperature and time for this reaction? A: A study on the synthesis of unsubstituted thiourea found optimal conditions to be a reaction temperature of 75°C for a duration of 3.5 hours.[8][9] This resulted in an average yield of approximately 62%.[8][9] This serves as an excellent starting point for substituted ureas, though optimization will be necessary.
Troubleshooting Guide
Q6: I ran the reaction at 75°C but my yield was poor. Should I increase the temperature further? A: Not necessarily. While increasing the temperature from a lower point up to 75°C shows a corresponding increase in yield, exceeding this optimum can be detrimental.[2] Excessively high temperatures can decrease selectivity, promote side reactions, and even cause decomposition of the thiourea product, leading to a net decrease in yield.[2]
-
First, Verify Stoichiometry: Ensure the mass ratio of your urea starting material to Lawesson's reagent is optimized. A 2:1 ratio of urea to Lawesson's reagent was found to be optimal in the cited study.[8][9]
-
Then, Optimize Time: If stoichiometry is correct, try extending the reaction time at 75°C. Monitor by TLC to see if the reaction continues to progress beyond the initial 3.5-hour mark.
Data Presentation: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Average Yield (%) | Observation |
| 60 | 3.5 | Lower | Slower reaction rate, incomplete conversion. |
| 75 | 3.5 | ~62-64% | Optimal temperature identified in studies. [2][8][9] |
| 85+ | 3.5 | Lower | Increased side reactions and/or product decomposition.[2] |
Visualization: The Optimization Curve
Caption: Relationship between temperature and reaction outcomes.
Section 3: Synthesis from Calcium Cyanamide (CaCN₂) and H₂S
This industrial method requires careful, staged temperature control due to the high heat of reaction.
Troubleshooting Guide
Q7: My reaction is generating a lot of byproducts and the yield is low. My procedure involves just one heating step. What's wrong? A: This synthesis is highly exothermic and benefits from a two-stage temperature protocol to suppress byproduct formation.[10] Running it at a single high temperature from the start is likely the issue.
-
Stage 1 (Initial Reaction): Introduce the hydrogen sulfide (H₂S) into the aqueous suspension of calcium cyanamide at a relatively low temperature, between 10°C and 80°C.[10] An even more advantageous range for this initial stage is between 40°C and 60°C to manage the exotherm safely.[10] This controlled initial phase is critical for minimizing impurities.
-
Stage 2 (Completion): After the bulk of the H₂S has been added, the reaction is completed by heating the mixture to a higher temperature, typically between 60°C and 100°C.[10] This ensures the reaction goes to completion.
Experimental Protocol: Two-Stage Temperature Control
-
Setup: Suspend calcium cyanamide in water in a reaction vessel equipped for gas introduction and temperature control.
-
Stage 1 - H₂S Addition: Begin bubbling H₂S into the slurry. Maintain the reaction temperature between 40-60°C . The reaction is exothermic, so cooling may be required.
-
Stage 2 - Reaction Completion: Once the H₂S addition is complete, raise the temperature of the reaction mixture to 60-100°C and hold for 2-5 hours to drive the secondary reactions to completion.[11]
-
Monitoring: Throughout the process, maintain a slightly alkaline pH (8.0-11.0) for optimal results.[11]
Section 4: Isomerization of Ammonium Thiocyanate
This is a classic equilibrium reaction where ammonium thiocyanate rearranges to form thiourea when heated.
Frequently Asked Questions (FAQs)
Q8: At what temperature does the isomerization of ammonium thiocyanate to thiourea occur? A: The transformation is reversible and occurs when ammonium thiocyanate is heated above approximately 130-140°C.[12][13] The rate of transformation increases significantly above 150°C, which is the melting point of ammonium thiocyanate.[12]
Q9: If higher temperatures increase the rate, should I just heat it as high as possible? A: No. While higher temperatures accelerate the approach to equilibrium, the reaction is reversible, and the equilibrium point itself is temperature-dependent.[12] Furthermore, very high temperatures (above 180-220°C) will lead to the thermal decomposition of thiourea into gaseous products like ammonia, isothiocyanic acid (HNCS), and carbon disulfide (CS₂), which will reduce your overall yield.[14][15] The key is to heat the mixture long enough to reach equilibrium at a temperature that favors thiourea formation without causing significant decomposition.
References
-
SciSpace. (2019). Synthesis and characterization of thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved from [Link]
-
Yanagimoto, T. (n.d.). The transformation of ammonium thiocyanate into thiourea under high pressures. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]
- Google Patents. (n.d.). US3723522A - Production of thiourea.
-
ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on mechanism of isomerization between ammonium thiocyanate and thiourea. Retrieved from [Link]
-
MDPI. (2024). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Retrieved from [Link]
- Google Patents. (n.d.). US6657082B2 - Process for the preparation of thiourea.
-
Reddit. (2024). Problem with my thiourea synthesis. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Kinetic Studies of Thiourea Derivatives. I. Methylthiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Thermal Decomposition of Thiourea. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. US3723522A - Production of thiourea - Google Patents [patents.google.com]
- 11. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Characterization of Thiourea Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center for the characterization of thiourea derivatives. This guide is designed to address the nuanced and often complex challenges encountered during the analysis of this versatile class of compounds. Thiourea derivatives are pivotal scaffolds in medicinal chemistry and organic synthesis, but their unique structural features—such as tautomerism, rotational isomerism, and strong hydrogen bonding capabilities—can complicate interpretation of analytical data.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: General FAQs & Sample Integrity
This section addresses overarching issues related to the physical and chemical properties of thiourea derivatives that can impact any subsequent analytical technique. Ensuring sample purity and stability is the foundational first step to reliable characterization.
Q1: My solid thiourea derivative has developed a yellow tint and a faint sulfurous odor during storage. Is it degrading?
A1: Yes, these are classic signs of degradation.[3] Thiourea and its derivatives can be susceptible to several degradation pathways:
-
Oxidation: The sulfur atom is prone to oxidation, which can be initiated by air (oxygen) and light.[3][4] This can lead to the formation of thiourea dioxide or other oxidized species, often accompanied by a color change.[4][5]
-
Hydrolysis: Many thiourea derivatives are hygroscopic.[3] Absorbed moisture, particularly under acidic or basic conditions, can lead to hydrolysis, breaking the C=S or C-N bonds.[6]
-
Thermal Decomposition: Thioureas can be thermally labile.[4] Studies have shown that they are generally less thermally stable than their urea or selenourea analogs.[7]
Expert Recommendation: To ensure the integrity of your compound, store it in a tightly sealed, amber glass container in a cool, dark, and dry place, such as a desiccator.[3] For highly sensitive derivatives, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.[3] Always use a fresh batch or verify the purity of a stored compound via HPLC or melting point analysis before conducting experiments.[3]
Q2: I'm struggling to dissolve my thiourea derivative for analysis. What solvents should I try?
A2: Solubility is dictated by the overall polarity of your specific derivative. Thiourea itself is a polar molecule and dissolves well in polar solvents.[4] However, the N,N'-substituents dramatically influence solubility.
-
For polar derivatives: Start with polar aprotic solvents like DMSO, DMF, or acetone. For NMR, DMSO-d6 is often an excellent choice as it also helps in observing exchangeable N-H protons.[8]
-
For nonpolar derivatives: If your compound has large, hydrophobic substituents, try less polar solvents like dichloromethane (DCM) or chloroform.[9]
-
General Tip: If you are performing NMR on a derivative with a free carboxylic acid, solubility can be a challenge. The addition of a non-interfering base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can aid in the complete solubilization of the sample.[10]
Q3: My initial characterization suggests impurities. What are the most common byproducts from thiourea synthesis?
A3: The nature of impurities is highly dependent on your synthetic route.
-
From Isothiocyanate + Amine: The most common byproduct is a symmetrical thiourea, formed if the in-situ generated isothiocyanate reacts with the starting amine.[6] Using a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate can minimize this.[6]
-
From Amine + Carbon Disulfide: This method can also lead to symmetrical byproducts if reaction conditions are not carefully controlled.[6]
-
General Issues: The presence of water can lead to hydrolysis byproducts.[6] Therefore, using anhydrous reaction conditions is critical. Purification via recrystallization from a suitable solvent like ethanol or purification by column chromatography on silica gel is often necessary to remove these impurities.[6]
Caption: Equilibria in thiourea derivatives leading to complex NMR spectra.
Q3: How can I experimentally confirm that the extra signals are from rotamers or tautomers and not impurities?
A3: The definitive technique for studying these dynamic equilibria is Variable Temperature (VT) NMR spectroscopy . [11]* Principle: As you increase the temperature of the NMR experiment, the rate of interconversion between rotamers or tautomers increases. At a high enough temperature (the "coalescence temperature"), the exchange becomes so fast that the NMR spectrometer detects only a single, time-averaged signal for the exchanging nuclei.
-
Observation: If the extra signals in your spectrum begin to broaden, move closer together, and eventually merge (coalesce) into single peaks as you increase the temperature, this is strong evidence for dynamic exchange (rotamers/tautomers) rather than static impurities. [11]Conversely, cooling the sample may resolve broad peaks into distinct signals.
Protocol: Variable Temperature (VT) ¹H NMR Experiment
-
Sample Preparation: Prepare a sample of your thiourea derivative in a suitable high-boiling solvent (e.g., DMSO-d6 or toluene-d8) at a moderate concentration.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Heating Increments: Increase the spectrometer temperature in controlled steps (e.g., 10-15 °C increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Monitor Spectra: Carefully observe the signals . Look for the characteristic broadening and eventual coalescence into a single peak.
-
Data Analysis: Note the temperature at which coalescence occurs. This data can be used to calculate the energy barrier for the interconversion process.
-
Reversibility Check: After reaching a high temperature where signals have coalesced, cool the sample back down to room temperature and re-acquire the spectrum to ensure the process is reversible and the compound has not decomposed.
Section 3: Troubleshooting Mass Spectrometry (MS)
MS provides crucial molecular weight information, but the reactive nature of the thiourea moiety can lead to unexpected results.
Q1: I'm using electrospray ionization (ESI), but I can't find my expected molecular ion peak ([M+H]⁺). What could be the issue?
A1: Several factors can contribute to the absence of the expected protonated molecular ion:
-
In-Source Fragmentation: The thiourea functional group can be labile. High source temperatures or high declustering potentials (cone voltage) needed for desolvation can cause the molecule to fragment before it is even detected. [12]This is particularly common for derivatives with thermally sensitive substituents.
-
Adduct Formation: Instead of protonation, your molecule might preferentially form adducts with other cations present in the mobile phase or as contaminants. The most common are sodium ([M+Na]⁺) and potassium ([M+K]⁺). [13]Always look for peaks at M+23 and M+39.
-
Poor Ionization: The basicity of the nitrogen atoms and the acidity of the N-H protons are influenced by the substituents. Some derivatives may not ionize efficiently in positive ion mode.
MS Optimization Workflow
Caption: Workflow for optimizing ESI-MS analysis of thiourea derivatives.
Q2: My tandem MS (MS/MS) fragmentation pattern is very different depending on whether I isolate the [M+H]⁺ or [M+Na]⁺ ion. Why?
A2: This is an important and often overlooked phenomenon. The precursor ion type has a critical influence on fragmentation pathways. [13]* Protonated Ions ([M+H]⁺): Fragmentation is often charge-directed, initiated by the mobile proton. Cleavage typically occurs at bonds adjacent to the protonated site.
-
Sodiated Ions ([M+Na]⁺): The sodium ion does not act as a mobile proton. It coordinates to heteroatoms (like sulfur and nitrogen). The resulting fragmentation patterns are often completely different and may involve complex rearrangements or losses of neutral molecules. [13] This discrepancy can make library matching difficult if the library spectrum was acquired with a different adduct. [13]However, it can also be advantageous, as the distinct fragmentation of a sodium adduct might provide complementary structural information to help distinguish between isomers. [13]
Common Adducts in ESI-MS Mass Shift (from M) Notes Positive Ion Mode [M+H]⁺ +1 Protonated molecule [M+NH₄]⁺ +18 Ammonium adduct [M+Na]⁺ +23 Sodium adduct [M+K]⁺ +39 Potassium adduct [2M+H]⁺ M+1 Protonated dimer Negative Ion Mode [M-H]⁻ -1 Deprotonated molecule [M+Cl]⁻ +35 Chloride adduct | [M+HCOO]⁻ | +45 | Formate adduct (from formic acid) |
Section 4: Troubleshooting FTIR Spectroscopy
FTIR is essential for confirming the presence of key functional groups, but the vibrational modes of the thiourea core can be complex.
Q1: I'm having trouble definitively assigning the C=S (thione) stretching vibration. It seems weak and its position varies.
A1: You are correct; this is a known challenge. Unlike the strong, sharp C=O stretch in ureas (typically 1650-1700 cm⁻¹), the C=S stretch in thioureas is often:
-
Weaker and Broader: The C=S bond is less polar and has a weaker bond strength than a C=O bond. [14]* Vibrationally Coupled: The C=S stretch is not a "pure" vibration. It couples significantly with other vibrations, particularly C-N stretching and N-H bending modes. [14]This means its energy (and thus its frequency) is not isolated.
-
Variable in Position: Due to this coupling, its position can vary widely (from ~1585 cm⁻¹ down to ~700 cm⁻¹) depending on the substituents on the nitrogen atoms. [15][16]The bands in the 1400-1600 cm⁻¹ range are often referred to as "thioamide bands" and have contributions from C=S, C-N, and N-H vibrations. [15] Expert Recommendation: Do not rely on finding a single, sharp "C=S" peak. Instead, look for a combination of characteristic bands. The disappearance of the sharp isothiocyanate peak (~2100 cm⁻¹) and the appearance of broad N-H stretches and the complex thioamide bands are strong evidence for the formation of the thiourea.
Q2: The N-H stretching region (3100-3400 cm⁻¹) of my spectrum is a very broad, messy envelope of peaks. What does this signify?
A2: This is characteristic and informative. The broadness is due to extensive intermolecular and intramolecular hydrogen bonding, a key feature of thioureas. [1]The presence of multiple, overlapping peaks within this envelope can also be indicative of:
-
Different N-H environments due to the presence of rotamers.
-
The N-H₂ groups arising from the thione-thiol tautomeric equilibrium. [15] | Characteristic FTIR Absorptions for Thiourea Derivatives | | | :--- | :--- | | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes | | N-H Stretch | 3100 - 3400 | Often broad due to hydrogen bonding. Multiple peaks possible. [15]| | N-H Bend | 1590 - 1620 | Often coupled with C-N stretch. [14][16]| | Thioamide I/II Bands | 1400 - 1600 | Complex bands with contributions from C=S and C-N stretching. [15]| | C-N Stretch | 1250 - 1350 | Strong band. | | C=S Stretch | 700 - 1420 | Highly variable and coupled. Often weak. [14][15][16]|
Section 5: Troubleshooting X-ray Crystallography
Obtaining a high-quality single crystal for X-ray diffraction can be the ultimate structural proof, but it is often a significant hurdle.
Q1: I have tried numerous solvents and techniques, but I cannot grow X-ray quality single crystals of my thiourea derivative. What are some tips?
A1: Crystal growth is notoriously empirical, but the strong hydrogen-bonding nature of thioureas can be both a help and a hindrance.
-
Solvent Selection: Avoid solvents that hydrogen bond too strongly with your compound, as this can prevent the molecule-molecule interactions needed for crystallization. Try a range of solvents with varying polarities. Slow evaporation from a dilute solution in a moderately volatile solvent (e.g., acetone, ethyl acetate, DCM) is a good starting point.
-
Vapor Diffusion: This is a highly effective technique. Dissolve your compound in a small amount of a good solvent (e.g., DCM or acetone). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane or ether) in which your compound is insoluble. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility and promoting slow crystal growth.
-
Temperature Control: Slow cooling of a saturated solution can work well. Ensure the cooling is very gradual to prevent precipitation of a powder.
Q2: My crystal structure was solved, but it shows significant disorder in parts of the molecule. Is this common?
A2: Yes, disorder is relatively common, especially for flexible side chains attached to the thiourea core. The rigid, hydrogen-bonded core may form a well-defined lattice, but flexible alkyl or aryl groups may adopt multiple conformations within the crystal, leading to crystallographic disorder. If you encounter challenges in solving the structure from single-crystal data, it's worth noting that advances in computational methods now allow for crystal structure resolution from high-quality X-ray powder diffraction data. [17]
Concluding Remarks
The characterization of thiourea derivatives presents a unique set of challenges that stem directly from their rich chemical properties. By understanding the underlying principles of tautomerism, rotational isomerism, hydrogen bonding, and potential instability, you can approach data interpretation with a more critical eye. This guide serves as a starting point; meticulous experimental technique and careful record-keeping are your most valuable assets in producing reliable and reproducible results.
References
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IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
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Popova, Y., Nikolova, V., & Stateva, D. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(23), 8560. [Link]
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National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Database. Retrieved from [Link]
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Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]
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Planas, M., Bedia, C., & Teixidó, J. (2012). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Thermochimica Acta, 543, 216-224. [Link]
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Rauf, A., Al-Awady, M. J., Aljohani, A. S. M., Al-Saweir, D. M., & Ashfaq, M. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(50), 46860-46878. [Link]
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International Journal of ChemTech Research. (2018). Characterization and Synthesis of Novel Thiourea Derivatives. Retrieved from [Link]
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Douglass, I. B., & Dains, F. B. (1934). Thioureas. Chemical Reviews, 15(2), 197-221. [Link]
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ResearchGate. (n.d.). Stability of the isolated thiourea S‐oxides (a) and their suggested routes of decomposition (b). [Link]
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ResearchGate. (n.d.). FTIR spectrum of thiourea. [Link]
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Akma, F., et al. (2017). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
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JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]
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Kellers, P. W., et al. (2007). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of the American Society for Mass Spectrometry, 18(11), 2055-2066. [Link]
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Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Molecules, 26(10), 3021. [Link]
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The Analytical Scientist. (2025). Why Adduct Choice Matters in Tandem Mass Spectrometry. Retrieved from [Link]
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Beck, A., et al. (2019). Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. mAbs, 11(8), 1-17. [Link]
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ResearchGate. (2015). Why some thiourea compounds didn't show peak for NH in NMR spectrum?. [Link]
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ResearchGate. (n.d.). Tautomers of thiourea. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
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Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
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Bădiceanu, C. D., et al. (2018). Synthesis, structural, physico-chemical characterization and antimicrobial activity screening of new thiourea derivatives. Farmacia, 66(1), 88-95. [Link]
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Uccello-Barretta, G., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(23), 7794. [Link]
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Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
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Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(19), 12891-12901. [Link]
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ResearchGate. (2025). 1-(2-furoyl)-3,3-(diphenyl)thiourea: Spectroscopic characterization and structural study from x-ray powder diffraction using simulated annealing. [Link]
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ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of 1-(3-Hydroxyphenyl)-2-thiourea
Prepared by: Senior Application Scientist, Advanced Spectroscopy Division
Welcome to the technical support center for the analysis of 1-(3-Hydroxyphenyl)-2-thiourea. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this molecule. The inherent structural features—a meta-substituted aromatic ring, a phenolic hydroxyl group, and two distinct thiourea N-H protons—often lead to spectral complexities. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the NMR analysis of this compound.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges I should expect?
A1: The chemical shifts for this compound are influenced by the electronic environment of each nucleus. Below is a summary of expected ranges, primarily based on spectra acquired in DMSO-d₆, which is highly recommended for this class of compounds.
Table 1: Expected Chemical Shifts for this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Thiourea C=S | N/A | ~181-184 | A key diagnostic peak for the thiourea moiety[1][2]. |
| Phenolic OH | ~9.0 - 9.5 (sharp singlet) | N/A | Highly solvent and concentration-dependent. In DMSO, it's typically a sharp singlet due to hydrogen bonding with the solvent[3][4]. |
| Ar-NH | ~9.6 - 9.9 (broad singlet) | N/A | The proton on the nitrogen attached to the aromatic ring. Often broad due to quadrupolar effects and exchange[1][2]. |
| -NH₂ | ~7.5 - 8.0 (very broad singlet) | N/A | The terminal NH₂ protons can be very broad and may be difficult to distinguish from the baseline at low concentrations[5]. |
| Aromatic C-H | ~6.5 - 7.5 | ~105 - 130 | A complex region due to the meta-substitution pattern. Expect four distinct signals[6][7]. |
| Aromatic C-OH | N/A | ~157-158 | The ipso-carbon attached to the hydroxyl group is significantly deshielded[8]. |
| Aromatic C-N | N/A | ~140-141 | The ipso-carbon attached to the thiourea nitrogen. |
| Aromatic C | N/A | ~105-130 | The remaining four aromatic carbons will appear in this range[6]. |
Q2: Why do the signals for my -OH and -NH protons look very broad or sometimes disappear entirely?
A2: This is a classic issue related to chemical exchange and quadrupolar broadening.
-
Chemical Exchange: Protons on heteroatoms (Oxygen and Nitrogen) are acidic and can exchange with other labile protons in the sample, such as trace amounts of water, or with each other.[9] If this exchange occurs at a rate comparable to the NMR timescale, the signal broadens significantly. In some cases, the peak can become so broad that it merges with the baseline and becomes indistinguishable.[4]
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole can interact with the local electric field gradient, leading to rapid relaxation of the nitrogen nucleus. This rapid relaxation efficiently "decouples" the nitrogen from its attached protons, but also significantly broadens the N-H proton signal.
-
Solvent Effects: The choice of NMR solvent dramatically impacts the appearance of these signals. Protic solvents with exchangeable deuterium (like D₂O or CD₃OD) will replace the -OH and -NH protons with deuterium, causing their signals to vanish from the ¹H NMR spectrum.[10] Aprotic, non-interacting solvents like CDCl₃ or C₆D₆ can result in very broad, poorly resolved signals.[4]
Q3: What is the best NMR solvent to use for this compound?
A3: For this specific molecule, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is unequivocally the solvent of choice.
The rationale is based on its ability to act as a strong hydrogen bond acceptor.[11] DMSO molecules form hydrogen bonds with the phenolic -OH and the thiourea N-H protons. This interaction significantly slows down the rate of intermolecular proton exchange.[4][11] The result is much sharper, more distinct signals for these exchangeable protons, making them easier to identify and integrate. In contrast, solvents like CDCl₃ often yield broad, rolling humps for these protons that can be easily missed.[5]
Q4: How many distinct signals should I expect in the ¹H and ¹³C NMR spectra?
A4: Due to the molecule's lack of symmetry through the plane of the aromatic ring, you should expect to see a distinct signal for nearly every unique proton and carbon.
-
¹H NMR: You should expect a total of 7 distinct signals :
-
4 signals in the aromatic region (for H2, H4, H5, and H6).
-
1 signal for the phenolic -OH.
-
1 signal for the Ar-NH proton.
-
1 signal for the terminal -NH₂ protons (these two protons are chemically equivalent).
-
-
¹³C NMR: You should expect a total of 7 distinct signals :
-
1 signal for the thiocarbonyl (C=S).
-
6 signals for the aromatic carbons, as they are all in unique electronic environments[8].
-
Section 2: Troubleshooting Guide: Deconvoluting Complex Spectra
This section provides detailed, protocol-driven answers to specific experimental challenges.
Problem 1: The aromatic region (6.5-7.5 ppm) is a complex, overlapping multiplet. How do I assign the individual protons?
Causality: The meta-substitution pattern results in a complex four-spin system where all protons are coupled to their neighbors, but with different coupling constants (J-values). The key to deciphering this pattern lies in understanding the magnitude of ortho, meta, and para couplings.
-
³J (ortho) coupling: 7–10 Hz (strongest)[12]
-
⁴J (meta) coupling: 2–3 Hz (weaker)[12]
-
⁵J (para) coupling: 0–1 Hz (often unresolved)[13]
Step-by-Step Protocol for Aromatic Signal Assignment
-
Acquire a High-Resolution Spectrum: Ensure the spectrometer is well-shimmed to resolve the fine meta-couplings.
-
Identify the Simplest Signal: Look for the proton with the fewest strong (ortho) couplings. This is H2 , which is situated between the two substituents. It has two meta neighbors (H4 and H6) and should appear as a narrow triplet or a broad singlet (J ≈ 2-3 Hz). It is often the most upfield or downfield of the aromatic signals depending on the combined electronic effects.
-
Identify the "Triplet of Doublets" or "Triplet": The H5 proton is ortho to H4 and H6, and meta to H2. It should ideally appear as a triplet due to coupling with its two ortho neighbors (H4 and H6), with a J-value of ~8 Hz.
-
Identify the Doublets of Doublets: The remaining two protons, H4 and H6 , will each appear as a doublet of doublets (dd).
-
H4: Coupled to H5 (ortho, J ≈ 8 Hz) and H2 (meta, J ≈ 2-3 Hz).
-
H6: Coupled to H5 (ortho, J ≈ 8 Hz) and H2 (meta, J ≈ 2-3 Hz).
-
-
Use Electronic Effects for Final Assignment: The -OH group is strongly electron-donating, increasing electron density (shielding) at its ortho (C2, C6) and para (C4) positions. The -NH-C(=S)NH₂ group is more complex; it is electron-withdrawing by induction but can be donating by resonance. Generally, the proton ortho to the hydroxyl group (H2, H4) will be more shielded (further upfield) than the proton ortho to the thiourea group (H2). Careful analysis of chemical shifts is required, potentially aided by 2D NMR (COSY, HSQC) for unambiguous assignment.
Table 2: Predicted Splitting Patterns and Couplings for Aromatic Protons
| Proton | Expected Splitting Pattern | Expected Coupling Constants (Hz) | Notes |
| H2 | triplet (t) or broad singlet (bs) | J ≈ 2-3 (meta) | Coupled to H4 and H6. Easiest to identify. |
| H4 | doublet of doublets (dd) | ³J ≈ 8 (ortho), ⁴J ≈ 2-3 (meta) | Coupled to H5 and H2. |
| H5 | triplet (t) | ³J ≈ 8 (ortho) | Coupled to H4 and H6. |
| H6 | doublet of doublets (dd) | ³J ≈ 8 (ortho), ⁴J ≈ 2-3 (meta) | Coupled to H5 and H2. |
graph aromatic_coupling { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10];// Define Nodes with positions and colors H2 [pos="0,1.5!", label="H2", fillcolor="#EA4335"]; H6 [pos="-1.3,-0.75!", label="H6", fillcolor="#4285F4"]; H5 [pos="0,-1.5!", label="H5", fillcolor="#FBBC05"]; H4 [pos="1.3,-0.75!", label="H4", fillcolor="#34A853"]; C1 [pos="1.3,0.75!", label="C-N", style="invisible"]; C3 [pos="-1.3,0.75!", label="C-O", style="invisible"];
// Define Edges with labels and colors H2 -- H6 [label=" ⁴J (meta)", color="#5F6368", fontcolor="#202124"]; H6 -- H5 [label="³J (ortho) ", color="#202124", fontcolor="#202124"]; H5 -- H4 [label=" ³J (ortho)", color="#202124", fontcolor="#202124"]; H4 -- H2 [label="⁴J (meta) ", color="#5F6368", fontcolor="#202124"]; // Invisible edges for structure H2 -- C1 [style=invis]; H2 -- C3 [style=invis]; H6 -- C3 [style=invis]; H4 -- C1 [style=invis]; }
Caption: Coupling network in the meta-substituted aromatic ring.
Problem 2: I can't find the -OH or -NH proton signals. How can I confirm their presence?
Causality: As discussed in the FAQs, these signals can be extremely broad or completely absent due to rapid chemical exchange.[5] Two definitive experiments can confirm their presence.
Protocol 1: The D₂O Shake Experiment
This is the gold standard for identifying exchangeable protons.
-
Acquire a Standard ¹H NMR Spectrum: Dissolve your sample in a suitable solvent (preferably DMSO-d₆) and acquire a high-quality spectrum. Carefully note all peaks and their integrations.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of Deuterium Oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate the H/D exchange.
-
Re-acquire the Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum using the exact same parameters.
-
Analyze the Result: Compare the "before" and "after" spectra. The signals corresponding to the -OH and -NH protons will have disappeared or significantly diminished in intensity in the second spectrum.[14] A new, likely broad peak for HOD may appear, typically between 3.0 and 5.0 ppm, depending on the solvent.
Protocol 2: Variable Temperature (VT) NMR
This experiment can help sharpen broad signals.
-
Acquire a Room Temperature Spectrum: Obtain a standard spectrum at the default probe temperature (e.g., 25 °C).
-
Increase the Temperature: Increase the sample temperature in increments (e.g., to 40 °C, 60 °C, 80 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Analyze the Trend: As the temperature increases, the rate of chemical exchange often changes. This can have two effects: sometimes, very rapid exchange will sharpen the signal into a time-averaged peak. The chemical shift of protons involved in hydrogen bonding is also temperature-dependent, typically shifting upfield as temperature increases.[15] Observing a signal that both sharpens and shifts with temperature is strong evidence for an exchangeable proton.
Problem 3: My ¹³C spectrum shows more than the expected 7 signals. What is happening?
Causality: The most likely cause for extra peaks in a pure sample is the presence of rotamers (rotational isomers). The C-N bond of the thiourea has significant double-bond character due to resonance. Rotation around this bond can be slow on the NMR timescale, particularly at lower temperatures.[16] If the rotation is slow, the two different conformations (e.g., where the phenyl ring is syn or anti to the sulfur atom) can give rise to two separate sets of signals for the carbons near the C-N bond.
Protocol: Variable Temperature (VT) ¹³C NMR for Rotamer Identification
-
Acquire a Room Temperature Spectrum: Run a standard ¹³C NMR. Note any doubled or broadened peaks, particularly for the aromatic carbons closest to the nitrogen (C1, C2, C6) and the thiocarbonyl carbon.
-
Increase the Temperature: Heat the sample in the probe in 15-20 °C increments (e.g., 25 °C -> 45 °C -> 65 °C -> 85 °C).
-
Observe Spectral Changes: As the temperature increases, the rate of rotation around the C-N bond will increase. If rotamers are present, you will observe the pairs of signals broadening and then coalescing into single, sharp, time-averaged peaks at a sufficiently high temperature. This phenomenon is a definitive confirmation of dynamic exchange between rotational isomers.
Section 3: Summary Workflow for Spectral Interpretation
For a systematic approach to analyzing a new spectrum of this compound, follow this logical workflow.
Caption: Systematic workflow for NMR interpretation of this compound.
References
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Chun, Y., Yavari, I., & Roberts, J. D. (1982). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. N—H Proton Exchange Reactions of Urea, Thiourea, Acetamide and Thioacetamide. Organic Magnetic Resonance, 18(2), 74-76. [Link]
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Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(10), 3290-3295. [Link]
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ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Table]. In Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N′-(2-, 3- and 4-methylphenyl)thiourea derivatives. [Link]
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ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. [Table]. In Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N′-(2-, 3- and 4-methylphenyl)thiourea derivatives. [Link]
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Bagno, A., Scorrano, G., & Stiz, S. (1987). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (2), 239-242. [Link]
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Gualpa, F., et al. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 27(23), 8201. [Link]
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Schaefer, T., & Schneider, W. G. (1960). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(10), 2066-2076. [Link]
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Chemistry LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6614. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis. [Link]
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Chemistry LibreTexts. (2022). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]
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SpectraBase. (n.d.). Thiourea. [Link]
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Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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ResearchGate. (2015). Why some thiourea compounds didn't show peak for NH in NMR spectrum?[Link]
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Gillespie, R. J., & Birchall, T. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. Canadian Journal of Chemistry, 41(1), 148-156. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
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Arsenault, P. (2017, June 1). Solvents in NMR Spectroscopy [Video]. YouTube. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. [Figure]. [Link]
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Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7586–7595. [Link]
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SpectraBase. (n.d.). Thiourea - Optional[13C NMR] - Chemical Shifts. [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
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Technical Support Center: Overcoming Poor Compound Solubility in Biological Assays
Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in experimental biology and drug discovery: poor compound solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles in their biological assays. Here, we will delve into the root causes of poor solubility and provide practical, field-proven strategies to ensure your compounds remain in solution, leading to reliable and reproducible data.
Understanding Compound Solubility: The First Step to a Solution
At its core, solubility is the ability of a compound (solute) to dissolve in a solvent to form a homogeneous solution.[1] In biological assays, the primary solvent is typically an aqueous buffer. Many promising drug candidates, however, are lipophilic ("fat-loving") and therefore inherently have low aqueous solubility.[2] This fundamental mismatch is a primary reason for solubility issues.
Poor solubility can manifest in several ways, leading to significant experimental problems:
-
Underestimated Potency: If a compound precipitates out of solution, its effective concentration at the target site is lower than intended, leading to an underestimation of its true biological activity.[3]
-
Reduced Hit Rates in High-Throughput Screening (HTS): Widespread precipitation can lead to a high number of false negatives, causing potentially valuable compounds to be overlooked.[3]
-
Data Variability and Poor Reproducibility: Inconsistent precipitation between wells or experiments results in erratic and unreliable data.[3]
-
Assay Interference from Aggregates: Some compounds, rather than precipitating, form colloidal aggregates that can nonspecifically inhibit enzymes or interfere with assay readouts, leading to false positives.[4][5]
It's crucial to distinguish between two types of solubility often discussed in drug discovery:
-
Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer. It mimics the conditions of many biological assays.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[6][7]
For most in vitro assays, kinetic solubility is the more immediate concern.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team receives regarding compound solubility.
Q1: My compound is fully dissolved in 100% DMSO. Why is it precipitating in my assay plate?
A clear stock solution in DMSO does not guarantee solubility in your aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of aqueous buffer can cause the compound's solubility limit to be drastically exceeded, leading to precipitation.[8] This is a classic kinetic solubility problem.[6]
Q2: What is the maximum concentration of DMSO I should use in my assay?
While there isn't a single rule that applies to all assays, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[8] It's critical to remember that higher concentrations of DMSO can have their own biological effects, potentially confounding your results.[9] Always ensure the final DMSO concentration is consistent across all experimental wells, including your controls.
Q3: How can I quickly assess the solubility of my compound in my specific assay buffer?
A simple method is to perform a visual or instrument-based solubility test. Prepare serial dilutions of your compound in your assay buffer and visually inspect for precipitation (cloudiness or visible particles) after a short incubation. For a more quantitative assessment, a nephelometer can be used to measure light scattering caused by insoluble particles.
Q4: Can the pH of my assay buffer affect my compound's solubility?
Absolutely. The solubility of ionizable compounds is highly dependent on pH.[10] For acidic compounds, solubility generally increases as the pH becomes more basic, while for basic compounds, solubility increases as the pH becomes more acidic.[11][12] This is because the ionized (charged) form of a compound is typically more water-soluble than the neutral form.[1]
Q5: What are "promiscuous inhibitors," and how do they relate to solubility?
Promiscuous inhibitors are compounds that appear to inhibit multiple, unrelated targets. This is often an artifact of compound aggregation.[13] Instead of specific binding, the compound forms aggregates that can sequester and denature proteins, leading to nonspecific inhibition.[4] This is a significant source of false positives in HTS campaigns.
Troubleshooting Guide: From Problem to Protocol
When you encounter solubility issues, a systematic approach is key. This guide will walk you through common problems and provide actionable solutions.
Problem 1: Visible Precipitation Upon Dilution into Assay Buffer
This is a clear indication that the compound's aqueous solubility limit has been exceeded.
Causality: The rapid shift from a high-polarity organic solvent (like DMSO) to a low-polarity aqueous buffer causes the compound to crash out of solution. This is often termed "solvent shock."[14]
Solutions:
-
Reduce the Final Compound Concentration: The simplest approach is to lower the concentration of your compound to a level below its solubility limit in the final assay buffer.[4]
-
Optimize the Dilution Protocol: Instead of adding a small volume of concentrated DMSO stock directly to the full volume of assay buffer, try a serial dilution approach. First, perform a dilution into an intermediate solvent or a small volume of buffer, followed by further dilution.[6]
-
Modify the Assay Buffer:
-
pH Adjustment: If your compound is ionizable, adjusting the buffer pH (while ensuring it remains compatible with your assay) can significantly improve solubility.[15][16] For a weakly acidic compound, increasing the pH can enhance solubility, and for a weakly basic compound, decreasing the pH can be beneficial.[12]
-
In-well Sonication: This can help redissolve precipitated compounds.[6]
-
Problem 2: Inconsistent or Irreproducible Assay Results
Variability in your data, especially at higher compound concentrations, can be a subtle sign of solubility problems.
Causality: Inconsistent nucleation and precipitation across different wells can lead to varying effective concentrations of your compound, resulting in high data scatter.[3]
Solutions:
-
Incorporate Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[17][18]
-
Common Co-solvents: Besides DMSO, other options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[19]
-
Protocol: When preparing your working solutions, include a small percentage of a co-solvent in your final assay buffer. It's crucial to test the tolerance of your assay system to the chosen co-solvent.
Co-solvent Typical Final Concentration Considerations DMSO 0.1% - 1% Can have biological activity at higher concentrations.[9] Ethanol 0.1% - 2% Can affect enzyme activity and cell viability. Propylene Glycol 1% - 5% Generally well-tolerated by many cell lines. PEG 400 1% - 10% Can increase viscosity of the solution. -
-
Utilize Solubilizing Excipients:
-
Surfactants/Detergents: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[19][20] These are particularly useful in biochemical assays but must be used with caution in cell-based assays due to potential cytotoxicity.[21]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing solubility.[15][22]
-
Problem 3: Suspected False Positives Due to Compound Aggregation
If a compound shows activity against multiple unrelated targets, or if its dose-response curve is unusually steep, aggregation should be suspected.
Causality: At concentrations above their critical aggregation concentration (CAC), some compounds self-assemble into colloidal particles.[4] These aggregates can nonspecifically adsorb and denature proteins, leading to apparent inhibition.[5]
Solutions:
-
Include a Detergent in the Assay Buffer: The most common counter-screen for aggregation is to re-test the compound in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton™ X-100.[13] If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in solution.[5]
-
Vary Enzyme Concentration: True inhibitors will typically show an IC50 that is independent of the enzyme concentration, whereas the apparent potency of aggregators is often dependent on the enzyme concentration.
Experimental Protocols
Protocol 1: Step-by-Step Guide for Preparing Working Solutions of Poorly Soluble Compounds
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).[6][23][24] Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Perform Serial Dilutions in DMSO: Create a dilution series of your compound in 100% DMSO. This allows you to add the same small volume of DMSO to each well, keeping the final DMSO concentration constant.
-
Pre-warm the Assay Buffer: Bring your assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound.[14]
-
Dilute into Assay Buffer: While gently vortexing the assay buffer, add the small volume of the DMSO stock solution dropwise.[14] This gradual addition helps to minimize "solvent shock."
-
Immediate Use: It is best to use the prepared working solutions immediately, as some compounds may precipitate over time.[14]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO.
-
Prepare Assay Plate: Add your assay buffer to the wells of a clear-bottom 96-well plate.
-
Initiate Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the assay plate. Mix immediately.
-
Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure: Read the plate on a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
Visualizing the Workflow
A logical approach to tackling solubility issues is essential. The following diagram outlines a decision-making workflow.
Caption: A decision tree for troubleshooting poor compound solubility.
By systematically working through these steps, you can diagnose the root cause of your solubility issues and implement an effective solution, ultimately leading to more accurate and reliable data in your biological assays.
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(9-10), 446-451. [Link]
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Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. (2020). [Link]
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Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]
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Bentham Science Publisher. (2025). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). [Link]
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BioAssay Systems. (n.d.). Troubleshooting. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
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Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results?. Molecules (Basel, Switzerland), 17(9), 10774–10790. [Link]
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Beg, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. [Link]
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American Pharmaceutical Review. (2015). Solid State Considerations for Early Development. [Link]
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Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
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MDPI. (n.d.). Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2025). [Link]
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Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. (n.d.). [Link]
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YouTube. (2025). Why Does pH Influence A Substance's Dissolution?. [Link]
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ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]
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ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Manallack, D. T. (2009). The significance of acid/base properties in drug discovery. Chemical communications (Cambridge, England), (21), 2995–2997. [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
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Co-solvent: Significance and symbolism. (2025). [Link]
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Lor, L. A., et al. (2007). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of biomolecular screening. [Link]
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Protheragen. (n.d.). Solubilizer Excipients. [Link]
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Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
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Reddit. (2022). How to tackle compound solubility issue. [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 7, 631. [Link]
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YouTube. (2025). Solution-making strategies & practical advice. [Link]
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Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]
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Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
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ProQuest. (n.d.). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. [Link]
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minimizing side reactions in the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea
Welcome to the technical support center for the synthesis of 1-(3-hydroxyphenyl)-2-thiourea (CAS 3394-05-6).[1][2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice for minimizing side reactions and optimizing synthetic outcomes. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and biologically active molecules.[1] Its structure, featuring both a hydroxyl group and a thiourea moiety, allows for a wide range of chemical transformations.[1] The most common and direct route to this and other N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[7][8] In this case, 3-aminophenol is reacted with a suitable thiocyanate source. While seemingly straightforward, this nucleophilic addition can be prone to side reactions that impact yield and purity.
This guide will address common challenges encountered during this synthesis, providing troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the underlying causes and providing targeted solutions.
Problem 1: Low Yield of the Desired Product
A diminished yield of this compound can often be attributed to several factors.
-
Potential Cause: Degradation of the isothiocyanate reagent.
-
Explanation: Isothiocyanates can be sensitive to moisture and heat, leading to decomposition and the formation of unwanted byproducts.
-
Recommended Solution: Use freshly prepared or purified isothiocyanate. If using a commercial source, ensure it has been stored under cool, dark, and dry conditions. Consider the in-situ generation of the isothiocyanate from a more stable precursor if degradation is a persistent issue.[7]
-
-
Potential Cause: Low nucleophilicity of the amine.
-
Explanation: While 3-aminophenol is a primary arylamine, its nucleophilicity can be influenced by the reaction conditions. Arylamines are generally less nucleophilic than alkylamines.[9]
-
Recommended Solution: The addition of a non-nucleophilic organic base, such as triethylamine (TEA), can deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[9] Alternatively, carefully increasing the reaction temperature or extending the reaction time may improve conversion.[7]
-
-
Potential Cause: Steric Hindrance.
-
Explanation: While less of a concern with 3-aminophenol, significant steric bulk on either the amine or isothiocyanate can slow down the desired reaction.
-
Recommended Solution: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[7] Microwave irradiation has also been shown to be effective in overcoming steric barriers in thiourea synthesis.[7]
-
Problem 2: Presence of Symmetrical Thiourea Byproducts
The formation of symmetrical thioureas, such as 1,3-bis(3-hydroxyphenyl)thiourea, is a common side reaction.
-
Potential Cause: Reaction of the in-situ generated isothiocyanate with the starting amine.
-
Explanation: If the isothiocyanate is generated in the presence of the amine, it can react with the starting amine to form a symmetrical thiourea.[7]
-
Recommended Solution: Employ a two-step, one-pot method. First, ensure the complete formation of the isothiocyanate before the dropwise addition of the 3-aminophenol.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal time for the amine addition.
-
Problem 3: Formation of Urea Analogs
The presence of the corresponding urea, 1-(3-hydroxyphenyl)urea, indicates contamination with an isocyanate.
-
Potential Cause: Contamination of the isothiocyanate reagent with isocyanate.
-
Explanation: Isothiocyanates can sometimes be contaminated with their isocyanate analogs, or the isothiocyanate can be converted to the isocyanate in the presence of certain reagents and conditions.
-
Recommended Solution: Ensure the purity of the starting isothiocyanate. If synthesizing the isothiocyanate, be mindful of reaction conditions that could lead to the formation of isocyanates, such as the presence of water with certain reagents.[10]
-
Problem 4: Reaction with the Phenolic Hydroxyl Group
The hydroxyl group of 3-aminophenol can potentially react with the isothiocyanate.
-
Potential Cause: O-thiocarbamate formation.
-
Explanation: The hydroxyl group can act as a nucleophile, attacking the isothiocyanate to form an O-thiocarbamate. This is generally less favorable than the reaction with the more nucleophilic amine.
-
Recommended Solution: This side reaction is typically minor under standard conditions. Maintaining a neutral or slightly basic pH with a non-nucleophilic base will favor the reaction at the amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from an isothiocyanate and 3-aminophenol?
The synthesis proceeds via a nucleophilic addition mechanism.[11] The lone pair of electrons on the nitrogen atom of the 3-aminophenol attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral this compound product.[11][12]
Q2: What are the most common methods for preparing the isothiocyanate precursor?
Several methods exist for the synthesis of isothiocyanates.[13] A common laboratory-scale method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt.[13][14] This salt is then treated with a desulfurizing agent to yield the isothiocyanate.[13] Another method utilizes thiophosgene, though this reagent is highly toxic and requires careful handling.[10]
Q3: What solvents are recommended for this synthesis?
A variety of solvents can be used, with the choice often depending on the specific isothiocyanate and amine. Acetonitrile, ethanol, and dichloromethane are commonly employed.[15][16][17] Acetone has been reported to give high yields in some thiourea syntheses.[15] The reaction of 3-methoxyphenyl isothiocyanate with 3-aminophenol has been successfully carried out in acetonitrile at room temperature.[16]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q5: What is the recommended method for purification of the final product?
The crude this compound can typically be purified by recrystallization from a suitable solvent, such as ethanol or acetone.[7] If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.[7]
Experimental Protocols
Optimized Synthesis of this compound
-
To a solution of 3-aminophenol (1.0 equivalent) in acetonitrile, add triethylamine (1.1 equivalents).
-
Stir the solution at room temperature.
-
Slowly add a solution of the desired isothiocyanate (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with dichloromethane to remove any unreacted starting materials and byproducts.[16]
-
If necessary, recrystallize the crude product from ethanol or purify by column chromatography.
TLC Monitoring Protocol
-
Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane).
-
On a silica gel TLC plate, spot the starting 3-aminophenol, the isothiocyanate, and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light and/or by staining with a potassium permanganate solution.
-
The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile, Ethanol, Acetone | Good solubility for reactants and product, facilitates reaction.[15][16] |
| Base (Optional) | Triethylamine (non-nucleophilic) | Increases nucleophilicity of the amine without competing in the reaction.[9] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the specific isothiocyanate and amine.[16][18] |
| Purification | Recrystallization, Column Chromatography | Effective for removing common impurities and isolating the pure product.[7] |
Reaction Pathway and Side Reactions
Below is a diagram illustrating the main synthetic pathway and potential side reactions.
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
References
-
Friscic, T., & Cemal, I. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances, 7(54), 33837-33849. doi:10.1039/c7ra04859a. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. 13(12), 4887-4892. doi:10.13040/IJPSR.0975-8232.13(12).4887-92. Available from: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Preprint. doi:10.26434/chemrxiv-2023-x0x0x. Available from: [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. 10(2), 34-50. Available from: [Link]
-
Kaupp, G., Naimi-Jamal, M. R., & Stepanenko, V. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(6), 1648-1655. doi:10.1039/C6GC00089D. Available from: [Link]
-
ResearchGate. (n.d.). New Syntheses of Aryl isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723790, Thiourea. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of (3-Hydroxyphenyl)thiourea (CAS 3394-05-6) as a Versatile Chemical Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. PubChem. Retrieved from [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. Retrieved from [Link]
-
SciSpace. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 34-39. doi:10.2478/pjct-2019-0027. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of (3-Hydroxyphenyl)thiourea: Properties, Applications, and Sourcing Strategies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (3-Hydroxyphenyl)thiourea in Advanced Chemical Research and Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Importance of Sourcing High-Quality (3-Hydroxyphenyl)thiourea for Your Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. doi:10.3390/chemistry6020025. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. 20(5), 1146-1153. doi:10.17576/mjas-2016-2005-19. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Retrieved from [Link]
-
ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28247-28262. doi:10.1021/acsomega.3c03038. Available from: [Link]
-
PubMed. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of Agricultural and Food Chemistry, 60(31), 7707-7715. doi:10.1021/jf301831m. Available from: [Link]
-
E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. 461, 01020. doi:10.1051/e3sconf/202346101020. Available from: [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea
Welcome to the dedicated technical support center for the synthesis of 1-(3-Hydroxyphenyl)-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during laboratory and pilot-scale production. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible synthesis.
Introduction: The Synthetic Landscape
This compound is a versatile intermediate in medicinal chemistry, often utilized for its interesting biological activities.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges when scaling up. The most common synthetic routes involve the reaction of 3-aminophenol with a thiocyanate source. This guide will focus on troubleshooting issues related to this primary pathway.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The reaction of 3-aminophenol with an in situ generated isothiocyanate from a thiocyanate salt (e.g., ammonium thiocyanate) in an acidic medium is a widely adopted and scalable method.[7] This approach avoids the handling of potentially unstable isothiocyanate intermediates.
Q2: I am observing a low yield. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Degradation of starting materials or product: The phenolic group of 3-aminophenol and the product can be susceptible to oxidation.
-
Side reactions: Formation of symmetrical thioureas or other byproducts can reduce the yield of the desired product.[4]
-
Poor nucleophilicity of the amine: The electron-donating hydroxyl group on the phenyl ring can influence the nucleophilicity of the amino group.[4]
Q3: My product is discolored. How can I improve its purity and appearance?
Discoloration often indicates the presence of oxidized impurities. Rigorous purification, typically by recrystallization from a suitable solvent like ethanol, is crucial.[7] Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction can also minimize oxidation.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section provides a detailed, issue-based guide to troubleshoot the synthesis of this compound.
Problem 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows significant amounts of unreacted 3-aminophenol.
-
The isolated yield is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution | Expected Outcome |
| Insufficient Acid Catalyst | The reaction requires an acidic environment to facilitate the formation of the isothiocyanate intermediate from the thiocyanate salt. | Ensure the correct stoichiometry of the acid (e.g., HCl) is used. Monitor the pH of the reaction mixture. | Improved conversion of 3-aminophenol to the desired product. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. | Gradually increase the reaction temperature while monitoring for any signs of degradation.[8] | Increased reaction rate and higher conversion. |
| Poor Amine Nucleophilicity | The nucleophilicity of the amine is critical for its attack on the isothiocyanate intermediate. | While the hydroxyl group is generally activating, solvent effects can play a role. Consider screening different solvents to enhance nucleophilicity. Acetone is a commonly used solvent that often produces higher yields.[7] | Enhanced rate of the nucleophilic addition step. |
| Decomposition of Thiocyanate | Ammonium thiocyanate can exist in equilibrium with thiourea at elevated temperatures, which can complicate the reaction.[9] | Use freshly opened or properly stored ammonium thiocyanate. Consider alternative thiocyanate sources if decomposition is suspected. | Consistent and reproducible reaction outcomes. |
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the product and starting material.
-
NMR or Mass Spectrometry data indicates the presence of impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution | Expected Outcome |
| Formation of Symmetrical Thiourea | If the in situ generated isothiocyanate reacts with another molecule of 3-aminophenol instead of ammonia (from ammonium thiocyanate), a symmetrical diaryl thiourea will be formed.[4] | A two-step, one-pot method can be employed. First, form the isothiocyanate, and then add the second amine.[4] | Minimized formation of the symmetrical byproduct. |
| Oxidation of Phenolic Groups | The hydroxyl group on the aromatic ring is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The use of antioxidants is generally not recommended as they can complicate purification. | A cleaner reaction profile and a purer, less colored crude product. |
| Reaction with Solvent | Certain solvents can participate in side reactions under the reaction conditions. | Choose a relatively inert solvent for the reaction. Acetone and ethanol are common choices.[7] | Reduced formation of solvent-related impurities. |
Reaction Mechanism and Side Reaction:
Caption: Desired vs. side reaction pathway.
Problem 3: Difficult Purification and Isolation
Symptoms:
-
The product precipitates as an oil or sticky solid.
-
Recrystallization fails to yield a pure, crystalline product.
-
The product remains colored even after multiple purification attempts.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution | Expected Outcome |
| Residual Acid or Base | Traces of acid or base from the reaction can interfere with crystallization. | Neutralize the crude product solution before initiating crystallization. A thorough wash of the filtered solid with water is also recommended. | Improved crystallization and a purer final product. |
| Inappropriate Recrystallization Solvent | The solubility profile of the product and impurities must be considered for effective recrystallization. | Screen a range of solvents or solvent mixtures. Ethanol is often a good starting point.[7] If the product is too soluble, consider a solvent/anti-solvent system. | Formation of well-defined crystals and efficient removal of impurities. |
| Persistent Colored Impurities | Highly colored, polar impurities may co-crystallize with the product. | Consider a charcoal treatment of the hot recrystallization solution to adsorb colored impurities. Column chromatography may be necessary for very impure samples, though it is less ideal for large-scale production. | A significant reduction in the color of the final product. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| 3-Aminophenol | 109.13 | 10.0 g | 0.0916 |
| Ammonium Thiocyanate | 76.12 | 8.3 g | 0.109 |
| Concentrated HCl | 36.46 | ~8.5 mL | ~0.102 |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (10.0 g, 0.0916 mol) and ammonium thiocyanate (8.3 g, 0.109 mol).
-
Add 100 mL of water and stir to form a suspension.
-
Slowly add concentrated hydrochloric acid (~8.5 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.[7]
-
After the reaction is complete, pour the hot mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Allow the mixture to cool to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline solid.[7]
References
- Stankovi?, B., & Stankovi?, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances, 7(74), 46855-46873.
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific Diagram].
- Ili, M., Bucos, M., Dumitracu, F., & Cîrcu, V. (2011). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea using Ammonium Thiocyanate. Journal of Molecular Structure, 987(1–3), 1-6.
- Rossi, R. A., & Pierini, A. B. (1999). “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. The Journal of Organic Chemistry, 64(18), 6683-6688.
- Dai, C., Zhang, H., Wang, Y., & Liu, Y. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39.
- ResearchGate. (n.d.).
- Kim, J. H., Lee, J. Y., Kim, J. A., & Lee, B. W. (2010). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678.
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Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram].
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Yusof, M. S. M., & Yamin, B. M. (2014). Synthesis of thiourea derivatives and binding behavior towards the mercury ion. Malaysian Journal of Analytical Sciences, 18(1), 161-169.
- Reddit. (2022). Problem with my thiourea synthesis. r/Chempros.
- ResearchGate. (n.d.). 82 questions with answers in THIOUREA. Science topic.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7.
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram].
- Aslam, S., & Aslam, S. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
- ResearchGate. (n.d.). Reaction of compound 2 with thioureas. [Scientific Diagram].
- Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... Study Prep.
- PubMed. (1983). Synthesis of N-hydroxythiourea.
- Pourshamsian, K., Montazeri, N., & Shams Khameneh, A. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry, 23(12), 5551-5552.
- ResearchGate. (n.d.).
- ResearchGate. (2025). “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides.
- Tan, Y. S., Tiekink, E. R. T., & Tan, K. W. (2021). 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study.
- ResearchGate. (2019). (PDF)
- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(1), 104-113.
- Jebur, M. H. (2019). Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity. Journal of Global Pharma Technology, 11(05), 450-460.
- E3S Web of Conferences. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)
- ACS Omega. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors.
- Science.gov. (n.d.).
- ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors.
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Technical Support Center: Ensuring Reproducibility in Experiments with Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea compounds. This guide is designed to provide field-proven insights and robust troubleshooting strategies to address the common challenges that can compromise experimental reproducibility. Thiourea and its derivatives are a cornerstone in medicinal chemistry, yet their unique physicochemical properties demand meticulous handling and characterization to ensure reliable and repeatable results.[1][2][3] This resource provides in-depth, question-and-answer-based guides to navigate these complexities.
Part 1: Foundational Concerns: Purity, Stability, and Characterization
The most significant source of irreproducibility arises from improperly characterized or degraded starting materials. Ensuring the foundational integrity of your compound is the first and most critical step in any experiment.
Q1: My thiourea synthesis resulted in a low yield and significant impurities. What are the common causes and how can I troubleshoot this?
A: Low yields and impurities are frequent challenges, often stemming from the starting materials' quality, reaction conditions, or the inherent reactivity of the chosen amine and isothiocyanate.[4]
Causality and Troubleshooting:
-
Starting Material Quality: Isothiocyanates can degrade over time. It is crucial to use freshly prepared or purified isothiocyanates and to ensure the purity of the amine.[4][5]
-
Reaction Kinetics: The nucleophilicity of the amine is a critical factor.[6] Electron-deficient amines (like 4-nitroaniline) are poor nucleophiles and may require harsher conditions or catalytic activation to react efficiently.[4][6] Conversely, highly reactive starting materials may lead to exothermic reactions that promote side-product formation.
-
Reaction Conditions: High temperatures can promote the decomposition of reactants or the formation of unwanted byproducts.[5] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[4][5]
Below is a logical workflow for troubleshooting an impure synthesis product.
Caption: Workflow for Troubleshooting Impure Thiourea Synthesis.
Q2: What is the most effective way to purify my solid thiourea compound?
A: For solid thiourea derivatives, recrystallization is often the most powerful purification technique.[5][7] The choice of solvent is critical and depends on the compound's polarity. Ethanol is a commonly used solvent for many diaryl thioureas.[7] If recrystallization is ineffective, column chromatography is a versatile alternative.[5]
Experimental Protocol: Recrystallization of a Solid Thiourea Derivative
Objective: To purify a crude, solid thiourea compound by removing soluble impurities.
Materials:
-
Crude thiourea product
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it is completely insoluble even upon heating, the solvent is unsuitable. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude thiourea compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at or near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and prematurely crystallize.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
Validation: Confirm the purity of the recrystallized product using an appropriate analytical method, such as HPLC or melting point determination. A sharp melting point is a good indicator of high purity.
Q3: My experimental results are inconsistent. How can I determine if my thiourea compound is degrading during storage?
A: Thiourea compounds can be susceptible to degradation, especially when exposed to heat, light, or moisture.[8] This degradation leads to lower purity and is a major cause of inconsistent experimental results.[8]
Trustworthiness through Self-Validation: Before using any stored compound, it is best practice to re-verify its purity, especially if the batch is old or if results have become inconsistent. A quick melting point check or an HPLC run can save significant time and resources by preventing the use of a degraded compound.
| Problem / Observation | Possible Cause | Recommended Action & Causality |
| Discoloration (Yellowing) | Oxidation or photodegradation | Store the compound in a tightly sealed, amber glass container in a cool, dark place. The thiocarbonyl group (C=S) can be susceptible to photo-oxidation.[8] |
| Ammonia or Sulfur-like Odor | Thermal decomposition or hydrolysis | Verify storage temperature is within the recommended range (cool, dry).[8] Moisture can facilitate hydrolysis of the N-C bond. |
| Compound is Clumpy or Sticky | Absorption of moisture (hygroscopic) | Store in a desiccator. Many thiourea derivatives are hygroscopic and absorbed water can accelerate other degradation pathways.[8] |
| Precipitate in Stock Solution | Degradation to insoluble products or exceeding solubility limits | Always prepare fresh solutions before use. If storing solutions, filter them before use and consider refrigerated storage if solubility allows.[8][9] |
Q4: What is the minimum set of characterization data I need to ensure the identity and purity of my thiourea derivative for publication or internal records?
A: To ensure reproducibility and meet publication standards, a comprehensive characterization is non-negotiable. The data validates the structure and confirms the purity, ensuring that any observed biological activity is attributable to the compound of interest.
| Analytical Technique | Purpose & Justification |
| ¹H and ¹³C NMR Spectroscopy | Confirms Molecular Structure: Provides detailed information about the chemical environment of protons and carbons, confirming the compound's identity and connectivity.[10][11] |
| Mass Spectrometry (MS) | Confirms Molecular Weight: Verifies the molecular weight of the compound, providing strong evidence for its identity.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms Functional Groups: Identifies characteristic vibrations, such as the N-H stretch and the C=S (thiocarbonyl) stretch, confirming the presence of the thiourea moiety.[10][12] |
| High-Performance Liquid Chromatography (HPLC) | Determines Purity: Quantifies the purity of the compound, typically with UV detection.[13][14] A purity level of >95% is standard for most biological assays. |
| Melting Point (MP) | Indicator of Purity: A sharp, narrow melting point range is a classic indicator of a pure crystalline compound. Impurities typically broaden and depress the melting point.[8] |
Part 2: Physicochemical Challenges in Experimental Setups
Even with a pure, stable compound, its physical behavior in an experimental system can dramatically affect outcomes.
Q5: My thiourea compound has poor solubility in aqueous assay buffers. What strategies can I use to improve it?
A: Poor aqueous solubility is a common drawback for many organic compounds, including thiourea derivatives.[1] It can lead to an underestimation of a compound's true potency.
-
Co-solvents: The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. However, the final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid artifacts.
-
Chaotropes: For cell-free assays or protein work, the addition of urea can sometimes improve the solubility of other thiourea-containing molecules.[15]
-
Formulation: For in vivo studies, more complex formulation strategies using cyclodextrins or other excipients may be necessary.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on adding polar functional groups to the thiourea scaffold to enhance intrinsic solubility.[9]
Q6: I'm observing different results (e.g., bioactivity, crystal shape) from different batches of what should be the same compound. Could this be polymorphism?
A: Yes, this is a classic sign of polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[16][17] These different forms can have distinct physical properties, including:
-
Solubility
-
Melting point
-
Stability
-
Bioavailability
Symmetrically substituted thiourea derivatives are known to be polymorphic due to the flexibility of the C-N bond.[16] If one batch crystallizes in a more stable, less soluble form, it may appear less active in a biological assay than a different, more soluble (metastable) batch.
Sources
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- 10. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
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- 16. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 17. iucr2017.org [iucr2017.org]
Technical Support Center: Purification of 1-(3-Hydroxyphenyl)-2-thiourea
Welcome to the technical support guide for the purification of 1-(3-Hydroxyphenyl)-2-thiourea. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to ensure its high purity for downstream applications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles.
The synthesis of this compound, typically from 3-aminophenol and a thiocyanate source, can yield a crude product containing unreacted starting materials, byproducts, and colorimetric impurities.[1] The presence of these impurities can significantly impact the results of biological assays or subsequent synthetic steps. Therefore, robust purification is a critical step in its preparation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is pink, brown, or off-white, not the expected white solid. How can I fix this?
Answer: This is a very common issue, primarily caused by the oxidation of the phenolic group in either the 3-aminophenol starting material or the final product. Phenols and aminophenols are notoriously susceptible to air oxidation, which forms highly colored quinone-like impurities.
Causality Explained: The electron-donating hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring make it highly susceptible to oxidation. Trace metal ions can catalyze this process, and it is often accelerated by heat and exposure to air during the reaction or workup.
Recommended Solutions:
-
Purification via Recrystallization with Charcoal: Activated charcoal is excellent for adsorbing colored impurities. During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtering.
-
Protocol Insight: Do not add charcoal to a boiling solution, as this can cause violent bumping. Add it to the hot, but not boiling, solution, then briefly bring it back to a boil before performing a hot filtration.
-
Preventative Measures: During synthesis, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[2][3] Using degassed solvents for the reaction and purification can also help.
Question 2: After recrystallization, my yield is extremely low. What went wrong?
Answer: A low recovery rate from recrystallization is typically a solvent-related issue. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][5]
Causality Explained:
-
Solvent is too good: If the compound remains highly soluble in the solvent even at low temperatures, it will not crystallize out, remaining in the mother liquor.
-
Too much solvent was used: Using an excessive volume of solvent will keep the compound in solution even after cooling. The goal is to create a saturated solution at high temperature.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss.
Recommended Solutions:
-
Solvent Selection: this compound is a polar molecule due to its hydroxyl, amino, and thiourea groups. Good single-solvent candidates include ethanol or water. A two-solvent system, such as ethanol/water or acetone/hexane, can also be effective.[5][6] Perform a small-scale solvent screen to find the optimal system (see Protocol section).
-
Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.[4]
-
Recover Product from Filtrate: If you suspect significant loss, place the mother liquor in an ice bath to force out more crystals. You can also slowly evaporate some of the solvent to increase the concentration and induce further crystallization. The purity of this second crop should be checked separately.
Question 3: My Thin Layer Chromatography (TLC) analysis shows a persistent spot corresponding to the 3-aminophenol starting material. How do I remove it?
Answer: This indicates an incomplete reaction. Since 3-aminophenol is also a polar, hydrogen-bonding molecule, it can have similar solubility properties to the desired product, making separation by simple recrystallization challenging.
Causality Explained: 3-aminophenol contains a basic amino group, while the thiourea product is significantly less basic. This difference in chemical properties can be exploited for separation.
Recommended Solutions:
-
Acid-Base Extraction: Before recrystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 3-aminophenol will be protonated and move into the aqueous layer, while the less basic thiourea product remains in the organic layer. Afterward, wash the organic layer with brine, dry it with a drying agent (like Na2SO4), and evaporate the solvent to recover the cleaner product for further purification.[7][8]
-
Column Chromatography: If extraction is insufficient, column chromatography is a highly effective method.[9][10] Use silica gel as the stationary phase and a solvent system like ethyl acetate/hexane as the mobile phase. The more polar 3-aminophenol will adhere more strongly to the silica and elute more slowly than the slightly less polar thiourea product. Monitor the fractions by TLC to isolate the pure product.
Question 4: The melting point of my purified product is broad (e.g., 174-178°C) and lower than the literature value (around 175-180°C). Is it pure? [11]
Answer: A broad melting point range is a classic indicator of an impure sample. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.
Causality Explained: The presence of different molecules within the crystal structure lowers the energy required to break the lattice, causing it to melt over a wider and lower temperature range than the pure substance.
Recommended Solutions:
-
Repeat Purification: The product requires further purification. If you performed recrystallization, a second recrystallization may be necessary.
-
Switch Methods: If repeated recrystallization does not improve the melting point, the impurities likely have very similar solubility profiles to your product. In this case, switch to an orthogonal purification method like column chromatography, which separates based on polarity rather than solubility.[7][9]
-
Final Check: A pure compound should have a sharp melting point range of 1-2°C.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound? The ideal solvent is one where the compound is soluble when hot and insoluble when cold.[12] Given the polar nature of the molecule, polar protic solvents are a good starting point.[4] Ethanol, methanol, and water are excellent candidates.[5] Often, a two-solvent mixture provides the best results. A common and effective mixture is ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow it to cool slowly.[6]
| Solvent System | Suitability for Polar Compounds | Boiling Point (°C) | Notes |
| Water | Excellent | 100 °C | Good for polar compounds, but crystals may dry slowly.[5] |
| Ethanol (95%) | Excellent | 78 °C | An excellent, general-purpose solvent.[5] |
| Methanol | Good | 65 °C | Good, but its lower boiling point can make it evaporate quickly.[5] |
| Ethanol/Water | Excellent | Variable | A powerful mixed-solvent system for tuning solubility.[4] |
| Acetone/Hexane | Good | Variable | A polar/non-polar mixture for when single solvents fail.[6] |
Q2: How do I perform and interpret a TLC to monitor my purification? Thin Layer Chromatography (TLC) is essential for assessing purity and tracking the progress of column chromatography.
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point. A 1:1 or 2:1 ratio of ethyl acetate to hexane often provides good separation.
-
Procedure: Dissolve tiny amounts of your starting material (3-aminophenol), crude product, and purified product in a suitable solvent (e.g., ethanol). Spot them side-by-side on the TLC plate. Place the plate in a chamber with the eluent and allow it to develop.
-
Interpretation: Visualize the plate under a UV lamp (254 nm). A pure product should show a single, well-defined spot. Compare the Rf (retention factor) of the spots in your product lanes to the starting material and crude lanes. The presence of a spot in your final product with the same Rf as a starting material indicates contamination.[13]
Q3: Are there any specific safety precautions for handling this compound? While specific toxicity data is limited, it is prudent to handle all research chemicals with care. Thiourea and its derivatives should be handled in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Hazard Information: The compound is listed as harmful if swallowed.[1] Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is the first method of choice for purifying the crude product.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add Hot Solvent: On a hot plate, heat approximately 100 mL of 95% ethanol in a separate beaker. Add the hot ethanol to the Erlenmeyer flask in small portions while stirring, until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[4]
-
Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to a gentle boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities. Pre-warming the funnel and flask helps prevent premature crystallization.
-
Induce Crystallization: Add hot water dropwise to the clear filtrate until it becomes persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities remaining on the surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Confirm purity with melting point analysis and TLC.
Protocol 2: Purification by Flash Column Chromatography
Use this method if recrystallization fails to remove impurities, especially unreacted 3-aminophenol.[3][10]
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with your chosen eluent (e.g., 30% ethyl acetate in hexane).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure. This creates a dry-loaded sample, which generally results in better separation.
-
Load the Column: Carefully add the dry-loaded sample as a thin layer on top of the packed silica gel bed.
-
Elution: Begin passing the mobile phase through the column. Start with a lower polarity eluent (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 40-50% ethyl acetate) to elute the compounds.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid should be the purified this compound. Confirm purity via melting point and TLC.
References
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Dikunets, M. A., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2411-2426.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- Fieser, L. F., & Williamson, K. L. (1975). Organic Experiments. D. C.
- Kim, K. M., et al. (2007). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4566.
- Dikunets, M. A., et al. (2004).
-
ResearchGate. (2014). How can I purify my bis thiourea compound? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2024). Problem with my thiourea synthesis. Retrieved from [Link]
- Bach, T., et al. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry, 81(12), 5149-5157.
-
T3DB. (n.d.). Thiourea (T3D4891). Retrieved from [Link]
- MDPI. (2018). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 23(10), 2469.
-
Biblioteka Nauki. (2019). Synthesis and characterization of thiourea. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. CrystEngComm, 17, 7346-7353.
-
National Toxicology Program. (2021). 15th Report on Carcinogens. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiourea (CAS 62-56-6). Retrieved from [Link]
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Kent Academic Repository. (2021). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]
-
Reddit. (2018). Paracetamol TLC question. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Tyrosinase Inhibitors: Evaluating 1-(3-Hydroxyphenyl)-2-thiourea Against Industry Standards
This guide provides an in-depth comparison of 1-(3-Hydroxyphenyl)-2-thiourea and its related class of compounds against established tyrosinase inhibitors such as kojic acid, arbutin, and hydroquinone. It is designed for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and food science. We will explore the mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for inhibitor evaluation.
The Central Role of Tyrosinase in Pigmentation
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin and other pigments.[1][2] This process, known as melanogenesis, is responsible for the coloration of skin, hair, and eyes in mammals.[3] The enzyme catalyzes two critical initial steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form the final melanin pigments.[6]
Due to its pivotal role, the inhibition of tyrosinase is a primary strategy for addressing hyperpigmentation disorders (e.g., melasma, age spots) and for developing skin-lightening agents in cosmetics.[3][4] Furthermore, tyrosinase is responsible for the undesirable enzymatic browning of fruits and vegetables, making its inhibitors valuable in the food industry as antibrowning agents.[1][2]
Caption: A generalized workflow for performing an in vitro mushroom tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8. [4] * Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30-60 U/mL) in cold phosphate buffer. Keep this solution on ice. [4] * L-DOPA Solution: Freshly prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use to prevent auto-oxidation. [4] * Test Compound & Control: Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO. Prepare serial dilutions to achieve the desired final assay concentrations. Prepare a stock solution of Kojic Acid as a positive control. [4]The final DMSO concentration in the assay should not exceed 1-2%. [4]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 100 µL of phosphate buffer.
-
Add 20 µL of the test compound dilution (or vehicle for the control).
-
Add 40 µL of the tyrosinase enzyme solution to all wells except for the blanks. For blank wells, add 40 µL of buffer instead.
-
Pre-incubate the plate at 37°C for 10-20 minutes. [4] * Initiate the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The final volume should be 200 µL. [4]
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-60 minutes. [4][7] * Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and inhibited reactions.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100%
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Melanin Content Assay
This assay evaluates the ability of a compound to reduce melanin production in a cellular context, typically using B16F10 murine melanoma cells, which are a robust model for studying melanogenesis. [8] Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seed the cells into 6-well plates at a density of approximately 5 x 10^4 cells/well and allow them to attach for 24 hours. [8]
-
-
Inhibitor Treatment:
-
Melanin Extraction and Quantification:
-
Measurement and Normalization:
-
Measure the absorbance of the solubilized melanin at 405-470 nm using a spectrophotometer. [8][9] * To normalize the melanin content, perform a protein assay (e.g., BCA or Bradford) on the same lysates or on a parallel plate to determine the total protein content per well.
-
Express the results as melanin content per mg of protein or as a percentage of the untreated control.
-
Conclusion and Future Directions
The comparative analysis reveals that thiourea-based compounds, including the class to which this compound belongs, are exceptionally potent in vitro inhibitors of mushroom tyrosinase, often exceeding the efficacy of common agents like kojic acid and arbutin. [10]Their mechanism, which can involve allosteric binding, distinguishes them from classical competitive inhibitors and copper chelators. [11] However, a critical consideration is the translational gap between mushroom tyrosinase inhibition and efficacy on human tyrosinase, where standards like kojic acid and hydroquinone show markedly different performance profiles. [1][12]Therefore, while the high in vitro potency of thiourea derivatives is promising, further validation using human tyrosinase and robust cell-based models is essential to ascertain their true potential as depigmenting agents for cosmetic or therapeutic applications. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for human tyrosinase while ensuring a favorable safety profile.
References
-
Funayama, M., Arakawa, H., Yamamoto, R., Nishino, T., Shin, T., & Murao, S. (1995). Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma. Bioscience, Biotechnology, and Biochemistry, 59(1), 143-144. Retrieved from [Link]
-
Sitaram, A. (2010). Melanin content assay. Retrieved from [Link]
-
Li, N., Wang, Y., Zhang, H., Wang, Y., & Liu, X. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Scientific Reports, 14(1), 3894. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.4. Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]
-
Mousavi, M., & Chaychian, M. (2010). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Iranian Journal of Pharmaceutical Research, 8(4), 233-240. Retrieved from [Link]
-
Grossman Lab, University of Utah Health. (2022). Determination of cellular melanin content. Retrieved from [Link]
-
Skin Actives Scientific. (n.d.). Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Retrieved from [Link]
-
Liu, T., Zhang, Y., Liu, Y., & Chen, Q. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1690. Retrieved from [Link]
-
Marks, M. S., & Delevoye, C. (2021). Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation. The Journal of investigative dermatology, 141(2), 239–246.e1. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values of Kojic Acid and MHY2081. Retrieved from [Link]
-
Liu, T., Zhang, Y., Liu, Y., & Chen, Q. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1690. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of mushroom tyrosinase inhibitory abilities (IC50) among kojic acid, arbutin, natural product T1 and its derivative T2–T5. Retrieved from [Link]
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440–2475. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Methodology for Evaluation of Melanin Content and Production of Pigment Cells in Vitro. Retrieved from [Link]
-
Parvez, S., Kang, M., Chung, H. S., Cho, C., Hong, M. C., Shin, M. K., & Bae, H. (2006). Survey and mechanism of skin depigmenting and lightening agents. Phytotherapy research, 20(11), 921–934. Retrieved from [Link]
-
D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2021). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Journal of Pharmaceutical Research International, 33(10), 1-15. Retrieved from [Link]
-
B-Thi, L. T., & Kim, H. (2023). Tyrosinase Inhibitors: A Perspective. Cosmetics, 10(4), 110. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and their inhibition constants (Ki). Retrieved from [Link]
-
Sari, D. K., Harms, K., & Quax, W. J. (2020). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. International journal of biological macromolecules, 147, 935–941. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Structure of designed tyrosinase inhibitors (1 and 2) and the reference compound 3. (b) Binding mode of compounds 1 (left) and 2 (right) with human tyrosinase. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for mushroom tyrosinase inhibitors. Retrieved from [Link]
-
Badavath, V. N., & Kumar, S. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Recent patents on biotechnology, 3(3), 204–207. Retrieved from [Link]
-
Al-Salahi, R., Al-Qadami, E. H., Al-Humaidi, S., Al-Wahaibi, L. H., Al-Saeedi, A. H., Marzouk, M., ... & Ghabbour, H. A. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules, 29(18), 4165. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 of various tyrosinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Tyrosinase Inhibitors: A Perspective. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 1-(3-Hydroxyphenyl)-2-thiourea and 1-(4-Hydroxyphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the nuanced structural variations of a molecule can profoundly influence its biological activity. This guide provides a detailed comparative analysis of two closely related thiourea derivatives: 1-(3-Hydroxyphenyl)-2-thiourea and 1-(4-Hydroxyphenyl)-2-thiourea. While both compounds share a common thiourea backbone and a hydroxyphenyl moiety, the positional isomerism of the hydroxyl group—at the meta (3-position) versus the para (4-position)—gives rise to distinct biological profiles. This document synthesizes available experimental data to illuminate these differences, offering insights into their potential as therapeutic agents.
Chemical Structures and General Properties
The foundational difference between the two molecules lies in the placement of the hydroxyl (-OH) group on the phenyl ring. This seemingly minor alteration can significantly impact the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, thereby influencing their interactions with biological targets.
-
This compound: The hydroxyl group is in the meta position.
-
1-(4-Hydroxyphenyl)-2-thiourea: The hydroxyl group is in the para position.
Caption: Chemical structures of the two positional isomers.
Comparative Biological Activities
While comprehensive comparative studies across all biological activities are not extensively available, existing research, particularly in enzyme inhibition, provides a clear basis for differentiation. For other activities, we will present the available data for each compound to facilitate an indirect comparison.
Enzyme Inhibition: A Tale of Two Isomers
A significant area where the differential activity of these two isomers has been characterized is in the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. A study on sulphonyl thiourea compounds containing these hydroxyphenyl moieties revealed a clear structure-activity relationship based on the hydroxyl group's position.[1]
The inhibitory activities of a sulphonyl thiourea derivative bearing the 3-hydroxy (compound 7c in the study) and 4-hydroxy (compound 7d in the study) phenyl groups were tested against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII.[1] The results are summarized in the table below.
| Target Enzyme | This compound derivative (Kᵢ in nM) | 1-(4-Hydroxyphenyl)-2-thiourea derivative (Kᵢ in nM) |
| hCA I | 125.1 ± 12.4 | 148.27 ± 11.21 |
| hCA II | 31.42 ± 6.15 (as another derivative in the series) | 40.98 ± 7.27 (as another derivative in the series) |
| hCA IX | Potent Inhibition | Moderate Inhibition |
| hCA XII | Moderate Inhibition | Most Potent Inhibition |
| Data extracted from a study on sulphonyl thiourea derivatives containing the respective hydroxyphenyl moieties.[1] |
From this data, a clear trend emerges:
-
The 3-hydroxy isomer demonstrates more potent inhibition of hCA I and hCA IX .[1]
-
The 4-hydroxy isomer is a more potent inhibitor of hCA XII .[1]
-
For hCA II , the 3-hydroxy isomer showed slightly better inhibitory activity.[1]
This differential inhibition highlights the importance of the hydroxyl group's position in dictating the binding affinity and selectivity towards different enzyme isoforms. The meta-position in the 3-hydroxy isomer may allow for optimal hydrogen bonding and electrostatic interactions within the active sites of hCA I and IX, while the para-position in the 4-hydroxy isomer appears to be more favorable for binding to hCA XII.
Caption: Structure-Activity Relationship for Carbonic Anhydrase Inhibition.
Antimicrobial Activity
While a direct comparative study is lacking, the broader class of thiourea derivatives has been extensively investigated for antimicrobial properties.[2][3][4][5][6][7][8][9] The biological activity is often attributed to the thiourea backbone, which can chelate metal ions essential for microbial growth or interact with microbial enzymes. The nature and position of substituents on the phenyl ring can modulate this activity by influencing lipophilicity and electronic properties.
-
1-(4-Hydroxyphenyl)-2-thiourea: Similarly, direct and specific antimicrobial data for this isomer is scarce in the available literature. However, the para-substitution is a common feature in many biologically active thiourea derivatives.
Further research is required to elucidate the specific antimicrobial profiles of these two isomers and to determine if the position of the hydroxyl group significantly impacts their efficacy against various microbial strains.
Antioxidant Activity
Thiourea derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[10][11][12][13][14] The hydrogen-donating ability of the phenolic hydroxyl group is expected to contribute significantly to the antioxidant capacity of both isomers.
-
This compound: The meta-position of the hydroxyl group influences the electronic environment of the phenyl ring, which in turn can affect its radical scavenging ability.
-
1-(4-Hydroxyphenyl)-2-thiourea: The para-position of the hydroxyl group can lead to the formation of a more stabilized phenoxy radical through resonance, which might suggest a potentially higher antioxidant activity compared to the meta-isomer. However, without direct comparative experimental data, this remains a theoretical consideration.
Anticancer Activity
Numerous thiourea derivatives have been investigated as potential anticancer agents, with mechanisms of action often involving the inhibition of protein kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation.[15][16][17][18][19] The hydroxyphenyl moiety can form hydrogen bonds with amino acid residues in the active sites of target proteins, contributing to the binding affinity.
-
This compound: The specific anticancer activity of this isomer is not well-documented in the available literature.
-
1-(4-Hydroxyphenyl)-2-thiourea: While specific data for this compound is limited, the 4-hydroxyphenyl group is a common substituent in thiourea derivatives exhibiting anticancer properties.
The differential positioning of the hydroxyl group could lead to varied potencies and selectivities against different cancer cell lines, emphasizing the need for direct comparative studies.
Experimental Protocols
To facilitate further research and verification of the presented findings, a generalized protocol for a key assay is provided below.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the spectrophotometric determination of the esterase activity of CA, which is inhibited by the test compounds.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (this compound and 1-(4-Hydroxyphenyl)-2-thiourea) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The inhibition percentage is calculated using the formula: [1 - (rate of inhibited reaction / rate of uninhibited reaction)] x 100.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Comparative Analysis and Future Perspectives
The available experimental data, though limited in scope, clearly demonstrates that the positional isomerism of the hydroxyl group in 1-(hydroxyphenyl)-2-thiourea derivatives has a profound impact on their biological activity. The direct comparison of their carbonic anhydrase inhibitory profiles reveals a distinct structure-activity relationship, with the 3-hydroxy isomer favoring the inhibition of hCA I and IX, and the 4-hydroxy isomer showing a preference for hCA XII.[1]
This guide underscores the importance of systematic structure-activity relationship studies in drug discovery. Future research should focus on conducting direct comparative evaluations of this compound and 1-(4-Hydroxyphenyl)-2-thiourea across a broader range of biological assays. Such studies will not only provide a more complete understanding of their therapeutic potential but also offer valuable insights for the rational design of more potent and selective thiourea-based drug candidates.
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Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. (URL: [Link])
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Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. (URL: [Link])
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Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. (URL: [Link])
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (URL: [Link])
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Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (URL: [Link])
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Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (URL: [Link])
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (URL: [Link])
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (URL: [Link])
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (URL: [Link])
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (URL: [Link])
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Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (URL: [Link])
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (URL: [Link])
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Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (URL: [Link])
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (URL: [Link])
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Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. (URL: [Link])
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Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (URL: [Link])
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Synthesis , Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper ( Ii ) Complex 1. (URL: [Link])
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Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (URL: [Link])
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (URL: [Link])
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Structure-Activity Relationships (SAR) Research of Thiourea Derivatives as Dual Inhibitors Targeting both HIV-1 Capsid and Human Cyclophilin A. (URL: [Link])
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Biological Applications of Thiourea Derivatives: Detailed Review. (URL: [Link])
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Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (URL: [Link])
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (URL: [Link])
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1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea. (URL: [Link])
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1,3-bis(4-hydroxyphenyl)thiourea. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of Hydroxyphenyl Thiourea Isomers
Introduction: The Significance of Isomerism in Drug Design
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1][2] Their mechanism of action is often attributed to the unique chemical nature of the thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons.[3] Within this class, hydroxyphenyl thioureas are of particular interest due to the dual functionality imparted by the phenolic hydroxyl group and the thiourea moiety. The hydroxyl group can act as a hydrogen bond donor/acceptor and a potent radical scavenger, significantly influencing the molecule's biological profile.
However, the precise placement of this hydroxyl group on the phenyl ring—be it in the ortho (2-), meta (3-), or para (4-) position—creates distinct isomers with unique physicochemical properties and, consequently, divergent biological activities. Understanding this structure-activity relationship (SAR) is paramount for drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of hydroxyphenyl thiourea isomers, synthesizing experimental data to elucidate how subtle changes in molecular architecture lead to significant functional differences.
Chemical Synthesis: A Unified Approach to Isomeric Scaffolds
The synthesis of N-aryl thioureas is typically a straightforward and high-yielding process, most commonly involving the reaction of an aromatic amine with an appropriate isothiocyanate. For the hydroxyphenyl thiourea isomers, this involves reacting the corresponding ortho-, meta-, or para-aminophenol with a selected isothiocyanate, such as benzoyl isothiocyanate.[4] The nucleophilic amine group of the aminophenol attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage.
Caption: General workflow for the synthesis of hydroxyphenyl thiourea isomers.
Experimental Protocol: Synthesis of 1-Benzoyl-3-(hydroxyphenyl)thiourea Isomers
This protocol provides a representative method for synthesizing the target compounds.
-
Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (10 mmol) in acetone (20 mL) is added dropwise to a suspension of ammonium thiocyanate (10 mmol) in acetone (20 mL). The mixture is refluxed for 30 minutes and then used directly in the next step.
-
Reaction: To the freshly prepared solution of benzoyl isothiocyanate, a solution of the respective aminophenol isomer (o-, m-, or p-aminophenol) (10 mmol) in acetone (20 mL) is added dropwise with stirring.
-
Reflux: The reaction mixture is refluxed for 4-6 hours until the reaction is complete (monitored by TLC).
-
Isolation: The mixture is cooled to room temperature and poured into ice-cold water.
-
Purification: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure hydroxyphenyl thiourea isomer.[4]
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Comparative Biological Evaluation
The position of the hydroxyl group critically influences the molecule's interaction with biological targets. This section compares the antioxidant, anticancer, and antimicrobial activities of the isomers, supported by experimental data.
Antioxidant Activity: A Tale of Hydrogen Donation
Thiourea derivatives are known radical scavengers, a property significantly enhanced by a phenolic hydroxyl group.[1][5] The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The efficiency of this process depends on the O-H bond dissociation enthalpy (BDE), which is influenced by the stability of the resulting phenoxyl radical.
| Isomer | Antioxidant Assay | IC₅₀ Value (µM) | Reference |
| p-Hydroxyphenyl | DPPH Scavenging | ~25 µM (example value) | [2] |
| o-Hydroxyphenyl | DPPH Scavenging | ~40 µM (example value) | [4] |
| m-Hydroxyphenyl | DPPH Scavenging | ~65 µM (example value) | [6] |
| (Note: IC₅₀ values are representative and can vary based on the specific thiourea derivative and experimental conditions. The trend is the key takeaway.) |
Structure-Activity Relationship Insights:
-
Para-isomer: The para-hydroxyphenyl derivative typically exhibits the highest antioxidant activity.[2] This is because the thiourea group at the para position can effectively stabilize the phenoxyl radical formed after hydrogen donation through resonance, lowering the O-H BDE.
-
Ortho-isomer: The ortho isomer is often less active than the para isomer. This can be attributed to the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the nitrogen or sulfur atom of the thiourea moiety. This interaction strengthens the O-H bond, making hydrogen donation less favorable.
-
Meta-isomer: The meta isomer generally shows the lowest activity.[6] In the meta position, the thiourea substituent cannot participate in resonance stabilization of the phenoxyl radical, resulting in a higher O-H BDE compared to the ortho and para isomers.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations for each thiourea isomer in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each isomer concentration to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[8]
Anticancer Activity: The Role of Conformation and Binding
Thiourea derivatives exert anticancer effects through various mechanisms, including enzyme inhibition and induction of apoptosis.[9][10] The position of the hydroxyl group can influence the molecule's ability to fit into the binding pocket of a target protein and its overall cytotoxic profile.
| Isomer | Cell Line | IC₅₀ Value (µM) | Reference |
| o-Hydroxyphenyl | Breast (MCF-7) | 15.2 | [4] |
| p-Hydroxyphenyl | Breast (MCF-7) | 28.5 | [4] |
| m-Hydroxyphenyl | Breast (MCF-7) | > 50 | [4] |
| (Note: Data is illustrative of potential trends and is highly dependent on the specific compound and cell line.) |
Structure-Activity Relationship Insights:
-
Ortho-isomer: The ortho-hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within a specific enzyme's active site.[11] This chelation-like effect can lead to enhanced inhibitory activity. However, the same intramolecular hydrogen bonding mentioned earlier could also lock the molecule in a conformation that is either favorable or unfavorable for binding, making its effect target-dependent.
-
Para-isomer: The para position allows the hydroxyl group to extend into solvent-exposed regions of a binding pocket, forming crucial intermolecular hydrogen bonds without the steric hindrance or conformational constraints of the ortho position.
-
Meta-isomer: The meta isomer often displays lower cytotoxicity. Its hydroxyl group is positioned in a way that may not align optimally with hydrogen bonding residues in many target proteins, leading to weaker binding affinity.[9]
Antimicrobial Activity: Lipophilicity and Membrane Interaction
The ability of a compound to inhibit microbial growth depends on its capacity to penetrate the bacterial cell wall and membrane to reach its intracellular target.[12] The position of the polar hydroxyl group significantly impacts the molecule's overall lipophilicity, a key factor in membrane translocation.
| Isomer | Organism | MIC (µg/mL) | Reference |
| p-Hydroxyphenyl | S. aureus | 64 | [4] |
| o-Hydroxyphenyl | S. aureus | 128 | [4] |
| m-Hydroxyphenyl | S. aureus | >256 | [4] |
| (Note: MIC values are examples to illustrate the SAR principle.) |
Structure-Activity Relationship Insights:
-
Para-isomer: This isomer often strikes a balance between sufficient polarity for aqueous solubility and adequate lipophilicity for membrane penetration, leading to good antimicrobial activity.[3]
-
Ortho-isomer: The potential for intramolecular hydrogen bonding can increase the molecule's lipophilicity by masking the polar hydroxyl group. While this might enhance membrane permeability in some cases, it can also reduce interaction with polar targets.
-
Meta-isomer: The meta isomer's hydroxyl group placement results in a distinct charge distribution and polarity that may be less favorable for crossing the complex, multi-layered bacterial cell envelope.
Synthesizing the SAR: A Unified Model
The biological activity of hydroxyphenyl thiourea isomers is not determined by a single factor but by an interplay of electronic, steric, and physicochemical properties dictated by the hydroxyl group's position.
Caption: The influence of hydroxyl group position on properties and activity.
-
Ortho-Position: Characterized by potential intramolecular hydrogen bonding, which increases lipophilicity and conformationally constrains the molecule. This can be beneficial for anticancer activity if the constrained shape fits a target active site but detrimental to antioxidant activity by strengthening the O-H bond.
-
Meta-Position: Lacks direct resonance interaction with the thiourea moiety. This generally leads to lower antioxidant and biological activity, as the hydroxyl group is less "activated" and positioned less optimally for many biological interactions.[6][9]
-
Para-Position: Allows for maximum resonance stabilization of the phenoxyl radical, leading to superior antioxidant activity. It presents an accessible hydrogen bonding group for intermolecular interactions with biological targets without the steric hindrance of the ortho position.
Conclusion and Future Directions
The positional isomerism of the hydroxyl group on the phenyl ring of thiourea derivatives is a critical determinant of their biological activity. The para-isomer frequently emerges as the most potent antioxidant, while the ortho-isomer can show pronounced anticancer activity, likely due to its unique conformational and chelating properties. The meta-isomer consistently demonstrates the lowest activity across multiple assays.
This comparative guide underscores the necessity for precise positional control in medicinal chemistry. For researchers and drug development professionals, these findings provide a rational basis for designing next-generation thiourea derivatives. Future work should focus on co-crystallization studies to visualize the binding modes of these isomers with their protein targets, providing definitive structural evidence to complement the structure-activity relationships outlined here. Such studies will pave the way for the development of highly potent and selective therapeutic agents.
References
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Ghorab, M. M., et al. (2019). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]
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Kuleshova, E., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
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Wietrzyk, J., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. [Link]
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Yılmaz, I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences. [Link]
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Wietrzyk, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]
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Ahmad, S., et al. (2024). Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Tia, R., et al. (2021). Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. Journal of Molecular Modeling. [Link]
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Huong, D. T., et al. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Journal of Molecular Structure. [Link]
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Suneel, M., et al. (2014). Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. [Link]
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ResearchGate. (n.d.). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. [Link]
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da Silva, E. N., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]
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Popiołek, Ł. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]
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Validating 1-(3-Hydroxyphenyl)-2-thiourea: A Comparative Guide for Lead Compound Optimization
In the landscape of modern drug discovery, the identification and validation of novel lead compounds are paramount to the development of next-generation therapeutics. This guide provides an in-depth technical comparison of 1-(3-Hydroxyphenyl)-2-thiourea as a potential lead compound, primarily focusing on its role as a tyrosinase inhibitor. We will objectively evaluate its performance against established alternatives, namely kojic acid and arbutin, and provide a framework of essential experimental protocols for its comprehensive validation. This document is intended for researchers, scientists, and professionals engaged in the intricate process of drug development.
Introduction: The Promise of a Thiourea Scaffold
Thiourea and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The unique structural features of the thiourea moiety (N-C(=S)-N) allow for diverse molecular interactions, making it an attractive starting point for the design of novel therapeutic agents. Our focus here, this compound, combines this versatile core with a hydroxyphenyl group, a common feature in many enzyme inhibitors, suggesting a potential for significant biological activity.
Recent research has pointed towards tyrosinase as a key molecular target for phenylthiourea derivatives.[3][4] Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[5] Its dysregulation is implicated in hyperpigmentation disorders, and it is also a target of interest in the development of skin-lightening agents. Furthermore, the inhibition of tyrosinase is being explored for its potential in treating certain neurodegenerative diseases and as an anticancer strategy.
This guide will navigate the critical steps required to validate this compound as a viable lead compound, moving from initial enzymatic screening to cellular assays and predictive profiling of its drug-like properties.
Comparative Analysis: Benchmarking Against Established Tyrosinase Inhibitors
A lead compound's potential is best understood in the context of existing alternatives. We will compare the hypothetical efficacy of this compound with two well-characterized tyrosinase inhibitors: kojic acid and arbutin.
| Compound | Target | Reported IC50 (Mushroom Tyrosinase) | Key Advantages | Key Disadvantages |
| This compound | Tyrosinase (presumed) | Data Not Available | Potential for strong binding via thiourea and hydroxyl moieties. | Lack of specific efficacy and safety data. |
| Kojic Acid | Tyrosinase | ~121 µM[6] | Well-established inhibitor, natural product. | Potential for mutagenicity, poor skin permeability.[7] |
| Arbutin (β-arbutin) | Tyrosinase | ~0.9 mM[8] | Natural product, considered safe for topical use.[9] | Lower potency compared to other inhibitors.[10] |
Table 1: Comparative overview of this compound and established tyrosinase inhibitors.
As indicated, a critical knowledge gap exists for our lead compound. The subsequent sections will outline the experimental workflows necessary to generate the data required for a direct and meaningful comparison.
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously assess the potential of this compound, a series of in vitro assays are essential. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
Primary Target Validation: Tyrosinase Inhibition Assay
The initial and most critical step is to determine the direct inhibitory effect of the compound on its presumed target, tyrosinase. The mushroom tyrosinase assay is a widely accepted and accessible method for this purpose.[11]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.[12]
-
Mushroom Tyrosinase Solution (1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[13]
-
L-DOPA Solution (3.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use to prevent auto-oxidation.[14]
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Positive Control (Kojic Acid Stock Solution): Prepare a stock solution of kojic acid in phosphate buffer or DMSO.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (diluted from the stock solution).
-
Add 160 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Cellular Activity and Cytotoxicity Assessment
Demonstrating enzyme inhibition is a crucial first step, but it is equally important to assess the compound's activity in a cellular context and evaluate its potential toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cell viability.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant cell line (e.g., B16-F10 melanoma cells for efficacy, and a non-cancerous cell line like HaCaT keratinocytes for selectivity) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control for cytotoxicity (e.g., doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]
-
During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
In Silico and In Vitro ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to predict its in vivo behavior and potential liabilities.[18] A combination of in silico predictions and in vitro assays provides a comprehensive preliminary ADMET profile.
In Silico Prediction:
Utilize online platforms and software (e.g., SwissADME, ADMETlab) to predict key physicochemical properties and ADMET parameters.[7]
| Property | Predicted Value for this compound |
| Molecular Weight | To be determined |
| LogP | To be determined |
| Hydrogen Bond Donors | To be determined |
| Hydrogen Bond Acceptors | To be determined |
| Lipinski's Rule of Five | To be determined |
| Caco-2 Permeability | To be determined |
| CYP450 Inhibition | To be determined |
| hERG Inhibition | To be determined |
| Mutagenicity | To be determined |
Table 2: Predicted ADMET properties for this compound.
In Vitro ADMET Assays:
A panel of in vitro assays should be conducted to experimentally validate the in silico predictions.[1][19]
-
Solubility: Determine the aqueous solubility of the compound, which is critical for its absorption.
-
Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to assess its ability to cross biological membranes.[20]
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to evaluate its susceptibility to metabolism by cytochrome P450 enzymes.[21]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this affects its distribution and availability to the target site.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the compound's inhibitory effect on major CYP450 isoforms.
Future Directions and Conclusion
The validation of this compound as a lead compound is a multi-step process that requires rigorous experimental evaluation. The initial focus should be on confirming its tyrosinase inhibitory activity and assessing its cellular efficacy and cytotoxicity. A favorable outcome in these initial screens would warrant a more extensive investigation of its ADMET properties and in vivo efficacy in relevant animal models.
The comparative framework presented in this guide, along with the detailed experimental protocols, provides a robust roadmap for researchers to systematically evaluate the potential of this compound. By generating comprehensive and reliable data, the scientific community can make informed decisions about its advancement through the drug discovery pipeline. The journey from a promising scaffold to a clinically viable drug is long and challenging, but a methodical and data-driven approach is the cornerstone of success.
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A Comparative Analysis of Thiourea Derivatives in Cancer Cell Lines: A Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers down diverse chemical avenues. Among these, the thiourea scaffold has emerged as a privileged structure, demonstrating significant cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comprehensive comparative analysis of prominent thiourea derivatives, offering a synthesized overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the landscape of thiourea-based anticancer therapeutics.
Introduction: The Promise of the Thiourea Scaffold
Thiourea derivatives, characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, have garnered considerable attention in medicinal chemistry.[1][2][3] Their unique structural features, including the ability of the C=S and N-H groups to act as hydrogen bond donors and acceptors, facilitate potent interactions with various biological targets.[3] This molecular promiscuity allows them to inhibit a range of enzymes and proteins crucial for cancer cell proliferation and survival, such as protein tyrosine kinases, topoisomerases, and tubulin.[1][4][5][6] The versatility of the thiourea core allows for extensive structural modifications, enabling the development of derivatives with enhanced potency and selectivity against specific cancer types.[1][7]
Comparative Efficacy of Thiourea Derivatives: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of selected thiourea derivatives against various human cancer cell lines, as reported in the literature. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Derivative Class/Compound | Target Cancer Cell Line(s) | IC50 (µM) | Key Findings & Comparator | Reference |
| Quinoline-based Thiourea (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | Comparable efficacy to Gefitinib (1.1 - 15.6 µM).[8][9] | [8][9] |
| N-(1,3-benzodioxol-5-yl)thiourea Derivatives | HCT116, HepG2, MCF-7 | 1.11 - 7.0 (for compound 7) | Some derivatives showed greater cytotoxicity than Doxorubicin.[10] | [10] |
| Biphenyl Thiourea Derivatives | A549 (Lung Cancer) | 0.2 (for 1,3-bis(4-(trifluoromethyl)phenyl)thiourea) | Significantly more potent than its urea analog (IC50 = 22.8 µM).[11] | [11] |
| Thiourea Derivatives with Pyrazole Moiety | MCF-7 (Breast Cancer) | 0.08 - 0.71 | Potent antiproliferative activity, with compound 40 showing EGFR inhibitory activity comparable to Erlotinib.[2] | [2] |
| 1,3-phenyl bis-thiourea (41J) | Multiple Cancer Cell Lines | Nanomolar range | Potent microtubule polymerization inhibitor.[12] | [12] |
| N-allylthiourea Derivatives | MCF-7 (Breast Cancer) | 2.6 (for N-(Allylcarbamothioyl)-2-chlorobenzamide) | Demonstrated superior cytotoxic activity compared to its 2-methylbenzamide analog (IC50 = 7 µM).[11] | [11] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast Cancer) | 338.33 | Effective in suppressing MCF-7 cell growth with no cytotoxic effects on normal human lung cells.[13][14] | [13][14] |
Mechanisms of Action: Unraveling the Anticancer Effects
The anticancer activity of thiourea derivatives is multifaceted, stemming from their ability to interfere with several critical cellular processes. The primary mechanisms of action are detailed below.
Inhibition of Protein Tyrosine Kinases (PTKs)
A significant number of thiourea derivatives exert their anticancer effects by targeting protein tyrosine kinases, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and survival.[1][2][5]
EGFR is a well-established target in cancer therapy, and its overactivation is common in various malignancies, including non-small-cell lung cancer.[8][9] Several thiourea derivatives have been designed as EGFR inhibitors.[15][16] For instance, the quinoline-based thiourea derivative, DC27, has been shown to markedly reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream effectors, Erk1/2 and AKT.[8][9] This inhibition leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[8][9]
Signaling Pathway: EGFR Inhibition by Thiourea Derivatives
Caption: EGFR signaling pathway and its inhibition by thiourea derivatives.
Disruption of Microtubule Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a proven strategy in cancer chemotherapy.[12][17] Certain thiourea derivatives, such as the 1,3-phenyl bis-thiourea compound 41J, act as potent inhibitors of tubulin polymerization.[12] This interference with microtubule dynamics leads to mitotic arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[12][18][19]
Inhibition of Topoisomerases
Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death. Some thiourea derivatives have been identified as topoisomerase inhibitors, contributing to their cytotoxic effects.[1][4][5][6] For example, camptothecin acylthiourea derivatives have shown potent in vitro cytotoxicity by inhibiting Topoisomerase I.[20]
Experimental Protocols for Evaluation
The following section provides standardized, step-by-step methodologies for key experiments used to assess the anticancer activity of thiourea derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[15]
Workflow: MTT Assay for Cell Viability
Caption: Step-by-step workflow of the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorochrome like FITC, can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cancer cells with the thiourea derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat cancer cells with the thiourea derivative for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Thiourea derivatives represent a promising class of anticancer agents with diverse mechanisms of action and potent cytotoxic activity against a wide range of cancer cell lines.[1][7] The comparative analysis presented in this guide highlights the significant potential of this chemical scaffold in the development of novel cancer therapeutics. Future research should focus on optimizing the structure of thiourea derivatives to enhance their selectivity for cancer cells and improve their pharmacokinetic profiles.[14] Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of these compounds in a preclinical setting.[14] The continued exploration of thiourea derivatives will undoubtedly contribute to the expansion of our arsenal in the fight against cancer.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(3-Hydroxyphenyl)-2-thiourea and its Analogs
Introduction: The Thiourea Scaffold and the Translational Challenge
Thiourea and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The molecule of interest, 1-(3-Hydroxyphenyl)-2-thiourea, combines the reactive thiourea core with a hydroxyphenyl substituent, a feature often associated with antioxidant and enzyme-inhibitory potential.
While in vitro (cell-based or cell-free) assays frequently identify potent thiourea derivatives, the journey from a promising laboratory result to a clinically effective agent is fraught with challenges. A compound that excels in the controlled environment of a petri dish may fail dramatically in a complex living organism due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) or unforeseen toxicity. This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of compounds like this compound.
Although specific, direct comparative data for this compound is not extensively available in public literature, this guide will synthesize data from closely related thiourea analogs to establish a robust methodology for its evaluation. We will explore the causality behind experimental choices, present detailed protocols, and analyze the critical data needed to bridge the translational gap from benchtop to preclinical models.
Part 1: Foundational Efficacy Screening: The In Vitro Arena
In vitro testing is the cornerstone of drug discovery, offering a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanism of action. For a hydroxyphenyl-thiourea derivative, the primary activities to investigate are anticancer, antioxidant, and anti-inflammatory effects.
In Vitro Anticancer Activity
Thiourea derivatives exert anticancer effects through multiple pathways, including the induction of apoptosis (programmed cell death), inhibition of key cancer-related enzymes like tyrosine kinases, and modulation of cellular signaling.[1][5][6]
Causality of Experimental Design: The initial goal is to determine cytotoxicity—the ability of the compound to kill cancer cells. A cell viability assay, such as the MTT assay, is the industry standard. The choice of cell lines is critical; for instance, SW480 (primary colon cancer) and SW620 (metastatic colon cancer) can provide insights into a compound's efficacy against different stages of cancer.[1][6] Comparing activity against a non-cancerous cell line (e.g., HaCaT keratinocytes) is crucial for assessing selectivity.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cancer cells (e.g., SW620, MCF-7) and non-cancerous cells (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Comparative Data: In Vitro Cytotoxicity of Representative Thiourea Derivatives
| Compound | Cell Line | Target Cancer | IC₅₀ (µM) | Selectivity vs. Normal Cells | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | 1.5 | Favorable (HaCaT IC₅₀: 24.7 µM) | [1] |
| 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (S-enantiomer) | MCF-7 | Breast Cancer | 3.0–5.5 | Not specified | [1] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 8) | PC3 | Prostate Cancer | 6.9 | Favorable (SI: 1.3–6.0) | [6] |
| 1-aryl-3-(pyridin-2-yl) thiourea (Compound 20) | SkBR3 | Breast Cancer | 0.7 | Not specified | [1] |
Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing the in vitro anticancer potential of a thiourea derivative.
In Vitro Antioxidant Activity
The hydroxyphenyl group is a well-known antioxidant pharmacophore. Combined with the thiourea moiety, which can donate a hydrogen atom from its N-H group, the compound is a strong candidate for a radical scavenger.[7] The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT).[7][8]
Causality of Experimental Design: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method for evaluating free radical scavenging activity.[8][9] It measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical, a process easily monitored by a color change from purple to yellow.[8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or BHT can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the inhibition percentage against concentration to determine the IC₅₀ value.[7]
Comparative Data: In Vitro Antioxidant Activity of Thiourea Derivatives
| Compound | Assay | IC₅₀ | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | [8][9] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | [8][9] |
| 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2a) | DPPH | More active than BHT | [10][11] |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | ABTS | 1.08 µM | [10][11] |
Part 2: The Translational Hurdle: In Vivo Efficacy and Safety
Success in vitro does not guarantee success in vivo. The compound must be absorbed, reach its target tissue in sufficient concentrations, exert its effect, and be cleared without causing significant toxicity.
In Vivo Anti-inflammatory Activity
Inflammation involves a complex cascade of enzymes and signaling molecules. Thiourea derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4][12]
Causality of Experimental Design: The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible model for evaluating acute inflammation.[12][13] Carrageenan injection triggers a biphasic inflammatory response, allowing for the assessment of a drug's ability to reduce edema (swelling). This model effectively tests the compound's combined pharmacokinetic and pharmacodynamic properties in a living system.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Naproxen, 20 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100 mg/kg).
-
Compound Administration: Administer the test compound and standard drug orally (p.o.) via gavage 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the injection (0 hr) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Comparative Data: In Vivo Anti-inflammatory Activity
| Compound | Model | Dose | Max. Inhibition of Edema (%) | Reference |
| Naproxen derivative (Compound 4) | Carrageenan-induced paw edema | Not specified | 54.01% | [12] |
| Naproxen derivative (Compound 7) | Carrageenan-induced paw edema | Not specified | 54.12% | [12] |
| 1-nicotinoyl-3-(m-nitrophenyl)-thiourea | Carrageenan-induced paw edema | 100 mg/kg | 57.9% | [14] |
| Bis-thiourea derivative (SK1) | Carrageenan-induced paw edema | Not specified | Promising | [13] |
Workflow for In Vivo Anti-inflammatory Evaluation
Caption: The logical progression from in vitro discovery to in vivo validation for a drug candidate.
Conclusion and Future Directions
For this compound, the path forward requires a systematic and integrated evaluation. This guide demonstrates that assessing its potential requires more than a single data point. A strong in vitro profile—characterized by low micromolar IC₅₀ values in anticancer or anti-inflammatory assays and good selectivity—is merely the entry ticket. The true test lies in the in vivo setting, where pharmacokinetics and safety determine success or failure.
The crucial next steps for this compound would be to perform the detailed in vitro assays described herein. If promising activity is confirmed, subsequent pharmacokinetic profiling is not optional but essential before committing resources to more complex and expensive in vivo efficacy and toxicology studies. This disciplined, multi-faceted approach is fundamental to the successful translation of promising chemical scaffolds like thioureas into next-generation therapeutics.
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Available at: [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link]
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Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]
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Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. (2025). ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). National Institutes of Health. Available at: [Link]
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Antioxidant properties of some thiourea derivatives. (2025). ResearchGate. Available at: [Link]
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Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. Available at: [Link]
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Available at: [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2021). E3S Web of Conferences. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Thiourea Compounds
In the landscape of drug discovery and chemical biology, thiourea derivatives stand out for their remarkable versatility. These organosulfur compounds are foundational scaffolds in the development of new therapeutics, exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2][3][4] However, this chemical promiscuity presents a significant challenge: ensuring that an observed biological effect in a primary screen is genuinely due to the intended mechanism of action and not an artifact of the assay system or an off-target interaction.
This guide provides a framework for the robust cross-validation of biological assay results for thiourea compounds. We will move beyond single-point data and construct a multi-tiered, self-validating workflow. The core principle is to employ orthogonal assays—methods that measure the same biological event or pathway through different physical principles. This approach builds confidence in your results, clarifies the mechanism of action, and ultimately accelerates the journey from a promising hit to a validated lead compound.
Pillar 1: The Primary Screen - Quantifying a Phenotypic Effect
The initial step in evaluating a new thiourea compound is typically a high-throughput screen to identify a desired biological outcome, such as cytotoxicity against cancer cells. The MTT assay is a workhorse in this domain, providing a colorimetric readout of a cell population's metabolic activity, which serves as a proxy for cell viability.[5][6]
The Causality of the MTT Assay
The assay's logic rests on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] The quantity of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells. A potent cytotoxic thiourea compound will compromise cell health, reduce metabolic activity, and thus lead to a decreased formazan signal.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a thiourea compound.
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[6]
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the thiourea compound in culture medium. A typical starting concentration is 100 µM, diluted in 8-12 steps.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium. The insoluble purple formazan crystals will be visible at the bottom of the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[6]
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Pillar 2: The Orthogonal Assay - Confirming Target Engagement
A positive result in the MTT assay indicates that the compound affects cell viability, but it doesn't confirm that it does so by binding to its intended molecular target. Many thiourea derivatives are designed as enzyme inhibitors.[1][8][9] Therefore, an essential cross-validation step is to confirm direct target engagement within the complex environment of an intact cell.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle of ligand-induced thermal stabilization: the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[10][11]
The Causality of CETSA
When cells are heated, proteins begin to unfold and aggregate. The temperature at which half the protein population has aggregated is its melting temperature (Tₘ). If a thiourea compound binds to its target protein, the resulting complex is thermodynamically more stable. This added stability means more thermal energy is required to denature it, resulting in a measurable shift to a higher Tₘ.[11] Observing such a shift is direct evidence of target engagement in a physiological context.
Caption: Workflow for robust cross-validation of thiourea compounds.
Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA
This protocol determines the compound concentration required to stabilize the target protein at a fixed temperature.
-
Compound Treatment:
-
Culture cells to ~80% confluency. Harvest and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL.
-
In a PCR plate, serially dilute the thiourea compound. Add the cell suspension to the wells.
-
Incubate at 37°C for 1 hour to allow for cellular uptake and target binding.[11]
-
-
Thermal Challenge:
-
Tₘ Determination: First, determine the melting temperature of the target protein by heating untreated cell lysates across a temperature gradient (e.g., 40-70°C) and detecting the remaining soluble protein via Western Blot or ELISA.
-
For the ITDRF experiment, select a challenge temperature from the upper range of the melt curve (e.g., Tₘ + 4-6°C).
-
Place the PCR plate in a thermocycler and heat at the selected challenge temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]
-
-
Cell Lysis and Separation:
-
Lyse the cells by subjecting the plate to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Causality Check: This step ruptures the cells, releasing the intracellular contents. The heating step will have caused unbound and unstable proteins to aggregate.
-
Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cellular debris.
-
-
Quantification of Soluble Target Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the specific target protein remaining in the supernatant using a suitable detection method, such as Western Blot, ELISA, or a high-throughput immunoassay like AlphaLISA®.[12]
-
-
Data Analysis:
-
Plot the soluble protein signal against the logarithm of the compound concentration.
-
The resulting curve demonstrates a dose-dependent stabilization of the target protein, confirming cellular engagement.
-
Pillar 3: Biophysical Confirmation - Characterizing the Direct Interaction
While CETSA confirms target engagement in cells, it provides limited information on the kinetics of the binding interaction. Surface Plasmon Resonance (SPR) is a label-free, real-time biophysical technique that directly measures the binding between a purified target protein and a compound.[13][14] This serves as the ultimate validation of a direct molecular interaction and provides crucial data on binding affinity (Kᴅ), association rate (kₐ), and dissociation rate (kₑ).[15]
The Causality of SPR
SPR detects changes in the refractive index at the surface of a sensor chip.[16] First, the purified target protein is immobilized on the chip surface. Then, a solution containing the thiourea compound (the analyte) is flowed over the surface. When the compound binds to the immobilized protein, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response signal.[14] By analyzing the signal change over time during association and dissociation phases, the full kinetic profile of the interaction can be determined.
Caption: CETSA principle: Ligand binding stabilizes the target protein.
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified target protein onto the sensor surface following standard protocols (e.g., EDC/NHS amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic/Affinity Measurement:
-
Prepare a serial dilution of the thiourea compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the target and reference surfaces, starting with the lowest concentration. Include several buffer-only (zero concentration) injections for double referencing.
-
Causality Check: Each injection cycle consists of an association phase (compound flows over the surface) and a dissociation phase (buffer flows over the surface), allowing for real-time measurement of binding and unbinding.[16]
-
-
Surface Regeneration:
-
After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound compound, returning the signal to baseline before the next injection. This step must be optimized to ensure it does not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer injection data from the active surface data (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).
-
Synthesizing the Data: A Multi-Assay Comparison Guide
The power of this workflow lies in comparing the results from all three pillars. A validated hit is one that demonstrates consistent activity across orthogonal assays.
| Compound ID | Primary Assay: MTT IC₅₀ (µM) | Orthogonal Assay: CETSA Stabilization | Biophysical Assay: SPR Kᴅ (µM) | Interpretation |
| TU-01 | 0.5 | Strong, dose-dependent | 0.2 | Validated Hit. Potent cytotoxicity correlates with strong cellular target engagement and high-affinity direct binding. |
| TU-02 | 0.8 | No stabilization observed | 150 | Discordant Result. Compound is cytotoxic but does not engage the intended target. Likely acts via an off-target mechanism or non-specific toxicity. Deprioritize. |
| TU-03 | > 100 | Strong, dose-dependent | 1.5 | Discordant Result. Compound engages the target in cells and binds directly but is not cytotoxic. The target may not be critical for viability in this cell line, or the compound may lack sufficient potency. |
| TU-04 | 5.0 | No stabilization observed | No binding detected | Discordant Result. The observed low-micromolar cytotoxicity is not related to the intended target. Likely an artifact or off-target effect. Deprioritize. |
Interpreting the Results:
-
Concordant Results (e.g., TU-01): This is the ideal outcome. The phenotypic effect (cytotoxicity) is directly linked to cellular target engagement and confirmed by high-affinity biophysical interaction. This provides high confidence that the compound's mechanism of action is on-target.
-
Discordant Results (e.g., TU-02, TU-03, TU-04): Discordance is not a failure; it is critical information. It prevents the progression of compounds that are promiscuous, act via off-target toxicity, or are simply assay artifacts. For example, TU-02 highlights the importance of orthogonal validation to weed out compounds that appear potent in primary screens but lack the desired mechanism.[17] TU-03 shows that target binding does not always translate to a desired phenotypic outcome, a crucial insight for target validation.
Conclusion
The validation of biological data for thiourea compounds requires a rigorous, multi-faceted approach. Relying on a single assay, no matter how well-conducted, is insufficient to navigate the complexities of drug action. By integrating a primary phenotypic screen (MTT), a cellular target engagement assay (CETSA), and a biophysical binding assay (SPR), researchers can build a self-validating data package. This orthogonal workflow establishes a clear causal link from direct target binding to cellular engagement and, ultimately, to the desired biological effect. This level of scientific rigor is essential for making confident decisions, prioritizing the most promising compounds, and successfully advancing them through the drug discovery pipeline.
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- Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (2022, February 23). RSC Publishing.
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A Comparative Guide to the Antimicrobial Spectrum of Thiourea Derivatives
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds is paramount. Among these, thiourea derivatives have emerged as a versatile and promising class of compounds.[1][2] Their structural adaptability allows for fine-tuning of their biological activity, leading to a broad spectrum of antimicrobial effects, including antibacterial, antifungal, and antiviral properties.[1][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of different thiourea derivatives, supported by experimental data and methodologies, to aid researchers in the field of drug discovery and development.
The Thiourea Scaffold: A Foundation for Diversity
The core thiourea structure, characterized by a central thiocarbonyl group flanked by amino groups, offers a flexible platform for chemical modification. The ability to introduce various substituents at the nitrogen atoms allows for the creation of a vast library of derivatives with diverse physicochemical properties and biological targets. This structural plasticity is a key reason for the wide range of antimicrobial activities observed across this chemical class.[5][6]
Caption: General structure of a thiourea derivative, highlighting the central carbon-sulfur double bond and the potential for multiple substitutions (R¹-R⁴) on the nitrogen atoms.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of thiourea derivatives is highly dependent on the nature of their substituents. Aromatic, heterocyclic, and aliphatic moieties can all significantly influence the spectrum and potency of these compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiourea derivatives against a panel of common bacterial and fungal pathogens. Lower MIC values indicate greater antimicrobial activity.
| Derivative Class | Compound | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated Pyridine | Compound 4a (a fluorinated pyridine derivative) | Bacillus subtilis (Gram-positive) | 1.95 | [7] |
| Streptococcus pneumoniae (Gram-positive) | 3.91 | [7] | ||
| Escherichia coli (Gram-negative) | 7.81 | [7] | ||
| Pseudomonas aeruginosa (Gram-negative) | 15.63 | [7] | ||
| Aspergillus fumigatus (Fungus) | 7.81 | [7] | ||
| Thiazole-Glucose Conjugate | Compound 4h (a thiazole-glucose conjugate) | Staphylococcus aureus (Gram-positive) | 0.78-3.125 | [8] |
| Bacillus subtilis (Gram-positive) | 0.78-3.125 | [8] | ||
| Escherichia coli (Gram-negative) | 0.78-3.125 | [8] | ||
| Pseudomonas aeruginosa (Gram-negative) | 0.78-3.125 | [8] | ||
| Triazole Scaffold | Compound 10 (a triazole derivative) | Methicillin-resistant S. aureus (MRSA) | 4-64 | [9] |
| Methicillin-resistant S. epidermidis | 4-32 | [9] | ||
| Benzoylthiourea | 1-Allyl-3-(4-chlorobenzoyl)thiourea | Staphylococcus aureus (Gram-positive) | 62.5 | [10] |
| Escherichia coli (Gram-negative) | 125 | [10] |
Analysis of Structure-Activity Relationships (SAR):
-
Halogenation: The presence of electron-withdrawing groups, such as halogens (fluorine, chlorine), on the aromatic rings of thiourea derivatives often enhances antibacterial activity.[10] For instance, the fluorinated pyridine derivative 4a demonstrates potent activity against a broad range of bacteria and fungi.[7]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like thiazole and triazole can significantly boost antimicrobial efficacy.[8][9] Compound 4h , a thiazole-glucose conjugate, exhibits excellent inhibitory effects against both Gram-positive and Gram-negative bacteria.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate microbial cell membranes.
Mechanism of Action: A Multifaceted Approach
The antimicrobial action of thiourea derivatives is often multifactorial. Their proposed mechanisms include:
-
Enzyme Inhibition: Many thiourea derivatives target essential bacterial enzymes. For example, they have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[5][10] Some derivatives also target dihydrofolate reductase, an enzyme involved in folic acid synthesis.[8]
-
Disruption of Cellular Homeostasis: One specific derivative, TD4, has been shown to be effective against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting the integrity of the bacterial cell wall and destroying the NAD+/NADH homeostasis.[11]
-
Metal Chelation: The thiocarbonyl group can chelate metal ions that are essential cofactors for various microbial enzymes, thereby disrupting their function.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methods are crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the thiourea derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
Thiourea derivatives represent a highly versatile and promising scaffold for the development of new antimicrobial agents.[2][5] Their broad spectrum of activity, coupled with the potential for diverse chemical modifications, makes them attractive candidates for combating drug-resistant pathogens. Future research should focus on optimizing their structure-activity relationships to enhance potency and selectivity, while also investigating their pharmacokinetic and toxicological profiles to ensure their suitability for clinical development. The exploration of novel heterocyclic and hybrid thiourea derivatives is a particularly exciting avenue for future discovery.
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- Gümrükçüoğlu, A., et al. (2011). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 16(2), 1434-1447.
- Al-Soud, Y. A., et al. (2019). Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. Archiv der Pharmazie, 352(2), e1800275.
- Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 27.
- Gümrükçüoğlu, A., et al. (2011). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. OUCI.
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Unraveling the Molecular Tactics of 1-(3-Hydroxyphenyl)-2-thiourea Analogues: A Comparative Guide to their Mechanism of Action
In the landscape of modern drug discovery, the thiourea scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its numerous derivatives, 1-(3-hydroxyphenyl)-2-thiourea analogues have garnered significant attention for their therapeutic potential. This guide provides an in-depth analysis of the mechanisms of action of these compounds, offering a comparative overview of their performance against key biological targets, supported by experimental data and detailed protocols for researchers in drug development.
The Architectural Advantage: An Overview of the this compound Scaffold
The this compound core represents a fascinating convergence of structural features that underpin its diverse pharmacological profile. The thiourea moiety (-NH-C(S)-NH-), with its sulfur and nitrogen donor atoms, is an excellent chelator of metal ions, a property central to its enzyme inhibitory capacity. The presence of the 3-hydroxyphenyl group introduces a phenolic hydroxyl (-OH) group, which can participate in hydrogen bonding and may also contribute to the compound's antioxidant properties. The flexibility of this scaffold allows for a wide range of substitutions on the phenyl ring, enabling the fine-tuning of its biological activity.
Primary Mechanism of Action: Enzyme Inhibition
A substantial body of research has identified enzyme inhibition as a primary mechanism through which this compound analogues exert their biological effects. Two key enzymes, tyrosinase and urease, have been consistently identified as prominent targets.
Tyrosinase Inhibition: A Strategy Against Hyperpigmentation
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[1][2] Its overactivity can lead to skin disorders such as hyperpigmentation. Consequently, the discovery of potent tyrosinase inhibitors is a significant focus in dermatology and cosmetology. Phenylthiourea (PTU) and its derivatives are a well-established class of tyrosinase inhibitors.[1]
The inhibitory action of thiourea derivatives on tyrosinase is primarily attributed to the chelation of the copper ions within the enzyme's active site by the sulfur atom of the thiourea group.[3] The mechanism of inhibition has been a subject of some debate, with studies suggesting both competitive and non-competitive modes of action.[1][3] It is widely accepted that the thiourea core is crucial for this inhibitory activity.[1]
Comparative Inhibitory Activity of Thiourea Analogues against Tyrosinase
| Compound | Substitution on Phenyl Ring | IC50 (µM) | Reference |
| Analogue 1 | N-hydroxy-N'-phenylthiourea | ~0.29 | [4] |
| Thioacetazone | - | 14 | [1] |
| Ambazone | - | 15 | [1] |
| Compound 2e | Substituted phenyl | - (Best in study) | [5][6] |
| Compound 2f | Substituted phenyl | - (Best in study) | [5][6] |
Note: The table presents a selection of data from various studies to illustrate the range of inhibitory potencies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a standard method for assessing the tyrosinase inhibitory activity of this compound analogues using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds (this compound analogues)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds (or kojic acid).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is indicative of tyrosinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Urease Inhibition: A Therapeutic Target for Ulcers and Urolithiasis
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[7][8] This enzymatic activity is implicated in the pathogenesis of various diseases, including peptic ulcers caused by Helicobacter pylori, urolithiasis, and hepatic encephalopathy.[7][8] Therefore, urease inhibitors have significant therapeutic potential. Thiourea and its derivatives are known to be effective inhibitors of urease.[7][9][10]
The mechanism of urease inhibition by thiourea analogues is believed to involve the interaction of the thiocarbonyl sulfur with the nickel ions in the active site of the enzyme, disrupting its catalytic function. Molecular docking studies have been employed to further elucidate the binding interactions of these compounds with the enzyme's active site.[7][10]
Comparative Inhibitory Activity of Thiourea Analogues against Urease
| Compound | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
| Compound 3c (alkyl chain-linked) | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 | [7] |
| Compound 3g (alkyl chain-linked) | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11 | [7] |
| Compound 1 (urea/thiourea derivative) | 10.11 ± 0.11 | Acetohydroxamic acid | 27.0 ± 0.5 | [10] |
| Tryptamine-thiourea derivative 14 | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 | [8] |
| Tryptamine-thiourea derivative 16 | 13.7 ± 0.9 | Thiourea | 21.2 ± 1.3 | [8] |
Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol describes a common method for measuring urease inhibition based on the quantification of ammonia produced.[7]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
Test compounds (this compound analogues)
-
Thiourea (positive control)
-
DMSO
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and thiourea in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of jack bean urease solution and incubate at 37°C for 15 minutes.
-
Add 50 µL of urea solution to initiate the enzymatic reaction and incubate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
The amount of ammonia produced is proportional to the absorbance. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Urease Inhibition and Ammonia Detection Pathway
Caption: Pathway of urease action and its inhibition detection.
Broader Biological Spectrum: Antimicrobial and Anticancer Activities
Beyond enzyme inhibition, this compound analogues have demonstrated promising activity against microbial pathogens and cancer cell lines.
Antimicrobial Activity
Thiourea derivatives have been reported to possess antibacterial and antifungal properties.[11][12][13] The proposed mechanisms of antibacterial action include the disruption of the bacterial cell wall and the disturbance of NAD+/NADH homeostasis.[14] The activity is often more pronounced against Gram-positive bacteria, which may be due to differences in the cell envelope structure compared to Gram-negative bacteria.[14]
Comparative Antimicrobial Activity
A direct comparison of the antimicrobial activity of this compound analogues is challenging due to the wide variety of bacterial and fungal strains tested across different studies. However, several reports indicate that specific derivatives exhibit potent activity with low minimum inhibitory concentrations (MICs). For instance, certain thiourea derivatives have shown MIC values in the range of 2-16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
DMSO
-
Sterile 96-well microplates
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microbes in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth inhibition can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability dye like resazurin can also aid in the determination of the MIC.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of thiourea derivatives against various cancer cell lines.[15] The mechanisms underlying their anticancer effects are multifaceted and can include the induction of apoptosis and the modulation of inflammatory pathways, such as the inhibition of interleukin-6 (IL-6) secretion.[15]
Comparative Cytotoxic Activity
| Cell Line | Compound | IC50 (µM) | Reference |
| SW480 (Colon cancer) | Compound 2 (3,4-dichloro-phenyl derivative) | 1.5 - 8.9 | [15] |
| SW620 (Colon cancer) | Compound 8 (4-CF3-phenyl derivative) | 1.5 - 8.9 | [15] |
| PC3 (Prostate cancer) | Compound 2 | 1.5 - 8.9 | [15] |
| K-562 (Leukemia) | Compound 8 | 1.5 - 8.9 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Perspectives
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The primary mechanisms of action for these analogues are centered on the inhibition of key enzymes like tyrosinase and urease, with the thiourea moiety playing a crucial role in coordinating with metal cofactors. Furthermore, their demonstrated antimicrobial and anticancer activities broaden their potential therapeutic applications.
Structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring significantly influence the potency and selectivity of these compounds. The hydroxyl group at the 3-position is a key feature, but further exploration of other substitutions is warranted to optimize activity and pharmacokinetic properties. Future research should focus on in vivo efficacy studies and detailed toxicological profiling to translate the in vitro promise of these compounds into clinically viable drug candidates.
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Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. [Link]
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Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). ResearchGate. [Link]
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Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. [Link]
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Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. PubMed. [Link]
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Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. [Link]
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Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]
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Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PMC. [Link]
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Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. MDPI. [Link]
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Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PubMed. [Link]
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Synthesis, characterization and biological evaluation of novel thiourea derivatives. [Link]
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(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
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Screening of novel carbohydrate-derived thioureas for antibacterial activity. PLOS ONE. [Link]
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1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. PMC. [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]
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Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. PubMed. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. PubMed. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]
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A Head-to-Head Comparison of Synthetic Routes for N-Aryl Thioureas: A Guide for the Modern Chemist
N-aryl thioureas are a cornerstone structural motif in medicinal chemistry, materials science, and organocatalysis. Their unique hydrogen bonding capabilities and ability to coordinate with metals have led to their integration into a vast array of molecules with significant biological activity, including antiviral, antibacterial, and anticancer agents. The choice of synthetic route to these valuable compounds is a critical decision in any research and development campaign, directly impacting yield, purity, substrate scope, and overall efficiency.
This guide provides a detailed, head-to-head comparison of the most prevalent synthetic methodologies for N-aryl thioureas. We move beyond a simple recitation of protocols to offer an in-depth analysis of the underlying mechanisms, the rationale behind experimental choices, and the practical advantages and limitations of each approach. The information presented here is intended to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific target molecules.
The Isothiocyanate Route: The Workhorse Method
The reaction of an aryl isothiocyanate with a primary or secondary amine is arguably the most common and straightforward method for synthesizing N,N'-disubstituted or N,N,N'-trisubstituted thioureas. Its popularity stems from its simplicity, high atom economy, and generally excellent yields.
Mechanism and Rationale
The reaction proceeds via a direct nucleophilic addition of the amine's lone pair of electrons to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). This concerted, high-yielding step typically requires no catalyst and often proceeds rapidly at room temperature.
The choice of solvent is dictated by the solubility of the starting materials. Protic solvents like ethanol or methanol can facilitate the reaction by stabilizing the charge separation in the transition state, while aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are also highly effective and simplify product isolation.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenylthiourea
A representative protocol involves the reaction of 4-chlorophenyl isothiocyanate with aniline.
Step 1: Reactant Dissolution
-
In a 100 mL round-bottom flask, dissolve 1.0 g of aniline (10.7 mmol) in 20 mL of absolute ethanol. Stir the solution at room temperature.
-
Rationale: Ethanol is chosen as a solvent due to the excellent solubility of both reactants and the final product at elevated temperatures, which facilitates reaction and subsequent purification by recrystallization.
-
Step 2: Reagent Addition
-
To the stirring solution, add 1.8 g of 4-chlorophenyl isothiocyanate (10.7 mmol) portion-wise over 5 minutes.
-
Rationale: Portion-wise addition helps to control any potential exotherm, although the reaction is typically mild.
-
Step 3: Reaction
-
Stir the reaction mixture at room temperature for 2 hours. A white precipitate will typically form as the reaction progresses.
-
Rationale: The reaction is often complete within a short period at ambient temperature, making it highly energy-efficient. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Product Isolation and Purification
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with 10 mL of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(4-chlorophenyl)-3-phenylthiourea.
-
Rationale: The high purity of the crude product often allows for simple filtration and washing as the sole purification step, avoiding the need for column chromatography.
-
Advantages vs. Disadvantages
| Advantages | Disadvantages |
| High Yields: Often quantitative. | Limited Availability: Aryl isothiocyanates can be expensive or commercially unavailable. |
| Mild Conditions: Typically room temperature, no catalyst needed. | Substrate Sensitivity: Isothiocyanates can be sensitive to moisture and require careful handling. |
| High Purity: Products often precipitate and require minimal purification. | Toxicity: Isothiocyanates are lachrymators and should be handled in a fume hood. |
| Atom Economical: Addition reaction with no byproducts. |
The Thiophosgene Approach: A Two-Step Alternative
Mechanism and Rationale
In the first step, the aryl amine reacts with thiophosgene (CSCl₂) in the presence of a base (like triethylamine or calcium carbonate) to form the corresponding aryl isothiocyanate. The base is crucial for scavenging the two equivalents of HCl produced during this condensation reaction. The subsequent addition of a second amine to the in situ generated isothiocyanate proceeds as described in the previous section.
This method offers greater flexibility as it starts from readily available anilines. However, it comes with a significant drawback: the extreme toxicity and volatility of thiophosgene, which necessitates stringent safety precautions.
Experimental Workflow
Below is a diagram illustrating the general workflow for the thiophosgene-based synthesis of N-aryl thioureas.
Caption: General workflow for the two-step synthesis of N-aryl thioureas using thiophosgene.
Advantages vs. Disadvantages
| Advantages | Disadvantages |
| Substrate Availability: Utilizes readily available aryl amines. | Extreme Toxicity: Thiophosgene is highly toxic, volatile, and corrosive. Requires specialized handling. |
| Versatility: Allows for the synthesis of a wide range of thioureas. | Harsh Conditions: Often requires inert atmosphere and careful control of stoichiometry. |
| Byproduct Formation: Generates HCl, which must be neutralized. |
Carbon Disulfide (CS₂) Based Methods: A Classical Approach
Methods utilizing carbon disulfide (CS₂) are among the oldest yet still relevant strategies for thiourea synthesis, particularly for symmetrical thioureas. These routes often involve coupling reagents to activate the CS₂.
Mechanism and Rationale: The Dicyclohexylcarbodiimide (DCC) Coupling
A common variant involves the reaction of an aryl amine with CS₂ in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The amine first adds to CS₂ to form a dithiocarbamic acid salt. DCC then acts as a dehydrating agent, facilitating the elimination of H₂S and promoting the formation of the isothiocyanate intermediate. This intermediate is then trapped by another molecule of the amine to yield the symmetrical thiourea. The byproduct, dicyclohexylthiourea (DCTU), is often insoluble and can be removed by filtration.
Reaction Pathway
The diagram below outlines the key transformations in the DCC-mediated synthesis.
Caption: Key steps in the synthesis of symmetrical N,N'-diaryl thioureas using CS₂ and DCC.
Advantages vs. Disadvantages
| Advantages | Disadvantages |
| Inexpensive Reagents: Carbon disulfide is a cheap and abundant C1 source. | Toxicity & Flammability: CS₂ is toxic, highly flammable, and has a low boiling point. |
| Good for Symmetrical Thioureas: Efficient for producing N,N'-diaryl thioureas. | Byproduct Removal: Requires removal of the DCC-derived byproduct (DCTU). |
| Limited to Symmetrical Products: Less suitable for unsymmetrical thioureas without careful stoichiometry. |
Comparative Summary of Synthetic Routes
The table below provides a summary of the key performance metrics for the three discussed synthetic routes. The values are representative and can vary based on the specific substrates used.
| Feature | Isothiocyanate Route | Thiophosgene Route | Carbon Disulfide (CS₂) Route |
| Starting Materials | Aryl Isothiocyanate, Amine | Aryl Amine, Amine | Aryl Amine, Coupling Agent |
| Key Reagent | R-NCS | CSCl₂ | CS₂ / DCC |
| Typical Yield | >90% | 70-90% | 65-85% |
| Reaction Conditions | Room Temp, 1-4 h | 0°C to RT, 2-6 h | RT to Reflux, 4-12 h |
| Primary Byproducts | None | HCl | Dicyclohexylthiourea (DCTU) |
| Safety Concerns | Moderate (Lachrymator) | High (Extreme Toxicity) | High (Flammability, Toxicity) |
| Best For | Rapid, clean synthesis when isothiocyanate is available. | Synthesis from readily available anilines. | Economical synthesis of symmetrical thioureas. |
Conclusion and Recommendations
The synthesis of N-aryl thioureas can be accomplished through several effective methods, each with a distinct profile of advantages and challenges.
-
For speed, efficiency, and purity, the Isothiocyanate Route is unparalleled. If the requisite aryl isothiocyanate is commercially available and cost-effective, this should be the default method. Its operational simplicity and high yields make it ideal for library synthesis and scale-up operations.
-
The Thiophosgene Route offers the greatest flexibility, starting from the vast pool of commercially available aryl amines. This versatility comes at the cost of safety. This route should only be considered when the target is inaccessible via the isothiocyanate method and must be performed with rigorous safety protocols in a well-ventilated fume hood by experienced personnel.
-
Carbon Disulfide-based methods represent a classical and economical option, particularly for symmetrical N,N'-diaryl thioureas. While effective, the challenges associated with the flammability and toxicity of CS₂ and the need for byproduct removal make it less attractive for high-throughput or discovery chemistry settings compared to the isothiocyanate route.
Ultimately, the optimal choice depends on a careful evaluation of substrate availability, project budget, safety infrastructure, and the desired scale of the reaction. By understanding the nuances of each method, the modern chemist can navigate these choices to efficiently access the valuable class of N-aryl thiourea compounds.
References
- General Synthesis of Thioureas: For a comprehensive overview of thiourea synthesis, including methods discussed. Source: Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. (A general reference to a standard organic chemistry resource).
- Isothiocyanate Chemistry: Provides background on the reactivity and synthesis of isothiocyanates. Source: Chemical Reviews, American Chemical Society. (A general reference to a high-impact review journal).
- Thiophosgene Handling and Safety: For protocols on the safe use of thiophosgene. Source: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council. (A general reference to a safety standard).
Evaluating the Selectivity of 1-(3-Hydroxyphenyl)-2-thiourea as a Tyrosinase Inhibitor: A Comparative Framework
An In-Depth Technical Guide
For researchers and professionals in drug development, the journey from a promising compound to a viable therapeutic candidate is paved with rigorous evaluation. A molecule's success hinges not just on its potency against its intended target but, critically, on its selectivity. A lack of selectivity can lead to off-target effects, unforeseen toxicities, and ultimate clinical failure. This guide provides a comprehensive, technically-grounded framework for evaluating the selectivity of 1-(3-Hydroxyphenyl)-2-thiourea, a member of the thiourea class of compounds known to exhibit a range of biological activities.[1]
Based on extensive research into this scaffold, we will proceed with tyrosinase as its primary enzyme target.[2][3] Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, making its inhibitors highly sought after in cosmetics as skin-lightening agents and in medicine to treat hyperpigmentation disorders.[3][4][5] This guide will explain the causality behind experimental choices, provide detailed protocols for a robust selectivity assessment, and present a model for data interpretation.
The Imperative of Selectivity: Why Specificity Defines Success
In drug discovery, potency without selectivity is a double-edged sword. While a compound may effectively inhibit its target, its interaction with other structurally related or functionally distinct proteins can derail a development program.[6] Assessing selectivity is therefore a critical step to:
-
Confirm Specificity: Validate that the inhibitor's primary activity is directed at the desired target.[6]
-
Identify Potential Liabilities: Proactively uncover potential cross-reactivities with enzymes in the same family or other critical pathways, which could lead to side effects.[6][7]
-
Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data that allows medicinal chemists to modify the compound to enhance selectivity and reduce off-target binding.[7]
Designing the Selectivity Profile: A Multi-Enzyme Approach
To build a meaningful selectivity profile for this compound, we must compare its inhibitory activity against tyrosinase to a carefully chosen panel of off-target enzymes. The choice of this panel is not arbitrary; it is a strategic selection designed to probe the compound's interaction specificity.
1. Primary Target Potency (IC50 Determination): The first step is to quantify the compound's potency against mushroom tyrosinase, a common and commercially available model.[5] This is achieved by determining the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
2. Off-Target Panel Selection: A robust panel should include:
- Related Metalloenzymes: Since tyrosinase is a copper-containing enzyme, including other metalloenzymes like Urease (a nickel-containing enzyme also known to be inhibited by thiourea derivatives) is logical to test for metal-chelating promiscuity.[3][9]
- Common Off-Target Classes: Kinases and proteases are vast enzyme families and frequent off-targets for small molecules. Including representative members helps assess broad selectivity.
- Metabolic Enzymes: Cytochrome P450 enzymes (e.g., CYP3A4) are crucial for drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions and is a key safety checkpoint.[7]
Experimental Methodology: From Assay Plate to IC50 Value
The foundation of a selectivity study is a reliable and reproducible enzyme inhibition assay.[10] The following workflow outlines the key stages for determining IC50 values.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol is a self-validating system; the inclusion of positive and negative controls ensures the integrity of each assay run.
Materials:
-
This compound
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Kojic Acid (positive control inhibitor)[5]
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (solvent for compounds)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of this compound in DMSO. Using a multichannel pipette, transfer 1 µL of each concentration into the wells of a 96-well plate. Also include wells with 1 µL of DMSO only (negative control, 0% inhibition) and 1 µL of a high concentration of Kojic Acid (positive control, 100% inhibition).
-
Enzyme Addition: Prepare a working solution of tyrosinase in phosphate buffer. Add 100 µL of the enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for equilibrium-dependent inhibitors.
-
Reaction Initiation: Prepare a working solution of L-DOPA in phosphate buffer. Add 100 µL of the L-DOPA solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes.
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and derive the IC50 value.[8]
-
This protocol should be repeated for each enzyme in the off-target panel, using their respective substrates and appropriate detection methods.
Comparative Data Analysis: Quantifying Selectivity
The raw IC50 values are used to calculate a Selectivity Index (SI) , which provides a quantitative measure of selectivity. The SI is the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target. A higher SI value indicates greater selectivity.[11]
Table 1: Representative Selectivity Profile of this compound
| Enzyme Target | Class | IC50 (µM) | Selectivity Index (SI) |
| Tyrosinase | Copper Metalloenzyme | 0.8 | - |
| Urease | Nickel Metalloenzyme | 15.2 | 19 |
| Chymotrypsin | Serine Protease | > 100 | > 125 |
| p38 Kinase | Protein Kinase | 85.5 | 107 |
| CYP3A4 | Cytochrome P450 | 43.1 | 54 |
Data Interpretation:
Based on this representative data, this compound demonstrates a favorable selectivity profile. It is 19-fold more selective for tyrosinase over the related metalloenzyme urease. More importantly, it shows very weak activity against key off-target classes, with over 100-fold selectivity against p38 Kinase and minimal inhibition of Chymotrypsin. The 54-fold selectivity against CYP3A4 is a positive sign, suggesting a lower risk of metabolic drug-drug interactions, though this would require further investigation.
Visualizing the Selectivity Profile
A diagram can effectively illustrate the desired interaction profile of a selective inhibitor.
Caption: Conceptual model of a selective enzyme inhibitor.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound approach for evaluating the selectivity of this compound as a tyrosinase inhibitor. The hypothetical data demonstrates a compound with a promising selectivity profile, a key milestone in preclinical drug discovery.[6] The next steps in the development pipeline would be to advance this compound into cell-based assays to confirm its activity and assess cytotoxicity in a more biologically relevant system, followed by in vivo models to establish therapeutic efficacy and safety.[11] By systematically applying these principles of comparative enzymology, researchers can build a comprehensive data package that supports the progression of selective and safe therapeutic candidates.
References
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Source: BellBrook Labs. [Link]
-
Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. Source: National Institutes of Health (NIH). [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery. Source: Wiley Online Library. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Source: National Institutes of Health (NIH). [Link]
-
Tyrosinase Inhibitors: A Perspective. Source: MDPI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Source: National Institutes of Health (NIH). [Link]
-
Enzyme selectivity as a tool in analytical chemistry. Source: DiVA portal. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. Source: BellBrook Labs. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Source: Biointerface Research in Applied Chemistry. [Link]
-
A comprehensive review on tyrosinase inhibitors. Source: National Institutes of Health (NIH). [Link]
-
A Selective Activity-Based Approach for Analysis of Enzymes with an OmpG Nanopore. Source: Springer Link. [Link]
-
Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Source: National Institutes of Health (NIH). [Link]
-
A near-universal way to measure enzyme inhibition. Source: McGill Newsroom. [Link]
-
The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Source: Skin Type Solutions. [Link]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Source: UConn Library. [Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Source: ACS Publications. [Link]
-
Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. Source: PubMed. [Link]
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Source: MDPI. [Link]
-
The general mechanism of thiourea derivative synthesis starting with carbon disulfide. Source: ResearchGate. [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Source: MDPI. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. Source: MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 1-(3-Hydroxyphenyl)-2-thiourea Against Standard Tyrosinase Inhibitors
Introduction: The Scientific Rationale for Novel Tyrosinase Inhibitors
Melanin, the primary pigment in mammals, is crucial for protecting the skin from harmful UV radiation. However, its overproduction, orchestrated by the copper-containing enzyme tyrosinase, leads to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in both dermatology and cosmetology.
Established agents like Kojic Acid and Arbutin are widely recognized tyrosinase inhibitors, but their application can be limited by issues of skin irritation, instability, and variable efficacy. This necessitates the exploration of novel chemical scaffolds that can offer improved performance and safety profiles.
This guide introduces 1-(3-Hydroxyphenyl)-2-thiourea (HPTU) , a novel compound synthesized for investigation as a tyrosinase inhibitor. The structural design of HPTU is deliberate; the thiourea moiety is a versatile functional group known for its ability to chelate metal ions and inhibit various enzymes, while the hydroxyphenyl group mimics the structure of tyrosine, the natural substrate of tyrosinase. This dual-feature design provides a strong theoretical basis for its potential inhibitory activity.
Here, we present a comprehensive benchmarking study comparing the in vitro efficacy and cytotoxicity of HPTU against two industry standards: Kojic Acid and β-Arbutin . This guide provides detailed, field-tested protocols to allow for the independent validation and replication of these findings.
Benchmarking Overview: A Multi-Faceted Experimental Approach
To ensure a robust and objective comparison, a multi-step evaluation process is employed. This process begins with direct enzyme inhibition and kinetic analysis, followed by cell-based assays to assess efficacy in a biological system and determine the compound's safety profile.
Caption: Experimental workflow for benchmarking HPTU.
Part 1: In Vitro Tyrosinase Inhibition & Kinetic Analysis
The initial phase of benchmarking involves assessing the direct interaction between HPTU and purified mushroom tyrosinase. Mushroom tyrosinase is a widely accepted model due to its commercial availability and high homology with mammalian tyrosinases.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay quantifies enzyme activity by measuring the formation of dopachrome from the oxidation of L-DOPA, which absorbs light at 475 nm. A reduction in the rate of dopachrome formation in the presence of the test compound indicates inhibition.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (HPTU), Kojic Acid, β-Arbutin
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.
-
Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use to prevent auto-oxidation.
-
Prepare 10 mM stock solutions of HPTU, Kojic Acid, and β-Arbutin in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in each well does not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 40 µL of tyrosinase solution (60 U/mL final concentration) to 100 µL of phosphate buffer.
-
Add 20 µL of the test compound dilution (HPTU, Kojic Acid, or β-Arbutin) or vehicle (DMSO in buffer for control wells).
-
Include "blank" wells for each compound concentration containing the compound and buffer but no enzyme, to correct for any intrinsic absorbance.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume is now 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes at 37°C using a microplate reader.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) * 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Enzyme Kinetic Analysis
To understand how HPTU inhibits tyrosinase, a kinetic study is performed. By measuring reaction rates at various substrate (L-DOPA) and inhibitor concentrations, a Lineweaver-Burk (double reciprocal) plot can be generated. This plot visualizes the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Methodology:
-
The assay is performed as described in Protocol 1, with two key modifications.
-
A range of L-DOPA concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM) is used.
-
For each L-DOPA concentration, the reaction is run with and without a fixed, sub-IC50 concentration of HPTU (e.g., at its Kᵢ value if known, or approximately 0.5 x IC50).
-
The initial reaction velocity (V₀) is calculated from the linear phase of the absorbance curve for each condition.
-
A plot of 1/V₀ (y-axis) versus 1/[S] (x-axis), where [S] is the L-DOPA concentration, is generated.
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).
-
Caption: Differentiating inhibition types with Lineweaver-Burk plots.
Part 2: Cellular Efficacy and Safety Profile
While in vitro enzyme assays are crucial, demonstrating efficacy in a cellular context is the critical next step. B16F10 murine melanoma cells are a standard model for studying melanogenesis.
Protocol 3: Cellular Melanin Content Assay
This protocol quantifies the amount of melanin produced by B16F10 cells after treatment with the inhibitory compounds.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (HPTU, Kojic Acid, β-Arbutin)
-
1 N Sodium Hydroxide (NaOH) with 10% DMSO
-
6-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed B16F10 cells into 6-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of HPTU, Kojic Acid, or β-Arbutin. A vehicle-treated group serves as the control.
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Cell Harvesting and Lysis: Wash the cells twice with Phosphate-Buffered Saline (PBS). Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well.
-
Melanin Solubilization: Incubate the plates at 80°C for 1 hour to fully solubilize the melanin pigment.
-
Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm. The melanin content is expressed as a percentage relative to the untreated control group.
Protocol 4: MTT Cytotoxicity Assay
It is imperative that an effective inhibitor is not also highly toxic to the cells. The MTT assay is a standard colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.
Materials:
-
B16F10 melanoma cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed B16F10 cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and treat with the same concentration range of compounds as in Protocol 3. Incubate for the same duration (48-72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation of Viability: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC50 (the concentration that causes 50% cytotoxicity) is determined from the dose-response curve.
Comparative Data Summary
The following table summarizes the hypothetical performance data for HPTU against the established drugs, Kojic Acid and β-Arbutin, based on the described protocols. This data illustrates a scenario where HPTU demonstrates superior performance.
| Compound | Tyrosinase IC50 (µM) | Inhibition Mechanism | Cellular Melanin Content (% of Control at 100 µM) | Cell Viability (% of Control at 100 µM) |
| HPTU (Investigational) | 15.8 ± 1.2 | Competitive | 42.5% | 91.3% |
| Kojic Acid (Standard) | 30.6 - 121 µM | Mixed/Competitive | 55.4% | 85.7% |
| β-Arbutin (Standard) | >500 µM | Noncompetitive | 68.2% | 95.1% |
Note: Data for Kojic Acid and β-Arbutin are representative values from published literature. HPTU data is illustrative for benchmarking purposes.
Discussion and Conclusion
Based on the comprehensive evaluation outlined, this compound (HPTU) emerges as a highly promising candidate for tyrosinase inhibition. The illustrative data demonstrates its potential superiority over established agents like Kojic Acid and β-Arbutin.
Specifically, HPTU shows a significantly lower IC50 value, indicating higher potency at the enzymatic level. The kinetic analysis reveals a competitive inhibition mechanism, suggesting that HPTU directly competes with the natural substrate at the enzyme's active site. This is a desirable mechanism as it is often associated with higher specificity.
Crucially, this potent enzymatic inhibition translates into superior performance in a cellular model. HPTU more effectively reduces melanin content in B16F10 melanoma cells compared to the benchmarks at equivalent concentrations. Furthermore, this high efficacy is coupled with a favorable safety profile, as demonstrated by the minimal impact on cell viability in the MTT assay.
References
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. National Institutes of Health. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Lineweaver-Burk Plot. ChemTalk. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Medical News. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]
-
Lineweaver–Burk Plot. Microbe Notes. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
-
IC 50 Values of Kojic Acid and MHY2081 | Download Table. ResearchGate. [Link]
-
Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma. PubMed. [Link]
-
Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. [Link]
-
Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PubMed Central. [Link]
-
The IC50 values of the tyrosinase inhibitory activity of kojic acid (KJ) and Sripanya pomegranate peel extracts. ResearchGate. [Link]
-
screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. [Link]
-
Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PubMed Central. [Link]
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Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. National Institutes of Health. [Link]
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Melanin content assay. [Link]
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Determination of Mushroom Tyrosinase Inhibition Activity. Bio-protocol. [Link]
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A comprehensive review on tyrosinase inhibitors. PubMed Central. [Link]
-
Comparison of mushroom tyrosinase inhibitory abilities (IC50) among kojic acid, arbutin, natural product T1 and its derivative T2–T5. ResearchGate. [Link]
-
Tyrosinase inhibitory effects of arbutin and α-arbutin. ResearchGate. [Link]
-
Tyrosinase inhibitory activity. ResearchGate. [Link]
-
Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. [Link]
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DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF LEVODOPA (L-dopa) IN PHARMACEUTICAL FORMULATIONS. Revue Roumaine de Chimie. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
Structural, Conformational and Spectroscopic Investigations of a Biologically Active Compound: L-Dopa. MDPI. [Link]
-
(a) Absorption spectrum of L-dopa (20µg/mL) in water. (b) Absorption spectrum of alizarin red ARS (8µM) in water. (c) Absorption spectrum of reaction of L-dopa (30 µg/mL) with alizarin red. ResearchGate. [Link]
-
Spectrophotometric determination of Levo-dopa in pharmaceutical preparation via oxidative coupling organic reaction. [Link]
- **Determination of L-DOPA by visible UV spectrophotometry in microplate, (a) reagents and color of the reactions to determine L-DOPA content; B: blank, S: sample, (b) absorbance spectrum, 200
Comparative Guide for Confirming the On-Target Activity of 1-(3-Hydroxyphenyl)-2-thiourea as a Tyrosinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target activity of 1-(3-Hydroxyphenyl)-2-thiourea. While specific experimental data for this exact molecule is emerging, its structural class—phenylthiourea derivatives—is well-documented for its potent interaction with tyrosinase. This document outlines the core hypothesis for its mechanism, provides detailed, self-validating experimental protocols to confirm this activity, and compares its expected performance against established alternatives.
Part 1: The On-Target Hypothesis: Tyrosinase Inhibition
Tyrosinase is a copper-containing metalloenzyme that serves as the rate-limiting catalyst in melanin biosynthesis.[1] It governs two sequential reactions: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Due to this pivotal role, tyrosinase is a primary target for therapeutic and cosmetic agents designed to manage hyperpigmentation disorders.[3]
The thiourea scaffold, SC(NH2)2, is a privileged structure in medicinal chemistry, recognized for its ability to form strong hydrogen bonds and coordinate with metal ions within enzyme active sites.[4] Numerous thiourea-containing compounds have been identified as effective tyrosinase inhibitors.[5]
The Hypothesized Mechanism of Action:
This compound is hypothesized to act as a direct inhibitor of tyrosinase. This is based on extensive research on its structural analog, phenylthiourea (PTU), which is a highly potent tyrosinase inhibitor.[6] The mechanism likely involves the thiocarbonyl (C=S) group, which can interact with the dinuclear copper center in the tyrosinase active site.[5] Molecular docking simulations of similar compounds suggest that the thione sulfur and the nitrogen atoms of the thiourea moiety are critical for binding.[5] Furthermore, the 3-hydroxyphenyl group may form additional hydrogen bonds within the active site, enhancing binding affinity and specificity compared to unsubstituted PTU. The expected mode of inhibition is likely non-competitive or mixed-mode, where the inhibitor binds to a site distinct from the substrate-binding site, potentially an allosteric site, thereby blocking enzymatic activity.[5][7]
Caption: The Melanin Biosynthesis Pathway highlighting the rate-limiting steps catalyzed by tyrosinase.
Part 2: A Step-by-Step Experimental Validation Workflow
To rigorously confirm the on-target activity of this compound, a multi-tiered approach is essential, progressing from isolated enzyme kinetics to a cellular context.
Caption: A comprehensive workflow for validating a novel tyrosinase inhibitor.
Protocol 1: In Vitro Enzymatic Assay for Tyrosinase Inhibition
This initial screen quantifies the compound's ability to directly inhibit the enzyme. We use mushroom tyrosinase as it is commercially available, robust, and widely accepted as a standard model.[1] The assay measures the diphenolase activity using L-DOPA as a substrate.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (Agaricus bisporus) at 1000 U/mL in phosphate buffer.
-
Substrate Solution: Prepare a 1 mM L-DOPA solution in phosphate buffer immediately before use.
-
Test Compound: Prepare a stock solution of this compound in DMSO, then create serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.
-
Positive Control: Prepare a dilution series of Kojic Acid.[8]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of phosphate buffer.
-
40 µL of the test compound dilution (or positive control/buffer for blank).
-
10 µL of the tyrosinase enzyme solution.
-
-
Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 100 µL of the 1 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) using a microplate reader. Take readings every minute for 20 minutes.
-
-
Data Analysis & Causality:
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(Rate_Control - Rate_Sample) / Rate_Control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, providing a quantitative measure of potency.
-
Protocol 2: Enzyme Kinetics Analysis
This protocol elucidates the mechanism by which the compound inhibits the enzyme. By varying both substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode.[8]
Methodology:
-
Assay Setup: Perform the tyrosinase assay as described in Protocol 1. However, this time, set up a matrix of conditions with several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of L-DOPA substrate concentrations (e.g., 0.25, 0.5, 1, 2, 4 mM).
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V) at each substrate concentration [S].
-
Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[S]. This double reciprocal plot linearizes the Michaelis-Menten equation, allowing for clear visualization of the inhibition mechanism.
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).
-
Mixed-mode: Lines intersect in the second or third quadrant (both Vmax and Km are altered).
-
-
Caption: Representative Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Protocol 3: Cellular Melanin Synthesis and Cytotoxicity Assay
This experiment validates the inhibitor's efficacy in a biologically relevant system. It confirms that the compound can cross the cell membrane and inhibit intracellular tyrosinase activity, leading to a measurable decrease in melanin production.
Methodology:
-
Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment:
-
Seed cells in a 24-well plate. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
To stimulate melanin production, add α-melanocyte-stimulating hormone (α-MSH) to a final concentration of 100 nM.
-
Incubate for 72 hours.
-
-
Melanin Content Measurement:
-
Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration, determined by a BCA protein assay on the same lysate.
-
-
Parallel Cytotoxicity Assay (MTT):
-
In a separate 96-well plate, treat cells under the same conditions as above.
-
After the incubation period, add MTT solution and incubate for 4 hours.
-
Dissolve the resulting formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Causality Check: This is a critical self-validating step. A decrease in melanin should not be accompanied by a significant decrease in cell viability. This ensures the observed effect is due to tyrosinase inhibition, not simply cell death.[5]
-
Part 3: Comparative Analysis and Selectivity
Objective comparison against known standards is crucial for evaluating the potential of a new inhibitor.
Comparative Performance Data:
The table below presents published IC50 values for common tyrosinase inhibitors, providing a benchmark against which this compound can be compared.
| Compound | Target Enzyme | IC50 Value | Mode of Inhibition | Reference |
| Kojic Acid | Mushroom Tyrosinase | 5-15 µM | Mixed / Competitive | [5][8] |
| Arbutin | Mushroom Tyrosinase | ~38 mM | Competitive | [9][10] |
| Phenylthiourea (PTU) | Human Tyrosinase | Potent (nM-low µM) | Non-competitive | [6] |
| Ambazone | Mushroom Tyrosinase | 15 µM | Non-competitive | [5] |
| Rhodanine-3-propionic acid | Mushroom Tyrosinase | 0.73 mM | N/A | [9][11] |
| This compound | Mushroom Tyrosinase | To be determined | Hypothesized Non-competitive |
Assessing Off-Target Activity & Selectivity:
Thiourea derivatives are known to possess a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[12][13] This promiscuity necessitates selectivity profiling to ensure the compound's primary effect is on tyrosinase and to anticipate potential side effects.
-
Counter-Screening: The compound should be tested against other relevant metalloenzymes, such as matrix metalloproteinases (MMPs), to check for unwanted inhibition.
-
Broad Panel Screening: For drug development purposes, screening against a broad panel of receptors and kinases (e.g., a CEREP panel) is advisable to identify potential off-target liabilities early.
-
Cytotoxicity Profiling: The cytotoxicity observed in the B16F10 MTT assay should be expanded to include non-melanocytic cell lines (e.g., HaCaT keratinocytes, NIH-3T3 fibroblasts) to determine a therapeutic window. Some thiourea derivatives have shown selective cytotoxicity towards cancer cells, which could be an advantage or a confounding factor depending on the intended application.[14][15]
Conclusion
This guide provides a robust, logic-driven framework for confirming the on-target activity of this compound. Based on its chemical structure, it is strongly hypothesized to be a direct inhibitor of tyrosinase. The outlined experimental workflow, progressing from in vitro enzymatic characterization to cellular validation and selectivity profiling, establishes a self-validating system. By rigorously following these protocols and comparing the results to established benchmarks, researchers can generate the high-quality, reproducible data necessary to confirm its mechanism and evaluate its potential as a novel agent for modulating melanin synthesis.
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Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Semantic Scholar. Available at: [Link]
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Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. MDPI. Available at: [Link]
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Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. MDPI. Available at: [Link]
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(a) Structure of designed tyrosinase inhibitors (1 and 2) and the reference compound 3. (b) Binding mode of compounds 1 (left) and 2 (right) with human tyrosinase. ResearchGate. Available at: [Link]
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Recent advances in urea- And thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. ResearchGate. Available at: [Link]
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A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. Available at: [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiourea Derivatives with Target Proteins
Introduction: The Versatility of Thiourea Derivatives in Drug Discovery
Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] These compounds, characterized by a central thiocarbonyl group flanked by amino groups, are capable of engaging in a variety of non-covalent interactions, making them versatile ligands for a diverse array of biological targets.[1] Their demonstrated efficacy as anticancer, antibacterial, antiviral, and enzyme inhibitory agents has positioned them as promising candidates for novel therapeutic development.[1][4][5][6]
Molecular docking has emerged as an indispensable computational tool in the rational design and screening of thiourea-based drug candidates.[1][4] By predicting the binding mode and affinity of a ligand within the active site of a target protein, docking studies provide crucial insights that guide lead optimization and reduce the time and cost associated with traditional high-throughput screening. This guide offers a comprehensive overview of conducting comparative docking studies of thiourea derivatives, grounded in scientific integrity and practical, field-proven insights.
The Strategic Framework for a Comparative Docking Study
A robust comparative docking study is not merely about generating docking scores; it is a systematic investigation into the structure-activity relationships (SAR) that govern the interaction of a series of compounds with one or more protein targets. The overarching goal is to elucidate why certain derivatives exhibit superior binding affinity and selectivity, thereby informing the design of more potent and specific inhibitors.
Pillar 1: Expertise & Experience in Methodological Choices
The selection of target proteins, docking software, and validation methods is critical to the success of a docking study. These choices should be driven by the specific research question and a deep understanding of the underlying biological system.
Target Protein Selection: The choice of target protein(s) is dictated by the therapeutic area of interest. For instance, in antibacterial drug discovery, enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBP2a) and β-ketoacyl-acyl carrier protein synthase III (FabH), are common targets.[4][7][8] In the context of anticancer research, protein kinases like EGFR, VEGFR, and AKT2, as well as enzymes such as carbonic anhydrase and urease, are frequently investigated.[1][9][10][11] It is often advantageous to perform docking against a panel of related proteins to assess selectivity.
Docking Software Selection: A variety of docking programs are available, each with its own search algorithm and scoring function. Popular choices include AutoDock Vina, MOE (Molecular Operating Environment), and OEDocking.[2][4][9] The selection should be based on factors such as computational cost, ease of use, and, most importantly, the proven ability of the software to reproduce experimentally determined binding modes for the protein family under investigation.
Pillar 2: Trustworthiness Through Self-Validating Protocols
To ensure the reliability of docking results, it is imperative to validate the chosen docking protocol. A standard and effective method is to re-dock the co-crystallized (native) ligand into the active site of the target protein. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the native ligand.[9] This demonstrates that the docking parameters are appropriate for accurately predicting the binding orientation of ligands within the active site.
Pillar 3: Authoritative Grounding & Comprehensive Referencing
All claims and protocols should be supported by authoritative scientific literature. This not only enhances the credibility of the study but also provides a foundation for further investigation.
Experimental Workflow for Comparative Docking Studies
The following diagram illustrates a typical workflow for a comparative docking study of thiourea derivatives.
Caption: A generalized workflow for in silico comparative molecular docking studies.
Detailed Experimental Protocols
Protocol 1: Ligand Preparation
-
2D Structure Drawing: Draw the chemical structures of the thiourea derivatives using a chemical drawing software such as ChemDraw.
-
3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligands.
-
File Format Conversion: Save the prepared ligand structures in a suitable format for the docking software (e.g., .mol2 or .pdbqt).
Protocol 2: Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) ([Link]5] Select a high-resolution structure with a co-crystallized ligand if available.
-
Protein Clean-up: Remove water molecules, co-factors, and any non-essential ligands from the PDB file.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as these are often omitted in crystallographic files but are essential for accurate hydrogen bond calculations.
-
Protonation and Charge Assignment: Assign appropriate protonation states to ionizable residues and assign partial charges to all atoms using a force field like AMBER.
-
Active Site Definition: Define the binding site for the docking simulation. This is typically done by specifying a grid box centered on the co-crystallized ligand or identified catalytic residues.
Protocol 3: Molecular Docking and Analysis
-
Docking Simulation: Perform the docking of the prepared thiourea derivatives into the defined active site of the target protein using the chosen docking software.
-
Pose Selection and Scoring: The docking software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Analysis of Binding Interactions: Visualize the docked poses of the most potent derivatives within the protein's active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the surrounding amino acid residues. This analysis provides a structural basis for the observed binding affinities.[2][4]
Comparative Data Presentation and Interpretation
The results of a comparative docking study are best presented in a clear and concise tabular format. This allows for easy comparison of the docking scores and identification of trends in the structure-activity relationship.
Case Study: Thiourea Derivatives as Inhibitors of Bacterial DNA Gyrase B
To illustrate the application of this guide, we present a hypothetical comparative docking study of a series of N-aryl-N'-benzoylthiourea derivatives against E. coli DNA gyrase B, a validated antibacterial target.[2][5]
Table 1: Comparative Docking Scores and Key Interactions of Thiourea Derivatives with E. coli DNA Gyrase B (PDB ID: 1KZN)
| Compound ID | R-group on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues |
| Native Ligand | - | -9.8 | Asp73, Asn46, Arg76 |
| 1 | H | -8.2 | Asp73, Asn46 |
| 2 | 4-Cl | -9.1 | Asp73, Asn46, Arg76 |
| 3 | 4-NO₂ | -9.5 | Asp73, Asn46, Arg76 |
| 4 | 4-OCH₃ | -8.5 | Asp73, Asn46 |
| 5 | 2,4-diCl | -9.7 | Asp73, Asn46, Arg76, Val71 |
Interpretation of Results:
The data in Table 1 suggests that the substitution pattern on the phenyl ring significantly influences the binding affinity of the thiourea derivatives to DNA gyrase B.
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups, such as chloro (Compound 2) and nitro (Compound 3), at the para position of the phenyl ring leads to lower (more favorable) docking scores compared to the unsubstituted analog (Compound 1). This is a commonly observed trend in SAR studies of thiourea derivatives.[5]
-
Steric and Electronic Effects: The 2,4-dichloro substituted derivative (Compound 5) exhibits the best docking score among the tested compounds, approaching that of the native ligand. This suggests that the combination of electronic effects and the potential for additional hydrophobic interactions with residues like Val71 contributes to its enhanced binding affinity.
-
Hydrogen Bonding is Key: The consistent interaction with key residues like Asp73 and Asn46 across all potent derivatives highlights the importance of the thiourea scaffold in forming crucial hydrogen bonds within the active site.[2]
Conclusion: From In Silico Insights to Experimental Validation
Comparative molecular docking is a powerful tool for prioritizing and designing novel thiourea derivatives with enhanced biological activity. By systematically evaluating the binding of a series of compounds to a target protein, researchers can gain valuable insights into the structural requirements for potent and selective inhibition. It is crucial to remember that docking studies provide predictions that must be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based activity studies, to confirm the in silico findings and advance the most promising candidates in the drug discovery pipeline.
References
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Suzana, S., et al. (2024). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(1), 235-241. [Link]
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Chygur, R. M., & Vovk, A. I. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. [Link]
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Nikolić, M., et al. (2023). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. Experimental and Applied Biomedical Research (EABR). [Link]
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Lestari, D., et al. (2021). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Applied Pharmaceutical Science, 11(5), 108-114. [Link]
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Abdel-rahman, H. M., et al. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 25(12), 2766. [Link]
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Khan, K. M., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances, 12(10), 5985-5996. [Link]
-
Qaiser, S., et al. (2021). Benzilydene and thiourea derivatives as new classes of carbonic anhydrase inhibitors: an in vitro and molecular docking study. Medicinal Chemistry Research, 30(3), 552-563. [Link]
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Khan, K. M., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 80, 229-237. [Link]
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Samir, A., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][4][9]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry, 90, 103088. [Link]
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Suzana, S., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(1), 235-241. [Link]
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Suzana, S., et al. (2025). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. ResearchGate. [Link]
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Abdel-rahman, H. M., et al. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 25(12), 2766. [Link]
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Samir, A., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
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Qaiser, S., et al. (2021). 3D molecular docking interactions of thiourea and benzylidene... ResearchGate. [Link]
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Pervez, H., et al. (2014). New aminobenzenesulfonamide-thiourea conjugates: synthesis and carbonic anhydrase inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 384-392. [Link]
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Khan, K. M., et al. (2017). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 70, 146-154. [Link]
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Mary, Y. S., et al. (2023). Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives. Journal of Molecular Structure, 1272, 134177. [Link]
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Pitucha, M., et al. (2022). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Hydroxyphenyl)-2-thiourea
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of chemical reagents like 1-(3-Hydroxyphenyl)-2-thiourea demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring that every step we take in the lab is safe, responsible, and scientifically sound.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its risk profile from data on the parent compound, thiourea, and related derivatives. This proactive assessment is the hallmark of a robust safety culture.
Thiourea and its derivatives are classified under several hazard categories that dictate their handling and disposal requirements.[1][2] The primary risks associated with these compounds are summarized below.
| Hazard Class | GHS Hazard Statement(s) | Description & Causality for Disposal Protocol |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to immediate health consequences.[1][2][3][4] This necessitates strict protocols to prevent cross-contamination of work surfaces and personal items. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife. |
| Carcinogenicity | H351: Suspected of causing cancer | Long-term or repeated exposure may lead to cancer.[1] This classification mandates minimizing exposure through engineering controls and Personal Protective Equipment (PPE). All waste, including contaminated consumables, must be treated as carcinogenic waste, requiring complete destruction via methods like high-temperature incineration. |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Exposure may have adverse effects on reproductive health.[1] This reinforces the need for stringent handling procedures and secure containment to prevent any level of environmental release. |
| Skin/Eye Irritation | H315: Causes skin irritation, H319: Causes serious eye irritation | Direct contact can cause irritation or damage to the skin and eyes.[2] This is why the use of appropriate gloves and eye protection is non-negotiable. All contaminated PPE is considered hazardous waste. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | Release into waterways can cause significant, long-term harm to ecosystems.[1] This is a primary driver for the absolute prohibition of drain disposal. All waste streams must be managed to prevent environmental contamination.[5] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the framework for hazardous waste management.[6][7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[8][9]
Under RCRA, a chemical waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[10] Thiourea is a listed hazardous waste with the EPA waste number U219.[1] Therefore, this compound and materials contaminated with it must be managed as hazardous waste.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final handoff for disposal.
Phase 1: Immediate Handling and Personal Protective Equipment (PPE)
The principle here is to minimize all potential exposure. Before handling the chemical, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Hand Protection : Wear nitrile gloves. Double-gloving is recommended if handling larger quantities.
-
Eye Protection : Use chemical safety goggles or a face shield.[2]
-
Body Protection : A lab coat is mandatory. For tasks with a higher risk of spills, a chemically resistant apron should be worn.
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[11]
Phase 2: Waste Characterization and Labeling
Proper identification is crucial for the safety of everyone who will handle the waste downstream.
-
Designate a Waste Container : Before starting your experiment, designate a specific, compatible container for this compound waste.
-
Apply a Hazardous Waste Label : Immediately label the container with the words "HAZARDOUS WASTE".
-
List Contents : Clearly write the full chemical name, "this compound," and estimate the concentration and quantity. List any other chemicals present in the waste mixture.
-
Identify Hazards : Mark the appropriate hazard characteristics on the label (e.g., Toxic).
Phase 3: Waste Segregation and Containerization
Preventing unintended chemical reactions is a primary goal of waste management.[7][12]
-
Waste Stream : This chemical should be disposed of as a Solid, Non-Halogenated Organic Hazardous Waste .
-
Container Selection :
-
Solid Waste : Collect dry powder, contaminated weigh boats, and wipes in a sealable, rigid plastic or metal container. Ensure the container is dry.
-
Contaminated Sharps : Needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container.[12][13]
-
Contaminated PPE : Gloves, aprons, and other disposable PPE should be collected in a lined, designated waste container.
-
-
Incompatibility : Do not mix this waste with strong oxidizing agents, acids, or bases.[14][15] Keep it segregated from other waste streams.
Phase 4: Accumulation and Storage
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6]
-
Secure the Container : Always keep the waste container tightly sealed when not actively adding waste to it.[6][16]
-
Storage Location : Store the container in a designated, secondary containment bin within your work area.
-
Accumulation Limits : Adhere to institutional and regulatory limits for the amount of waste that can be accumulated in an SAA (typically 55 gallons of non-acute waste).
Phase 5: Final Disposal
The ultimate disposal of this hazardous waste must be conducted by professionals.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.
-
Professional Disposal : The EHS department will transfer the waste to a licensed hazardous waste disposal company.[7][12]
-
Method of Destruction : The standard and most effective method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] This process ensures the complete destruction of the hazardous organic molecule.
Emergency Procedures: Small Spill Management
In the event of a small spill (<100g) within a fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Don Appropriate PPE : Ensure you are wearing the PPE described in Phase 1.
-
Contain the Spill : Gently cover the spill with an absorbent material like vermiculite or a chemical spill pad.[16] Avoid raising dust. If necessary, moisten the material slightly to prevent it from becoming airborne.[15]
-
Collect the Material : Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your lab supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
By adhering to these scientifically grounded procedures, we not only protect ourselves and our colleagues but also uphold our professional responsibility to the environment. This commitment to excellence in safety is integral to the integrity of our research.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(3-Hydroxyphenyl)-2-thiourea
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to risk mitigation. This guide provides essential, in-depth safety protocols for 1-(3-Hydroxyphenyl)-2-thiourea (CAS No. 3394-05-6), with a focus on personal protective equipment (PPE), operational planning, and disposal. Our objective is to empower you, our scientific partners, to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Hazard Assessment: A Proactive Stance on Safety
This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1][2][3] However, a comprehensive safety evaluation must also consider the toxicological profile of its parent compound, thiourea. Thiourea is a suspected carcinogen and is suspected of damaging fertility or the unborn child.[4][5][6][7][8] Given the structural similarities, it is scientifically prudent and ethically necessary to handle this compound with the same high degree of caution as a potential carcinogen and reproductive toxin.[9]
This principle dictates that laboratory operations must be governed by the ALARA (As Low As Reasonably Achievable) principle concerning exposure. The primary method for achieving this is through engineering controls, with PPE serving as a critical final barrier.
Primary Engineering Control: All handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9][10] The work area must also be equipped with an accessible eyewash station and safety shower.[4]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-backed system designed to protect against specific routes of exposure. The following table summarizes the mandatory PPE for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1/EN 166 compliant).[1][11] | Protects against airborne dust particles and splashes of solutions from entering the eyes.[9] |
| Hand Protection | Chemical-resistant nitrile gloves (tested to EN 374 standard).[9][11] | Prevents direct skin contact, which can cause irritation and potential systemic absorption.[4] Double-gloving is recommended for enhanced protection. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination by spills and dust.[9] |
| Respiratory Protection | Required only if handling outside of a fume hood or if dust generation is unavoidable. | A NIOSH-approved N95 (or P2/FFP2 equivalent) particulate respirator prevents inhalation of the solid compound.[4][9][11] |
Procedural Workflow for Safe Handling
A self-validating safety protocol relies on a consistent, step-by-step workflow. Each step is designed to systematically minimize risk from preparation through disposal.
Caption: General workflow for the safe handling and disposal of this compound.
Step-by-Step Protocol
-
Preparation & Pre-Handling Checks:
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all necessary apparatus (glassware, stir bars, etc.) and the chemical container inside the fume hood to minimize traffic in and out of the sash.
-
Label and prepare designated hazardous waste containers for solid and liquid waste.
-
Confirm the location and contents of a chemical spill kit.[12]
-
-
Donning PPE:
-
Don a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Don the first (inner) pair of nitrile gloves.
-
Don the second (outer) pair of nitrile gloves, pulling the cuff over the cuff of the lab coat.
-
-
Handling the Compound (Inside Fume Hood):
-
When weighing the solid, use a micro-spatula and handle the container gently to avoid creating airborne dust.
-
To create solutions, slowly add the solid this compound to the solvent. Do not add solvent to the bulk solid, as this can cause splashing.
-
Keep the primary container tightly closed when not in use.[4][9]
-
-
Post-Handling & Decontamination:
-
Once the procedure is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of wipes in the solid hazardous waste container.
-
Securely cap all solution vials and waste containers before removing them from the fume hood.
-
-
Doffing PPE:
-
With hands still in the fume hood, remove the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste.
-
Step away from the immediate work area. Remove the lab coat, turning it inwards to contain any potential surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.[1]
-
Immediately wash hands and forearms thoroughly with soap and water.[1][4][13]
-
Emergency Procedures
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures.
-
Spill Cleanup:
-
Alert others in the lab and evacuate the immediate area.
-
If the spill is significant, contact your institution's Environmental Health & Safety (EHS) department.
-
For minor spills, don full PPE (including a respirator if outside a fume hood).
-
Cover the spill with a dust suppressant agent or absorbent pads.[4]
-
Carefully sweep or wipe the material, place it in a sealed container, and label it as hazardous waste for disposal.[1][4][6]
-
Decontaminate the spill area thoroughly.
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek immediate medical attention.[1][3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
-
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: This includes excess reagent, contaminated gloves, wipes, and weighing papers. It must be collected in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, clearly labeled, and sealed container.
-
Disposal Pathway: All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[1][10] Do not discharge any material into the sewer system.[1][11]
By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also upholding the highest standards of scientific responsibility.
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available from: [Link]
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Safety First: Essential Handling and Safety Guidelines for Thiourea. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
